molecular formula Bi B147881 Bismuth CAS No. 7440-69-9

Bismuth

Numéro de catalogue: B147881
Numéro CAS: 7440-69-9
Poids moléculaire: 208.98040 g/mol
Clé InChI: JCXGWMGPZLAOME-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Bismuth (Bi), a post-transition metal with atomic number 83, is recognized for its exceptionally low toxicity compared to other heavy metals, making it a key element in green chemistry and safe material design . Its unique properties, including high diamagnetism, low thermal conductivity, and a high Hall coefficient, render it invaluable across diverse research fields . In materials science and condensed matter physics, this compound is a subject of intense study for quantum devices and topological insulators, where its 2D flakes demonstrate stable electrical properties under extreme conditions . Its strong diamagnetism and low thermal conductivity are also exploited in the development of advanced thermoelectric materials for energy harvesting and efficient electronics . In biomedical and chemical research, this compound-based compounds have a long history of use for gastrointestinal ailments and combating Helicobacter pylori infections, with mechanisms of action that include enzyme inhibition and disruption of bacterial protein hubs . Beyond traditional uses, this compound serves as a versatile, low-toxicity catalyst in organic synthesis, replacing more hazardous metals , and this compound nanoparticles are investigated for their potential in medical imaging as X-ray contrast agents and radiosensitizers . This product is supplied as high-purity (99.99%) material to support rigorous and reproducible research outcomes. It is intended For Research Use Only. Not for diagnostic, therapeutic, or personal use.

Propriétés

IUPAC Name

bismuth
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InChI

InChI=1S/Bi
Source PubChem
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InChI Key

JCXGWMGPZLAOME-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

[Bi]
Source PubChem
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Molecular Formula

Bi
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DSSTOX Substance ID

DTXSID3052484
Record name Bismuth
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Molecular Weight

208.98040 g/mol
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Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals, Other Solid; Other Solid, Gray-white, soft and brittle metal; [Merck Index, 1257]
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Boiling Point

1564 DEG +/-5 °C, 760 MM HG
Record name BISMUTH, ELEMENTAL
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Solubility

For more Solubility (Complete) data for BISMUTH, ELEMENTAL (7 total), please visit the HSDB record page., INSOL IN COLD OR HOT WATER; SOL IN NITRIC ACID, AQUA REGIA, HOT SULFURIC ACID, SOL IN CONCENTRATED HYDROCHLORIC ACID
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Density

9.78 @ 20 °C/4 °C
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Vapor Pressure

78 mm Hg at 1266 °C; 7.8 mm at 1053 °C; 0.78 mm Hg at 893 °C
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Impurities

IMPURITIES: LEAD, IRON, COPPER, ARSENIC, ANTIMONY, SELENIUM
Record name BISMUTH, ELEMENTAL
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Color/Form

Gray white soft metal, HEXAGONAL SILVER-WHITE CRYSTALS, GRAYISH WHITE WITH REDDISH TINGE AND BRIGHT METALLIC LUSTER, PINKISH-SILVER, HARD, BRITTLE METAL

CAS No.

7440-69-9
Record name Bismuth
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Record name BISMUTH
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Melting Point

271 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Elemental Properties of Bismuth for Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the elemental properties of bismuth (Bi) for researchers, scientists, and drug development professionals. It covers the core physical, chemical, and nuclear properties of this compound, with a focus on its applications in scientific research and medicine. The guide includes detailed tables of quantitative data, step-by-step experimental protocols for key methodologies, and visualizations of relevant biological pathways and experimental workflows.

Core Elemental Properties of this compound

This compound is a post-transition metal with the atomic number 83.[1][2][3] It is a brittle metal with a silvery-white color that can exhibit a pinkish tinge due to surface oxidation.[1][4][5] this compound is unique among heavy metals for its relatively low toxicity.[6][7] It is the most naturally diamagnetic of all metals and possesses low thermal and electrical conductivity.[4][5][6][8]

Physical and Atomic Properties

This compound's physical and atomic characteristics are summarized in the table below.

PropertyValueUnitsReferences
Atomic Number83-[1][2][8]
Atomic Mass208.98040u[9][10][11]
Electron Configuration[Xe] 4f¹⁴ 5d¹⁰ 6s² 6p³-[9]
Density9.79g/cm³[8][9]
Melting Point271.4°C[3][8][9]
Boiling Point1564°C[3][9]
Thermal Conductivity7.97W/(m·K)[5]
Electrical Resistivity1.29µΩ·m[6]
Crystal StructureRhombohedral-[3][12]
First Ionization Energy7.289eV[11]
Electronegativity (Pauling Scale)2.02-[11]
Electron Affinity91.2kJ/mol[11]
Chemical Properties

This compound is stable in air and water at ordinary temperatures.[1][3] It dissolves in concentrated nitric acid but is resistant to hydrochloric and sulfuric acids in the absence of an oxidizing agent.[3][12][13] this compound typically exists in the +3 oxidation state, although the +5 state is also known, particularly in this compound(V) fluoride.[1]

PropertyDescriptionReferences
Reactivity with Air Stable at room temperature. When heated, it burns with a blue flame to form yellow fumes of this compound(III) oxide (Bi₂O₃).[1]
Reactivity with Water Stable in water at ordinary temperatures.[1]
Reactivity with Halogens Reacts with fluorine to form BiF₅ at 500 °C and BiF₃ at lower temperatures. Reacts with other halogens to form this compound(III) halides (BiX₃).[1][3]
Reactivity with Acids Dissolves in concentrated sulfuric and nitric acids.[1][12][13]
Common Oxidation States +3, +5[1]
Toxicity Considered one of the least toxic heavy metals. However, some of its compounds can be toxic in large doses.[6][12][14]
Nuclear Properties

This compound has only one primordial isotope, ²⁰⁹Bi, which was long considered the heaviest stable isotope.[1] In 2003, it was discovered to be very slightly radioactive, undergoing alpha decay with an extremely long half-life.[1] Several radioactive isotopes of this compound are of interest in nuclear medicine.[15][16][17]

IsotopeNatural Abundance (%)Half-lifeDecay ModeMedical ApplicationsReferences
²⁰⁹Bi100> 1.9 x 10¹⁹ yearsα-[1]
²¹²BiTrace60.55 minutesα, β⁻Targeted alpha therapy[17]
²¹³BiTrace45.6 minutesα, β⁻Targeted alpha therapy[15][16]
²¹⁴BiTrace19.9 minutesβ⁻, α-[18]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and its compounds.

Quantification of this compound in Biological Samples by Atomic Absorption Spectrometry (AAS)

This protocol outlines the determination of this compound concentrations in blood samples using Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS), a highly sensitive technique for trace metal analysis.[7][10][19]

Materials:

  • Graphite Furnace Atomic Absorption Spectrometer

  • This compound hollow cathode lamp

  • Graphite tubes

  • Micropipettes

  • Royal blue top (trace element) collection tubes with EDTA

  • Nitric acid (trace metal grade)

  • Triton X-100

  • This compound standard solutions

  • Deionized water

Procedure:

  • Sample Collection: Collect whole blood in a royal blue top tube containing EDTA. Gently invert the tube 8 times to ensure proper mixing.[20]

  • Sample Preparation: a. Prepare a diluent solution of 0.2% v/v nitric acid and 0.1% v/v Triton X-100 in deionized water. b. Dilute the whole blood sample 1:10 with the diluent solution. For example, mix 100 µL of whole blood with 900 µL of the diluent. c. Vortex the diluted sample for 30 seconds to ensure homogeneity.

  • Instrument Calibration: a. Prepare a series of this compound standard solutions (e.g., 0, 5, 10, 20, 50 µg/L) by diluting a stock this compound standard with the same diluent used for the samples. b. Generate a calibration curve by analyzing the standard solutions on the GFAAS. The correlation coefficient (R²) should be ≥ 0.995.

  • Sample Analysis: a. Set the GFAAS operating parameters according to the manufacturer's recommendations for this compound analysis. b. Inject a small volume (e.g., 20 µL) of the prepared sample into the graphite tube. c. Initiate the temperature program for drying, ashing, and atomization. d. Measure the absorbance of the sample at the appropriate wavelength for this compound.

  • Data Analysis: a. Determine the concentration of this compound in the diluted sample using the calibration curve. b. Calculate the original this compound concentration in the whole blood sample by accounting for the dilution factor.

Synthesis of this compound Oxide Nanoparticles

This protocol describes the synthesis of this compound oxide (Bi₂O₃) nanoparticles via a co-precipitation method, suitable for applications in drug delivery and as radiosensitizers.[21][22][23]

Materials:

Procedure:

  • Preparation of Precursor Solution: a. Dissolve a specific amount of this compound nitrate pentahydrate in deionized water to create a solution of desired molarity (e.g., 0.1 M).

  • Precipitation: a. While vigorously stirring the this compound nitrate solution, slowly add a solution of sodium hydroxide (e.g., 1 M) dropwise until the pH of the mixture reaches a desired level (e.g., pH 10). b. A white precipitate of this compound hydroxide will form.

  • Washing and Separation: a. Continue stirring the mixture for a set period (e.g., 1 hour) to ensure complete reaction. b. Separate the precipitate from the solution by centrifugation (e.g., 5000 rpm for 10 minutes). c. Discard the supernatant and wash the precipitate with deionized water and then with ethanol (B145695) to remove any unreacted precursors and byproducts. Repeat the washing step three times.

  • Drying and Calcination: a. Dry the washed precipitate in an oven at a specific temperature (e.g., 80 °C) for several hours (e.g., 12 hours) to obtain this compound hydroxide powder. b. Calcine the dried powder in a furnace at a higher temperature (e.g., 400 °C) for a set duration (e.g., 2 hours) to convert the this compound hydroxide into this compound oxide nanoparticles.

  • Characterization: a. Characterize the synthesized nanoparticles using techniques such as X-ray Diffraction (XRD) to determine the crystal structure and Transmission Electron Microscopy (TEM) to analyze the size and morphology.

Determination of Minimum Inhibitory Concentration (MIC) of this compound Compounds

This protocol describes the broth microdilution method to determine the minimum inhibitory concentration (MIC) of a this compound compound against a specific bacterial strain, a key measure of its antimicrobial activity.[14][24][25][26]

Materials:

  • This compound compound to be tested

  • Bacterial strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: a. Culture the bacterial strain overnight in the appropriate broth medium. b. Dilute the overnight culture to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of this compound Compound Dilutions: a. Prepare a stock solution of the this compound compound in a suitable solvent. b. Perform serial twofold dilutions of the stock solution in the broth medium in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation: a. Add a standardized volume of the bacterial inoculum to each well containing the this compound compound dilutions. b. Include a positive control (broth with inoculum, no this compound compound) and a negative control (broth only).

  • Incubation: a. Incubate the microtiter plate at the optimal growth temperature for the bacterium (e.g., 37 °C) for a specified period (e.g., 18-24 hours).

  • Determination of MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the this compound compound that completely inhibits visible bacterial growth. b. Alternatively, measure the optical density (OD) of each well using a spectrophotometer. The MIC is the concentration at which a significant reduction in OD is observed compared to the positive control.

Signaling Pathways and Experimental Workflows

This section provides visualizations of key biological pathways and experimental workflows involving this compound, created using the DOT language.

This compound's Mechanism of Action Against Helicobacter pylori

This compound compounds are effective in treating Helicobacter pylori infections through a multi-targeted mechanism.[2][5][6][9][27][28][29] The following diagram illustrates the key inhibitory actions of this compound on H. pylori.

Bismuth_H_pylori_Mechanism cluster_H_pylori Helicobacter pylori Cell Bi This compound (Bi³⁺) Enzyme_Inhibition Enzyme Inhibition (Urease, Catalase, etc.) Bi->Enzyme_Inhibition ATP_Synthesis Inhibition of ATP Synthesis Bi->ATP_Synthesis Cell_Wall Cell Wall Damage Bi->Cell_Wall Adhesion Inhibition of Adhesion to Gastric Mucosa Bi->Adhesion Iron_Metabolism Disruption of Iron Metabolism Bi->Iron_Metabolism

Caption: this compound's inhibitory effects on H. pylori.

This compound Nanoparticles as Radiosensitizers in Cancer Therapy

This compound-based nanoparticles enhance the efficacy of radiotherapy by increasing the localized radiation dose and promoting the generation of reactive oxygen species (ROS).[1][30][31]

Bismuth_Radiosensitization cluster_workflow Radiosensitization Workflow Radiation Ionizing Radiation (X-rays) BiNP This compound Nanoparticle Radiation->BiNP interacts with ROS Reactive Oxygen Species (ROS) Radiation->ROS generates BiNP->ROS enhances generation of Tumor_Cell Tumor Cell DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Workflow of this compound nanoparticle-mediated radiosensitization.

Experimental Workflow for Evaluating Antimicrobial Activity

The following diagram outlines the general workflow for assessing the antimicrobial properties of a novel this compound compound.

Antimicrobial_Workflow Start Synthesize this compound Compound Characterize Characterize Compound (e.g., NMR, MS) Start->Characterize MIC Determine Minimum Inhibitory Concentration (MIC) Characterize->MIC Toxicity Cytotoxicity Assay (e.g., against human cells) Characterize->Toxicity MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC Time_Kill Time-Kill Kinetic Assay MIC->Time_Kill End Evaluate Therapeutic Potential MBC->End Time_Kill->End Toxicity->End

Caption: Workflow for antimicrobial evaluation of this compound compounds.

References

Unveiling the Quasi-Stable Nature of Bismuth-209: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Orsay, France - A comprehensive technical guide released today delves into the isotopic composition and remarkable stability of Bismuth-209 (²⁰⁹Bi), an isotope once considered the heaviest stable nucleus. This document provides researchers, scientists, and drug development professionals with a detailed analysis of its properties, the experimental evidence of its ultra-long-lived radioactivity, and the methodologies used in this discovery.

Natural this compound is unique in that it is considered a monoisotopic element, composed entirely of a single isotope: ²⁰⁹Bi. For decades, ²⁰⁹Bi was celebrated as the heaviest stable isotope in existence. However, theoretical models predicted its metastability, suggesting it should undergo alpha decay. This was experimentally confirmed in 2003 by a team at the Institut d'Astrophysique Spatiale in Orsay, France, who detected the faint alpha decay of ²⁰⁹Bi, revealing its true nature as a primordial radionuclide with an exceptionally long half-life.

Isotopic and Decay Properties of this compound-209

The following table summarizes the key quantitative data regarding the isotopic composition and decay characteristics of this compound-209.

PropertyValue
Natural Abundance 100%
Atomic Mass 208.9803987 u
Protons (Z) 83
Neutrons (N) 126
Decay Mode Alpha (α) Decay
Decay Product Thallium-205 (²⁰⁵Tl)
Half-Life (t₁/₂) (2.01 ± 0.08) x 10¹⁹ years
Decay Energy 3.137 MeV
Specific Activity ~3.16 x 10⁻⁶ Bq/g

The half-life of this compound-209 is more than a billion times the estimated age of the universe, making its radioactivity practically negligible and undetectable by conventional means for most applications.[1][2][3][4] This extreme stability is attributed to its nucleus having a "magic number" of 126 neutrons.[2]

The Alpha Decay of this compound-209

The alpha decay of this compound-209 is a quantum tunneling phenomenon where the nucleus emits an alpha particle (a helium nucleus, ⁴He) to transition to a more stable state, becoming Thallium-205.

DecayPath Bi209 This compound-209 (²⁰⁹Bi) (Z=83, N=126) Tl205 Thallium-205 (²⁰⁵Tl) (Z=81, N=124) Bi209->Tl205 α decay (t₁/₂ ≈ 2.01 x 10¹⁹ years) Alpha Alpha Particle (⁴He) (Z=2, N=2)

Alpha decay pathway of this compound-209 to Thallium-205.

Experimental Protocol: Detection of ²⁰⁹Bi Alpha Decay

The groundbreaking 2003 experiment that first detected the alpha decay of this compound-209 utilized a highly sensitive technique involving scintillating bolometers operating at cryogenic temperatures.[1]

Objective: To detect the low-energy alpha particles emitted from the decay of ²⁰⁹Bi and measure its half-life.

Materials and Equipment:

  • Detector: A scintillating bolometer composed of this compound germanate (Bi₄Ge₃O₁₂, BGO) crystals. Two measurements were performed with detectors containing 31 grams and 62 grams of this compound.[3]

  • Secondary Detector: A thin germanium disk to register scintillation light from particle interactions.

  • Cryogenic System: A dilution refrigerator capable of cooling the detectors to 20 millikelvin (mK).

  • Reflecting Cavity: To enclose the detectors and maximize light collection.

  • Data Acquisition System: To record voltage pulses corresponding to energy deposition.

Methodology:

  • Detector Cooling: The BGO crystal and the germanium light detector were placed inside a reflecting cavity and cooled to an operating temperature of 20 mK using a dilution refrigerator.

  • Alpha Particle Detection: When a ²⁰⁹Bi nucleus within the BGO crystal decays, the emitted alpha particle deposits its energy within the crystal, causing a minute increase in temperature.

  • Signal Transduction: This temperature rise is measured as a voltage pulse, with the amplitude of the pulse being directly proportional to the energy of the alpha particle.

  • Scintillation Light Detection: Simultaneously, the alpha particle interaction in the BGO crystal produces a faint flash of light (scintillation). This light is detected by the adjacent germanium photodetector.

  • Coincidence Measurement: The coincident detection of a heat signal (from the BGO) and a light signal (from the germanium detector) provides a clear signature of an alpha decay event, effectively discriminating against background radiation.

  • Data Collection: The experiment was run for a period of five days, during which 128 alpha decay events were recorded.[3]

  • Energy Spectrum Analysis: The energy of the detected alpha particles was measured to be 3.14 MeV.[3]

  • Half-Life Calculation: By knowing the number of this compound atoms in the detector and the number of decay events observed over the measurement period, the half-life was calculated to be approximately 1.9 x 10¹⁹ years.[3]

ExperimentalWorkflow cluster_setup Experimental Setup cluster_process Measurement Process cluster_analysis Data Analysis Detector BGO Scintillating Bolometer (contains ²⁰⁹Bi) Decay Alpha Decay of ²⁰⁹Bi in BGO Crystal LightDetector Germanium Light Detector Cryostat Dilution Refrigerator (20 mK) Cryostat->Detector Cryostat->LightDetector HeatSignal Temperature Rise (Phonon Signal) Decay->HeatSignal LightSignal Scintillation Light (Photon Signal) Decay->LightSignal Coincidence Coincident Signal Detection HeatSignal->Coincidence LightSignal->Coincidence EnergySpec Energy Spectrum Analysis Coincidence->EnergySpec HalfLifeCalc Half-Life Calculation EnergySpec->HalfLifeCalc

References

An In-depth Technical Guide to the Fundamental Chemical Reactions of Bismuth Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical reactions of bismuth compounds, with a particular focus on their synthesis, transformation, and application in research and drug development. The information presented herein is intended to serve as a valuable resource for professionals engaged in chemical synthesis, materials science, and pharmaceutical research.

Hydrolysis Reactions of this compound(III)

The aqueous chemistry of this compound is dominated by the hydrolysis of the Bi(III) aqua ion, [Bi(H₂O)n]³⁺. The strong propensity of Bi(III) to hydrolyze, even in acidic solutions, leads to the formation of various monomeric and polymeric species. This behavior is crucial in understanding the biological activity and environmental fate of this compound compounds.

The hydrolysis of Bi(III) proceeds through a series of equilibria, with the formation of hydroxylated species. At higher pH, these species can polymerize to form polynuclear clusters. The primary hexanuclear bismuthyl complex is often represented as [Bi₆O₄(OH)₄]⁶⁺.

Visualizing the Hydrolysis Pathway of Bi(III)

The following diagram illustrates the stepwise hydrolysis of the Bi(III) aqua ion, leading to the formation of monomeric and the core hexanuclear species.

Hydrolysis_Pathway Bi3_aq [Bi(H₂O)n]³⁺ (Bi³⁺ aqua ion) BiOH2 [Bi(OH)(H₂O)n-1]²⁺ Bi3_aq->BiOH2 + H₂O - H₃O⁺ BiOH2_plus [Bi(OH)₂(H₂O)n-2]⁺ BiOH2->BiOH2_plus + H₂O - H₃O⁺ Bi6O4OH4 [Bi₆O₄(OH)₄]⁶⁺ (Hexanuclear Bismuthyl Core) BiOH2_plus->Bi6O4OH4 Polymerization

Caption: Hydrolysis pathway of the Bi(III) aqua ion.

Quantitative Data: Hydrolysis Constants of Bi³⁺

The following table summarizes the key equilibrium constants for the hydrolysis of the this compound(III) ion. These constants are crucial for predicting the speciation of this compound in aqueous solutions at different pH values.

Equilibrium Reactionlog K (at 298 K, infinite dilution)Reference
Bi³⁺ + H₂O ⇌ BiOH²⁺ + H⁺-0.920[1]
Bi³⁺ + 2H₂O ⇌ Bi(OH)₂⁺ + 2H⁺-4.5[1]
6Bi³⁺ + 12H₂O ⇌ [Bi₆(OH)₁₂]⁶⁺ + 12H⁺1.34[1]

Redox Reactions of this compound

This compound can exist in several oxidation states, with +3 being the most common and stable. However, the Bi(III)/Bi(V) and Bi(I)/Bi(III) redox couples have gained significant attention in synthetic organic chemistry, enabling a range of catalytic transformations.

This compound(III) compounds can act as soft Lewis acids, but their engagement in catalytic redox processes is an emerging field. Organothis compound(V) compounds of the general structure Ar₃BiX₂ can undergo reductive elimination to form Ar-X bonds.

Visualizing a Catalytic Redox Cycle

The diagram below illustrates a generalized catalytic cycle for a this compound-catalyzed cross-coupling reaction involving the Bi(III)/Bi(V) redox couple.

Redox_Cycle Bi_III Bi(III) Catalyst Bi_V_intermediate Aryl-Bi(V) Intermediate Bi_III->Bi_V_intermediate Transmetalation + Ar-B(OR)₂ Bi_V_intermediate->Bi_III Regeneration Product Ar-X (Product) Bi_V_intermediate->Product Reductive Elimination Substrate_Ar Ar-B(OR)₂ Substrate_X X-Source Substrate_X->Bi_V_intermediate Oxidative Addition Oxidant Oxidant

Caption: Generalized Bi(III)/Bi(V) catalytic redox cycle.

Synthesis of this compound Compounds

The synthesis of various this compound compounds is fundamental to their application in medicine and materials science. This section provides detailed experimental protocols for the preparation of key this compound compounds.

Synthesis of this compound Salicylate (B1505791)

This compound subsalicylate is the active ingredient in many over-the-counter medications for gastrointestinal issues. It can be synthesized through the reaction of this compound oxide with salicylic (B10762653) acid.

Experimental Protocol: Synthesis of this compound (III) Oxide Salicylate [2]

  • Preparation of Salicylic Acid Solution: Prepare a solution of salicylic acid in distilled water.

  • Reaction: Gradually add pulverized this compound oxide (Bi₂O₃) to the heated salicylic acid solution under constant stirring. The reaction is typically carried out at a temperature of around 70°C for several hours.[2] The molar ratio of salicylic acid to this compound is a critical parameter to control the product composition.[2]

  • Washing and Filtration: After the reaction is complete, the precipitate of this compound oxide salicylate is washed with hot distilled water to remove any unreacted starting materials and byproducts.[2]

  • Drying: The filtered product is then dried in an oven at approximately 90°C.[2]

Chemical Reaction: Bi₂O₃ + 2C₇H₆O₃ → 2C₇H₅BiO₄ + H₂O[3]

Synthesis of this compound Oxide Nanoparticles

This compound oxide (Bi₂O₃) nanoparticles have garnered interest for their potential applications in catalysis, electronics, and medicine. Various methods have been developed for their synthesis, including co-precipitation, sol-gel, and green synthesis.

Experimental Protocol: Co-Precipitation Method [4]

  • Precursor Solution: Prepare a 0.1 M solution of this compound nitrate (B79036) (Bi(NO₃)₃·5H₂O) in deionized water.

  • Precipitation: Under constant stirring, add ammonia (B1221849) (NH₃) solution dropwise to the this compound nitrate solution until the pH reaches 8. This results in the precipitation of this compound hydroxide.

  • Microwave Irradiation: The stirred mixture is irradiated with microwaves (2.45 GHz) for 5 minutes.

  • Washing and Annealing: The precipitate is collected, washed thoroughly with distilled water, and then annealed at 400°C for 5 hours to obtain Bi₂O₃ nanoparticles.[4]

Experimental Protocol: Green Synthesis using Plant Extracts [5]

  • Aqueous Extract Preparation: Prepare an aqueous extract from fresh plant leaves (e.g., Mentha pulegium).

  • Reaction: Mix the aqueous plant extract with a solution of this compound nitrate. The reaction is typically carried out at an elevated temperature (e.g., 90°C) for several hours.

  • Washing and Calcination: The resulting product is washed with deionized water and then calcined in a furnace at around 550°C for 5 hours to yield crystalline Bi₂O₃ nanoparticles.[5]

Synthesis of this compound Chalcogenides

This compound chalcogenides, such as this compound telluride (Bi₂Te₃), are important thermoelectric materials. Hydrothermal synthesis is a common method for preparing these materials in nanostructured forms.

Experimental Protocol: Hydrothermal Synthesis of this compound Telluride Nanoparticles [6]

  • Precursor Mixture: In a reaction kettle containing 80 mL of water, add 0.009 mol of Te powder, 0.006 mol of BiCl₃ particles, and 0.6700 g of NaOH (as a pH regulator) and mix uniformly.

  • Addition of Reagents: Add 0.4050 g of EDTA (as a complexing agent) and stir until dissolved. Then, add 0.8020 g of NaBH₄ (as a reducing agent) to obtain a purple-black solution.

  • Hydrothermal Reaction: Seal the reaction kettle and place it in a vacuum drying box. Heat at 160-200°C for 24 hours.

  • Washing and Drying: After cooling to room temperature, the product is washed several times with deionized water and absolute ethanol (B145695) to remove impurities. The final powder is dried at 65°C for 6 hours.[6]

Visualizing a General Synthesis Workflow

The following diagram outlines a typical workflow for the synthesis of this compound nanoparticles.

Synthesis_Workflow start Start precursors Prepare Precursor Solution (e.g., Bi(NO₃)₃) start->precursors reaction Induce Reaction (e.g., add precipitating agent, reducing agent, or plant extract) precursors->reaction separation Separate Product (Centrifugation/Filtration) reaction->separation washing Wash Product (with DI water and/or ethanol) separation->washing drying Dry Product (Oven/Vacuum) washing->drying characterization Characterize Nanoparticles (XRD, SEM, TEM) drying->characterization end End characterization->end

Caption: General workflow for this compound nanoparticle synthesis.

Complexation Reactions

This compound(III) ions form stable complexes with a variety of organic and inorganic ligands. This complexation is fundamental to the mechanism of action of several this compound-based drugs and plays a role in their formulation and stability.

Quantitative Data: Stability Constants of Bi(III) Complexes

The table below presents selected stoichiometric stability constants for complexes of this compound(III) with various organic ligands.

LigandLog K₁Log β₂Log β₃Reference
Oxalate6.6411.214.1[7]
Citrate7.812.816.1[7]
EDTA27.9--[7]
Glycine4.68.311.1[7]

Experimental Protocols for Biological Evaluation

The antimicrobial properties of this compound compounds are of significant interest in drug development. The following provides a general workflow for assessing the antimicrobial activity of newly synthesized this compound compounds.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [8][9]

  • Preparation of Bacterial Inoculum: A standardized suspension of the target microorganism is prepared in a suitable growth medium.

  • Serial Dilution: The this compound compound is serially diluted in a 96-well microplate to create a concentration gradient.

  • Inoculation: The standardized bacterial suspension is added to each well of the microplate.

  • Incubation: The microplate is incubated under conditions appropriate for the growth of the test microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the this compound compound that completely inhibits visible growth of the microorganism.[8] This can be assessed visually or by using a growth indicator such as resazurin.[9]

Visualizing the Antimicrobial Testing Workflow

The diagram below illustrates the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of a this compound compound.

MIC_Workflow start Start prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum serial_dilution Perform Serial Dilution of This compound Compound in Microplate prepare_inoculum->serial_dilution inoculate Inoculate Microplate with Bacterial Suspension serial_dilution->inoculate incubate Incubate Microplate under Optimal Growth Conditions inoculate->incubate read_results Read Results (Visual Inspection or use of Indicator Dye) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

References

Preliminary Investigations into the Toxicity of Bismuth: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bismuth, a heavy metal with a long history of medicinal use, is increasingly being incorporated into various industrial and consumer products. Despite its reputation as a relatively non-toxic element, particularly when compared to its neighbors on the periodic table, concerns regarding the potential for this compound-induced toxicity persist. This is especially pertinent in the context of chronic exposure or acute overdose. This technical guide provides a comprehensive overview of the current understanding of this compound's toxicity profile, with a focus on the underlying molecular mechanisms, in vitro and in vivo experimental findings, and relevant regulatory guidelines. Detailed experimental protocols for key toxicity assays are provided to facilitate further research in this area. Quantitative toxicological data are summarized in tabular format for ease of comparison, and key cellular signaling pathways implicated in this compound toxicity are visualized using diagrams. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the study of this compound compounds and their potential health effects.

Introduction

This compound and its compounds have been utilized for centuries in medicinal preparations, primarily for the treatment of gastrointestinal ailments.[1][2] More recently, this compound has found applications in cosmetics, pigments, and as a lead substitute in various alloys, leading to increased human and environmental exposure.[2] While generally considered to have low toxicity due to the poor solubility of many of its compounds in biological fluids, instances of this compound-induced toxicity, including neurotoxicity and nephrotoxicity, have been reported, particularly with high doses or prolonged use.[1][2] A thorough understanding of the toxicological properties of this compound is therefore crucial for its safe application in both therapeutic and industrial contexts. This guide aims to provide a detailed examination of the current knowledge regarding this compound's toxicity, focusing on the molecular and cellular mechanisms of action.

In Vitro Toxicity

A variety of in vitro studies have been conducted to elucidate the cytotoxic and genotoxic effects of different this compound compounds on various cell lines. These studies have been instrumental in identifying the cellular pathways affected by this compound and in determining the concentrations at which toxic effects are observed.

Cytotoxicity Data

The cytotoxic effects of this compound compounds have been evaluated in a range of cell lines, with IC50 (half-maximal inhibitory concentration) values varying depending on the specific compound, cell type, and exposure duration. A summary of representative IC50 values is presented in Table 1.

This compound CompoundCell LineExposure TimeIC50 ValueReference
This compound(III) dithiocarbamateMCF-7 (Breast Cancer)Not Specified1.26 ± 0.02 µM[3][4]
This compound diethyldithiocarbamate (B1195824)MCF-7 (Breast Cancer)Not Specified1.26 ± 0.02 µM[3][4]
Biologically synthesized Bi NPsHT-29 (Colon Adenocarcinoma)24 hours28.7 ± 1.4 µg/mL[2][5]
This compound Oxide NanoparticlesHUVE (Endothelial)24 hours6.7 µg/mL[6][7][8]
This compound Oxide NanoparticlesA549, HepG2, MCF-7 (Epithelial)24 hours> 40 µg/mL[6][7][8]

Table 1: In Vitro Cytotoxicity of this compound Compounds

Genotoxicity

Some this compound compounds have been shown to exhibit genotoxic effects. For instance, this compound oxide nanoparticles have been found to induce DNA damage in the root cells of Allium cepa at concentrations of 25 ppm and higher, as demonstrated by the Comet assay.[6] Another study reported that while metallic this compound was negative in the bacterial reverse mutation test, it showed positive results in the chromosomal aberration test in cultured mammalian cells, suggesting a potential for clastogenicity.

In Vivo Toxicity

Animal studies have provided valuable insights into the systemic toxicity of this compound, particularly its effects on the kidneys and nervous system.

Acute and Sub-chronic Toxicity Data

The acute oral toxicity of elemental this compound has been found to be low, with an LD50 (lethal dose, 50%) in rats greater than 2,000 mg/kg.[3][9] A 28-day repeated-dose oral toxicity study in rats established a no-observed-adverse-effect level (NOAEL) of 1,000 mg/kg/day for elemental this compound.[3][9] However, other this compound compounds, such as colloidal this compound subcitrate (CBS), have demonstrated nephrotoxicity at high doses. In one study, a single oral dose of 3.0 mmol Bi/kg of CBS in rats led to kidney damage within 6 hours.[9] Another study found that the lowest oral doses of various this compound compounds that resulted in detectable this compound in mouse motor neurons were 696 mg/kg for this compound subnitrate, 57 mg/kg for this compound subsalicylate, 29 mg/kg for colloidal this compound subcitrate, and 26 mg/kg for ranitidine (B14927) this compound citrate (B86180).[10]

This compound CompoundAnimal ModelRoute of AdministrationLD50/NOAELReference
Elemental this compoundRatOralLD50 > 2000 mg/kg[3][9]
Elemental this compoundRatOral28-day NOAEL: 1000 mg/kg/day[3][9]
Colloidal this compound SubcitrateRatOralSingle dose of 3.0 mmol Bi/kg induced nephrotoxicity[9]
This compound SubnitrateMouseOralLowest dose for motor neuron uptake: 696 mg/kg[10]
This compound SubsalicylateMouseOralLowest dose for motor neuron uptake: 57 mg/kg[10]
Colloidal this compound SubcitrateMouseOralLowest dose for motor neuron uptake: 29 mg/kg[10]
Ranitidine this compound CitrateMouseOralLowest dose for motor neuron uptake: 26 mg/kg[10]

Table 2: In Vivo Toxicity of this compound Compounds

Mechanisms of Toxicity

The toxic effects of this compound are thought to be mediated by several cellular and molecular mechanisms, including the induction of oxidative stress, mitochondrial dysfunction, and the activation of specific signaling pathways leading to apoptosis or necrosis.

Oxidative Stress and Mitochondrial Dysfunction

Exposure to certain this compound compounds has been shown to induce the generation of reactive oxygen species (ROS), leading to oxidative stress.[2] This is supported by findings of increased ROS production, lipid peroxidation (measured as malondialdehyde, MDA), and alterations in the levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT) in cells treated with this compound nanoparticles.[2][5] this compound-induced oxidative stress can damage cellular components, including lipids, proteins, and DNA.

Mitochondria are key targets of metal-induced toxicity.[11][12] While some studies on this compound nephrotoxicity did not find evidence of mitochondrial dysfunction,[13] others suggest that this compound nanoparticles can disrupt mitochondrial activity.[2] Mitochondrial dysfunction can lead to a further increase in ROS production and the release of pro-apoptotic factors, initiating the intrinsic apoptosis pathway.[14][15]

This compound This compound Compounds ROS Increased ROS Production This compound->ROS Mitochondria Mitochondrial Dysfunction This compound->Mitochondria LipidPeroxidation Lipid Peroxidation (MDA) ROS->LipidPeroxidation DNA_Damage DNA Damage ROS->DNA_Damage Protein_Damage Protein Damage ROS->Protein_Damage Mitochondria->ROS Cellular_Damage Cellular Damage LipidPeroxidation->Cellular_Damage DNA_Damage->Cellular_Damage Protein_Damage->Cellular_Damage

Caption: this compound-induced oxidative stress and cellular damage.

Apoptosis and Necrosis

This compound compounds can induce cell death through both apoptosis (programmed cell death) and necrosis. The specific pathway often depends on the this compound compound, its concentration, and the cell type. For example, some studies have shown that this compound can induce apoptosis via the intrinsic, mitochondria-dependent pathway, involving the release of cytochrome c and the activation of caspases.[3][4] In contrast, high doses of colloidal this compound subcitrate have been shown to cause necrosis in renal proximal tubular cells, possibly by destabilizing the cell membrane.[13][16]

This compound This compound Compounds Mitochondria Mitochondria This compound->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway activated by this compound.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in inflammation, immunity, and cell survival. Some studies have indicated that this compound compounds can inhibit the NF-κB signaling pathway.[1][3][4] The inhibition of this pathway can sensitize cancer cells to apoptosis. The exact mechanism by which this compound modulates NF-κB signaling is still under investigation but may be related to its effects on upstream signaling components or the proteasomal degradation of IκBα.

This compound This compound Compounds IKK IKK Complex This compound->IKK Inhibition IkBa_P Phosphorylation of IκBα IKK->IkBa_P IkBa_D Degradation of IκBα IkBa_P->IkBa_D NFkB NF-κB (p50/p65) IkBa_D->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression Activation

Caption: this compound-mediated inhibition of the NF-κB signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the toxicological assessment of this compound compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • This compound compound stock solution

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in cell culture medium. Replace the medium in the wells with the medium containing the this compound compound at various concentrations. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat Cells with this compound Compound Seed_Cells->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze_Data Analyze Data (% Viability) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Flow cytometry tubes

  • This compound compound-treated and control cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin-binding buffer

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis in cells by treating them with the this compound compound for the desired time. Include untreated control cells.

  • Harvest and Wash: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.

Start Start Treat_Cells Treat Cells with this compound Compound Start->Treat_Cells Harvest_Wash Harvest and Wash Cells Treat_Cells->Harvest_Wash Resuspend Resuspend in Binding Buffer Harvest_Wash->Resuspend Stain Stain with Annexin V and PI Resuspend->Stain Incubate Incubate (15 min, RT, dark) Stain->Incubate Dilute Add Binding Buffer Incubate->Dilute Analyze Analyze by Flow Cytometry Dilute->Analyze End End Analyze->End

Caption: Workflow for the Annexin V/PI apoptosis assay.

Genotoxicity Assessment: Comet Assay (Single-Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage in individual cells.

Materials:

  • Microscope slides

  • Low melting point (LMP) agarose (B213101)

  • Normal melting point (NMP) agarose

  • Lysis solution

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA staining solution (e.g., SYBR Green, ethidium (B1194527) bromide)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Slide Preparation: Coat microscope slides with NMP agarose and allow to dry.

  • Cell Embedding: Mix this compound-treated and control cells with LMP agarose and layer onto the prepared slides.

  • Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

  • Alkaline Unwinding: Place the slides in alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA.

  • Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the DNA damage using appropriate software.

Start Start Treat_Cells Treat Cells with this compound Compound Start->Treat_Cells Embed_Cells Embed Cells in Agarose Treat_Cells->Embed_Cells Lysis Cell Lysis Embed_Cells->Lysis Unwinding Alkaline Unwinding Lysis->Unwinding Electrophoresis Electrophoresis Unwinding->Electrophoresis Neutralize_Stain Neutralize and Stain DNA Electrophoresis->Neutralize_Stain Visualize_Analyze Visualize and Analyze Comets Neutralize_Stain->Visualize_Analyze End End Visualize_Analyze->End

Caption: Workflow for the Comet assay.

Oxidative Stress Measurement

Materials:

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution

  • Cell culture plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the this compound compound for the desired time.

  • DCFH-DA Loading: Wash the cells and incubate them with DCFH-DA solution (e.g., 10 µM) for 30-60 minutes at 37°C.

  • Wash: Wash the cells to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

GSH levels can be measured using various commercial kits, which are typically based on the reaction of GSH with a chromogenic or fluorogenic reagent.

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method for measuring malondialdehyde (MDA), a marker of lipid peroxidation.

Materials:

  • Cell or tissue homogenates

  • Thiobarbituric acid (TBA) reagent

  • Trichloroacetic acid (TCA)

  • MDA standard

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare cell lysates or tissue homogenates.

  • Acid Precipitation: Add TCA to the samples to precipitate proteins.

  • Reaction with TBA: Add TBA reagent to the supernatant and heat at 95-100°C for a specified time (e.g., 60 minutes).

  • Cooling and Centrifugation: Cool the samples and centrifuge to remove any precipitate.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 532 nm.

  • Quantification: Determine the MDA concentration by comparing the absorbance to a standard curve.

Regulatory Guidelines

The regulation of this compound in consumer and medicinal products is essential to ensure public safety. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for the control of elemental impurities in drug products.

The International Council for Harmonisation (ICH) Q3D guideline on elemental impurities provides a framework for the risk-based control of metals, including this compound, in pharmaceuticals.[17][18][19][20] This guideline establishes Permitted Daily Exposure (PDE) values for various elements. While this compound is not one of the 24 elements for which a PDE is specifically established in ICH Q3D, the principles of risk assessment outlined in the guideline are applicable to its control in drug products.[17][18][19][20]

In the United States, the FDA has regulations for the use of certain this compound compounds in cosmetics. For instance, this compound citrate is an approved color additive for hair dyes at a concentration not exceeding 2.0% (w/v).[21][22][23] this compound oxychloride is also listed as a color additive exempt from certification for use in cosmetics, including those for the eye area, but not for lip products.[4][24]

Conclusion

The available evidence indicates that while many this compound compounds have a relatively low order of toxicity, they are not entirely without risk. High doses or prolonged exposure can lead to significant adverse health effects, particularly nephrotoxicity and neurotoxicity. The underlying mechanisms of this compound toxicity are complex and involve the induction of oxidative stress, mitochondrial dysfunction, and the modulation of key cellular signaling pathways such as those involved in apoptosis and inflammation.

For researchers, scientists, and drug development professionals, a thorough understanding of these toxicological principles is paramount for the safe design and application of this compound-containing products. The experimental protocols and data presented in this guide provide a foundation for further investigation into the toxic potential of novel this compound compounds and for the development of strategies to mitigate their adverse effects. Continued research is necessary to fully elucidate the molecular mechanisms of this compound toxicity and to establish comprehensive safety profiles for the wide array of this compound compounds in use and under development.

References

A Technical Guide to the Fundamental Principles of Bismuth's Diamagnetism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the core principles underlying the exceptionally strong diamagnetism of bismuth. It is intended to serve as a technical resource, offering a detailed understanding of the quantum mechanical origins, experimental characterization, and key quantitative parameters of this unique property. The information presented is curated for an audience with a scientific background, including those in materials science, physics, and the pharmaceutical sciences, where diamagnetic phenomena can have implications for drug delivery and imaging.

The Core Principles of Diamagnetism in this compound

Diamagnetism is a fundamental quantum mechanical property of all matter, characterized by the tendency of a material to oppose an applied magnetic field. This results in a weak repulsive force. While present in all materials, in paramagnetic and ferromagnetic substances, this weak repulsion is overshadowed by stronger attractive forces. This compound, a post-transition metal with atomic number 83, is distinguished by being the most naturally diamagnetic element.[1] Its strong diamagnetic response is not due to a single factor but rather a confluence of its unique electronic and structural properties.

The primary contributors to this compound's pronounced diamagnetism are:

  • Langevin Diamagnetism: The foundational diamagnetic effect arises from the orbital motion of electrons within an atom. According to classical Langevin theory, when an external magnetic field is applied, it induces a change in the orbital velocity of the electrons. This change in motion creates a small magnetic dipole moment that, according to Lenz's Law, is oriented in the opposite direction to the applied field, leading to repulsion.[2] This effect is present in all atoms, including the core electrons of this compound.

  • Large Atomic Core: this compound possesses a large number of core electrons (83 in total). The cumulative Langevin diamagnetism from these numerous electrons provides a significant underlying diamagnetic contribution.

  • Unique Electronic Band Structure: The most critical factor for this compound's anomalously strong diamagnetism is its electronic band structure. This compound is a semimetal with a small number of charge carriers (both electrons and holes) located in specific "pockets" at the L and T points of the Brillouin zone.[3][4] These carriers have a very small effective mass, which leads to a large diamagnetic susceptibility. The interband effects, particularly the coupling between the conduction and valence bands under a magnetic field, are thought to be the primary origin of the large diamagnetism.[3][5][6]

  • Relativistic Effects: Due to its high atomic number, the inner electrons of this compound orbit at relativistic speeds. This leads to a relativistic contraction of the 6s and 6p orbitals.[7] Although this compound has unpaired electrons in its 6p orbital, which would typically lead to paramagnetism, these relativistic effects suppress this paramagnetic contribution, allowing the underlying diamagnetism to dominate.[7]

  • Peierls Distortion: The crystal structure of this compound is a rhombohedral lattice that can be viewed as a distorted simple cubic lattice. This Peierls distortion influences the electronic band structure, contributing to the small band gap and the unique properties of the charge carriers that are central to its strong diamagnetism.[4][8][9][10][11][12][13]

Langevin's Theory of Diamagnetism

Langevin's classical theory provides a foundational understanding of diamagnetism. It considers an electron orbiting a nucleus and the effect of an external magnetic field on this motion. The application of the magnetic field induces a change in the angular frequency of the electron's orbit, which in turn generates a magnetic moment that opposes the applied field.

Langevin_Theory cluster_atom Atom nucleus Nucleus (+) electron_orbit Electron Orbit induced_current Induced Current (Lenz's Law) electron_orbit->induced_current electron e- external_field External Magnetic Field (B_ext) external_field->electron_orbit induces change in electron velocity induced_field Induced Magnetic Field (B_ind) induced_current->induced_field opposes B_ext repulsion Repulsive Force induced_field->repulsion

A diagram illustrating the core concepts of Langevin's theory of diamagnetism.

Quantitative Data

The degree of diamagnetism is quantified by the magnetic susceptibility (χ), which is the ratio of the induced magnetization to the applied magnetic field strength. For diamagnetic materials, χ is negative.

Magnetic Susceptibility of this compound and Other Materials

The following table provides the magnetic susceptibility for this compound in comparison to other common diamagnetic and paramagnetic materials.

MaterialMagnetic Susceptibility (χ) (dimensionless)Type of Magnetism
This compound -1.66 x 10⁻⁴ Diamagnetic
Pyrolytic Carbon-4.00 x 10⁻⁴ (in one plane)Diamagnetic
Water-9.05 x 10⁻⁶Diamagnetic
Copper-9.63 x 10⁻⁶Diamagnetic
Diamond-2.2 x 10⁻⁵Diamagnetic
Gold-3.44 x 10⁻⁵Diamagnetic
Aluminum+2.2 x 10⁻⁵Paramagnetic
Platinum+2.6 x 10⁻⁴Paramagnetic
Oxygen (liquid)+3.45 x 10⁻³Paramagnetic

Data sourced from various physics and materials science handbooks.

Electronic Band Structure Parameters of this compound

The exceptional diamagnetism of this compound is intrinsically linked to the properties of its charge carriers. The following table summarizes key parameters of the electronic band structure.

ParameterElectrons (at L-point)Holes (at T-point)
Effective Mass Tensor Highly anisotropic, with very small components (e.g., m₁ ≈ 0.001 mₑ, m₂ ≈ 0.26 mₑ, m₃ ≈ 0.008 mₑ)Less anisotropic than electrons
g-factor Highly anisotropic and large (can exceed 200)-
Carrier Density ~3 x 10¹⁷ cm⁻³~3 x 10¹⁷ cm⁻³

Note: The effective mass tensor components are approximate and depend on the crystallographic direction. mₑ is the free electron mass.[14]

Experimental Protocols

The characterization of this compound's diamagnetic properties relies on sensitive experimental techniques capable of measuring weak magnetic forces and oscillatory phenomena at low temperatures.

Measurement of Magnetic Susceptibility

a) Faraday Balance Method

The Faraday balance is a highly sensitive instrument used to measure magnetic susceptibility.[10][15][16][17]

  • Principle: A small sample is suspended in a region where the magnetic field is non-uniform, but the product of the magnetic field (H) and the field gradient (dH/dz) is constant. The magnetic force on the sample is directly proportional to its mass and magnetic susceptibility.

  • Apparatus:

    • An electromagnet with specially shaped pole pieces to create the required constant H(dH/dz) region.

    • A sensitive microbalance (e.g., a Cahn balance) from which the sample is suspended.

    • A cryostat for temperature-dependent measurements.

    • A Gaussmeter to measure the magnetic field strength.

  • Procedure:

    • The sample is placed in a small, inert sample holder.

    • The sample holder is suspended from the microbalance and positioned in the center of the magnetic field where H(dH/dz) is constant.

    • The apparent weight of the sample is measured with the magnetic field off.

    • The magnetic field is turned on to a specific strength, and the new apparent weight is measured.

    • The change in weight is directly proportional to the magnetic force on the sample.

    • The magnetic susceptibility is calculated using the known mass of the sample, the magnetic field parameters, and the measured force.

b) Torque Magnetometry

Torque magnetometry is particularly useful for studying the anisotropy of magnetic susceptibility in single crystals.[5][18]

  • Principle: A sample with anisotropic magnetic susceptibility will experience a torque when placed in a uniform magnetic field, unless its principal magnetic axes are aligned with the field. This torque is proportional to the difference in susceptibility along different crystal axes.

  • Apparatus:

    • A uniform magnetic field source (e.g., a superconducting magnet).

    • A sensitive torque sensor (e.g., a capacitive or piezoresistive cantilever) to which the sample is mounted.

    • A goniometer to precisely rotate the sample relative to the magnetic field.

    • A cryostat for low-temperature measurements.

  • Procedure:

    • A single crystal of this compound is mounted on the torque sensor.

    • The sample is placed in a uniform magnetic field.

    • The torque on the sample is measured as a function of the angle of rotation with respect to the magnetic field.

    • The resulting torque curve provides information about the magnetic anisotropy of the sample, from which the principal components of the magnetic susceptibility tensor can be determined.

Susceptibility_Measurement_Workflow cluster_faraday Faraday Balance Method cluster_torque Torque Magnetometry F1 Prepare this compound Sample F2 Suspend Sample from Microbalance in Non-Uniform Field F1->F2 F3 Measure Apparent Weight (Field Off) F2->F3 F4 Measure Apparent Weight (Field On) F3->F4 F5 Calculate Force from Weight Change F4->F5 F6 Determine Magnetic Susceptibility F5->F6 T1 Prepare Single Crystal this compound T2 Mount Sample on Torque Sensor in Uniform Field T1->T2 T3 Rotate Sample in Magnetic Field T2->T3 T4 Measure Torque vs. Angle T3->T4 T5 Analyze Torque Curve T4->T5 T6 Determine Anisotropic Susceptibility T5->T6

A workflow diagram for experimental measurement of magnetic susceptibility.
de Haas-van Alphen (dHvA) Effect Measurement

The de Haas-van Alphen effect is a powerful experimental technique for probing the Fermi surface of metals and semimetals, including this compound.[3][7][19][20][21][22]

  • Principle: At low temperatures and in strong magnetic fields, the magnetic susceptibility of a pure metal crystal oscillates as a function of the inverse of the applied magnetic field (1/B). The frequencies of these oscillations are directly proportional to the extremal cross-sectional areas of the Fermi surface perpendicular to the direction of the magnetic field.

  • Apparatus:

    • A high-field superconducting magnet.

    • A low-temperature cryostat (typically liquid helium temperatures).

    • A sensitive magnetic moment or susceptibility measurement system (e.g., a torque magnetometer or a field modulation technique).

    • A goniometer for precise sample orientation.

  • Procedure:

    • A high-purity single crystal of this compound is mounted in the apparatus.

    • The sample is cooled to liquid helium temperatures (e.g., 4.2 K or lower).

    • A strong magnetic field is applied and slowly swept.

    • The magnetic torque or magnetization is measured as a function of the magnetic field.

    • The data is analyzed by plotting the oscillatory component of the signal against 1/B.

    • A Fourier transform of the oscillatory data reveals the dHvA frequencies, which are then used to map out the dimensions of the electron and hole pockets of the Fermi surface.

Logical Relationships and Signaling Pathways

The strong diamagnetism of this compound is a macroscopic manifestation of its microscopic quantum properties. The following diagram illustrates the logical relationship between the fundamental characteristics of the this compound atom and crystal and its resulting diamagnetic behavior.

Bismuth_Diamagnetism_Origin cluster_atomic Atomic Properties cluster_solid_state Solid-State Properties high_z High Atomic Number (Z=83) relativistic Relativistic Effects (Orbital Contraction) high_z->relativistic large_core Large Number of Core Electrons langevin Langevin Diamagnetism large_core->langevin unpaired_p Unpaired 6p Electrons suppressed_para Suppressed Paramagnetism unpaired_p->suppressed_para crystal_structure Rhombohedral Crystal Structure peierls Peierls Distortion crystal_structure->peierls band_structure Unique Electronic Band Structure (Semimetal with L and T pockets) peierls->band_structure small_mass Small Effective Mass of Carriers band_structure->small_mass relativistic->suppressed_para strong_diamagnetism Strong Diamagnetism small_mass->strong_diamagnetism suppressed_para->strong_diamagnetism langevin->strong_diamagnetism

A logical diagram showing the origins of this compound's strong diamagnetism.

Applications in Drug Development and Biomedical Research

While this guide focuses on the fundamental principles, it is worth noting that the unique properties of this compound and its compounds have found applications in medicine for centuries, primarily in gastroenterology.[13] More recently, the development of this compound-based nanoparticles has opened new avenues for biomedical applications, including:

  • Imaging Contrast Agents: The high atomic number of this compound makes its nanoparticles effective contrast agents for X-ray computed tomography (CT).

  • Radiosensitizers: this compound nanoparticles can enhance the efficacy of radiotherapy by increasing the local dose of radiation delivered to tumors.

  • Photothermal Therapy: this compound-based nanomaterials can absorb near-infrared light and convert it into heat, enabling the targeted thermal ablation of cancer cells.

A thorough understanding of the fundamental diamagnetic and electronic properties of this compound is crucial for the rational design and development of novel this compound-based theranostics and drug delivery systems.

References

overview of bismuth's role in historical alchemy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Role of Bismuth in Historical Alchemy

Introduction

This compound (Bi), a brittle, silvery-white metal with a distinct pinkish tinge, occupied a curious and often ambiguous position within the annals of historical alchemy. While not one of the seven primary metals of antiquity, its unique properties led to its inclusion in alchemical texts and thought. Alchemists were intrigued by this compound, viewing it as a metal in a state of transformation, a substance caught between the base and the noble. This guide provides a technical overview of this compound's role in alchemical theory, its symbolic significance, and the conceptual "experiments" in which it featured, tailored for an audience of researchers and scientists.

Historically, this compound was frequently confused with lead and tin until it was officially classified as a distinct element in 1753 by French chemist Claude-François Geoffroy.[1][2][3] Before this, miners in the Middle Ages referred to it by the German term Wismut, possibly meaning "white mass."[4][5] In the age of alchemy, it was also given the Latin name tectum argenti, which translates to "silver being made," revealing the belief that this compound was an intermediary stage in the natural transmutation of metals toward silver.[6] The influential alchemist Paracelsus termed it a "bastard" or "half-metal," further cementing its status as a substance with a unique, transitional nature.[7]

Alchemical Properties and Data

The practical knowledge of this compound's precise role in alchemical processes remains largely uncertain, as many texts are shrouded in allegory.[7][8] However, its physical characteristics were undoubtedly a source of fascination and contributed to its alchemical identity. The frequent confusion between this compound, lead, and tin stemmed from their shared properties as heavy, low-melting-point metals.

Table 1: Comparative Physical Properties of this compound, Lead, and Tin
PropertyThis compound (Bi)Lead (Pb)Tin (Sn)Alchemical Significance / Reason for Confusion
Atomic Number 838250N/A (Modern Concept)
Appearance Silvery-white with a pinkish, often iridescent tarnish[6]Bluish-white, dull gray on exposure to airSilvery-whiteAll are silvery, heavy metals, leading to easy misidentification before modern chemistry.[9][10]
Melting Point 271.4 °C (520.5 °F)[4]327.5 °C (621.5 °F)231.9 °C (449.4 °F)The relatively low melting points of all three made them easily workable for early metallurgists and alchemists.[1]
Density 9.79 g/cm³[1]11.34 g/cm³7.26 g/cm³All are dense metals, contributing to their perception as "base" metals suitable for transmutation.
Key Characteristic Expands upon solidification; most diamagnetic of all metals[4]Highly malleable and corrosion-resistantHighly crystalline and malleableThis compound's unique expansion and its colorful iridescent oxide layer set it apart and likely contributed to its association with transformation.[10]

Conceptual Alchemical Protocols

Detailed, reproducible experimental protocols involving this compound are absent from historical records, which favored symbolic and philosophical descriptions over quantitative instructions. The primary "experiment" was the grand alchemical aim: transmutation. For alchemists, this was not merely a chemical process but a spiritual one, where a substance was guided toward a state of perfection, represented by gold.[11]

The Transmutation Hypothesis

This compound's perceived role was that of a key stepping stone in the maturation of metals. The name tectum argenti suggests a belief that this compound, if left to "grow" within the Earth, would eventually become silver.[6] Alchemists sought to replicate and accelerate this natural process in their laboratories. The conceptual workflow was not one of chemical reagents in the modern sense but of applying philosophical principles (represented by substances like sulfur and mercury) and esoteric forces to purify the base metal and elevate its nature.

G BaseMetal Base Metals (e.g., Lead) Process Alchemical Process (Purification & Maturation) BaseMetal->Process This compound This compound (Tectum Argenti - 'Silver Being Made') Silver Silver (Noble Metal) This compound->Silver Natural Progression Gold Gold (Perfection) Silver->Gold Ultimate Goal Process->this compound

Alchemical view of this compound in the hierarchy of metallic transmutation.

Visualization of Logical Relationships

This compound's identity in the alchemical period was defined as much by what it was thought to be as by what it was. Its close resemblance to more common metals was a significant source of confusion for centuries. This misidentification is a critical aspect of its history and illustrates the limits of pre-modern elemental analysis.

Historical confusion of this compound with Lead and Tin.

Conclusion

While specific alchemical recipes involving this compound are lost to history or were never recorded with scientific clarity, its conceptual role is significant. It was regarded as a symbol of transformation, a metal on the cusp of nobility, embodying the very essence of the alchemical pursuit.[10] Its unique physical properties—a low melting point, a pinkish hue, and a tendency to form stunning, iridescent hopper crystals—distinguished it from other metals and fueled the belief in its special status. For researchers today, this compound's story in alchemy is a compelling case study in the transition from a philosophical and mystical understanding of matter to the empirical science of chemistry. The alchemists' dream of transmuting this compound was, in a way, realized in 1980 when Glenn T. Seaborg transmuted a small amount of this compound into gold via nuclear physics, bringing the ancient quest full circle into the modern scientific era.[7][11]

References

Bismuth: A Deep Dive into its Natural Abundance and Geological Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance and geological sources of the element bismuth. A silvery-white metal with a pinkish tint, this compound is increasingly recognized for its unique properties and applications, from pharmaceuticals to lead-free solders. Understanding its natural distribution and the geological processes that concentrate it is crucial for ensuring a stable supply chain and for discovering new potential applications.

Natural Abundance of this compound

This compound is a relatively rare element, with its abundance in the Earth's crust being comparable to that of silver.[1][2] Its concentration varies significantly depending on the geological environment.

Abundance in the Earth's Crust

The reported abundance of this compound in the Earth's crust ranges from 8 to 180 parts per billion (ppb).[3] Another source estimates the average concentration in the Earth's crust to be around 0.2 parts per million (ppm).[4][5] The average abundance in the upper continental crust is estimated to be about 0.23 milligrams per kilogram (mg/kg).[6] Shales and granites typically have higher concentrations, averaging 0.20–0.25 mg/kg, while mafic rocks (0.01 mg/kg), sandstone (0.05 mg/kg), and limestone (0.1 mg/kg) have lower concentrations.[6] this compound is about twice as abundant as gold.[7][8]

EnvironmentReported Abundance
Earth's Crust8 - 180 ppb[3]
Earth's Crust (average)~0.2 ppm[4][5]
Upper Continental Crust (average)~0.23 mg/kg[6]
Shale and Granite~0.20 - 0.25 mg/kg[6]
Mafic Rocks~0.01 mg/kg[6]
Sandstone~0.05 mg/kg[6]
Limestone~0.1 mg/kg[6]
Abundance in Marine Environments

This compound is also present in seawater, albeit at extremely low concentrations. The concentration of dissolved this compound in the open ocean is reported to be in the range of <0.015 to 0.24 picomolar (pM), which is equivalent to approximately 50 picograms per liter (pg/L).[9] In the Yellow Sea and East China Sea, the concentration of dissolved this compound was found to be in the range of 0-0.029 micrograms per liter (µg/L) at the surface and 0.001-0.189 µg/L at the bottom.[10]

Marine EnvironmentThis compound Concentration
Open Ocean (dissolved)<0.015 - 0.24 pM (~50 pg/L)[9]
Yellow Sea & East China Sea (surface, dissolved)0 - 0.029 µg/L[10]
Yellow Sea & East China Sea (bottom, dissolved)0.001 - 0.189 µg/L[10]
Atmospheric Abundance

Geological Sources and Major Minerals

This compound is primarily obtained as a by-product of the mining and refining of other metals, particularly lead, copper, tin, tungsten, and gold.[12][13][14][15] It is rarely found in concentrations high enough to be the primary product of a mine.[7][16] The Tasna mine in Bolivia is a notable exception, being one of the few mines where this compound is the primary commodity.[7][17]

The most important mineral sources of this compound are:

  • Bismuthinite (Bi₂S₃): A sulfide (B99878) mineral that is a primary ore of this compound.[7][12]

  • Bismite (Bi₂O₃): An oxide mineral, often formed from the alteration of bismuthinite.[7][12]

  • Native this compound: this compound can also be found in its elemental form in nature.[3]

Other this compound-containing minerals include bismutite ((BiO)₂CO₃) and various sulfosalts.[7][18]

Global Production and Reserves

The world's this compound resources are closely tied to the reserves of the metals with which it is associated. China holds the largest reserves of this compound, accounting for a significant portion of the global total.[7] Other countries with notable this compound resources include Bolivia and Mexico.[7]

Global production of this compound is dominated by a few key countries.

CountryProduction (Metric Tons) - 2023
China14,000[19]
Laos2,000[19]
Mexico539 (2016 data)[19]

Note: Production data can fluctuate annually.

Co-occurrence with Other Metals

This compound's geological behavior leads to its frequent association with a variety of other valuable metals. This co-occurrence is a critical factor in its extraction and supply chain.

  • Lead (Pb): this compound is a common impurity in lead ores and is often recovered during the lead refining process.[3][12]

  • Copper (Cu): this compound is also found in some copper deposits and is extracted as a by-product of copper smelting.[14]

  • Tungsten (W): In China, a significant portion of this compound production is a by-product of tungsten mining.[17]

  • Tin (Sn): this compound is often associated with tin ores.[4][14]

  • Gold (Au): this compound can be found in association with gold deposits.[13]

  • Silver (Ag): There is often a positive correlation between silver and this compound in ore deposits.[20]

Logical Flow of this compound Sourcing

Bismuth_Sourcing Geological_Sources Geological Sources Primary_Ores Primary this compound Ores (e.g., Tasna Mine, Bolivia) Geological_Sources->Primary_Ores Byproduct_Ores By-product of Other Metal Ores Geological_Sources->Byproduct_Ores Mining Mining & Extraction Primary_Ores->Mining Lead_Ores Lead Ores Byproduct_Ores->Lead_Ores Copper_Ores Copper Ores Byproduct_Ores->Copper_Ores Tungsten_Ores Tungsten Ores Byproduct_Ores->Tungsten_Ores Tin_Ores Tin Ores Byproduct_Ores->Tin_Ores Gold_Ores Gold Ores Byproduct_Ores->Gold_Ores Lead_Ores->Mining Copper_Ores->Mining Tungsten_Ores->Mining Tin_Ores->Mining Gold_Ores->Mining Refining Refining & Processing Mining->Refining Bismuth_Metal Pure this compound Metal Refining->Bismuth_Metal

Caption: Logical workflow of this compound from geological sources to refined metal.

References

Fundamental Principles of Bismuth Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Coordination Chemistry of Bismuth

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the coordination chemistry of this compound, a heavy post-transition metal with a rich and diverse chemical landscape. Its low toxicity and unique electronic properties have led to a resurgence of interest in its coordination complexes, particularly in the fields of medicine and materials science. This document details the fundamental principles governing this compound's coordination behavior, methods for the synthesis and characterization of its complexes, and its burgeoning applications.

The coordination chemistry of this compound is largely dictated by its position in the periodic table, its available oxidation states, and the nature of the coordinating ligands.

Oxidation States

This compound can exist in several oxidation states, ranging from +1 to +5, though the +3 oxidation state is by far the most stable and common in coordination complexes.[1][2] The stability of the Bi(III) oxidation state is attributed to the inert pair effect, where the two 6s electrons are relativistically contracted and less available for bonding.[3] The Bi(V) state is a powerful oxidizing agent and is less frequently encountered in stable coordination complexes.[2] Lower oxidation states, such as Bi(I), are rare and typically found in organometallic compounds.[2]

Common Ligands and Donor Atoms

This compound(III) is a soft Lewis acid and therefore exhibits a strong affinity for soft donor atoms, particularly sulfur.[4] This "thiophilic" nature means that many stable this compound complexes involve ligands with sulfur-containing functional groups.[4]

Table 1: Common Ligand Types and Donor Atoms for this compound Coordination

Ligand TypeDonor Atom(s)Examples
ThiolatesSL-cysteine, 3-mercaptopropionic acid, glutathione
DithiocarbamatesS, SDiethyldithiocarbamate, pyrrolidinedithiocarbamate
CarboxylatesO, OSalicylate (B1505791), citrate, tartrate
Amino AcidsN, OGlycine, L-cysteine
HalidesX (Cl, Br, I)Chloride, bromide, iodide
Nitrogen HeterocyclesNPyridine (B92270), 2,2'-bipyridyl, phenanthroline
PhosphinesPTriphenylphosphine

The cooperative influence of thiolate ligands can facilitate the formation of complexes with other biologically relevant moieties, such as amino acids and citrate.[4]

Coordination Numbers and Geometries

This compound complexes exhibit a wide range of coordination numbers, typically from three to six, but higher coordination numbers are also known.[5][6] The stereochemically active 6s² lone pair of electrons in Bi(III) often influences the coordination geometry, leading to distorted structures.[1]

Table 2: Common Coordination Geometries of this compound(III) Complexes

Coordination NumberGeometryExample Complex Fragment
3Trigonal PyramidalBi(SR)₃
4Disphenoidal (See-saw)[Bi(SC₆Cl₅)₃(2-pic)]
5Square Pyramidal[Bi₃(SC₆F₅)₁₁]⁻ anion central Bi
6Distorted Octahedral{[NH(CH₂CH₂)₂NCS₂]₂BiI}₂

This compound can also form polynuclear complexes, where bridging ligands connect multiple this compound centers, as well as heterometallic complexes with other metal ions.[5] The structure of the well-known drug this compound subsalicylate, for instance, is a coordination polymer with layered structures of this compound-oxo rods linked by salicylate anions.[7][8][9][10][11]

Synthesis and Characterization of this compound Coordination Complexes

The synthesis of this compound coordination complexes typically involves the reaction of a this compound(III) salt with the desired ligand in a suitable solvent.

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a this compound coordination complex.

G cluster_synthesis Synthesis cluster_characterization Characterization Bi_salt This compound(III) Salt (e.g., Bi(NO₃)₃, BiCl₃) Reaction Reaction Mixture Bi_salt->Reaction Ligand Ligand (e.g., Thiol, Carboxylate) Ligand->Reaction Solvent Solvent (e.g., Ethanol, Water) Solvent->Reaction Isolation Isolation & Purification (Filtration, Recrystallization) Reaction->Isolation Complex This compound Complex Isolation->Complex Spectroscopy Spectroscopic Analysis (NMR, IR, UV-Vis) Complex->Spectroscopy Crystallography X-ray Crystallography Complex->Crystallography Analysis Elemental Analysis Complex->Analysis

Caption: General workflow for the synthesis and characterization of this compound coordination complexes.

Experimental Protocols

This protocol is adapted from the synthesis of iodothis compound(III) dithiocarbamate (B8719985) complexes.[12][13]

Materials:

Procedure:

  • Dissolve the dithiocarbamate salt in a minimal amount of water.

  • In a separate flask, dissolve BiI₃ in a 1:1 solvent mixture of acetonitrile and chloroform.[14]

  • Slowly add the aqueous solution of the dithiocarbamate salt to the BiI₃ solution with constant stirring.

  • A precipitate of the this compound dithiocarbamate complex should form.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours.

  • Collect the solid product by vacuum filtration and wash with water and then a small amount of cold ethanol.

  • Dry the product under vacuum.

  • The complex can be further purified by recrystallization from a suitable solvent such as chloroform or dichloromethane.

This protocol is a general procedure based on the reaction of an organothis compound compound with a thiol.[15][16]

Materials:

  • Triphenylthis compound (BiPh₃)

  • Thiol (e.g., thiophenol)

  • Toluene (B28343) or other suitable organic solvent

Procedure:

  • Dissolve BiPh₃ in toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a stoichiometric amount of the thiol to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating for several hours. The progress of the reaction can be monitored by techniques like TLC or NMR.

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The resulting solid this compound thiolate complex can be purified by recrystallization from an appropriate solvent.

Characterization Techniques

A variety of analytical techniques are employed to characterize this compound coordination complexes:

  • X-ray Crystallography: Provides definitive information about the solid-state structure, including bond lengths, bond angles, and coordination geometry.[12][13][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the organic ligands and confirm complex formation in solution.[12][13][18]

  • Infrared (IR) and Raman Spectroscopy: Provide information about the vibrational modes of the ligands and their coordination to the this compound center.

  • UV-Visible Spectroscopy: Used to study the electronic transitions within the complex and can be particularly useful for complexes with potential applications in photocatalysis or as visible-light absorbers.[1][17][19]

  • Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to identify the composition of this compound complexes in the gas phase.[4]

  • Elemental Analysis: Determines the elemental composition of the synthesized complex to confirm its empirical formula.[12][13]

  • Density Functional Theory (DFT) Calculations: Used to model the electronic structure, geometries, and spectroscopic properties of this compound complexes.[1][17][18][19]

Applications of this compound Coordination Complexes in Drug Development

This compound compounds have a long history of use in medicine, and modern research continues to explore their therapeutic potential.[20][21][22][23][24][25][26] The low toxicity of many this compound compounds makes them attractive candidates for drug development.[20][23][25][27][28]

Anti-ulcer and Antimicrobial Agents

This compound compounds are well-known for their efficacy in treating gastrointestinal disorders, particularly those caused by the bacterium Helicobacter pylori.[21][22] Colloidal this compound subcitrate (CBS) and this compound subsalicylate (BSS) are key components of quadruple therapy regimens for H. pylori eradication.[21] The proposed mechanism of action involves the inhibition of bacterial enzymes, disruption of the bacterial cell wall, and prevention of bacterial adherence to gastric epithelial cells.[29] this compound complexes also show broad-spectrum antimicrobial activity against other bacteria, fungi, and parasites.[21][22][30]

Anticancer Agents

This compound coordination complexes, particularly those with dithiocarbamate ligands, have emerged as promising anticancer agents.[14][30][31] These complexes can induce apoptosis, suppress tumor growth, and overcome chemoresistance in various cancer cell lines.[30][31]

G Bi_DTC This compound Dithiocarbamate (Bi-DTC) Complex Cancer_Cell Cancer Cell Bi_DTC->Cancer_Cell Targets Apoptosis Induction of Apoptosis Cancer_Cell->Apoptosis Leads to Tumor_Suppression Suppression of Tumor Growth Cancer_Cell->Tumor_Suppression Leads to Chemoresistance Overcoming Chemoresistance Cancer_Cell->Chemoresistance Addresses

Caption: Anticancer activity of this compound dithiocarbamate complexes.

The mechanism of their anticancer activity is multifaceted and may involve the modulation of ubiquitination and the disruption of oncogenic signaling pathways.[14] For instance, some this compound dithiocarbamates have been shown to downregulate key tumor-promoting genes.[14]

Radiopharmaceuticals

Radioisotopes of this compound, particularly the alpha-emitter This compound-213 (B1240523) (²¹³Bi), are being investigated for use in targeted radionuclide therapy (TRT) for cancer.[26][32][33] In this approach, a chelating ligand is attached to a targeting vector (e.g., an antibody or peptide) that specifically binds to cancer cells. The chelator securely binds ²¹³Bi, delivering the potent, short-range alpha radiation directly to the tumor site, thereby minimizing damage to surrounding healthy tissue.[33]

Table 3: Properties of this compound-213 for Targeted Radionuclide Therapy

PropertyValueSignificance in TRT
Half-life45.6 minutesAllows for rapid tumor targeting and clearance from the body.
Emitted ParticleAlpha (α) particleHigh linear energy transfer (LET) leads to efficient cell killing.
Alpha Particle Energy8.4 MeVHigh energy deposition in a short range.
Alpha Particle Range40-80 µmLocalized radiation dose, sparing adjacent healthy cells.

The development of stable chelate systems for ²¹³Bi is a critical area of research in this field.[32][33]

Catalytic Applications

While less explored than their medicinal applications, this compound coordination complexes also have potential as catalysts in organic synthesis. The low cost and low toxicity of this compound make it an environmentally benign alternative to many transition metal catalysts. This compound compounds have been shown to catalyze a variety of organic transformations.

Future Outlook

The coordination chemistry of this compound is a rapidly expanding field with significant potential for the development of new therapeutic agents and catalysts. Future research will likely focus on:

  • The design and synthesis of novel this compound complexes with enhanced biological activity and selectivity.

  • A deeper understanding of the mechanisms of action of this compound-based drugs.

  • The development of more effective chelating agents for this compound radioisotopes for use in targeted alpha therapy.

  • The exploration of the catalytic potential of this compound complexes in a wider range of organic reactions.

The versatility of this compound's coordination chemistry, coupled with its favorable toxicological profile, ensures that it will remain an important area of study for chemists, biologists, and drug development professionals for years to come.

References

Unveiling the Atomic Architecture of Bismuth: A Technical Guide to Theoretical Modeling of its Crystal Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bismuth, a heavy and relatively non-toxic element, has garnered significant scientific interest due to its unique electronic and structural properties. Its complex crystal structures, influenced by strong spin-orbit coupling and Peierls distortion, present a fascinating subject for theoretical modeling. This in-depth technical guide provides a comprehensive overview of the theoretical approaches used to model this compound's crystalline phases, offering insights into its behavior under various conditions. The content herein is tailored for researchers, scientists, and professionals in drug development who may leverage this compound's properties in their respective fields.

The Crystal Structures of this compound: From Ambient to High Pressure

At ambient conditions, elemental this compound adopts a rhombohedral A7 crystal structure (space group R-3m), which can be viewed as a distorted simple cubic lattice. This structure is characterized by a Peierls distortion, a dimerization of atoms along the body diagonal, which is crucial to its semi-metallic nature. This distortion creates a small overlap between the conduction and valence bands, resulting in a low carrier density.

Under high pressure, this compound undergoes a series of structural phase transitions. The generally accepted sequence at room temperature is:

  • Bi-I (Rhombohedral A7): Stable at ambient pressure.

  • Bi-II (Monoclinic): Forms at approximately 2.55 GPa.

  • Bi-III (Incommensurate host-guest): Appears around 2.7 GPa.

  • Bi-V (Body-centered cubic): Becomes stable at about 7.7 GPa and persists up to at least 222 GPa.

These phase transitions are accompanied by significant changes in electronic properties and are often used for pressure calibration in high-pressure experiments.

Theoretical Modeling Approaches

Density Functional Theory (DFT) is the cornerstone of theoretical investigations into this compound's crystal structures. This quantum mechanical modeling method allows for the calculation of the electronic structure and total energy of a system, providing a powerful tool to predict and understand the properties of different crystalline phases.

Key Computational Considerations

Several factors are critical for accurate DFT modeling of this compound:

  • Exchange-Correlation Functional: The choice of the exchange-correlation functional, such as the Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) parameterization, is fundamental to the accuracy of the calculations.

  • Spin-Orbit Coupling (SOC): Due to this compound's high atomic number, relativistic effects are significant. The inclusion of spin-orbit coupling is essential for an accurate description of its electronic band structure and the stability of its crystal phases.

  • Basis Sets and Pseudopotentials: Plane-wave basis sets are commonly employed, and pseudopotentials are used to represent the interaction of the core electrons with the valence electrons, reducing the computational cost.

  • k-point Sampling: A sufficiently dense Monkhorst-Pack grid for sampling the Brillouin zone is necessary for achieving convergence in the calculated properties.

Workflow for Theoretical Modeling

The following diagram illustrates a typical workflow for the theoretical modeling of this compound crystal structures using DFT.

Early-Stage Research on Bismuth's Catalytic Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth, a post-transition metal, has emerged as a compelling element in the field of catalysis.[1][2] Its low toxicity, cost-effectiveness, and unique electronic structure make it an attractive alternative to traditional transition metal catalysts.[1][2] Early-stage research has unveiled the diverse catalytic capabilities of this compound compounds, ranging from Lewis acid catalysis in organic synthesis to photocatalysis for environmental remediation and complex redox catalysis. This technical guide provides an in-depth overview of the core findings in early-stage research on this compound's catalytic activity, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.

This compound(III) Salts as Lewis Acid Catalysts

This compound(III) salts, such as this compound(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) and this compound(III) chloride (BiCl₃), are effective Lewis acid catalysts for a variety of organic transformations.[3][4] Their ability to activate carbonyl compounds and other electrophiles facilitates the formation of carbon-carbon and carbon-heteroatom bonds.

This compound(III) Triflate (Bi(OTf)₃) in Friedel-Crafts Alkylation

Bi(OTf)₃ has proven to be a highly efficient catalyst for the Friedel-Crafts alkylation of arenes with alkenes and carbonyl compounds, leading to the synthesis of various substituted aromatic compounds.

EntryAreneAlkene/Carbonyl CompoundCatalyst Loading (mol%)SolventTime (h)Yield (%)Reference
1Toluene1-Octene2CH₃NO₂395[5]
2Anisole1-Octene2CH₃NO₂398[5]
3BenzeneCyclohexene5CH₃NO₂485[5]
4m-Xylene1-Decene2CH₃NO₂396[5]
5VeratroleBenzaldehyde10Neat0.595[6]
61,3-Dimethoxybenzene4-Chlorobenzaldehyde10Neat0.7592[6]
7Phenol4-Nitrobenzaldehyde10Neat189[6]
8AnisoleCinnamaldehyde10Neat1.585[6]

To a solution of the arene (10 mmol) and the alkene (1 mmol) in nitromethane (B149229) (5 mL) is added this compound(III) triflate (0.02 mmol, 2 mol%). The resulting mixture is stirred at room temperature for the specified time (see table above). Upon completion of the reaction, as monitored by thin-layer chromatography, the reaction mixture is quenched with water (10 mL) and extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired product.

G cluster_0 Catalyst Activation and Electrophile Generation cluster_1 Nucleophilic Attack and Product Formation cluster_2 Catalyst Regeneration Arene Arene SigmaComplex σ-Complex Arene->SigmaComplex Nucleophilic Attack Alkene Alkene Carbocation Carbocation Intermediate Alkene->Carbocation Coordination & Activation BiOTf3 Bi(OTf)₃ BiOTf3->Alkene BiOTf3_regen Bi(OTf)₃ OTf_ion OTf⁻ BiOTf3->OTf_ion from catalyst Carbocation->SigmaComplex Product Alkylated Arene SigmaComplex->Product Deprotonation H_ion H⁺ SigmaComplex->H_ion H_ion->BiOTf3_regen OTf_ion->H_ion Forms HOTf

Caption: Lewis acid activation of the alkene by Bi(OTf)₃ to form a carbocation intermediate.

This compound(III) Chloride (BiCl₃) in Mukaiyama Aldol (B89426) Reaction

BiCl₃ serves as an effective catalyst for the Mukaiyama aldol reaction, which involves the addition of a silyl (B83357) enol ether to an aldehyde or ketone.

EntryAldehydeSilyl Enol EtherCatalyst Loading (mol%)SolventTime (h)Yield (%)Reference
1Benzaldehyde1-(Trimethylsiloxy)cyclohexene5CH₂Cl₂0.592[2]
24-Nitrobenzaldehyde1-(Trimethylsiloxy)cyclohexene5CH₂Cl₂195[2]
34-Methoxybenzaldehyde1-(Trimethylsiloxy)cyclohexene5CH₂Cl₂0.590[2]
4Cinnamaldehyde1-(Trimethylsiloxy)cyclohexene10CH₂Cl₂288[2]
5Heptanal1-Phenyl-1-(trimethylsiloxy)ethene5CH₂Cl₂1.585[2]
6Cyclohexanecarboxaldehyde1-Phenyl-1-(trimethylsiloxy)ethene5CH₂Cl₂287[2]
7Benzaldehyde2-(Trimethylsiloxy)propene10CH₂Cl₂189[2]
84-Chlorobenzaldehyde2-(Trimethylsiloxy)propene10CH₂Cl₂1.591[2]

To a stirred solution of the aldehyde (1.0 mmol) and the silyl enol ether (1.2 mmol) in anhydrous dichloromethane (B109758) (5 mL) at -78 °C under an argon atmosphere, a solution of this compound(III) chloride (0.05 mmol, 5 mol%) in anhydrous dichloromethane (1 mL) is added dropwise. The reaction mixture is stirred at -78 °C for the specified time (see table above). The reaction is then quenched by the addition of saturated aqueous sodium bicarbonate solution (10 mL). The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.

G start Start reactants Aldehyde + Silyl Enol Ether in CH₂Cl₂ at -78°C start->reactants add_catalyst Add BiCl₃ solution reactants->add_catalyst stir Stir at -78°C add_catalyst->stir quench Quench with NaHCO₃ (aq) stir->quench warm Warm to Room Temperature quench->warm extract Extract with CH₂Cl₂ warm->extract dry Dry over MgSO₄ extract->dry concentrate Concentrate dry->concentrate purify Purify by Column Chromatography concentrate->purify product β-Hydroxy Ketone purify->product

Caption: Step-by-step workflow for the BiCl₃-catalyzed Mukaiyama aldol reaction.

This compound-Based Photocatalysis

This compound-based materials, particularly this compound oxide (Bi₂O₃), have garnered significant attention as photocatalysts for the degradation of organic pollutants in water under visible light irradiation.

Photocatalytic Degradation of Rhodamine B using Bi₂O₃

The photocatalytic activity of Bi₂O₃ has been demonstrated in the degradation of organic dyes like Rhodamine B (RhB).

EntrypHCatalyst Concentration (g/L)Irradiation Time (min)Degradation Efficiency (%)Reference
13.01.012097.2[7]
25.01.012090.6[7]
37.01.012050.2[7]

In a typical experiment, 50 mg of Bi₂O₃ microrods are added to 50 mL of an aqueous solution of Rhodamine B (10 mg/L). The pH of the solution is adjusted to the desired value using HCl or NaOH. The suspension is then stirred in the dark for 30 minutes to ensure adsorption-desorption equilibrium. Subsequently, the solution is irradiated with a 300 W Xenon lamp equipped with a 420 nm cutoff filter to simulate visible light. Aliquots of the solution are withdrawn at regular intervals, centrifuged to remove the catalyst, and the concentration of Rhodamine B is determined by measuring the absorbance at its maximum wavelength (554 nm) using a UV-Vis spectrophotometer.

G cluster_0 Photoexcitation cluster_1 Radical Formation cluster_2 Pollutant Degradation Bi2O3 Bi₂O₃ e_cb e⁻ (conduction band) Bi2O3->e_cb h_vb h⁺ (valence band) Bi2O3->h_vb hv Visible Light (hν) hv->Bi2O3 O2_rad •O₂⁻ e_cb->O2_rad OH_rad •OH h_vb->OH_rad h_vb->OH_rad from OH⁻ Degradation_Products Degradation Products h_vb->Degradation_Products Direct Oxidation O2 O₂ O2->O2_rad H2O H₂O H2O->OH_rad OH_neg OH⁻ OH_neg->OH_rad O2_rad->Degradation_Products OH_rad->Degradation_Products RhB Rhodamine B RhB->Degradation_Products Mineralization CO₂ + H₂O Degradation_Products->Mineralization G Bi_III L-Bi(III) Bi_III_Aryl L-Bi(III)-Ar Bi_III->Bi_III_Aryl Transmetalation ArylBoronicEster Ar-B(OR)₂ ArylBoronicEster->Bi_III_Aryl Bi_V_Aryl_F L-Bi(V)(Ar)(F) Bi_III_Aryl->Bi_V_Aryl_F Oxidative Addition Oxidant Oxidant (e.g., F⁺ source) Oxidant->Bi_V_Aryl_F Bi_V_Aryl_F->Bi_III Reductive Elimination ArylFluoride Ar-F Bi_V_Aryl_F->ArylFluoride G start Start prep_A Prepare Solution A (Bi(NO₃)₃ in HNO₃) start->prep_A prep_B Prepare Solution B ((NH₄)₆Mo₇O₂₄ in H₂O) start->prep_B mix Mix Solutions A and B prep_A->mix prep_B->mix adjust_pH Adjust pH to 7 with NaOH mix->adjust_pH hydrothermal Hydrothermal Treatment (180°C, 24h) adjust_pH->hydrothermal centrifuge Centrifuge and Collect Precipitate hydrothermal->centrifuge wash Wash with H₂O and Ethanol centrifuge->wash dry Dry at 80°C wash->dry product γ-Bi₂MoO₆ Catalyst dry->product

References

Methodological & Application

Application Notes and Protocols: Bismuth in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the applications of bismuth-containing compounds in medicinal chemistry, with a focus on their use as gastrointestinal agents, antimicrobials, and anticancer drugs. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Application Notes

This compound, a heavy metal, has a long history in medicine, primarily due to its low toxicity compared to other heavy metals. Its compounds are characterized by their diverse chemical properties, which allow them to interact with various biological targets.

Gastrointestinal Applications

This compound compounds are most famously used for treating gastrointestinal disorders.

  • Mechanism of Action: this compound subsalicylate (the active ingredient in Pepto-Bismol) and ranitidine (B14927) this compound citrate (B86180) are widely used. They work by coating the stomach lining, providing a protective layer against gastric acid. In the case of Helicobacter pylori infections, a primary cause of peptic ulcers, this compound compounds exert direct bactericidal effects. They are believed to inhibit various bacterial enzymes, disrupt bacterial cell wall adhesion to epithelial cells, and prevent ATP synthesis.

  • Clinical Use: Colloidal this compound subcitrate (CBS) and this compound subsalicylate (BSS) are key components of quadruple therapy regimens for eradicating H. pylori. This therapy typically includes a proton pump inhibitor, this compound, and two antibiotics (e.g., metronidazole (B1676534) and tetracycline).

Antimicrobial Applications

Beyond H. pylori, the antimicrobial properties of this compound are being explored for a wider range of pathogens.

  • Broad-Spectrum Activity: this compound compounds have shown efficacy against a variety of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. They are also effective against fungi and some protozoa.

  • Mechanism of Action: this compound ions (Bi³⁺) can interfere with microbial metabolism by binding to sulfhydryl groups in proteins and enzymes, leading to their inactivation. This disruption of essential cellular processes results in microbial cell death. This compound-based nanoparticles are also being investigated to enhance antimicrobial activity and overcome resistance.

  • Wound Healing: this compound-impregnated dressings have been used to prevent and treat wound infections, demonstrating their utility in topical applications.

Anticancer Applications

The most recent and rapidly developing application of this compound is in oncology. Several this compound complexes have demonstrated significant cytotoxic activity against various cancer cell lines.

  • Mechanism of Action: this compound compounds induce cancer cell death primarily through the induction of apoptosis. They can generate reactive oxygen species (ROS), leading to oxidative stress and mitochondrial dysfunction. This triggers the intrinsic apoptotic pathway, characterized by the release of cytochrome c and the activation of caspases. Furthermore, some this compound complexes have been shown to inhibit topoisomerase I and II, enzymes crucial for DNA replication and repair in cancer cells.

  • Targeted Therapy: Researchers are designing novel this compound complexes with organic ligands to improve their stability, solubility, and selectivity for cancer cells. These modifications aim to enhance their therapeutic index and reduce potential side effects. For example, this compound-dithiocarbamate complexes have shown promise in this area.

Quantitative Data Summary

The following tables summarize the efficacy of various this compound compounds against microbial and cancer cell targets.

Table 1: Antimicrobial Activity of this compound Compounds

CompoundOrganismMIC (µg/mL)Reference
This compound SubsalicylateHelicobacter pylori8 - 32
Colloidal this compound SubcitrateHelicobacter pylori4 - 16
This compound-ethanedithiol (Bi-EDT)Staphylococcus aureus1.25
This compound-dimercaprol (Bis-BAL)Escherichia coli2.5
This compound NitratePseudomonas aeruginosa> 100

Table 2: Cytotoxicity of this compound Compounds against Cancer Cell Lines

CompoundCell LineIC50 (µM)Exposure Time (h)Reference
This compound(III) complex with 2-acetylpyridineHeLa (Cervical Cancer)15.824
This compound(III) complex with 2-acetylpyridineMCF-7 (Breast Cancer)21.324
Ranitidine this compound CitrateMGC-803 (Gastric Cancer)5.272
This compound NitrateA549 (Lung Cancer)85.148
This compound Dithiocarbamate ComplexPC-3 (Prostate Cancer)2.548

Experimental Protocols

Protocol: MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effect of this compound compounds on cancer cell lines by measuring metabolic activity.

Materials:

  • Cancer cell line of interest

  • This compound compound stock solution

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well. Incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cells are inhibited).

Protocol: Broth Microdilution for MIC Determination

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a this compound compound against a bacterial strain.

Materials:

  • Bacterial strain of interest

  • This compound compound stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Spectrophotometer

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the this compound compound in CAMHB directly in a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Dilute the standardized bacterial inoculum in CAMHB so that each well will receive a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (bacteria in broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the this compound compound at which there is no visible bacterial growth.

  • (Optional) Absorbance Reading: The results can be quantified by reading the optical density at 600 nm (OD₆₀₀) with a microplate reader.

Signaling Pathways and Workflows

This compound-Induced Apoptosis in Cancer Cells

The following diagram illustrates the proposed mechanism by which this compound compounds induce apoptosis in cancer cells.

Bismuth_Apoptosis_Pathway Bi_Complex This compound Complex Cell_Membrane Cancer Cell Membrane Bi_Complex->Cell_Membrane Enters Cell Topoisomerase Topoisomerase Inhibition Bi_Complex->Topoisomerase Inhibits DNA_Damage DNA Damage Bi_Complex->DNA_Damage Causes ROS ↑ Reactive Oxygen Species (ROS) Cell_Membrane->ROS Mitochondrion Mitochondrion ROS->Mitochondrion Induces Stress CytoC Cytochrome c Release Mitochondrion->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis DNA_Damage->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis in cancer cells.

Workflow for this compound Drug Development

This diagram outlines a general workflow for the development and evaluation of novel this compound-based therapeutic agents.

Bismuth_Drug_Development_Workflow Synthesis 1. Synthesis & Characterization of this compound Complexes In_Vitro 2. In Vitro Screening (Cytotoxicity, MIC) Synthesis->In_Vitro Mechanism 3. Mechanism of Action Studies (e.g., Apoptosis, Enzyme Assays) In_Vitro->Mechanism Lead Compounds In_Vivo 4. In Vivo Efficacy (Animal Models) Mechanism->In_Vivo Tox 5. Toxicology & Safety Pharmacology In_Vivo->Tox Clinical 6. Clinical Trials Tox->Clinical

Application Notes and Protocols for Bismuth-Based Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of bismuth as a non-toxic replacement for lead in perovskite solar cells. The information is intended to guide researchers in the synthesis of this compound-based perovskite materials and the fabrication and characterization of corresponding photovoltaic devices.

Introduction: The Motivation for Lead Replacement

Organic-inorganic lead halide perovskites have demonstrated remarkable power conversion efficiencies (PCEs) exceeding 25%, positioning them as a promising next-generation photovoltaic technology.[1] However, the inherent toxicity of lead and its potential environmental leakage are significant obstacles to large-scale commercialization and regulatory approval.[1][2][3] This has spurred intensive research into replacing lead with less toxic, environmentally benign elements.

This compound has emerged as a promising candidate due to several key advantages:

  • Low Toxicity: this compound is a well-known "green element" with significantly lower toxicity compared to lead.[4]

  • Air Stability: Many this compound-based perovskite-like materials exhibit excellent stability in ambient atmospheric conditions.[5][6]

  • Favorable Electronic Properties: this compound's electronic configuration (6s²) is analogous to that of lead (Pb²⁺), suggesting the potential for similar defect-tolerant electronic properties.[7]

Despite these advantages, the PCE of this compound-based perovskite solar cells currently lags behind their lead-based counterparts.[1][2] This is often attributed to challenges in film formation, a wider bandgap in some compositions, and a tendency to form 0D crystal structures with poor charge transport.[8][9] The following sections provide detailed protocols and data to address these challenges.

Performance of this compound-Based Perovskite Solar Cells

The performance of solar cells is characterized by four key parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). The tables below summarize the performance of various this compound-based perovskite solar cells reported in the literature.

Table 1: Performance of Methylammonium this compound Iodide ((CH₃NH₃)₃Bi₂I₉) Solar Cells

Hole Transport Layer (HTL)PCE (%)Voc (V)Jsc (mA/cm²)FFFabrication MethodReference
Spiro-OMeTAD1.12---Solution Processed[5]
P3HT1.62---Solution Processed[5]
Not specified1.640.833.000.79Solution Processed[10]
Not specified0.152---Low-Pressure Vapor-Assisted[11]

Table 2: Performance of Cesium this compound Iodide (Cs-Bi-I) Solar Cells

Perovskite CompositionPCE (%)Voc (V)Jsc (mA/cm²)FFFabrication MethodReference
CsPb₀.₉₆Bi₀.₀₄I₃13.21---Compositional Engineering[12]
CsBi₃I₁₀ (Pristine)0.23---Antisolvent-Assisted[13]
CsBi₃I₁₀ (Toluene treated)0.33---Antisolvent-Assisted[13]
CsBi₃I₁₀ (Simulated)21.61.2520.982.2SCAPS-1D Simulation[14]

Table 3: Stability of this compound-Based Perovskite Solar Cells

Device Structure / PerovskiteStability MetricConditionsReference
Bi-interlayer based deviceRetained 88% of initial PCEOver 6000 h in ambient air (dark)[15]
Bi-interlayer based deviceMaintained 95% of initial PCE500 h at 85°C thermal aging[15]
Bi-interlayer based deviceMaintained 97% of initial PCE500 h light soaking in N₂[15]
(CH₃NH₃)₃Bi₂I₉ with P3HTStable for 300 hContinuous 1 sun illumination[5]
CsPb₀.₉₆Bi₀.₀₄I₃Retained 68% of initial PCE168 h in ambient conditions[12]

Experimental Protocols

This section details the methodologies for synthesizing this compound-based perovskite precursors and fabricating solar cell devices.

Protocol: Two-Step Synthesis of Methylammonium this compound Iodide (MA₃Bi₂I₉) Thin Films

This protocol is adapted from a method for synthesizing compact MA₃Bi₂I₉ thin films in air.[8]

Materials:

  • This compound(III) iodide (BiI₃)

  • Methylammonium iodide (MAI)

  • N,N-Dimethylformamide (DMF)

  • Isopropanol (B130326)

  • Substrates (e.g., FTO-coated glass)

Equipment:

  • Spin coater

  • Hot plate

  • Vacuum oven (optional)

Procedure:

  • BiI₃ Film Deposition:

    • Prepare a solution of BiI₃ in DMF.

    • Clean the substrates thoroughly.

    • Spin-coat the BiI₃ solution onto the substrate. A typical spin-coating program might be 1000 rpm for 10s followed by 4000 rpm for 30s.

    • Anneal the BiI₃-coated substrate on a hotplate at a temperature around 70°C for 10 minutes to remove the solvent.

  • Conversion to Perovskite:

    • Prepare a solution of MAI in isopropanol.

    • Immerse the BiI₃ film in the MAI solution for a specific duration (e.g., 20 minutes).[8] The immersion time is a critical parameter affecting film quality.

    • After immersion, rinse the film with isopropanol to remove excess MAI and dry it with a nitrogen gun.

  • Annealing:

    • Anneal the resulting film on a hotplate in air. A typical annealing temperature is 100°C for 90-105 minutes.[8] This step is crucial for the crystallization of the MA₃Bi₂I₉ perovskite.

Protocol: Fabrication of a this compound-Based Perovskite Solar Cell

This protocol outlines a general procedure for fabricating a planar heterojunction solar cell.

Device Architecture: FTO / Compact TiO₂ (c-TiO₂) / Mesoporous TiO₂ (m-TiO₂) / (CH₃NH₃)₃Bi₂I₉ / HTL / Gold (Au)

Procedure:

  • Substrate Preparation:

    • Etch FTO-coated glass using zinc powder and HCl to create the desired electrode pattern.

    • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry with a nitrogen stream.

  • Electron Transport Layer (ETL) Deposition:

    • Deposit a compact layer of TiO₂ (c-TiO₂) by a method such as spray pyrolysis or spin coating of a titanium isopropoxide precursor solution, followed by annealing at high temperature (e.g., 500°C).

    • Deposit a mesoporous TiO₂ (m-TiO₂) layer by spin-coating a TiO₂ nanoparticle paste and annealing again.

  • This compound Perovskite Deposition:

    • Deposit the (CH₃NH₃)₃Bi₂I₉ perovskite layer using the two-step synthesis protocol described in section 3.1 or a one-step solution processing method.[5] For a one-step method, a precursor solution containing both MAI and BiI₃ in a solvent like DMF is spin-coated directly onto the m-TiO₂ layer, followed by annealing.

  • Hole Transport Layer (HTL) Deposition:

    • Prepare a solution of the hole-transport material, such as Spiro-OMeTAD or P3HT, typically in chlorobenzene.[5] Additives like Li-TFSI and tBP are commonly used with Spiro-OMeTAD to improve conductivity.

    • Spin-coat the HTL solution onto the perovskite layer.

  • Metal Electrode Deposition:

    • Deposit the back contact, typically gold (Au) or silver (Ag), by thermal evaporation through a shadow mask to define the active area of the solar cell.

Visualizations

The following diagrams illustrate key concepts and workflows in the development of this compound-based perovskite solar cells.

G cluster_perovskite Perovskite Crystal Structure cluster_key Legend cluster_replacement Replacement Strategy Pb Pb²⁺ X X⁻ Pb->X Ionic Bonds Bi Bi³⁺ Bi->X Ionic Bonds A A⁺ A->X A_key A⁺ Cation (e.g., MA⁺, Cs⁺) X_key X⁻ Halide (e.g., I⁻, Br⁻) Pb_key Lead (Toxic) Bi_key This compound (Replacement) Pb_struct ABX₃ (Lead Perovskite) Bi_struct A₃B₂X₉ (this compound Perovskite) Pb_struct->Bi_struct Toxicity Mitigation

Caption: Conceptual replacement of lead with this compound in the perovskite structure.

G cluster_device Typical Device Architecture (n-i-p) Light Incident Light FTO Transparent Conductor (FTO) ETL Electron Transport Layer (e.g., TiO₂) FTO->ETL Perovskite This compound Perovskite Absorber ETL->Perovskite HTL Hole Transport Layer (e.g., Spiro-OMeTAD) Perovskite->HTL Metal Metal Contact (e.g., Au) HTL->Metal

Caption: Diagram of a typical this compound-based perovskite solar cell architecture.

G cluster_workflow Experimental Workflow A 1. Substrate Cleaning & Patterning B 2. ETL Deposition (e.g., TiO₂) A->B C 3. This compound Perovskite Film Formation (e.g., Two-Step Method) B->C D 4. HTL Deposition (e.g., Spiro-OMeTAD) C->D E 5. Metal Contact Evaporation (e.g., Gold) D->E F 6. Device Characterization (J-V, EQE, Stability) E->F

Caption: General workflow for fabricating this compound-based perovskite solar cells.

Challenges and Future Outlook

The primary challenge for this compound-based perovskites is achieving PCEs competitive with their lead-based counterparts.[3] Key areas of ongoing research include:

  • Crystallization Control: Developing new fabrication techniques to improve the quality and morphology of this compound perovskite thin films is crucial.[1][2]

  • Compositional Engineering: Exploring different cations (e.g., Cs⁺, MA⁺) and halides (e.g., I⁻, Br⁻, Cl⁻) to tune the material's optoelectronic properties and stabilize the desired crystal phase is an active area of investigation.[9]

  • Device Architecture Optimization: Designing novel device structures and identifying more suitable charge transport layers can help to minimize charge recombination losses and improve overall performance.

Despite the current efficiency gap, the non-toxic nature and inherent stability of this compound-based perovskites make them a compelling alternative to lead-based systems.[6] Continued research in materials synthesis, device fabrication, and fundamental understanding of their properties will be essential to unlock their full potential for clean energy generation.

References

Application Notes and Protocols for Bismuth Vanadate Photocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mechanism and application of bismuth vanadate (B1173111) (BiVO₄) as a photocatalyst. The included protocols offer step-by-step guidance for the synthesis of BiVO₄ and its use in photocatalytic degradation experiments.

Mechanism of this compound Vanadate Photocatalysis

This compound vanadate, particularly in its monoclinic scheelite crystalline form, is a promising n-type semiconductor photocatalyst for various applications, including the degradation of organic pollutants and water splitting.[1][2] Its efficacy stems from its narrow band gap of approximately 2.4 eV, which allows for the absorption of a significant portion of the visible light spectrum.[3]

The photocatalytic mechanism of BiVO₄ can be summarized in the following key steps:

  • Light Absorption and Electron-Hole Pair Generation: When BiVO₄ is irradiated with light of energy equal to or greater than its band gap, electrons (e⁻) in the valence band (VB) are excited to the conduction band (CB), leaving behind positively charged holes (h⁺) in the VB.[3] This process generates electron-hole pairs, which are the primary charge carriers in the photocatalytic process.

  • Charge Separation and Migration: The photogenerated electrons and holes must separate and migrate to the surface of the photocatalyst to participate in redox reactions. The crystalline structure of monoclinic BiVO₄ facilitates this charge separation, reducing the probability of electron-hole recombination, which is a major limiting factor for photocatalytic efficiency.[3]

  • Surface Redox Reactions and Generation of Reactive Oxygen Species (ROS): At the surface of the BiVO₄ particles, the separated electrons and holes react with adsorbed molecules, primarily water and oxygen, to produce highly reactive oxygen species (ROS).

    • Holes (h⁺) in the valence band are powerful oxidizing agents and can directly oxidize adsorbed organic pollutants. They can also react with water molecules or hydroxide (B78521) ions to generate hydroxyl radicals (•OH), which are highly reactive and non-selective oxidants.

    • Electrons (e⁻) in the conduction band can reduce adsorbed oxygen molecules to form superoxide (B77818) radicals (•O₂⁻). These superoxide radicals can further react to produce other ROS, contributing to the degradation of organic pollutants.[4][5]

  • Degradation of Pollutants: The generated ROS, particularly •OH and •O₂⁻, attack the organic pollutant molecules adsorbed on the photocatalyst surface, leading to their degradation into smaller, less harmful molecules, and ultimately, to complete mineralization into CO₂, H₂O, and mineral acids.[4]

Several factors can influence the photocatalytic efficiency of BiVO₄, including its specific surface area, crystallinity, particle size, and the presence of co-catalysts or the formation of heterojunctions with other semiconductors.[6][7] A larger specific surface area provides more active sites for the reaction, while high crystallinity reduces the number of defects that can act as recombination centers for electron-hole pairs.

Experimental Protocols

Synthesis of Monoclinic Scheelite BiVO₄ via Hydrothermal Method

This protocol describes a common and reliable method for synthesizing monoclinic scheelite BiVO₄ with good photocatalytic activity.

Materials:

  • This compound (III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O)

  • Ammonium metavanadate (NH₄VO₃)

  • Nitric acid (HNO₃, 2 M)

  • Sodium hydroxide (NaOH, 2 M)

  • Deionized water

  • Ethanol (B145695)

Equipment:

  • Beakers (100 mL)

  • Magnetic stirrer and stir bars

  • Teflon-lined stainless steel autoclave (50-100 mL)

  • Oven

  • Centrifuge and centrifuge tubes

  • Mortar and pestle

Procedure:

  • Preparation of Precursor Solution A: Dissolve 2 mmol of Bi(NO₃)₃·5H₂O in 20 mL of 2 M HNO₃ solution in a 100 mL beaker. Stir the mixture until a clear solution is obtained.[6]

  • Preparation of Precursor Solution B: In a separate 100 mL beaker, dissolve 2 mmol of NH₄VO₃ in 20 mL of 2 M NaOH solution. Stir until the solid is completely dissolved.[7]

  • Mixing and pH Adjustment: While stirring vigorously, slowly add Solution B to Solution A. Continue stirring for 30 minutes. Adjust the pH of the resulting yellow suspension to 7.0 by adding 2 M NaOH solution dropwise.

  • Hydrothermal Treatment: Transfer the final suspension into a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at 180 °C for 16 hours.[7]

  • Washing and Drying: After the autoclave has cooled down to room temperature, collect the yellow precipitate by centrifugation. Wash the product several times with deionized water and then with ethanol to remove any residual ions.

  • Final Product: Dry the obtained yellow powder in an oven at 60 °C for 12 hours.[7] The final product is monoclinic scheelite BiVO₄. For further use, the powder can be lightly ground in a mortar and pestle to break up any agglomerates.

Photocatalytic Degradation of Rhodamine B

This protocol details the procedure for evaluating the photocatalytic activity of the synthesized BiVO₄ by monitoring the degradation of Rhodamine B (RhB), a model organic dye.

Materials:

  • Synthesized BiVO₄ photocatalyst

  • Rhodamine B (RhB)

  • Deionized water

Equipment:

  • Photoreactor (e.g., a beaker or a specialized reactor vessel)

  • Visible light source (e.g., a 300W or 500W Xenon lamp with a UV cutoff filter, λ > 420 nm)[6]

  • Magnetic stirrer and stir bar

  • Centrifuge and centrifuge tubes

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of RhB Solution: Prepare a stock solution of RhB (e.g., 100 mg/L) in deionized water. From the stock solution, prepare the desired concentration for the experiment (e.g., 10 mg/L).

  • Catalyst Suspension: Add a specific amount of the BiVO₄ photocatalyst to a defined volume of the RhB solution in the photoreactor (e.g., 50 mg of BiVO₄ in 50 mL of 10 mg/L RhB solution).[8]

  • Adsorption-Desorption Equilibrium: Before irradiation, stir the suspension in the dark for 30-60 minutes to ensure that an adsorption-desorption equilibrium is established between the RhB molecules and the surface of the photocatalyst.[6]

  • Photocatalytic Reaction: Place the photoreactor under the visible light source and start the irradiation. Continue stirring the suspension throughout the experiment to ensure homogeneity.

  • Sampling: At regular time intervals (e.g., 0, 15, 30, 45, 60, 90, 120 minutes), withdraw a small aliquot of the suspension (e.g., 3 mL).

  • Sample Analysis: Immediately centrifuge the collected samples to remove the BiVO₄ particles. Measure the absorbance of the supernatant at the maximum absorption wavelength of RhB (around 554 nm) using a UV-Vis spectrophotometer.[9]

  • Data Analysis: The degradation efficiency of RhB can be calculated using the following equation: Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] × 100 where A₀ is the initial absorbance of the RhB solution (at t=0, after the dark adsorption step) and Aₜ is the absorbance at time t.

Data Presentation

Table 1: Influence of Experimental Parameters on the Photocatalytic Degradation of Methoxychlor using BiVO₄@diatomite. [10]

ParameterConditionMaximum Degradation Efficiency (%)
Initial Concentration 10 mg/L~85
20 mg/L~92
30 mg/L~82
40 mg/L94.31
50 mg/L~88
pH 6~88
7~91
8~94
9~85
10~80
Light Intensity 16.1 x 10³ µW/cm²~85
32.2 x 10³ µW/cm²~94

Note: The data in this table is adapted from a study on BiVO₄@diatomite and serves as an example of how experimental parameters influence photocatalytic efficiency.[10]

Table 2: Apparent First-Order Rate Constants for the Photocatalytic Degradation of Methylene Blue by Various BiVO₄-based Photocatalysts. [11]

PhotocatalystApparent Rate Constant (k_app, min⁻¹)
BiVO₄0.00247
Ag₃VO₄0.03167
40%BiVO₄/Ag₃VO₄0.05588

Note: This table illustrates the enhancement in photocatalytic activity by forming a composite material. Data is from a study on BiVO₄/Ag₃VO₄ composites.[11]

Visualizations

Photocatalysis_Mechanism cluster_BiVO4 BiVO₄ Particle Valence_Band Valence Band (VB) (O 2p, Bi 6s) Conduction_Band Conduction Band (CB) (V 3d) Light Visible Light (hν ≥ 2.4 eV) Light->Valence_Band Photon Absorption e- e⁻ O2 O₂ e-->O2 Reduction h+ h⁺ H2O H₂O h+->H2O Oxidation OH- OH⁻ h+->OH- Oxidation Pollutant Organic Pollutant h+->Pollutant Direct Oxidation O2- •O₂⁻ O2->O2- OH •OH H2O->OH OH-->OH O2-->Pollutant Oxidation OH->Pollutant Oxidation Degradation_Products Degradation Products (CO₂, H₂O, etc.) Pollutant->Degradation_Products

Caption: Mechanism of BiVO₄ photocatalysis.

Synthesis_Workflow cluster_synthesis BiVO₄ Synthesis via Hydrothermal Method Start Start Prepare_A Prepare Solution A: Bi(NO₃)₃·5H₂O in HNO₃ Start->Prepare_A Prepare_B Prepare Solution B: NH₄VO₃ in NaOH Start->Prepare_B Mix Mix Solutions A and B Prepare_A->Mix Prepare_B->Mix Adjust_pH Adjust pH to 7.0 Mix->Adjust_pH Hydrothermal Hydrothermal Treatment (180°C, 16h) Adjust_pH->Hydrothermal Wash Wash with DI Water and Ethanol Hydrothermal->Wash Dry Dry at 60°C for 12h Wash->Dry End Monoclinic BiVO₄ Powder Dry->End

Caption: Workflow for BiVO₄ synthesis.

Photocatalysis_Experiment cluster_experiment Photocatalytic Degradation Experiment Start Start Prepare_Suspension Prepare BiVO₄ suspension in Rhodamine B solution Start->Prepare_Suspension Dark_Adsorption Stir in Dark (30-60 min) for Adsorption-Desorption Equilibrium Prepare_Suspension->Dark_Adsorption Irradiation Irradiate with Visible Light (λ > 420 nm) Dark_Adsorption->Irradiation Sampling Take Samples at Regular Time Intervals Irradiation->Sampling Sampling->Irradiation Continue until end of experiment Centrifuge Centrifuge to Remove Catalyst Sampling->Centrifuge Analyze Analyze Supernatant with UV-Vis Spectrophotometer Centrifuge->Analyze Calculate Calculate Degradation Efficiency Analyze->Calculate End Results Calculate->End

Caption: Experimental workflow for photocatalysis.

References

Application Notes and Protocols for Bismuth-Based Alloys in Low-Temperature Soldering

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bismuth-based solder alloys are a critical lead-free solution for low-temperature soldering applications, particularly for assembling temperature-sensitive electronic components. The eutectic Bi58Sn42 composition, with a melting point of approximately 138°C, allows for significantly lower reflow temperatures compared to traditional tin-silver-copper (SAC) alloys, which melt at around 220°C.[1][2][3] This reduction in processing temperature minimizes the risk of thermal damage to delicate components and substrates, reduces warpage due to mismatched coefficients of thermal expansion (CTE), and can lead to energy and cost savings in high-volume manufacturing.[4][5][6] While offering these advantages, this compound-based alloys can also exhibit brittleness, which requires careful consideration in applications subjected to mechanical shock.[4][7] Alloying with elements such as silver (Ag) or indium (In) can modify the mechanical properties and improve the performance of these solders.[1][8][9][10]

These application notes provide a comprehensive overview of common this compound-based solder alloys, their key properties, and detailed protocols for their evaluation and use in research and development settings.

Data Presentation: Properties of this compound-Based Solder Alloys

The selection of an appropriate solder alloy is dependent on the specific requirements of the application, including operating temperature, mechanical stress, and the nature of the components being joined. The following table summarizes the key quantitative data for several common this compound-based solder alloys to facilitate comparison.

Alloy Composition (wt%)Melting Point (°C)Tensile Strength (MPa)Shear Strength (MPa)Elongation (%)Hardness (Brinell, HB)
Bi58Sn42 138 (Eutectic)~56~42~5523
Bi57Sn42Ag1 139-140~58~45More malleable than Bi58Sn42-
Sn43Pb43Bi14 144-163----
Bi60Sn40 138-170~52.5-~3524
In52Sn48 118 (Eutectic)----
50Sn-38Bi-12In 101.5-103.1----

Note: The properties of solder alloys can vary depending on the manufacturing process, testing conditions, and the presence of micro-alloying elements. The data presented here is a compilation from various sources for comparative purposes.[1][2][8][9][11][12]

Experimental Protocols

The following protocols outline standard methodologies for the evaluation of this compound-based solder alloys.

Protocol for Reflow Profile Development for Low-Temperature Solder Paste

Objective: To establish an optimal reflow soldering temperature profile for a given this compound-based solder paste to ensure proper wetting and the formation of a reliable solder joint without thermally stressing the components.

Materials and Equipment:

  • Reflow oven with multiple heating zones

  • Thermocouples and data logger

  • Test printed circuit boards (PCBs) with representative components

  • This compound-based solder paste

  • Stencil printer

  • Pick-and-place machine

Procedure:

  • Solder Paste Deposition: Using a stencil printer, apply the this compound-based solder paste to the pads of the test PCBs.

  • Component Placement: Place the components onto the solder paste deposits using a pick-and-place machine.

  • Thermocouple Attachment: Attach thermocouples to various locations on the test PCB, including on the body of a temperature-sensitive component and on a solder joint.

  • Profile Setup: Based on the solder paste manufacturer's datasheet, set the initial temperature profile on the reflow oven. A typical profile for a Bi-Sn based solder with a melting point of ~138°C will have a peak temperature between 170-200°C.[4][13][14] The profile consists of four main zones:

    • Preheat: Ramp up the temperature at a rate of 1-3°C per second to activate the flux and evaporate solvents.[15]

    • Soak: Maintain a temperature slightly below the solder's melting point (e.g., 100-130°C) for 60-120 seconds to ensure a uniform temperature across the entire assembly.

    • Reflow: Increase the temperature above the solder's liquidus temperature. The time above liquidus (TAL) should typically be between 30 and 90 seconds.[13][16] The peak temperature should be sufficiently high to ensure good wetting but not so high as to damage components.

    • Cooling: Cool down the assembly at a controlled rate (typically < 4°C per second) to solidify the solder and form the desired grain structure.

  • Profile Measurement: Run the test PCB through the reflow oven and record the temperature profile using the data logger.

  • Analysis and Optimization: Analyze the recorded profile to ensure it meets the specifications. Adjust the zone temperatures and belt speed as necessary and repeat the measurement until the desired profile is achieved.

  • Visual Inspection: After reflow, visually inspect the solder joints under a microscope for defects such as bridging, solder balls, and incomplete wetting.

Protocol for Solder Joint Shear Strength Testing

Objective: To determine the mechanical strength of a solder joint by measuring the force required to shear a component from its pads. This protocol is based on standards such as JIS Z3198-7 and IEC 62137-1-2.[17][18]

Materials and Equipment:

  • Motorized shear tester with a force gauge

  • Shear tool (chisel)

  • Microscope for positioning

  • PCBs with soldered chip components (e.g., 0603 resistors)

Procedure:

  • Sample Preparation: Secure the PCB with the soldered component onto the test stage of the shear tester.

  • Positioning: Using the microscope, carefully position the shear tool against the side of the component to be tested. The height of the shear tool is critical and should be set as low as possible to the substrate to produce a shear force on the solder joint.

  • Test Execution:

    • Set the shear speed. A typical range is 100 to 600 µm/s.[19]

    • Initiate the test. The motorized stand will move the shear tool at the set speed, applying a force to the component until the solder joint fractures.

    • The force gauge will record the peak force required to cause the failure.

  • Data Recording: Record the shear force in Newtons (N) or kilograms-force (kgf).

  • Failure Analysis: After the test, inspect the fracture surface under a microscope to determine the failure mode (e.g., fracture within the solder, at the intermetallic compound layer, or pad lifting). This provides insight into the weakest point of the solder joint.

  • Statistical Analysis: Test a statistically significant number of samples (e.g., >10) and calculate the average shear strength and standard deviation.

Protocol for Wettability Assessment using the Dip-and-Look Test

Objective: To qualitatively assess the ability of a molten solder alloy to wet a metal surface, which is a critical indicator of solderability. This method is based on standards like ANSI/J-STD-002.[20]

Materials and Equipment:

  • Solder pot with temperature control

  • Dipping mechanism

  • Flux

  • Test coupons (e.g., copper wires or pads)

  • Low-power microscope

  • Timer

Procedure:

  • Preparation:

    • Heat the solder pot to the desired temperature for the this compound-based alloy (e.g., 180-200°C).

    • Clean the surface of the test coupons to remove any oxides or contaminants.

    • Apply a thin, uniform layer of flux to the area of the coupon to be tested.

  • Dipping:

    • Using the dipping mechanism, immerse the test coupon into the molten solder at a controlled rate.

    • Hold the coupon in the solder for a specified dwell time (e.g., 3-5 seconds).

    • Withdraw the coupon from the solder at a controlled rate.

  • Cooling and Cleaning: Allow the coupon to cool to room temperature. Clean off any flux residue.

  • Inspection:

    • Visually inspect the solder-coated area of the coupon under a low-power microscope.

    • Assess the wetting based on the following criteria:

      • Good Wetting: A uniform, smooth, and unbroken film of solder covers at least 95% of the dipped surface.[20]

      • Dewetting: The solder has initially wetted the surface but has then receded, leaving irregularly shaped mounds of solder.[20]

      • Non-wetting: The solder has not adhered to the surface, leaving the base metal exposed.[20]

  • Documentation: Record the observations and take representative micrographs.

Visualizations

Experimental Workflow for Solder Alloy Evaluation

G cluster_0 Phase 1: Material Preparation & Characterization cluster_1 Phase 2: Solderability & Process Development cluster_2 Phase 3: Reliability & Failure Analysis cluster_3 Phase 4: Final Evaluation A Alloy Formulation & Casting B Solder Paste Formulation A->B C Melting Point Analysis (DSC) A->C D Stencil Printing & Component Placement B->D K Data Analysis & Comparison C->K E Reflow Profile Optimization D->E F Wettability Testing (Dip & Look / Wetting Balance) E->F G Solder Joint Cross-Sectioning E->G I Mechanical Testing (Shear/Pull) E->I F->K H Microstructural Analysis (SEM) G->H H->K J Failure Mode Analysis I->J J->K L Application Note Generation K->L

Caption: Workflow for the evaluation of a new this compound-based solder alloy.

Decision Tree for this compound-Based Solder Alloy Selection

G A Start: Application Requirements B Temperature Sensitivity of Components? A->B C High Mechanical Stress / Drop Shock? B->C Yes F Consider other lead-free alloys (e.g., SAC) B->F No D Use Standard Bi58Sn42 C->D No E Consider Ag-containing alloy (e.g., Bi57Sn42Ag1) for improved ductility C->E Yes G Step Soldering Required? D->G E->G H Select Bi-based alloy with appropriate melting point for the lower temperature step G->H Yes I Proceed with selected Bi-based alloy G->I No H->I

Caption: Decision-making process for selecting a suitable solder alloy.

Solder Joint Formation and Potential Defects

G cluster_0 Reflow Process cluster_1 Potential Defects A Solder Paste Deposit Pad Component Lead B Molten Solder Wetting & Spreading A->B C Solder Joint Solidification Intermetallic Compound (IMC) Formation B->C D Poor Wetting Non-wetting Dewetting C->D Insufficient Flux Activity / Contamination E Bridging C->E Excess Solder / Misalignment F Voiding C->F Flux Outgassing G Brittle IMC Layer C->G Improper Cooling / Contamination

Caption: Formation of a solder joint and common associated defects.

References

Bismuth Nanoparticles: A Guideline for Synthesis and Catalytic Reduction Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bismuth nanoparticles (BiNPs) have garnered significant attention in catalysis due to their low toxicity, cost-effectiveness, and high surface area-to-volume ratio.[1][2][3] These properties make them a compelling alternative to noble metal catalysts in various chemical transformations, particularly in the reduction of organic pollutants. This document provides detailed protocols for the synthesis of this compound nanoparticles via chemical reduction and green synthesis methods, along with their application in the catalytic reduction of 4-nitrophenol (B140041) (4-NP), a common environmental contaminant.

Data Presentation: Comparative Analysis of Synthesis Methods

The choice of synthesis method significantly influences the physicochemical properties and catalytic performance of this compound nanoparticles. Below is a summary of quantitative data from various synthesis protocols.

Synthesis MethodPrecursorReducing AgentStabilizerParticle Size (nm)MorphologyRate Constant (s⁻¹g⁻¹)Reference
Green Synthesis This compound Nitrate (B79036) PentahydrateD-GlucosePVP3.7 ± 0.6Quasi-spherical6.033[1]
Chemical Reduction Ammonium this compound Citrate (B86180)Sodium Borohydride (B1222165)Soluble Starch10–20Rhombohedral27.51[4]
Green Synthesis This compound Nitrate PentahydrateLemon JuiceLemon Juice Phytochemicals~20Spherical-[5]
Solvothermal This compound NitrateEthylene Glycol-75–103Rhombohedral-[6]

Experimental Protocols

Protocol 1: Green Synthesis of this compound Nanodots using D-Glucose

This protocol outlines a facile, aqueous-phase synthesis of ultrasmall this compound nanodots.[1][2]

Materials:

  • This compound (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • D-glucose

  • Polyvinylpyrrolidone (PVP, Mw = 40,000)

  • Sodium hydroxide (B78521) (NaOH)

  • Millipore water

  • Ethanol (B145695)

Procedure:

  • Dissolve 1 mmol of Bi(NO₃)₃·5H₂O, D-glucose, and PVP in 50 mL of Millipore water in a flask.

  • Place the flask in a water bath preheated to 70 °C and stir the mixture.

  • Add 10 mM of a 5 M aqueous NaOH solution (preheated to 70 °C) dropwise to the mixture. The formation of black this compound particles will be observed.

  • Continue stirring the mixture at 70 °C for 2.5 hours.

  • Allow the mixture to cool down and stand at 25 °C for 10 hours.

  • Collect the black powder product by centrifugation.

  • Purify the product by washing with ethanol and water three times.

  • Freeze-dry the final product for 24 hours and store it at 25 °C.

Protocol 2: Chemical Reduction of this compound Nanoparticles using Sodium Borohydride

This method describes the fabrication of this compound nanoparticles using a strong reducing agent in an aqueous solution.[4]

Materials:

  • Ammonium this compound citrate (ABC)

  • Sodium borohydride (NaBH₄)

  • Soluble starch

  • Distilled water

Procedure:

  • Dissolve 0.2 mmol of ABC in 20 mL of distilled water.

  • Add 1.0 mL of a soluble starch solution (10 g/L) to the ABC solution with magnetic stirring at 25 °C.

  • Rapidly add a freshly prepared, ice-cold solution of NaBH₄ to the mixture.

  • Continue stirring for 2 hours to ensure the complete formation of BiNPs.

Protocol 3: Green Synthesis of this compound Nanoparticles using Lemon Juice

This protocol utilizes a readily available and eco-friendly reducing and capping agent.[5]

Materials:

  • This compound (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Freshly prepared lemon juice

  • Sodium hydroxide (NaOH, 4 M aqueous solution)

  • Distilled water

Procedure:

  • Mix 121.3 mg (0.25 mmol) of Bi(NO₃)₃·5H₂O with 25.0 mL of lemon juice and sonicate for approximately 20 minutes.

  • Adjust the pH of the mixture to 12.3–12.4 using the 4 M NaOH solution.

  • Stir the mixture in a thermostat bath at 80 °C for 2 hours. The solution will turn from yellow to dark red and finally to a black dispersion.

  • Cool the dispersion to room temperature with constant stirring.

  • Collect the black product by centrifugation at 8000 rpm for 10 minutes.

  • Wash the product several times with water.

  • Vacuum-dry the final product at 65 °C for 12 hours.

Application: Catalytic Reduction of 4-Nitrophenol

This compound nanoparticles serve as efficient catalysts for the reduction of 4-nitrophenol (4-NP) to 4-aminophenol (B1666318) (4-AP) in the presence of a reducing agent like sodium borohydride.[1][4][5]

Materials:

  • 4-nitrophenol (4-NP) aqueous solution

  • Sodium borohydride (NaBH₄) solution (freshly prepared)

  • Synthesized this compound nanoparticle dispersion

  • UV-Vis Spectrophotometer

Procedure:

  • In a quartz cuvette, mix an aqueous solution of 4-NP with a freshly prepared NaBH₄ solution. The solution will turn from light yellow to deep yellow, indicating the formation of the 4-nitrophenolate (B89219) ion.

  • Add a small amount of the this compound nanoparticle dispersion to the mixture.

  • Monitor the progress of the reaction by recording the UV-Vis absorption spectra of the solution at different time intervals.

  • A decrease in the characteristic absorption peak of 4-nitrophenolate at around 400 nm and the appearance of a new peak for 4-aminophenol at approximately 300 nm will be observed.[1]

  • The rate of the reaction can be determined by plotting the natural logarithm of the absorbance ratio (ln(Aₜ/A₀)) against time.

Visualizations

experimental_workflow_green_synthesis cluster_materials Starting Materials cluster_synthesis Synthesis Process cluster_purification Purification & Collection Bi_precursor This compound Precursor (e.g., Bi(NO₃)₃·5H₂O) Mixing Mixing & Dissolving Bi_precursor->Mixing Reducing_agent Reducing Agent (e.g., D-Glucose) Reducing_agent->Mixing Stabilizer Stabilizer (e.g., PVP) Stabilizer->Mixing Solvent Solvent (e.g., Water) Solvent->Mixing Heating Heating (70°C) Mixing->Heating NaOH_addition Dropwise NaOH Addition Heating->NaOH_addition Stirring Stirring (2.5h) NaOH_addition->Stirring Cooling Cooling & Standing (10h) Stirring->Cooling Centrifugation Centrifugation Cooling->Centrifugation Washing Washing (Ethanol & Water) Centrifugation->Washing Drying Freeze-Drying (24h) Washing->Drying Final_product This compound Nanoparticles Drying->Final_product

Caption: Experimental workflow for the green synthesis of this compound nanoparticles.

catalytic_reduction_pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_reaction Reaction cluster_product Product NP 4-Nitrophenol (4-NP) Adsorption Adsorption of Reactants on BiNP Surface NP->Adsorption NaBH4 Sodium Borohydride (NaBH₄) NaBH4->Adsorption BiNP This compound Nanoparticle (BiNP) BiNP->Adsorption Electron_transfer Electron Transfer (BH₄⁻ to 4-NP via BiNP) Adsorption->Electron_transfer AP 4-Aminophenol (4-AP) Electron_transfer->AP

Caption: Signaling pathway for the catalytic reduction of 4-nitrophenol.

References

Application Notes and Protocols for the Fabrication of Bismuth Ferrite (BFO) Multiferroic Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bismuth Ferrite (B1171679) (BiFeO₃), a prominent member of the multiferroic family, exhibits the simultaneous presence of ferroelectric and antiferromagnetic ordering at room temperature.[1][2][3] Its high Curie temperature (TC ≈ 1103 K) and Néel temperature (TN ≈ 643 K) make it a promising candidate for a wide range of applications, including data storage, spintronics, sensors, and photocatalysis.[1] However, the synthesis of phase-pure BiFeO₃ is challenging due to the frequent formation of secondary phases such as Bi₂Fe₄O₉ (mullite) and Bi₂₅FeO₄₀ (sillenite), which can degrade its multiferroic properties.[4][5] This document provides detailed application notes and protocols for the fabrication of this compound ferrite materials via several common synthesis routes.

Fabrication Methods Overview

Several methods have been developed to synthesize this compound ferrite in various forms, including nanoparticles, thin films, and ceramics. The choice of method significantly influences the phase purity, crystallinity, particle size, and ultimately, the material's properties.[2][6] The most common fabrication techniques include:

  • Solid-State Reaction: A conventional ceramic processing technique involving the high-temperature reaction of precursor oxides.

  • Sol-Gel Method: A wet-chemical route that offers excellent control over stoichiometry and homogeneity at relatively lower temperatures.[6]

  • Hydrothermal Synthesis: A low-temperature aqueous synthesis method that allows for the control of particle size and morphology.[6][7]

  • Pulsed Laser Deposition (PLD): A physical vapor deposition technique used to grow high-quality epitaxial thin films.[8]

Quantitative Data Summary

The properties of this compound ferrite are highly dependent on the fabrication method. The following tables summarize key quantitative data for BFO synthesized by different techniques.

Table 1: Structural and Morphological Properties of BiFeO₃

Fabrication MethodTypical Crystallite/Grain SizeCrystal StructurePurity
Solid-State Reaction 40 - 62 nmRhombohedral (R3c)~95% with potential secondary phases
Sol-Gel 80 - 500 nmRhombohedralHigh, but sensitive to calcination temperature
Hydrothermal 35 - 90 nmRhombohedral (R3c)High, dependent on KOH concentration and temperature
Pulsed Laser Deposition N/A (thin film)Epitaxial, can be tuned (e.g., tetragonal, monoclinic)High-quality single-phase films

Table 2: Ferroelectric and Magnetic Properties of BiFeO₃

Fabrication MethodRemnant Polarization (2Pr)Coercive Field (2Ec)Saturation Magnetization (Ms)
Solid-State Reaction --0.087 - 0.116 emu/g
Sol-Gel --Varies with particle size
Hydrothermal --Weakly ferromagnetic
Pulsed Laser Deposition 8 - 44 µC/cm²~200 kV/cm-

Note: The properties can vary significantly based on specific experimental conditions.

Experimental Protocols

Detailed methodologies for the key fabrication techniques are provided below.

Protocol 1: Solid-State Reaction

This method involves the direct reaction of precursor oxides at high temperatures to form the desired ceramic material.

Materials:

  • This compound(III) oxide (Bi₂O₃) powder

  • Iron(III) oxide (Fe₂O₃) powder

  • Ethanol (B145695)

  • Platinum crucible

Equipment:

  • Attrition mill with YSZ balls

  • Sieve (100 µm mesh)

  • Uniaxial press

  • High-temperature furnace

Procedure:

  • Mixing: Stoichiometric amounts of Bi₂O₃ and Fe₂O₃ powders are mixed.[5]

  • Milling: The powder mixture is subjected to milling (e.g., in an attrition mill with YSZ balls and ethanol as a liquid medium) for a specified duration (e.g., 2 hours) to ensure homogeneity.[5]

  • Drying and Sieving: The milled slurry is dried and then sieved to obtain a fine, uniform powder.[5]

  • Calcination: The powder is placed in a platinum crucible and calcined in a furnace. A typical calcination temperature to obtain a near single-phase powder is 750°C.[9] The heating and cooling rates are controlled (e.g., 3°C/min).[5]

  • Pelletizing: The calcined powder is uniaxially pressed into pellets.

  • Sintering: The pellets are sintered at a higher temperature (e.g., 775°C) to achieve high density.[9]

Expected Outcome: High-density ceramic pellets of this compound ferrite. The purity is highly sensitive to the Bi/Fe stoichiometry and calcination/sintering temperatures.[9][10]

Protocol 2: Sol-Gel Method

This wet-chemical technique allows for the synthesis of nanoparticles and thin films with good compositional control.

Materials:

Equipment:

  • Beakers and magnetic stirrer

  • Hot plate

  • Drying oven

  • Furnace for calcination

Procedure:

  • Precursor Solution Preparation: this compound nitrate and iron nitrate are separately dissolved in a mixture of ethylene glycol and acetic acid (or an aqueous solution with citric acid).[12]

  • Mixing and Gel Formation: The two solutions are mixed and stirred at room temperature to obtain a sol.[12] The pH is adjusted with ammonia solution to induce gelation.[13]

  • Drying: The resulting gel is dried in an oven to remove the solvent.

  • Calcination: The dried gel is ground into a powder and then calcined in a furnace at a specific temperature (e.g., 350-550°C) to crystallize the BiFeO₃ phase.[11] The calcination temperature significantly affects the particle size and phase purity.[14]

Expected Outcome: this compound ferrite nanoparticles with a relatively uniform size distribution.[6] The sol-gel method generally yields more homogeneous and reactive powders compared to the solid-state reaction.[2]

Protocol 3: Hydrothermal Synthesis

This method utilizes a heated aqueous solution in a sealed vessel (autoclave) to crystallize the desired material at relatively low temperatures.

Materials:

  • This compound(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • Potassium hydroxide (B78521) (KOH) solution

  • Deionized water

Equipment:

  • Beakers and magnetic stirrer

  • Teflon-lined stainless steel autoclave

Procedure:

  • Precursor Solution: Stoichiometric amounts of this compound nitrate and iron nitrate are dissolved in deionized water.

  • Mineralizer Addition: A KOH solution of a specific concentration (e.g., 4 M) is added to the precursor solution while stirring.[1][15] The KOH concentration is a critical parameter for obtaining a single-phase product.[1][15]

  • Hydrothermal Reaction: The resulting mixture is transferred to a Teflon-lined autoclave, which is then sealed and heated to a specific temperature (e.g., 220°C) for a set duration (e.g., 6 hours).[1][15]

  • Washing and Drying: After the reaction, the autoclave is cooled to room temperature. The precipitate is collected, washed several times with deionized water and ethanol to remove any residual ions, and then dried.

Expected Outcome: Single-phase BiFeO₃ nanoparticles.[1] This method allows for good control over particle size and morphology by adjusting parameters like temperature, reaction time, and mineralizer concentration.[7][16]

Protocol 4: Pulsed Laser Deposition (PLD)

PLD is a thin-film deposition technique where a high-power laser is used to ablate a target material, and the ablated material is deposited onto a substrate.

Materials:

  • BiFeO₃ or Bi₁.₁FeO₃ target (excess this compound compensates for volatility)[8]

  • Substrate (e.g., SrTiO₃ with a SrRuO₃ electrode layer)[8]

Equipment:

  • Pulsed laser deposition system (including a high-power excimer laser, vacuum chamber, target holder, and substrate heater)

Procedure:

  • Target and Substrate Preparation: A dense BiFeO₃ target is placed in the PLD chamber. The substrate is mounted and heated to the desired deposition temperature (e.g., 530°C).[17]

  • Chamber Evacuation and Gas Introduction: The chamber is evacuated to a high vacuum, and then a specific pressure of oxygen is introduced (e.g., 150 mTorr).[17]

  • Deposition: A pulsed laser beam is focused onto the rotating target. The ablated material forms a plasma plume that expands towards the substrate, where it deposits as a thin film.

  • Cooling: After deposition, the film is cooled down in a controlled oxygen atmosphere to ensure proper oxygen stoichiometry.

Expected Outcome: High-quality epitaxial BiFeO₃ thin films with controlled thickness and orientation. The properties of the film can be tailored by adjusting the substrate, deposition temperature, and oxygen pressure.[8]

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described fabrication methods.

Solid_State_Reaction start Start precursors Mix Bi2O3 and Fe2O3 Powders start->precursors milling Mill Mixture precursors->milling drying Dry and Sieve milling->drying calcination Calcine Powder (e.g., 750°C) drying->calcination pelletizing Press into Pellets calcination->pelletizing sintering Sinter Pellets (e.g., 775°C) pelletizing->sintering end BFO Ceramic sintering->end

Caption: Workflow for Solid-State Reaction of BiFeO₃.

Sol_Gel_Method start Start precursors Prepare Bi and Fe Nitrate Solutions start->precursors mixing Mix Solutions to Form Sol precursors->mixing gelation Induce Gelation (e.g., adjust pH) mixing->gelation drying Dry the Gel gelation->drying calcination Calcine Dried Gel (e.g., 350-550°C) drying->calcination end BFO Nanoparticles calcination->end Hydrothermal_Synthesis start Start precursors Prepare Aqueous Solution of Bi and Fe Nitrates start->precursors mineralizer Add KOH Solution precursors->mineralizer autoclave Hydrothermal Reaction in Autoclave (e.g., 220°C) mineralizer->autoclave washing Wash Precipitate autoclave->washing drying Dry Precipitate washing->drying end BFO Nanoparticles drying->end Pulsed_Laser_Deposition start Start setup Mount BFO Target and Substrate start->setup conditions Set Temperature and O2 Pressure setup->conditions deposition Ablate Target with Pulsed Laser conditions->deposition cooling Cool Down in O2 Atmosphere deposition->cooling end BFO Thin Film cooling->end

References

Application Notes and Protocols for Electrochemical Deposition of Bismuth in Sensor Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bismuth-based electrodes have emerged as a promising and environmentally friendly alternative to traditional mercury electrodes for a variety of electrochemical sensing applications.[1][2][3] Their low toxicity, wide potential window, and ability to form alloys with heavy metals make them particularly suitable for sensitive and selective detection of trace metal ions.[2][3][4] This document provides detailed application notes and experimental protocols for the electrochemical deposition of this compound onto various electrode substrates for the development of robust and reliable sensors. The primary application focus is on anodic stripping voltammetry (ASV) for the detection of heavy metal ions, a critical aspect of environmental monitoring and pharmaceutical quality control.

Core Principles

The fundamental principle behind this compound-based sensors involves the electrochemical deposition of a thin this compound film onto a substrate electrode. This film serves as the active surface for the preconcentration of target analytes. In the case of heavy metal detection, the metals are reduced and amalgamated into the this compound film during a deposition step at a negative potential. Subsequently, the potential is scanned in the positive direction, causing the "stripping" of the accumulated metals back into the solution, which generates a current peak proportional to the concentration of the analyte.[3][5] this compound's favorable characteristics, such as its ability to form fused alloys and its insensitivity to dissolved oxygen, contribute to the high sensitivity and well-resolved stripping signals observed.[2][4]

Experimental Protocols

Two primary methods are employed for the preparation of this compound film electrodes (BiFEs): ex situ deposition and in situ deposition.[6]

Protocol 1: Ex Situ Electrochemical Deposition of this compound Film

This method involves the pre-formation of the this compound film on the electrode surface from a separate plating solution before its use in the analytical measurement.

Materials and Reagents:

  • Working Electrode (e.g., Glassy Carbon Electrode (GCE), Gold Electrode)

  • Reference Electrode (e.g., Ag/AgCl)

  • Counter Electrode (e.g., Platinum wire)

  • Potentiostat

  • Electrochemical Cell

  • This compound(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O)

  • Hydrochloric acid (HCl) or Nitric acid (HNO₃)

  • Potassium bromide (KBr) (optional, for improved film quality on GCE)[6]

  • Deionized water

  • Alumina (B75360) slurry (0.3 and 0.05 µm) for electrode polishing

Procedure:

  • Electrode Pretreatment:

    • Polish the working electrode surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad to a mirror finish.[7][8]

    • Rinse thoroughly with deionized water and sonicate in deionized water for 2-3 minutes to remove any residual alumina particles.

    • Dry the electrode under a stream of nitrogen.

  • Preparation of Plating Solution:

    • Prepare a plating solution typically containing 0.02 M Bi(NO₃)₃ and 1 M HCl.[8][9] For a glassy carbon substrate, a solution of 0.02 M Bi(NO₃)₃, 1 M HCl, and 0.5 M KBr can yield a more suitable film.[6]

  • Electrochemical Deposition (Chronoamperometry):

    • Assemble the three-electrode system in the electrochemical cell containing the plating solution.

    • Apply a constant deposition potential, for example, -0.15 V to -0.25 V vs. Ag/AgCl, for a specified duration, typically 60 to 300 seconds.[6][8][9] The solution should be stirred during deposition to ensure a uniform film.

    • After deposition, rinse the modified electrode gently with deionized water.

  • Electrode Conditioning (Optional but Recommended):

    • Perform cyclic voltammetry in the supporting electrolyte (e.g., 0.1 M acetate (B1210297) buffer) to stabilize the electrode surface before analysis.

Protocol 2: In Situ Electrochemical Deposition of this compound Film

In this approach, the this compound film is co-deposited with the target metal ions directly in the sample solution.[5][10] This method is often simpler and faster for routine analysis.

Materials and Reagents:

  • Working Electrode (e.g., Glassy Carbon Electrode, Screen-Printed Carbon Electrode)

  • Reference and Counter Electrodes

  • Potentiostat

  • Electrochemical Cell

  • This compound(III) standard solution (e.g., 1000 ppm in dilute HNO₃)

  • Supporting Electrolyte (e.g., 0.1 M acetate buffer, pH 4.5)

  • Analyte Standard Solutions

Procedure:

  • Electrode Pretreatment:

    • Prepare the working electrode as described in Protocol 1, Step 1.

  • Preparation of Analytical Solution:

    • To the electrochemical cell, add the sample or standard solution containing the target analyte(s).

    • Add the supporting electrolyte to the desired concentration (e.g., 0.1 M acetate buffer).

    • Spike the solution with a small volume of the this compound(III) standard solution to a final concentration typically ranging from 2x10⁻⁵ M to 5x10⁻⁵ M.[11]

  • Simultaneous Deposition and Preconcentration:

    • Immerse the three-electrode system into the analytical solution.

    • Apply a negative preconcentration potential (e.g., -1.2 V to -1.4 V vs. Ag/AgCl) for a defined period (e.g., 120-300 seconds) with stirring.[5][10] During this step, both this compound and the target heavy metals are reduced and deposited onto the electrode surface.

  • Stripping Analysis (e.g., Square Wave Anodic Stripping Voltammetry - SWASV):

    • Stop the stirring and allow the solution to quiet for a short equilibration period (e.g., 10-15 seconds).

    • Scan the potential from the deposition potential towards a more positive potential (e.g., from -1.2 V to -0.2 V).[10]

    • The resulting voltammogram will show stripping peaks corresponding to the oxidation of the target metals. The peak height or area is proportional to the concentration of the metal in the sample.

Data Presentation

The performance of this compound-based sensors is highly dependent on the experimental conditions. The following tables summarize typical deposition parameters and the resulting analytical performance for the detection of common heavy metals.

Table 1: Summary of Ex Situ this compound Deposition Parameters and Sensor Performance

SubstratePlating Solution CompositionDeposition Potential (vs. Ag/AgCl)Deposition Time (s)AnalyteLinear Range (µg/L)LOD (µg/L)Reference
Gold (Au)0.02 M Bi(NO₃)₃, 1 M HCl, 0.5 M KBr-0.25 V60Pb²⁺, Cd²⁺5 - 300Pb²⁺: <5, Cd²⁺: <5[6][11]
Brass0.02 M Bi(NO)₃, 1 M HCl-0.15 V300Cd²⁺N/A56.7 (5.045x10⁻⁷ M)[8][9]
Carbon Cloth0.2 g/L Bi(NO₃)₃-0.9 V480Pb²⁺20 - 3000.15[12]

N/A: Not explicitly stated in the provided linear range format.

Table 2: Summary of In Situ this compound Deposition Parameters and Sensor Performance

SubstrateBi(III) ConcentrationDeposition Potential (vs. Ag/AgCl)Deposition Time (s)Analyte(s)Linear Range (µg/L)LOD (µg/L)Reference
Glassy Carbon400 µg/LN/A (Simultaneous with metals)120 - 600Pb²⁺N/A1.1 (120s), 0.3 (600s)[10]
Glassy CarbonN/A-1.4 V600Cd²⁺, Pb²⁺, Zn²⁺N/ACd: 0.2, Pb: 0.2, Zn: 0.7[1][5]
Screen-PrintedN/A-1.0 V120Pb²⁺10 - 1000.3[3]

N/A: Not explicitly stated in the provided format.

Visualizations

The following diagrams illustrate the workflows for sensor fabrication and the principle of detection.

experimental_workflow cluster_pretreatment Electrode Pretreatment cluster_fabrication Bi Film Deposition cluster_exsitu Ex Situ Method cluster_insitu In Situ Method cluster_analysis Analysis p1 Polish Electrode (Alumina Slurry) p2 Rinse & Sonicate (DI Water) p1->p2 p3 Dry Electrode (Nitrogen Stream) p2->p3 ex1 Prepare Plating Solution (Bi³⁺ in Acid) p3->ex1 in1 Prepare Analytical Solution (Sample + Electrolyte + Bi³⁺) p3->in1 ex2 Electrodeposit Bi Film (Chronoamperometry) ex1->ex2 ex3 Rinse Electrode ex2->ex3 a1 Stripping Voltammetry (e.g., SWASV) ex3->a1 in2 Co-deposit Bi & Analyte (Preconcentration Step) in1->in2 in2->a1

Caption: Workflow for this compound Film Electrode (BiFE) fabrication and analysis.

Caption: Mechanism of heavy metal detection using Anodic Stripping Voltammetry.

References

Synthesis of Bismuth-Doped Materials for Radiation Shielding: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bismuth-doped materials tailored for radiation shielding applications. This compound, with its high atomic number and density, serves as a non-toxic alternative to lead in attenuating ionizing radiation, making it a subject of extensive research in materials science and medical physics. These guidelines cover various synthesis methodologies, including melt-quenching for glasses, hydrothermal synthesis for nanoparticles, solid-state reaction for ceramics, and co-precipitation for composite materials.

Introduction to this compound-Doped Radiation Shielding Materials

This compound and its compounds, particularly this compound oxide (Bi₂O₃), are increasingly being integrated into various matrices like glasses, polymers, and ceramics to enhance their radiation shielding capabilities. The high electron density of this compound significantly increases the probability of photoelectric absorption, a primary mechanism for attenuating X-rays and gamma rays. This makes this compound-doped materials highly effective for applications in medical imaging, radiation therapy, nuclear energy, and aerospace. The choice of synthesis method depends on the desired material form (e.g., transparent glass, flexible polymer composite, or dense ceramic) and its intended application.

Comparative Radiation Shielding Properties

The effectiveness of a radiation shielding material is quantified by several parameters, including the mass attenuation coefficient (MAC), linear attenuation coefficient (LAC), half-value layer (HVL), and mean free path (MFP). The following tables summarize these properties for various this compound-doped materials synthesized by different methods, offering a comparative overview of their shielding performance at different photon energies.

Table 1: Radiation Shielding Properties of this compound-Doped Glasses

Glass System CompositionPhoton Energy (MeV)Density (g/cm³)MAC (cm²/g)LAC (cm⁻¹)HVL (cm)MFP (cm)Reference
(70-x)B₂O₃-10CaO-20Na₂O-xBi₂O₃ (x=15 mol%)0.6624.59----[1]
Bi₁₅B₇₅Ce₁₀0.03---0.0070.008[2]
Bi₁₅B₇₅Nd₁₀0.03---0.0070.008[2]
Bi₁₅B₇₅Sm₁₀0.03---0.0060.008[2]
(99-x)B₂O₃+1Cr₂O₃+(x)Bi₂O₃ (x=25 wt%)0.0595---0.081-[3]
xBi₂O₃-(1-x)B₂O₃ (x=0.40)0.662---1.832.64[4]
Bi-Silicate (BISI6)0.075---<0.1-[5]

Note: '-' indicates data not available in the provided search results.

Table 2: Radiation Shielding Properties of this compound-Doped Ceramics

Ceramic CompositionPhoton Energy (MeV)Density (g/cm³)MAC (cm²/g)LAC (cm⁻¹)HVL (cm)MFP (cm)Reference
BaTiO₃ + 15 mol% Bi₂O₃ (C3)15.5620.065---[6]
BaTiO₃ + 15 mol% Yb₂O₃ (C6)14.7310.062---[6]
Bi₁.₆Pb₀.₄Sr₂Ca₂Cu₃O₁₀ (C2)0.6624.98-0.4081.702.45[7]
(1-x)BaTiO₃ + (x)Co₀.₅Ni₀.₅Fe₂O₄ (x=0.2)0.1225.38-7.476--[8]
Ta₂O₅ Composite-3.318-1.178 mm⁻¹--[9]
CeO₂ Composite-3.228-1.337 mm⁻¹--[9]
Bi₂O₃ Composite-3.091-1.163 mm⁻¹--[9]

Note: '-' indicates data not available in the provided search results.

Table 3: Radiation Shielding Properties of this compound-Doped Polymers

Polymer CompositePhoton Energy (keV)Density (g/cm³)MAC (cm²/g)LAC (cm⁻¹)HVL (cm)MFP (cm)Reference
LDPE + 15% Bi₂O₃47.91.060--<0.5-[10][11]
Silicone + 50 wt% Bi₂O₃140-----[12]
PMMA + 44% Bi₂O₃<1000-----[13]
Silicone + Bi₂O₃40-100 (kVp)---Lowest-[14][15]
HDPE + Bi₂O₃/WO₃/BaSO₄------[16]
PTFE/PE/PEI + Bi₂O₃/WO₃140-8.32 x 10⁻²---[17]

Note: '-' indicates data not available in the provided search results.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of various this compound-doped materials for radiation shielding.

Melt-Quenching Synthesis of this compound Borate Glass

This method is commonly used to produce amorphous glass materials with good transparency and homogeneity.

Materials and Equipment:

  • This compound (III) oxide (Bi₂O₃) powder (99.9% purity)

  • Boric acid (H₃BO₃) or Boron oxide (B₂O₃) powder (99.9% purity)

  • Other desired dopant oxides (e.g., CaO, Na₂O)

  • High-purity alumina (B75360) or platinum crucibles[18]

  • High-temperature furnace (capable of reaching at least 1200°C)

  • Stainless steel or brass mold (preheated)

  • Annealing furnace

  • Agate mortar and pestle

  • Electronic balance

Protocol:

  • Batch Calculation: Calculate the required weight of each precursor powder based on the desired molar or weight percentage of the final glass composition.

  • Mixing: Accurately weigh the precursor powders and thoroughly mix them in an agate mortar for at least 30 minutes to ensure a homogeneous mixture.

  • Melting: Transfer the mixed powder into a high-purity alumina or platinum crucible. Place the crucible in a high-temperature furnace.[18]

  • Heating Profile:

    • Ramp the furnace temperature to 1100-1200°C at a rate of 10-15°C/min.

    • Hold the temperature at the peak for 1-2 hours to ensure complete melting and homogenization of the melt. Swirl the crucible occasionally if the furnace design allows.

  • Quenching: Quickly remove the crucible from the furnace and pour the molten glass into a preheated stainless steel or brass mold. This rapid cooling process is crucial for preventing crystallization and forming an amorphous glass.[19]

  • Annealing: Immediately transfer the solidified glass from the mold to an annealing furnace preheated to a temperature just below the glass transition temperature (typically 300-400°C).

  • Cooling: Slowly cool the glass to room temperature over several hours (e.g., at a rate of 1°C/min) to relieve internal stresses.

  • Cutting and Polishing: Once cooled, the glass can be cut and polished to the desired dimensions for characterization.

melt_quenching_workflow start Start batch_calc Batch Calculation (Precursor Powders) start->batch_calc mixing Homogeneous Mixing (Agate Mortar) batch_calc->mixing melting Melting (1100-1200°C in Pt/Alumina Crucible) mixing->melting quenching Rapid Quenching (Preheated Mold) melting->quenching annealing Annealing (Below Tg) quenching->annealing cooling Slow Cooling (Stress Relief) annealing->cooling end_product This compound Borate Glass cooling->end_product

Melt-Quenching Synthesis Workflow
Hydrothermal Synthesis of this compound Oxide Nanoparticles

This method is ideal for synthesizing crystalline nanoparticles with controlled size and morphology.

Materials and Equipment:

  • This compound (III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O)

  • Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)

  • Deionized water

  • Teflon-lined stainless steel autoclave (e.g., 100 mL capacity)[20]

  • Magnetic stirrer and hotplate

  • Oven

  • Centrifuge

  • Ethanol (B145695)

Protocol:

  • Precursor Solution Preparation:

    • Dissolve a specific amount of Bi(NO₃)₃·5H₂O in deionized water. For example, dissolve 2.425 g of Bi(NO₃)₃·5H₂O in a mixture of 10 mL of ethylene (B1197577) glycol and 30 mL of absolute ethanol under constant stirring.[17]

  • pH Adjustment: While stirring vigorously, slowly add a NaOH or KOH solution dropwise to the this compound nitrate solution until the desired pH is reached (typically pH 9-11) to form a milky white precipitate.

  • Hydrothermal Reaction:

    • Transfer the resulting suspension into a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and place it in an oven.

    • Heat the autoclave to a specific temperature (e.g., 120-180°C) and maintain it for a set duration (e.g., 10-24 hours).[17][21]

  • Cooling and Collection:

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by centrifugation.

  • Washing:

    • Wash the collected precipitate several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts. Centrifuge the sample after each washing step.

  • Drying: Dry the final product in an oven at a low temperature (e.g., 60-80°C) for several hours to obtain the this compound oxide nanoparticles.[22]

hydrothermal_synthesis_workflow start Start precursor_prep Prepare this compound Precursor Solution start->precursor_prep ph_adjust Adjust pH with Base (Precipitation) precursor_prep->ph_adjust hydro_reaction Hydrothermal Reaction (Autoclave, 120-180°C) ph_adjust->hydro_reaction cooling Cool to Room Temperature hydro_reaction->cooling collection Collect Precipitate (Centrifugation) cooling->collection washing Wash with DI Water and Ethanol collection->washing drying Dry Nanoparticles (60-80°C) washing->drying end_product This compound Oxide Nanoparticles drying->end_product

Hydrothermal Synthesis Workflow
Solid-State Reaction Synthesis of this compound-Doped Ceramics

This is a conventional method for producing polycrystalline ceramic materials.

Materials and Equipment:

  • This compound (III) oxide (Bi₂O₃) powder

  • Other metal oxide powders (e.g., Tungsten (VI) oxide (WO₃), Titanium (IV) oxide (TiO₂), Barium carbonate (BaCO₃))

  • Ball mill or mortar and pestle

  • Hydraulic press and die set

  • High-temperature tube or muffle furnace with programmable temperature control[23]

  • Alumina or platinum crucibles

Protocol:

  • Precursor Preparation: Weigh the stoichiometric amounts of the high-purity precursor oxide powders.

  • Milling/Mixing:

    • Mix the powders thoroughly using a ball mill with zirconia or alumina balls for several hours to achieve a homogeneous mixture and reduce particle size.

    • Alternatively, for smaller batches, grind the powders in an agate mortar with a pestle.

  • Calcination:

    • Transfer the mixed powder to an alumina crucible.

    • Heat the powder in a furnace at a specific calcination temperature (e.g., 700-900°C) for several hours to initiate the solid-state reaction and form the desired phase. The heating and cooling rates are typically controlled (e.g., 5°C/min).[23][24]

  • Grinding: After cooling, grind the calcined powder again to break up any agglomerates.

  • Pelletization:

    • Add a small amount of a binder (e.g., polyvinyl alcohol solution) to the calcined powder.

    • Press the powder into pellets of the desired shape and size using a hydraulic press and a die set at a pressure of around 100-200 MPa.

  • Sintering:

    • Place the green pellets on a platinum foil or in an alumina crucible.

    • Sinter the pellets in a furnace at a high temperature (e.g., 1000-1300°C) for an extended period (e.g., 4-24 hours) to achieve high density. The heating and cooling rates should be carefully controlled to avoid cracking.[24][25]

  • Characterization: The final sintered ceramic pellets are ready for characterization of their physical and radiation shielding properties.

solid_state_workflow start Start weighing Weigh Stoichiometric Precursor Oxides start->weighing mixing Ball Mill or Mortar & Pestle Mixing weighing->mixing calcination Calcination (700-900°C) mixing->calcination grinding Grind Calcined Powder calcination->grinding pelletization Press into Pellets (with Binder) grinding->pelletization sintering Sintering (1000-1300°C) pelletization->sintering end_product This compound-Doped Ceramic sintering->end_product

Solid-State Reaction Workflow
Co-precipitation Synthesis of this compound-Doped Polymer Composites

This method involves the in-situ formation of this compound oxide nanoparticles within a polymer matrix.

Materials and Equipment:

  • This compound (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Polymer (e.g., polyvinyl alcohol (PVA), polyethylene (B3416737) glycol (PEG))

  • Ammonia (B1221849) solution (NH₄OH) or other precipitating agent

  • Deionized water

  • Beakers and magnetic stirrer

  • Casting dish or mold

  • Drying oven or vacuum oven

  • Filtration setup (e.g., Büchner funnel and filter paper)

Protocol:

  • Polymer Solution Preparation: Dissolve the chosen polymer in deionized water with gentle heating and stirring to form a homogeneous solution.

  • This compound Precursor Addition: Add the desired amount of Bi(NO₃)₃·5H₂O to the polymer solution and stir until it is completely dissolved.

  • Co-precipitation:

    • While stirring the solution vigorously, slowly add a precipitating agent, such as ammonia solution, dropwise.[26]

    • A precipitate of this compound hydroxide or this compound oxide will form in-situ within the polymer matrix. Continue stirring for a set period to ensure a complete reaction.

  • Washing and Filtration (for powder composites):

    • If a powder composite is desired, collect the precipitate by filtration using a Büchner funnel.

    • Wash the collected powder several times with deionized water and ethanol to remove impurities.[26]

    • Dry the powder in an oven at a low temperature.

  • Casting (for film composites):

    • If a film composite is desired, pour the final suspension into a casting dish or mold.

    • Allow the solvent to evaporate slowly in a dust-free environment or in a low-temperature oven.

  • Drying: Dry the resulting composite material thoroughly, either in an oven or under vacuum, to remove any residual solvent.

  • Final Product: The resulting material is a this compound oxide-polymer composite, which can be in the form of a powder or a flexible film.

coprecipitation_workflow cluster_powder Powder Composite cluster_film Film Composite filtration Filtration & Washing drying_powder Drying filtration->drying_powder powder_product Composite Powder drying_powder->powder_product casting Casting into Mold drying_film Drying casting->drying_film film_product Composite Film drying_film->film_product start Start polymer_sol Prepare Polymer Solution start->polymer_sol bi_add Add this compound Precursor polymer_sol->bi_add coprecipitate Co-precipitation (Add Precipitating Agent) bi_add->coprecipitate coprecipitate->filtration coprecipitate->casting

Co-precipitation Synthesis Workflow

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals.

  • Work in a well-ventilated area or under a fume hood, especially when dealing with powders and volatile solvents.

  • High-temperature furnaces should be operated with caution. Use appropriate tongs and heat-resistant gloves when handling hot crucibles.

  • Be aware of the specific hazards associated with all chemicals used by consulting their Material Safety Data Sheets (MSDS).

By following these detailed protocols, researchers can reliably synthesize a range of this compound-doped materials for advanced radiation shielding applications and contribute to the development of safer and more effective shielding technologies.

References

Preparation of Bismuth Subsalicylate for Pharmaceutical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bismuth subsalicylate is a widely utilized active pharmaceutical ingredient (API) known for its therapeutic effects in treating various gastrointestinal disorders, including diarrhea, indigestion, and nausea.[1][2] Its mechanism of action is multifaceted, involving anti-inflammatory, bactericidal, and antisecretory properties.[3][4][5][6][7] This document provides detailed application notes and experimental protocols for the synthesis and quality control of this compound subsalicylate intended for pharmaceutical research. The protocols are designed to yield high-purity this compound subsalicylate that meets pharmacopeial standards.

Introduction

This compound subsalicylate is a colloidal substance that is poorly soluble in water. In the acidic environment of the stomach, it undergoes hydrolysis to form this compound oxychloride and salicylic (B10762653) acid.[1][5] The therapeutic effects are attributed to both moieties. Salicylic acid exhibits anti-inflammatory effects by inhibiting prostaglandin (B15479496) synthesis, while the this compound salt is believed to have antimicrobial properties and to stimulate the absorption of fluids and electrolytes in the intestine.[1][3][4][5]

The synthesis of pharmaceutical-grade this compound subsalicylate requires careful control of reaction conditions to ensure high purity and consistency. The most common synthetic routes involve the reaction of a this compound(III) salt with salicylic acid. This document outlines two primary methods: one starting from this compound oxide and another from this compound hydroxide (B78521). Following synthesis, rigorous quality control is essential to ensure the product meets the specifications outlined in pharmacopeias such as the United States Pharmacopeia (USP).[8][9]

Experimental Protocols

Synthesis of this compound Subsalicylate from this compound Oxide

This protocol is adapted from methodologies described in the scientific literature and patent documents, which emphasize the reaction between this compound oxide and salicylic acid in an aqueous medium.[4][6][10]

Materials:

  • This compound(III) oxide (Bi₂O₃), high purity

  • Salicylic acid (C₇H₆O₃), ACS reagent grade

  • Deionized water

  • Absolute ethanol (B145695)

Equipment:

  • Reaction vessel with heating and stirring capabilities

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

  • Analytical balance

  • pH meter

Procedure:

  • Preparation of Salicylic Acid Solution: Prepare an aqueous solution of salicylic acid. According to the reaction stoichiometry (Bi₂O₃ + 2C₇H₆O₃ → 2BiC₇H₅O₄ + H₂O), a slight excess of salicylic acid (e.g., an initial excess coefficient of 0.05 to 0.3) is recommended to drive the reaction to completion.[4][6]

  • Reaction: Heat the salicylic acid solution to a predetermined temperature, typically between 60°C and 90°C, with continuous stirring.[6][7]

  • Addition of this compound Oxide: Gradually add the pulverized this compound oxide particles to the heated salicylic acid solution while maintaining the temperature and stirring. The reaction should be carried out under conditions that protect it from light.[4][6]

  • Reaction Completion: Continue stirring the mixture for a period of 1 to 3 hours. The stirring speed can be increased as the reaction progresses to ensure a homogeneous suspension.[4][11]

  • Filtration and Washing: After the reaction is complete, filter the resulting white precipitate. Wash the product first with hot deionized water (>95°C) to remove unreacted starting materials and byproducts.[10] A subsequent wash with absolute ethanol can be used to remove any excess salicylic acid.[4][6]

  • Drying: Dry the filtered this compound subsalicylate in a vacuum oven at a temperature below 60°C until a constant weight is achieved.[4][7]

Synthesis of this compound Subsalicylate from this compound Hydroxide

This method involves the reaction of this compound hydroxide with salicylic acid and is reported to produce high-purity this compound subsalicylate.[12]

Materials:

  • This compound hydroxide (Bi(OH)₃), analytical grade

  • Salicylic acid (C₇H₆O₃), pharmaceutical grade

  • Purified water

Equipment:

  • Reaction vessel with heating and stirring capabilities

  • Filtration apparatus

  • Vacuum dryer

  • Analytical balance

Procedure:

  • Suspension Preparation: Add the analytically pure this compound hydroxide powder to purified water in a specified liquid-solid mass ratio (e.g., 10-15) to form a uniform suspension.[12]

  • Heating: Heat the this compound hydroxide suspension to a preset temperature, typically between 60°C and 75°C, with continuous stirring.[12]

  • Addition of Salicylic Acid: Add the pharmaceutical-grade salicylic acid to the heated suspension over a specified period (e.g., 15-45 minutes). A stoichiometric molar ratio of this compound hydroxide to salicylic acid of approximately 1:1.01-1.1 is recommended.[12]

  • Reaction: Allow the reaction to proceed under the preset temperature, with light protection, for 1.5 to 2.5 hours.[12]

  • Filtration and Washing: After the reaction is complete, filter the product. Wash the filter cake with boiling water.

  • Drying: Dry the obtained product in a vacuum dryer at 60-70°C until the moisture content is less than 1.0%.[12]

Quality Control and Characterization

The synthesized this compound subsalicylate should be characterized to ensure it meets the required quality standards for pharmaceutical research. The United States Pharmacopeia (USP) specifies several tests for this purpose.[8][9]

Assay for this compound Content by Complexometric Titration

This method determines the percentage of this compound in the synthesized product.[8]

Procedure:

  • Accurately weigh about 300 mg of the dried this compound subsalicylate, transfer to a porcelain crucible, and ignite.

  • After cooling, cautiously add approximately 2 mL of nitric acid to dissolve the residue, warming if necessary.

  • Add about 60 mL of water and 0.3 mL of xylenol orange indicator.

  • Titrate the solution with a standardized 0.05 M edetate disodium (B8443419) (EDTA) solution until the color changes to a yellow endpoint.

  • Each mL of 0.05 M EDTA is equivalent to 10.45 mg of this compound (Bi).

Assay for Total Salicylates by HPLC

This method quantifies the total salicylate (B1505791) content.

Sample Preparation:

  • Accurately weigh about 52 mg of the dried this compound subsalicylate into a 200-mL volumetric flask.

  • Add 10 mL of 0.5 N sodium hydroxide and heat on a steam bath for 15 minutes.

  • Allow to cool, dilute with water to volume, and mix.

  • Centrifuge a portion of the solution and transfer 50.0 mL of the clear supernatant to a beaker.

  • Adjust the pH to 4.5 with 0.5 N sodium hydroxide or 1 N hydrochloric acid.

  • Transfer this solution to a 100-mL volumetric flask and dilute with water to volume.

Chromatographic Conditions:

  • Column: A suitable C18 column (e.g., 2.1 x 50mm, 2.2µm).

  • Mobile Phase: A mixture of water and acetonitrile (B52724) with 0.1% formic acid (e.g., 65:35 v/v).

  • Flow Rate: Approximately 0.3 mL/minute.

  • Detection: UV at 302 nm.

  • Injection Volume: 1.0 µL.

Limit of Free Salicylic Acid

This test ensures that the amount of unreacted salicylic acid is below the acceptable limit.

Procedure:

  • Prepare a standard solution of USP Salicylic Acid RS.

  • Prepare a test solution by dissolving an accurately weighed amount of the synthesized this compound subsalicylate in a suitable solvent (e.g., acetonitrile and water).

  • Analyze both solutions by HPLC under the same conditions as the assay for total salicylates.

  • The USP limit for free salicylic acid is not more than 0.2%.[8]

Data Presentation

The following tables summarize the expected quantitative data based on the described protocols and USP standards.

Table 1: Synthesis Parameters and Expected Outcomes

ParameterMethod 1 (from Bi₂O₃)Method 2 (from Bi(OH)₃)
Starting Materials This compound oxide, Salicylic acidThis compound hydroxide, Salicylic acid
Reaction Temperature 60 - 90 °C60 - 75 °C
Reaction Time 1 - 3 hours1.5 - 2.5 hours
Reported Yield 86.3 - 89.7%[6]~98.4%[12]
This compound Content (%) 58.83 - 59.4%[6]~57.6%[12]

Table 2: USP Quality Control Specifications for this compound Subsalicylate

TestSpecification
Assay for this compound (Bi) 56.0% - 59.4% (on dried basis)[8][9]
Assay for Total Salicylates 36.5% - 39.3% (on dried basis)[8][9]
pH 2.7 - 5.0[8]
Loss on Drying Not more than 1.0%[8]
Limit of Nitrate Not more than 0.4%[8]
Limit of Free Salicylic Acid Not more than 0.2%[8]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis Stage cluster_qc Quality Control Stage start Starting Materials (this compound Oxide/Hydroxide + Salicylic Acid) reaction Reaction in Aqueous Medium (60-90°C, 1-3h) start->reaction Mixing & Heating filtration Filtration reaction->filtration washing Washing (Hot Deionized Water, Ethanol) filtration->washing drying Drying (<60°C, Vacuum Oven) washing->drying product This compound Subsalicylate Powder drying->product qc_start Synthesized Product product->qc_start Sampling bismuth_assay This compound Assay (Complexometric Titration) qc_start->bismuth_assay salicylate_assay Salicylate Assay (HPLC) qc_start->salicylate_assay free_sa Free Salicylic Acid (HPLC) qc_start->free_sa other_tests Other Tests (pH, Loss on Drying, etc.) qc_start->other_tests final_product Qualified this compound Subsalicylate bismuth_assay->final_product Meets USP Specs

Caption: Experimental workflow for the synthesis and quality control of this compound subsalicylate.

Signaling Pathway of Therapeutic Action

signaling_pathway cluster_stomach Stomach (Acidic pH) cluster_intestine Intestine bss This compound Subsalicylate (Oral Administration) hydrolysis Hydrolysis bss->hydrolysis bismuth_oxychloride This compound Oxychloride (Insoluble) hydrolysis->bismuth_oxychloride salicylic_acid Salicylic Acid (Absorbed) hydrolysis->salicylic_acid bismuth_salts Other Insoluble This compound Salts bismuth_oxychloride->bismuth_salts Further Reaction prostaglandins Prostaglandin Synthesis salicylic_acid->prostaglandins Inhibits (COX) fluid_secretion Intestinal Fluid Secretion bismuth_salts->fluid_secretion Inhibits fluid_absorption Fluid & Electrolyte Reabsorption bismuth_salts->fluid_absorption Stimulates bacteria Enteric Pathogens (e.g., E. coli) bismuth_salts->bacteria Bactericidal Effect inflammation Inflammation & Hypermotility prostaglandins->inflammation Mediates therapeutic_effects Therapeutic Effects: - Antidiarrheal - Anti-inflammatory - Antacid inflammation->therapeutic_effects fluid_secretion->therapeutic_effects fluid_absorption->therapeutic_effects bacteria->therapeutic_effects

Caption: Simplified signaling pathway of this compound subsalicylate's therapeutic action.

Conclusion

The synthesis and quality control of this compound subsalicylate for pharmaceutical research are critical for ensuring its safety and efficacy. The protocols outlined in this document provide a robust framework for producing high-purity material. Adherence to pharmacopeial standards, verified through rigorous analytical testing, is paramount. The provided workflows and diagrams serve as valuable tools for researchers and professionals in the field of drug development.

References

Green Synthesis of Bismuth Nanoparticles: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for the Green Synthesis of Bismuth Nanoparticles Using Plant Extracts and Their Biomedical Applications

The burgeoning field of nanotechnology has witnessed a significant shift towards environmentally benign synthesis methods. Green synthesis of metallic nanoparticles, utilizing biological entities like plant extracts, offers a cost-effective, eco-friendly, and simple alternative to conventional chemical and physical methods.[1][2] this compound nanoparticles (BiNPs) and this compound oxide nanoparticles (Bi2O3 NPs), in particular, have garnered substantial interest due to their low toxicity, high atomic number, and unique physicochemical properties, making them suitable for a wide array of applications in biomedicine, including drug delivery, cancer therapy, bioimaging, and as antimicrobial agents.[3][4][5]

This document provides detailed application notes and standardized protocols for the green synthesis of this compound nanoparticles using various plant extracts. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive guide to the synthesis, characterization, and application of these promising nanomaterials.

Overview of Green Synthesis

The green synthesis of this compound nanoparticles leverages the rich biodiversity of plants.[2] Phytochemicals present in plant extracts, such as flavonoids, terpenoids, alkaloids, polyphenols, and phenolic acids, act as natural reducing and stabilizing agents.[3][6] These biomolecules facilitate the reduction of this compound salts (e.g., this compound nitrate) to form nanoparticles and subsequently cap the nanoparticles, preventing their aggregation and ensuring their stability.[6][7] The choice of plant extract, its concentration, the concentration of the this compound precursor, pH, temperature, and reaction time are critical parameters that influence the size, shape, and functionality of the synthesized nanoparticles.[3]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the green synthesis of this compound and this compound oxide nanoparticles, providing a comparative overview of synthesis parameters and nanoparticle characteristics.

Table 1: Synthesis Parameters and Nanoparticle Characteristics

Plant ExtractThis compound PrecursorSynthesis ConditionsNanoparticle TypeSize (nm)MorphologyAbsorption Peak (nm)Ref.
Mentha pulegiumThis compound Nitrate (B79036) (Bi(NO₃)₃)90°C for 24 hBi₂O₃~150 (DLS: 220, SEM: 200)Not specified290[6][8]
Beta vulgarisThis compound Nitrate (Bi(NO₃)₃·5H₂O)Room TemperatureBi₂O₃34.89Crystalline rhombohedral-[9]
Beta vulgarisThis compound Sulfate (Bi₂(SO₄)₃)Room TemperatureBi₂O₃30.28Monoclinic-[9]
Lemon JuiceThis compound Nitrate (Bi(NO₃)₃·5H₂O)80°C for 2 h, pH 12.3-12.4Bi-Spherical, rhombohedral crystalline-[7][10]
Green Coffee BeanThis compound Nitrate-Bi20-40Spherical-[11]
Chenopodium albumThis compound Nitrate (Bi(NO₃)₃·5H₂O)Room Temperature, 3 hBi₂O₃79.99-234[12]
Spirulina platensis--Bi₂O₃~45Spherical~290[4]
Moringa oleifera (bark)--Bi₂O₃---[13]

Table 2: Antimicrobial Activity of Green Synthesized this compound Nanoparticles

Nanoparticle Type (Plant Source)Target MicroorganismZone of Inhibition (mm)Ref.
Bi₂O₃ NPs (Mentha pulegium)Salmonella-[6][8]
Bi₂O₃ NPs (Mentha pulegium)Escherichia coli-[6][8]
Bi₂O₃ NPs (Mentha pulegium)Staphylococcus aureus-[6][8]
Bi₂O₃ NPs (Beta vulgaris)Escherichia coli30-31
Bi₂O₃ NPs (Beta vulgaris)Staphylococcus aureus29-30
Bi₂O₃ NPs (Beta vulgaris)Candida albicans43-45
Bi₂O₃ NPs (Moringa oleifera)E. coli, S. aureus, P. aeruginosa, K. pneumoniaeSubstantial suppression[13]

Experimental Protocols

This section provides detailed, step-by-step protocols for the green synthesis and characterization of this compound nanoparticles, as well as for evaluating their biomedical applications.

Protocol for Green Synthesis of this compound Oxide Nanoparticles

This protocol is a generalized procedure based on methodologies reported in the literature.[6][12][14] Researchers should optimize the parameters for their specific plant extract and desired nanoparticle characteristics.

Materials:

  • Fresh plant leaves (e.g., Mentha pulegium, Beta vulgaris, Chenopodium album)

  • This compound Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O)

  • Deionized water

  • Whatman No. 1 filter paper

  • Beakers, magnetic stirrer, heating mantle/water bath, centrifuge, oven.

Procedure:

  • Preparation of Plant Extract:

    • Thoroughly wash fresh plant leaves with deionized water to remove any dust and impurities.

    • Air-dry the leaves in the shade for several days or use a hot air oven at a low temperature (e.g., 60°C) until they are completely dry.

    • Grind the dried leaves into a fine powder using a blender or mortar and pestle.

    • Add a specific amount of the leaf powder (e.g., 10 g) to a specific volume of deionized water (e.g., 100 mL) in a beaker.

    • Boil the mixture for a set time (e.g., 15-20 minutes) with constant stirring.

    • Allow the mixture to cool to room temperature and then filter it through Whatman No. 1 filter paper to obtain a clear aqueous plant extract. Store the extract at 4°C for further use.

  • Synthesis of this compound Oxide Nanoparticles:

    • Prepare a stock solution of this compound Nitrate Pentahydrate (e.g., 1 mM) by dissolving the required amount in deionized water.

    • In a separate beaker, add a specific volume of the plant extract (e.g., 20 mL) to a specific volume of deionized water (e.g., 80 mL).[14]

    • While stirring the diluted plant extract, slowly add the this compound nitrate solution dropwise.

    • The reaction mixture is then incubated under specific conditions (e.g., at 90°C for 24 hours or at room temperature for a specified duration).[6][12] A color change in the solution (e.g., from yellowish-brown to dark brown) indicates the formation of nanoparticles.[14]

    • Adjusting the pH of the reaction mixture, for instance by adding NaOH, can also influence the synthesis.[12]

  • Purification of Nanoparticles:

    • After the incubation period, centrifuge the reaction mixture at a high speed (e.g., 5000 rpm for 30 minutes) to pellet the nanoparticles.[14]

    • Discard the supernatant and wash the nanoparticle pellet several times with deionized water to remove any unreacted precursors and biomolecules.

    • Dry the purified nanoparticles in a hot air oven at a suitable temperature (e.g., 100°C) to obtain a fine powder.[14]

    • For some applications, the product may be calcined in a furnace at a high temperature (e.g., 550°C for 5 hours) to ensure the removal of all organic impurities.[6]

Protocol for Characterization of this compound Nanoparticles

A comprehensive characterization is crucial to understand the physicochemical properties of the synthesized nanoparticles.

  • UV-Visible Spectroscopy: To confirm the formation of BiNPs by observing the surface plasmon resonance (SPR) peak. The absorption spectrum is typically recorded in the range of 200-700 nm.[6]

  • Fourier Transform Infrared (FTIR) Spectroscopy: To identify the functional groups of the biomolecules from the plant extract that are responsible for the reduction and capping of the nanoparticles. The spectra are usually recorded in the range of 400-4000 cm⁻¹.[6]

  • X-ray Diffraction (XRD): To determine the crystalline structure and phase purity of the synthesized nanoparticles.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology (shape and size) and size distribution of the nanoparticles.

  • Energy Dispersive X-ray (EDX) Spectroscopy: To determine the elemental composition of the synthesized nanoparticles.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic size and size distribution of the nanoparticles in a colloidal suspension.[6]

Protocol for Evaluating Antibacterial Activity (Agar Well Diffusion Method)

Materials:

  • Nutrient agar (B569324) plates

  • Bacterial cultures (e.g., E. coli, S. aureus)

  • Synthesized BiNPs suspension

  • Positive control (standard antibiotic)

  • Negative control (deionized water or plant extract)

  • Sterile cork borer

Procedure:

  • Prepare nutrient agar plates and allow them to solidify.

  • Inoculate the agar plates uniformly with the test bacterial culture using a sterile cotton swab.

  • Create wells of a specific diameter (e.g., 6 mm) in the agar plates using a sterile cork borer.

  • Add a specific volume (e.g., 100 µL) of the BiNPs suspension at different concentrations into the wells.[12]

  • Add the positive and negative controls to separate wells.

  • Incubate the plates at 37°C for 24 hours.

  • After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates higher antibacterial activity.

Protocol for Evaluating Anticancer Activity (MTT Assay)

Materials:

  • Cancer cell line (e.g., MCF-7, HT-29)

  • Complete cell culture medium

  • Synthesized BiNPs suspension

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates, incubator, microplate reader.

Procedure:

  • Seed the cancer cells in a 96-well plate at a specific density and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with different concentrations of the BiNPs suspension and incubate for a specific period (e.g., 24 or 48 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 3-4 hours.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells). A decrease in cell viability indicates the cytotoxic effect of the nanoparticles.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) to illustrate the experimental workflow and a proposed signaling pathway for the anticancer activity of green synthesized this compound nanoparticles.

Green_Synthesis_Workflow cluster_0 Plant Extract Preparation cluster_1 Nanoparticle Synthesis cluster_2 Purification and Characterization cluster_3 Biomedical Applications p1 Collection of Plant Material p2 Washing and Drying p1->p2 p3 Grinding to Powder p2->p3 p4 Aqueous Extraction p3->p4 s2 Mixing with Plant Extract p4->s2 s1 This compound Precursor Solution (e.g., Bi(NO3)3) s1->s2 s3 Incubation (Temperature & Time Control) s2->s3 s4 Formation of BiNPs s3->s4 c1 Centrifugation and Washing s4->c1 c2 Drying/Calcination c1->c2 c3 Characterization (UV-Vis, FTIR, XRD, SEM, TEM) c2->c3 a1 Antimicrobial Assays c2->a1 a2 Anticancer Assays c2->a2 a3 Other Applications c2->a3

Caption: Workflow for the green synthesis and application of this compound nanoparticles.

Anticancer_Mechanism cluster_cell Cancer Cell BiNPs Green Synthesized This compound Nanoparticles ROS Increased Reactive Oxygen Species (ROS) BiNPs->ROS Mito Mitochondrial Dysfunction ROS->Mito Bax Bax (Pro-apoptotic) Upregulation Mito->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Mito->Bcl2 Caspase Caspase Activation (e.g., Caspase-3) Bax->Caspase Bcl2->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: Proposed anticancer mechanism of this compound nanoparticles via ROS-mediated apoptosis.

Concluding Remarks

The green synthesis of this compound nanoparticles using plant extracts is a promising and sustainable approach for producing nanomaterials with significant potential in drug development and other biomedical fields. The protocols and data presented here provide a foundational resource for researchers to explore and optimize the synthesis of BiNPs for their specific applications. Further research is warranted to fully elucidate the mechanisms of action of these nanoparticles and to translate their potential into clinical applications.[4][15] The variability in plant extract composition and the need for standardization of synthesis protocols are challenges that need to be addressed for scalable and reproducible production.[3]

References

Application Note: Hydrothermal Synthesis of Bismuth Vanadate (BiVO4) Photocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

1.0 Introduction

Bismuth vanadate (B1173111) (BiVO4) has emerged as a highly promising semiconductor photocatalyst for environmental remediation and solar energy conversion.[1] Its popularity stems from a narrow band gap of approximately 2.4 eV, which allows it to absorb a significant portion of the visible light spectrum, making up about 43% of solar energy.[2][3][4] Among its three primary crystalline structures—tetragonal zircon, tetragonal scheelite, and monoclinic scheelite—the monoclinic scheelite phase exhibits the highest photocatalytic activity under visible light.[2][5][6] This makes it particularly effective for applications such as the degradation of organic pollutants and water splitting.[1][7]

The hydrothermal synthesis method is a versatile and effective technique for producing high-quality BiVO4 nanocrystals.[2][3] This approach offers excellent control over particle size, morphology, and crystallinity without often requiring post-synthesis heat treatments.[2] Key synthesis parameters, including pH, temperature, and reaction time, can be precisely adjusted to tailor the material's properties and optimize its photocatalytic performance.[6][8][9]

2.0 Principle of Hydrothermal Synthesis

Hydrothermal synthesis involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel, known as an autoclave. For BiVO4, the process typically involves dissolving this compound and vanadium precursors in a solvent, adjusting the pH, and heating the sealed mixture.

The chemical reactions can be generalized as follows:

  • Under acidic conditions: Precursors like Bi(NO₃)₃ and NH₄VO₃ react, often facilitated by nitric acid, to form BiVO4.[8]

  • Under alkaline conditions: this compound hydroxide (B78521) (Bi(OH)₃) may form as an intermediate, which then reacts to form BiVO4.[8]

The pH of the precursor solution is a critical factor that significantly influences the final product's crystal phase and morphology.[8][10] For instance, a pH range of 5-9 typically favors the formation of the desired pure monoclinic BiVO4 phase.[8][10] Deviations to highly acidic (e.g., pH 3) or highly alkaline (e.g., pH 11) conditions can lead to mixed phases or the formation of other oxides like V₂O₅ and Bi₂O₃.[8][10]

Experimental Protocols

3.0 Protocol 1: Synthesis of Monoclinic Scheelite BiVO4

This protocol is adapted from procedures designed to yield the highly photoactive monoclinic scheelite phase by controlling the pH.[5][8]

3.1 Materials and Equipment

  • This compound (III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O)

  • Ammonium metavanadate (NH₄VO₃)

  • Nitric acid (HNO₃)

  • Sodium hydroxide (NaOH) or Ammonia solution (25 wt%)

  • Deionized water

  • 100 mL Teflon-lined stainless steel autoclave

  • Magnetic stirrer and hotplate

  • Drying oven

  • Centrifuge

3.2 Synthesis Procedure

  • Prepare Precursor Solution A: Dissolve 0.01 mol of Bi(NO₃)₃·5H₂O in a dilute HNO₃ solution to obtain a clear solution.[8]

  • Prepare Precursor Solution B: In a separate beaker, dissolve 0.01 mol of NH₄VO₃ in a dilute NaOH solution.[8]

  • Mixing: While stirring vigorously, slowly add Solution B dropwise into Solution A. A yellow precipitate or solution will form.[8]

  • pH Adjustment: Carefully adjust the pH of the mixed solution to a target value between 5 and 7 using either HNO₃ or NaOH/ammonia solution.[5][8] This step is critical for obtaining the pure monoclinic phase.[8]

  • Homogenization: Continue stirring the final precursor solution for 30 minutes to ensure homogeneity.[5]

  • Hydrothermal Reaction: Transfer the mixture into a 100 mL Teflon-lined stainless steel autoclave, filling it to no more than 80% of its volume.[11]

  • Seal the autoclave and heat it in an oven at 180°C for 12-18 hours.[5][12][13]

  • Product Recovery: After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the yellow precipitate by centrifugation or filtration.

  • Washing: Wash the product several times with deionized water and absolute ethanol (B145695) to remove any unreacted ions.[11]

  • Drying: Dry the final BiVO4 powder in an oven at 60-100°C for 4-24 hours.[11][13][14]

4.0 Protocol 2: Photocatalytic Activity Evaluation

This protocol describes a standard experiment to evaluate the photocatalytic performance of the synthesized BiVO4 by measuring the degradation of an organic dye, such as Methylene Blue (MB) or Rhodamine B (RhB), under visible light irradiation.[5]

4.1 Materials and Equipment

  • Synthesized BiVO4 photocatalyst

  • Methylene Blue (MB) or Rhodamine B (RhB) dye

  • Quartz reaction vessel or beaker

  • Visible light source (e.g., Xenon lamp with a UV cutoff filter, λ > 420 nm)

  • Magnetic stirrer

  • Centrifuge

  • UV-Vis Spectrophotometer

4.2 Degradation Procedure

  • Catalyst Suspension: Disperse 100 mg of the BiVO4 powder into 100 mL of a 10 mg/L MB solution in the quartz reaction vessel.[5]

  • Adsorption-Desorption Equilibrium: Stir the suspension in complete darkness for 30-60 minutes to ensure that an adsorption-desorption equilibrium is reached between the dye and the catalyst surface.[5]

  • Photocatalytic Reaction: Expose the suspension to visible light irradiation while continuously stirring.

  • Sampling: At regular time intervals (e.g., every 20-30 minutes), withdraw approximately 3-5 mL of the suspension.

  • Sample Preparation: Immediately centrifuge the collected aliquots to separate the BiVO4 particles from the solution.

  • Analysis: Measure the absorbance of the supernatant at the characteristic maximum wavelength of the dye (approx. 664 nm for MB, 554 nm for RhB) using a UV-Vis spectrophotometer.

  • Calculation: The degradation efficiency can be calculated using the formula: Degradation (%) = (C₀ - Cₜ) / C₀ × 100, where C₀ is the initial concentration of the dye (after equilibrium) and Cₜ is the concentration at time 't'.

Data Presentation

Table 1: Influence of Synthesis pH on BiVO4 Properties and Photocatalytic Performance

PrecursorspHTemp. (°C)Time (h)Resulting PhasePollutantDegradation EfficiencyReference
Bi(NO₃)₃·5H₂O + NH₄VO₃3180-Monoclinic + TetragonalMethylene BlueModerate[8]
Bi(NO₃)₃·5H₂O + NH₄VO₃5180-Pure MonoclinicMethylene Blue84.7% in 4h[8]
Bi(NO₃)₃·5H₂O + NH₄VO₃7180-Pure MonoclinicMethylene BlueGood[8]
Bi(NO₃)₃·5H₂O + NH₄VO₃9180-Pure MonoclinicMethylene BlueFair[8]
Bi(NO₃)₃·5H₂O + NH₄VO₃11180-Monoclinic + V₂O₅ + Bi₂O₃Methylene BluePoor[8]
Bi₅O(OH)₉(NO₃)₄ + NH₄VO₃1018018MonoclinicIndustrial Pollutant~95% in 150 min[13]

Note: Performance can vary based on specific reaction conditions and testing setups.

Visualizations

G cluster_prep Precursor Preparation cluster_reaction Reaction & Processing cluster_analysis Analysis Bi_pre This compound Precursor (e.g., Bi(NO₃)₃·5H₂O) Mix Mixing & pH Adjustment (pH 5-7) Bi_pre->Mix V_pre Vanadium Precursor (e.g., NH₄VO₃) V_pre->Mix Hydro Hydrothermal Reaction (180°C, 12-18h) Mix->Hydro Wash Washing & Centrifugation Hydro->Wash Dry Drying (80°C) Wash->Dry Product Final BiVO₄ Powder Dry->Product Char Characterization (XRD, SEM, UV-Vis) Product->Char Photo Photocatalysis Test Product->Photo

G cluster_out Resulting Properties center Synthesis Parameters pH pH Level center->pH center->pH Temp Temperature center->Temp Time Reaction Time center->Time Add Additives (e.g., Surfactants) center->Add Phase Crystal Phase (Monoclinic/Tetragonal) pH->Phase Size Particle Size & Crystallinity pH->Size Temp->Size Time->Size Morph Morphology (Nanosheets, Spheres) Add->Morph Perf Photocatalytic Performance Morph->Perf Phase->Perf Size->Perf

// Nodes Light [label="Visible Light (hν)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; BiVO4 [label="BiVO₄ Semiconductor", fillcolor="#34A853", fontcolor="#FFFFFF"]; CB [label="Conduction Band (e⁻)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; VB [label="Valence Band (h⁺)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O2 [label="O₂", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; H2O [label="H₂O / OH⁻", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Superoxide [label="•O₂⁻ (Superoxide radical)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Hydroxyl [label="•OH (Hydroxyl radical)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Pollutant [label="Organic Pollutant", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"]; Degradation [label="Degradation Products\n(CO₂, H₂O)", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Light -> BiVO4 [label="Excitation"]; BiVO4 -> {CB, VB} [label="Charge Separation", style=dashed];

CB -> O2 [label="Reduction"]; O2 -> Superoxide;

VB -> H2O [label="Oxidation"]; H2O -> Hydroxyl;

Superoxide -> Pollutant [label="Oxidizes"]; Hydroxyl -> Pollutant [label="Oxidizes"]; VB -> Pollutant [label="Direct Oxidation"];

Pollutant -> Degradation [style=dashed]; } ondot Caption: Simplified mechanism of photocatalytic degradation by BiVO₄.

References

Application Notes and Protocols for Solvothermal Synthesis of Bismuth-Based Nanocrystals in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the solvothermal synthesis of bismuth-based nanocrystals and their application in drug delivery and cancer therapy. Detailed experimental protocols are provided to guide researchers in the synthesis, functionalization, and evaluation of these promising nanomaterials.

Application Notes

This compound-based nanocrystals, including this compound sulfide (B99878) (Bi₂S₃), this compound oxide (Bi₂O₃), and elemental this compound (Bi), have garnered significant attention in the biomedical field due to their unique physicochemical properties.[1] Their high atomic number (Z=83) makes them excellent contrast agents for X-ray computed tomography (CT), while their strong near-infrared (NIR) absorbance allows for their use in photothermal therapy (PTT).[2][3] The solvothermal synthesis route offers a versatile and scalable method for producing crystalline this compound-based nanoparticles with controlled size and morphology.[4][5]

The applications of these nanocrystals in drug delivery are expanding, with a focus on cancer therapy. They can be functionalized with targeting ligands for specific cell recognition and loaded with chemotherapeutic drugs, such as doxorubicin (B1662922), for combination therapy.[6] The release of the drug can often be triggered by the tumor microenvironment (e.g., lower pH) or by external stimuli like NIR irradiation, leading to enhanced therapeutic efficacy and reduced systemic toxicity.[7][8]

Therapeutic Mechanisms

This compound-based nanocrystals exert their therapeutic effects through several mechanisms:

  • Photothermal Therapy (PTT): Upon NIR laser irradiation, these nanocrystals convert light energy into heat, leading to localized hyperthermia and subsequent tumor cell death.[9]

  • Radiosensitization: Due to their high-Z element composition, they can enhance the efficacy of radiotherapy by increasing the absorption of X-rays and promoting the generation of cytotoxic reactive oxygen species (ROS).[10]

  • Drug Delivery: They can serve as carriers for chemotherapeutic agents, releasing the drug payload in a controlled manner at the tumor site.[11]

  • Reactive Oxygen Species (ROS) Generation: In some cases, under specific stimuli, they can generate ROS, which induces oxidative stress and triggers apoptotic cell death.[12]

The generation of ROS can initiate a cascade of intracellular events, leading to apoptosis through the mitochondrial pathway. This involves the activation of caspase-9 and caspase-3, ultimately leading to cell death.[13][14]

Experimental Protocols

Protocol 1: Solvothermal Synthesis of this compound Sulfide (Bi₂S₃) Nanorods

This protocol describes a facile solvothermal method for the synthesis of this compound sulfide nanorods.

Materials:

Procedure:

  • In a typical synthesis, dissolve a specific molar ratio of this compound(III) nitrate pentahydrate and thiourea in ethylene glycol under vigorous stirring.

  • Transfer the resulting solution into a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to a specific temperature (e.g., 160-180 °C) for a defined period (e.g., 12-24 hours).[15]

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the black precipitate by centrifugation.

  • Wash the product with deionized water and ethanol several times to remove any unreacted precursors and byproducts.

  • Dry the final product in a vacuum oven at 60 °C for 12 hours.

Protocol 2: Doxorubicin (DOX) Loading onto this compound Sulfide Nanoparticles

This protocol outlines the procedure for loading the chemotherapeutic drug doxorubicin onto the surface of Bi₂S₃ nanoparticles.

Materials:

  • Synthesized Bi₂S₃ nanoparticles

  • Doxorubicin hydrochloride (DOX·HCl)

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.0

  • Deionized water

Procedure:

  • Disperse the Bi₂S₃ nanoparticles in deionized water.

  • Prepare a stock solution of DOX·HCl in deionized water.

  • Mix the Bi₂S₃ nanoparticle suspension with the DOX solution at a specific mass ratio and stir the mixture at room temperature for 24 hours in the dark.

  • After incubation, centrifuge the mixture to separate the DOX-loaded nanoparticles from the supernatant containing unloaded DOX.

  • Wash the DOX-loaded nanoparticles with deionized water to remove any loosely bound drug.

  • Determine the drug loading content (DLC) and drug loading efficiency (DLE) by measuring the concentration of DOX in the supernatant using a UV-Vis spectrophotometer.[16][17] The formulas are as follows:

    • DLC (%) = (Weight of loaded drug / Weight of drug-loaded nanoparticles) x 100%

    • DLE (%) = (Weight of loaded drug / Initial weight of drug) x 100%

Protocol 3: In Vitro pH-Responsive Drug Release Study

This protocol describes how to evaluate the pH-responsive release of doxorubicin from the drug-loaded nanoparticles.

Materials:

  • DOX-loaded Bi₂S₃ nanoparticles

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.0

  • Dialysis tubing (e.g., MWCO 3.5 kDa)

Procedure:

  • Disperse a known amount of DOX-loaded Bi₂S₃ nanoparticles in PBS (pH 7.4).

  • Transfer the suspension into a dialysis bag.

  • Immerse the dialysis bag in a larger volume of PBS at either pH 7.4 or pH 5.0, and keep it under constant gentle stirring at 37 °C.[9][18]

  • At predetermined time intervals, withdraw a small aliquot of the release medium from outside the dialysis bag and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Quantify the amount of released DOX in the collected samples using a UV-Vis spectrophotometer.

  • Plot the cumulative drug release percentage against time to obtain the drug release profile.

Data Presentation

Table 1: Physicochemical Properties of Solvothermally Synthesized this compound-Based Nanocrystals

Nanocrystal TypeSynthesis Temperature (°C)Synthesis Time (h)Size (nm)MorphologyPhotothermal Conversion Efficiency (%)Reference
Bi₂S₃18012~10 x 50Nanorods25.7[15]
Bi₂O₃1201050-100NanoparticlesN/A[19]
Bi1608~50Nanospheres42.6[14]

Table 2: Doxorubicin Loading and Release from this compound Sulfide Nanoparticles

Nanoparticle Concentration (mg/mL)Initial DOX Concentration (μg/mL)Drug Loading Content (%)Drug Loading Efficiency (%)Cumulative Release at pH 5.0 (24h, %)Cumulative Release at pH 7.4 (24h, %)Reference
11009.898.2~60~20[16]
0.55012.355~80 (5h)~25 (5h)[20]

Visualizations

experimental_workflow cluster_synthesis Nanocrystal Synthesis cluster_functionalization Drug Loading & Functionalization cluster_evaluation In Vitro/In Vivo Evaluation s1 Precursor Dissolution (this compound Salt + Sulfur Source) s2 Solvothermal Reaction (Autoclave, 160-180°C) s1->s2 s3 Purification (Centrifugation & Washing) s2->s3 s4 Drying s3->s4 f1 Disperse Nanocrystals s4->f1 This compound-Based Nanocrystals f2 Incubate with Doxorubicin f1->f2 f3 Purification of Drug-Loaded NPs f2->f3 e1 Characterization (TEM, DLS, etc.) f3->e1 Drug-Loaded Nanocrystals e2 In Vitro Drug Release e1->e2 e3 In Vitro Cytotoxicity Assay e2->e3 e4 In Vivo Tumor Model Studies e3->e4

Caption: Experimental workflow for synthesis and evaluation.

signaling_pathway cluster_stimulus External Stimulus cluster_nanoparticle Nanoparticle Action cluster_cellular Cellular Response stimulus NIR Laser / X-ray np This compound-Based Nanocrystals stimulus->np ros Increased ROS Production np->ros Photothermal Effect / Radiosensitization mito Mitochondrial Damage ros->mito cas9 Caspase-9 Activation mito->cas9 Cytochrome c release cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis Cleavage of cellular proteins

Caption: ROS-mediated apoptosis signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Bismuth Vanadate (BiVO₄) Photocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the performance of bismuth vanadate (B1173111) (BiVO₄) photocatalysts in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and application of BiVO₄ photocatalysts.

1. Low Photocatalytic Activity

  • Question: My synthesized BiVO₄ shows poor degradation of organic pollutants or low water splitting efficiency. What are the possible causes and solutions?

  • Answer: Low photocatalytic activity is a frequent challenge and can stem from several factors:

    • Incorrect Crystal Phase: The monoclinic scheelite phase of BiVO₄ is known to be more photocatalytically active than the tetragonal zircon phase.[1]

      • Solution: Control the synthesis parameters, particularly the pH of the precursor solution. A pH range of 5-9 during hydrothermal synthesis generally favors the formation of the pure monoclinic phase.[2][3][4] Post-synthesis calcination at appropriate temperatures (e.g., 400-500°C) can also promote the formation of the desired monoclinic phase.[5][6]

    • Poor Crystallinity: Low crystallinity can lead to a higher number of defects, which can act as recombination centers for photogenerated electron-hole pairs, thus reducing photocatalytic efficiency.

      • Solution: Optimize the calcination temperature and duration. Calcination generally improves crystallinity, but excessive temperatures can lead to particle agglomeration and phase changes.[5][7] Ensure complete dissolution of precursors and homogenous mixing during synthesis.

    • High Recombination Rate of Electron-Hole Pairs: This is a primary limiting factor for BiVO₄'s efficiency.

      • Solution: Introduce dopants (e.g., Mo, W, Fe) to improve charge separation.[8][9] Form heterojunctions with other semiconductors to facilitate charge transfer. Surface modification with co-catalysts can also enhance the separation and utilization of charge carriers.

    • Particle Agglomeration: Agglomerated particles reduce the available surface area for photocatalytic reactions.

      • Solution: Employ surfactants or capping agents during synthesis to control particle growth and prevent agglomeration.[10] Sonication during catalyst dispersion in the reaction medium can also help break up agglomerates.

2. Poor Crystallinity or Impure Phases

  • Question: My XRD analysis shows broad peaks or the presence of secondary phases like Bi₂O₃ or V₂O₅. How can I improve the crystallinity and phase purity?

  • Answer: The presence of impurities and poor crystallinity are often related to the synthesis conditions:

    • Inappropriate pH: The pH of the precursor solution is a critical factor influencing the final product's phase and purity.[2][4]

      • Solution: Carefully control the pH of the reaction mixture. For hydrothermal synthesis, a pH between 5 and 9 is often optimal for obtaining pure monoclinic BiVO₄.[2][3] Extreme pH values can lead to the formation of this compound or vanadium oxides.[2][4]

    • Incorrect Precursor Concentration or Ratio: The concentration and molar ratio of this compound and vanadium precursors can affect the stoichiometry and phase of the final product.[11]

      • Solution: Ensure the correct stoichiometry by precise measurement of precursors. Investigate the effect of varying precursor concentrations to find the optimal conditions for your synthesis method.

    • Insufficient Reaction Time or Temperature: In methods like hydrothermal synthesis, inadequate time or temperature can lead to incomplete reaction and poor crystal growth.

      • Solution: Optimize the hydrothermal reaction time and temperature. For instance, a common condition is 180°C for 12-24 hours.[12][13]

3. Nanoparticle Agglomeration

  • Question: The synthesized BiVO₄ nanoparticles are heavily agglomerated, as seen in SEM/TEM images. How can this be prevented?

  • Answer: Agglomeration is a common issue with nanoparticles due to their high surface energy.

    • Solution:

      • Use of Surfactants/Capping Agents: Introduce surfactants like Sodium Dodecyl Benzene Sulfonate (SDBS) or capping agents like EDTA during synthesis to control particle growth and prevent them from sticking together.[10][14]

      • Control of Synthesis Parameters: Factors like pH and precursor concentration can influence particle size and agglomeration.[4]

      • Post-Synthesis Treatment: Techniques like washing with organic solvents (e.g., ethanol) can help reduce hard agglomeration by removing surface hydroxyl groups.[15] Sonication before use is also recommended to disperse the particles in the reaction solution.

Frequently Asked Questions (FAQs)

Q1: What is the optimal calcination temperature for BiVO₄?

A1: The optimal calcination temperature can vary depending on the synthesis method. However, a temperature range of 400-500°C is often reported to yield good crystallinity and photocatalytic activity for the monoclinic phase.[5][6] Temperatures above this may lead to grain growth, agglomeration, and potentially phase transitions, which can be detrimental to performance.[16]

Q2: How does the pH of the synthesis solution affect the properties of BiVO₄?

A2: The pH of the precursor solution has a significant impact on the crystal structure, morphology, and photocatalytic activity of BiVO₄.[2][4][14] For instance, in hydrothermal synthesis, a pH range of 5-9 typically favors the formation of the highly active monoclinic phase.[2][3] At lower pH values, a mixture of monoclinic and tetragonal phases may form, while at very high pH, impurities such as Bi₂O₃ and V₂O₅ can appear.[2][4]

Q3: What are the most effective dopants for enhancing the photocatalytic performance of BiVO₄?

A3: Doping is a common strategy to improve the charge separation and transport properties of BiVO₄. Molybdenum (Mo) and Tungsten (W) are among the most effective n-type dopants that enhance electronic conductivity.[8] Other dopants like Iron (Fe), Erbium (Er), and Manganese (Mn) have also been shown to improve photocatalytic activity by modifying the band structure and reducing electron-hole recombination.[8][17]

Q4: Can the morphology of BiVO₄ particles influence their photocatalytic activity?

A4: Yes, the morphology of BiVO₄ particles plays a crucial role in their performance. Different morphologies, such as nanorods, nanosheets, or hierarchical structures, can expose different crystal facets, which may have varying reactivity.[18] Additionally, morphology affects the surface area and light-harvesting efficiency of the photocatalyst. For example, some studies have shown that shuriken-like BiVO₄ exhibits high photocatalytic performance.[18]

Data Presentation

Table 1: Effect of Doping on the Band Gap and Photocatalytic Efficiency of BiVO₄

DopantDopant Concentration (mol%)Band Gap (eV)PollutantDegradation Efficiency (%)Irradiation Time (min)Reference
Undoped-2.19Methylene (B1212753) Blue--[19]
Ba3~2.19Methylene Blue--[19]
Ba15~2.19Methylene Blue~95-[19]
Mo--Rhodamine B~87120[20]
W--Rhodamine B-120[20]
Fe/Mo--Water Oxidation--[8]
Er/Mn6% Er, 2% Mn-Rhodamine B97.8100[17]
Zn2.5-Rhodamine B9690

Table 2: Influence of Morphology on the Photocatalytic Degradation of Organic Pollutants by BiVO₄

MorphologyPollutantDegradation Efficiency (%)Irradiation Time (min)Reference
Shuriken-likeRhodamine B94.7240[18]
SphericalCrystal VioletGood-[18]
Olive-likeMethylene Blue~95.760[10]
Needle-likeMethylene BlueGood-[10]

Experimental Protocols

1. Hydrothermal Synthesis of BiVO₄ Nanoparticles

This protocol provides a general procedure for the synthesis of BiVO₄ nanoparticles via the hydrothermal method.

  • Materials:

  • Procedure:

    • Prepare Precursor Solution A: Dissolve a specific amount of Bi(NO₃)₃·5H₂O in a dilute HNO₃ solution with stirring until a clear solution is obtained.[13][21]

    • Prepare Precursor Solution B: Dissolve a stoichiometric amount of NH₄VO₃ in deionized water or a dilute NaOH solution with stirring.[13][21]

    • Mixing and pH Adjustment: Slowly add Solution B to Solution A under vigorous stirring. Adjust the pH of the resulting mixture to the desired value (e.g., 7) using a NaOH or NH₃·H₂O solution.[12][13]

    • Hydrothermal Treatment: Transfer the final suspension into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 180°C) for a certain duration (e.g., 12-24 hours).[12][21]

    • Washing and Drying: After the autoclave has cooled down to room temperature, collect the precipitate by centrifugation or filtration. Wash the product several times with deionized water and ethanol to remove any unreacted precursors and byproducts.[21]

    • Drying and Calcination: Dry the washed powder in an oven at a low temperature (e.g., 60-80°C) overnight.[21] If required, the dried powder can be calcined in a muffle furnace at a specific temperature (e.g., 400-500°C) for a few hours to improve crystallinity.[5]

2. Photocatalytic Degradation of Methylene Blue

This protocol describes a standard procedure for evaluating the photocatalytic activity of BiVO₄ using the degradation of methylene blue (MB) dye under visible light.

  • Materials and Equipment:

    • Synthesized BiVO₄ photocatalyst

    • Methylene blue (MB)

    • Deionized water

    • Visible light source (e.g., Xenon lamp with a UV cutoff filter)

    • Magnetic stirrer

    • Spectrophotometer

  • Procedure:

    • Catalyst Suspension: Disperse a specific amount of the BiVO₄ photocatalyst (e.g., 30 mg) in a known volume of MB aqueous solution with a specific initial concentration (e.g., 50 mL of 30 mg/L).[13]

    • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30 minutes) to establish an adsorption-desorption equilibrium between the photocatalyst and the MB molecules.[13]

    • Photocatalytic Reaction: Irradiate the suspension with a visible light source under continuous stirring.[22]

    • Sampling: At regular time intervals, withdraw a small aliquot of the suspension (e.g., 3-5 mL).

    • Analysis: Separate the photocatalyst from the withdrawn sample by centrifugation or filtration. Measure the concentration of MB in the clear supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (around 664 nm).

    • Calculation: Calculate the degradation efficiency of MB using the following formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration of MB (after dark adsorption) and Cₜ is the concentration of MB at time t.

Visualizations

Troubleshooting_Flowchart start Low Photocatalytic Activity check_phase Check Crystal Phase (XRD) start->check_phase check_crystallinity Check Crystallinity (XRD) start->check_crystallinity check_agglomeration Check Particle Agglomeration (SEM/TEM) start->check_agglomeration check_recombination High Electron-Hole Recombination? start->check_recombination phase_issue Tetragonal or Mixed Phase Present? check_phase->phase_issue crystallinity_issue Broad XRD Peaks? check_crystallinity->crystallinity_issue agglomeration_issue Severe Agglomeration? check_agglomeration->agglomeration_issue recombination_solution Introduce Dopants (Mo, W) Form Heterojunctions Surface Modification with Co-catalysts check_recombination->recombination_solution phase_issue->check_crystallinity No phase_solution Optimize Synthesis pH (5-9) Adjust Calcination Temperature phase_issue->phase_solution Yes crystallinity_issue->check_agglomeration No crystallinity_solution Optimize Calcination Temperature & Time Ensure Homogeneous Precursor Mix crystallinity_issue->crystallinity_solution Yes agglomeration_issue->check_recombination No agglomeration_solution Use Surfactants/Capping Agents Optimize Synthesis Parameters Post-synthesis Sonication agglomeration_issue->agglomeration_solution Yes

Caption: Troubleshooting flowchart for low photocatalytic activity of BiVO₄.

Experimental_Workflow cluster_synthesis BiVO4 Synthesis (Hydrothermal) cluster_testing Photocatalytic Testing prep_A Prepare Bi Precursor Solution (A) mix Mix Solutions & Adjust pH prep_A->mix prep_B Prepare V Precursor Solution (B) prep_B->mix hydrothermal Hydrothermal Treatment (e.g., 180°C, 12-24h) mix->hydrothermal wash_dry Wash & Dry Precipitate hydrothermal->wash_dry calcine Calcination (Optional) wash_dry->calcine disperse Disperse Catalyst in Pollutant Solution calcine->disperse dark Stir in Dark (Adsorption Equilibrium) disperse->dark irradiate Visible Light Irradiation dark->irradiate sample Sample at Intervals irradiate->sample analyze Analyze Pollutant Concentration (UV-Vis) sample->analyze

Caption: General experimental workflow for BiVO₄ synthesis and photocatalytic testing.

References

common issues and solutions for bismuth-based perovskite solar cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bismuth-based perovskite solar cells. This resource is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is the Power Conversion Efficiency (PCE) of my this compound-based perovskite solar cells consistently low?

A1: Low Power Conversion Efficiency (PCE) in this compound-based perovskite solar cells is a common challenge that can stem from several factors. A primary reason is the material's intrinsically large bandgap, which limits light absorption to a narrower range of the solar spectrum compared to lead-based counterparts. Additionally, the complex crystallization kinetics of this compound perovskites often lead to poor film morphology with defects like pinholes and grain boundaries, which act as sites for charge recombination, thereby reducing the short-circuit current density (Jsc) and open-circuit voltage (Voc). Ineffective charge extraction at the interfaces between the perovskite layer and the charge transport layers can also contribute significantly to low PCE.

Q2: What causes the poor film morphology in my spin-coated this compound perovskite films?

A2: Poor film morphology, characterized by issues such as pinholes, cracks, and incomplete surface coverage, is a frequent problem in solution-processed this compound perovskite films. This is largely due to the complex and rapid crystallization process of these materials. The choice of solvent plays a critical role; low-boiling-point solvents can evaporate too quickly, not allowing sufficient time for the perovskite precursors to form a uniform and crystalline layer. Furthermore, the direct and rapid crystallization of some this compound-based compounds from the precursor solution, without the formation of intermediate phases that can guide uniform growth, presents a significant challenge to achieving high-quality films.

Q3: How does the annealing temperature and time affect the performance of this compound-based perovskite solar cells?

A3: The annealing process is a critical step that significantly influences the crystallinity, grain size, and overall morphology of the this compound perovskite film, and consequently, the device performance. Optimal annealing temperatures and times promote the growth of larger, more uniform crystal grains, which can reduce the density of grain boundaries and improve charge transport. However, excessive temperatures or prolonged annealing can lead to the decomposition of the perovskite material or the formation of unwanted phases, which can introduce defects and degrade performance. The ideal annealing conditions are highly dependent on the specific this compound perovskite composition and the solvents used in the precursor solution.

Q4: What is the role of additives in the precursor solution for this compound perovskite solar cells?

A4: Additives are often incorporated into the precursor solution to improve the quality of the perovskite film and enhance device performance. They can function in several ways, such as by modulating the crystallization process to promote larger grain growth and better morphology, passivating defects at the grain boundaries and surfaces to reduce non-radiative recombination, and improving the stability of the perovskite phase. For instance, Lewis base additives like dimethyl sulfoxide (B87167) (DMSO) can form intermediate complexes with the this compound precursors, leading to more controlled and uniform film formation.

Q5: Why is the stability of this compound-based perovskite solar cells often better than lead-based ones, and what are the common degradation pathways?

A5: this compound-based perovskites often exhibit superior intrinsic stability compared to their lead-based counterparts, particularly against moisture and oxygen. This enhanced stability is attributed to the trivalent state of this compound (Bi³⁺), which leads to the formation of more stable crystal structures. Despite this, they can still degrade under prolonged exposure to environmental stressors. Common degradation pathways include phase transitions to non-perovskite structures and decomposition accelerated by factors like heat and UV light.

Troubleshooting Guides

Issue 1: Low Short-Circuit Current Density (Jsc)
Potential Cause Recommended Solution
Poor Film Morphology (Pinholes, Poor Coverage) Refine the deposition technique. For spin-coating, optimize the spin speed and duration. Consider using an anti-solvent dripping step during the spin-coating process to induce rapid and uniform nucleation. Toluene has been shown to be an effective anti-solvent for improving film quality.
High Defect Density Introduce additives into the precursor solution to passivate defects. Lewis bases like DMSO can help in forming intermediate complexes that lead to better film quality.
Inefficient Light Absorption While the bandgap is an intrinsic property, ensure the film thickness is optimized for maximum light absorption without compromising charge extraction. A typical thickness to aim for is around 500 nm.
Poor Charge Collection Ensure the quality and thickness of the electron and hole transport layers are optimal. A compact TiO₂ blocking layer that is too thick can impede electron transport.
Issue 2: Low Open-Circuit Voltage (Voc)
Potential Cause Recommended Solution
High Recombination Rates High defect densities at the grain boundaries and interfaces lead to increased charge recombination. Improve film morphology through solvent engineering and optimized annealing. Consider using surface passivation layers to reduce trap states.
Energy Level Mismatch Ensure proper energy level alignment between the perovskite absorber and the charge transport layers (ETL and HTL) to facilitate efficient charge separation and minimize voltage loss.
Presence of Impurities Use high-purity precursor materials. Incomplete conversion of precursors can lead to non-photoactive phases that act as recombination centers.
Issue 3: Low Fill Factor (FF)
Potential Cause Recommended Solution
High Series Resistance This can be caused by thick charge transport layers, poor contacts between layers, or low conductivity of the transport layers. Optimize the thickness of all layers and ensure good interfacial contact.
Low Shunt Resistance Pinholes or other defects in the perovskite film can create shunt pathways, leading to current leakage. Improving the film's uniformity and coverage is crucial.
High Recombination High rates of charge recombination also contribute to a lower fill factor. Address this by improving film quality and passivating defects.

Experimental Protocols

Protocol 1: One-Step Solution Processing of (CH₃NH₃)₃Bi₂I₉ (MBI) Perovskite Film
  • Precursor Solution Preparation:

    • Dissolve methylammonium (B1206745) iodide (MAI) and this compound iodide (BiI₃) in a 3:2 molar ratio in a co-solvent of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) (e.g., 4:1 v/v). A typical concentration is 0.5 M.

    • Stir the solution at 60°C for at least 2 hours to ensure complete dissolution.

  • Substrate Cleaning:

    • Sequentially sonicate the FTO-coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes before use.

  • Deposition of Electron Transport Layer (ETL):

    • Deposit a compact layer of TiO₂ onto the FTO substrate using a method such as spray pyrolysis or spin-coating a titanium diisopropoxide bis(acetylacetonate) solution.

    • Anneal the TiO₂ layer at 500°C for 30 minutes.

  • Perovskite Film Deposition:

    • Transfer the cleaned substrates with the ETL into a nitrogen-filled glovebox.

    • Preheat the substrate to 70°C.

    • Deposit the MBI precursor solution onto the substrate and spin-coat at 4000 rpm for 30 seconds.

    • During the spin-coating, at around the 10-second mark, dispense an anti-solvent (e.g., toluene) onto the spinning substrate.

  • Annealing:

    • Anneal the perovskite film on a hotplate at a specific temperature, for example, 150°C for 10-25 minutes. The optimal time needs to be determined experimentally as it significantly impacts film crystallinity and performance.

  • Deposition of Hole Transport Layer (HTL):

    • Dissolve Spiro-OMeTAD in chlorobenzene, and add additives like Li-TFSI and tBP.

    • Spin-coat the HTL solution onto the perovskite layer at 3000 rpm for 30 seconds.

  • Deposition of Metal Contact:

    • Thermally evaporate a gold (Au) or silver (Ag) contact of approximately 80-100 nm thickness through a shadow mask.

Protocol 2: Characterization of this compound Perovskite Films
  • UV-Visible Spectroscopy:

    • Prepare a this compound perovskite film on a transparent substrate (e.g., glass).

    • Use a UV-Vis spectrophotometer to measure the absorbance or transmittance spectrum, typically in the range of 300-900 nm.

    • The absorption onset can be used to determine the optical bandgap of the material using a Tauc plot.

  • X-Ray Diffraction (XRD):

    • Use a diffractometer with a Cu Kα radiation source.

    • Scan the film over a 2θ range relevant for the expected crystal structure (e.g., 10-60 degrees).

    • The resulting diffraction pattern can be used to identify the crystal phase, assess crystallinity, and estimate crystallite size using the Scherrer equation.

  • Scanning Electron Microscopy (SEM):

    • Deposit a thin conductive layer (e.g., gold or carbon) on the perovskite film to prevent charging, if necessary.

    • Use an SEM to obtain top-down and cross-sectional images of the film.

    • These images are crucial for evaluating the film's morphology, including grain size, uniformity, and the presence of defects like pinholes.

  • Current Density-Voltage (J-V) Measurement:

    • Use a solar simulator with a standard AM 1.5G spectrum at 100 mW/cm².

    • Contact the solar cell with probes and sweep the voltage from reverse to forward bias (e.g., -0.2 V to 1.2 V) while measuring the current.

    • From the J-V curve, extract key performance parameters: Voc, Jsc, FF, and PCE.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_deposition Layer Deposition cluster_characterization Characterization Precursor Solution Precursor Solution Substrate Cleaning Substrate Cleaning Precursor Solution->Substrate Cleaning ETL Deposition ETL Deposition Substrate Cleaning->ETL Deposition Perovskite Deposition Perovskite Deposition ETL Deposition->Perovskite Deposition Spin-coating Annealing Annealing Perovskite Deposition->Annealing HTL Deposition HTL Deposition Annealing->HTL Deposition SEM/XRD/UV-Vis SEM/XRD/UV-Vis Annealing->SEM/XRD/UV-Vis Metal Contact Evaporation Metal Contact Evaporation HTL Deposition->Metal Contact Evaporation J-V Measurement J-V Measurement Metal Contact Evaporation->J-V Measurement

Caption: Experimental workflow for fabricating and characterizing this compound-based perovskite solar cells.

troubleshooting_logic Low PCE Low PCE Low Jsc Low Jsc Low PCE->Low Jsc Low Voc Low Voc Low PCE->Low Voc Low FF Low FF Low PCE->Low FF Poor Morphology Poor Morphology Low Jsc->Poor Morphology High Defects High Defects Low Voc->High Defects High Resistance High Resistance Low FF->High Resistance Optimize Deposition Optimize Deposition Poor Morphology->Optimize Deposition Use Additives Use Additives High Defects->Use Additives Optimize Layers Optimize Layers High Resistance->Optimize Layers

Caption: Troubleshooting logic for low Power Conversion Efficiency (PCE) in this compound perovskite solar cells.

Technical Support Center: Enhancing the Mechanical Stability of Bismuth Solder Joints

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mechanical stability of bismuth solder joints in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of mechanical instability in this compound solder joints?

This compound-based solders, particularly eutectic Sn-Bi alloys, are known for their inherent brittleness, which can lead to mechanical instability.[1][2] This brittleness makes the solder joints susceptible to cracking under mechanical stress and during thermal cycling.[1][3] Another significant issue is the segregation of this compound at the interface between the solder and the substrate (e.g., copper), which can dramatically decrease the joint's mechanical properties.[4]

Key factors contributing to instability include:

  • Inherent Brittleness: this compound itself is a brittle metal, and this property is carried over to its alloys.[1][2]

  • Microstructure: The formation of large, coarse this compound phases within the tin matrix can create stress concentration points, leading to crack initiation and propagation.

  • Intermetallic Compound (IMC) Layer: While a thin IMC layer is necessary for good bonding, excessive growth or a brittle IMC phase can weaken the joint. High solder strength can transfer stress to the IMC layer, leading to cracking at the substrate/IMC interface.[5]

  • Lead Contamination: The presence of even trace amounts of lead (Pb) can form a low-melting point eutectic phase with this compound, leading to embrittlement and joint failure under stress.[1][6]

  • Thermal Cycling: Mismatches in the coefficient of thermal expansion (CTE) between the solder, substrate, and components can induce thermo-mechanical fatigue during temperature fluctuations, causing cracks to form and propagate.[5][7]

Q2: How can the ductility of this compound solder joints be improved?

Improving the ductility of this compound solder joints is crucial for enhancing their mechanical stability. Several strategies can be employed:

  • Alloying: The addition of other elements can refine the microstructure and improve mechanical properties.

    • Silver (Ag): Adding even a small amount of silver (e.g., 1%) can drastically reduce the brittle nature of Bi-Sn alloys.[8] Silver helps to refine the microstructure.[9]

    • Antimony (Sb): Antimony can also refine the microstructure and enhance mechanical properties.[9][10]

    • Indium (In): The addition of indium can improve ductility.

    • Copper (Cu): Copper is a common addition to lead-free solders and can influence the formation of intermetallic compounds.

  • Micro-alloying: Introducing small concentrations of elements like nickel (Ni) and cobalt (Co) can improve fatigue resistance.[10]

  • Reducing this compound Content: Lowering the weight percentage of this compound in the alloy can improve ductility, although this may also affect the melting point and other properties.[2]

  • Heat Treatment: A post-assembly heat treatment can homogenize the microstructure, leading to more uniformly sized and distributed this compound precipitates and a more equiaxed β-Sn grain structure, which can improve reliability.[11]

Q3: What is the effect of adding alloying elements on the mechanical properties of this compound solders?

The addition of various alloying elements to this compound solders can significantly alter their mechanical properties. The table below summarizes the effects of common alloying elements.

Alloying ElementEffect on MicrostructureEffect on Mechanical PropertiesReference
Silver (Ag) Refines the microstructure, reduces the size of the this compound-rich phase.Increases ductility and reduces brittleness.[8][9]
Antimony (Sb) Refines the microstructure.Enhances mechanical properties and fatigue resistance.[9][10]
Copper (Cu) Influences the formation of intermetallic compounds (Cu6Sn5).Can improve strength.[7]
Nickel (Ni) Micro-alloying addition.Improves fatigue resistance.[10]
Cobalt (Co) Micro-alloying addition.Improves fatigue resistance.[10]
Zinc (Zn) Can inhibit the growth of the Cu3Sn IMC layer.Can have a significant effect on the interfacial reaction.[12]
Aluminum (Al) Can improve wettability and some mechanical properties in Sn-Zn-Bi alloys.Can improve tensile strength when added with Bi to Sn-Zn alloys.[13]

Troubleshooting Guides

Issue 1: Solder joints are cracking during thermal cycling.

  • Possible Cause 1: High Solder Strength and Stress Transfer.

    • Explanation: Solder alloys with very high yield strength can transfer stress to the brittle intermetallic (IMC) layer at the joint interface, causing cracks to form and propagate along this layer, especially under harsh thermal cycling conditions.[5]

    • Solution: Consider using a solder alloy with a slightly lower, but still robust, strength. The goal is to balance solder strength with the ability of the solder to deform and absorb thermo-mechanical stress without transferring excessive stress to the IMC layer.[5]

  • Possible Cause 2: Mismatched Coefficients of Thermal Expansion (CTE).

    • Explanation: A significant difference in the CTE between the component, the solder, and the printed circuit board (PCB) will induce stress in the solder joint as the temperature changes. Over repeated cycles, this stress leads to fatigue and cracking.

    • Solution:

      • Select components and PCB materials with more closely matched CTEs where possible.

      • Utilize underfill materials for components like BGAs to help distribute the stress.

      • Optimize the solder joint geometry to better accommodate strain.

  • Possible Cause 3: Inappropriate Thermal Cycling Profile.

    • Explanation: An excessively harsh thermal cycling profile with rapid temperature ramps and extreme temperature ranges can accelerate fatigue failure.[5]

    • Solution: Review the thermal cycling profile to ensure it is representative of the intended application environment. If possible, reduce the ramp rate or the temperature extremes if they are beyond the expected operational conditions.

Issue 2: Poor wetting of the solder on the substrate.

  • Possible Cause 1: Surface Contamination or Oxidation.

    • Explanation: The solder will not wet properly on a surface that is contaminated with dirt, grease, or oxides.[14]

    • Solution:

      • Ensure that the surfaces to be soldered are thoroughly cleaned. Use appropriate solvents like alcohol to remove organic residues.[14]

      • Mechanically abrade the surfaces to remove stubborn oxides.[14]

      • Use an appropriate flux to chemically remove oxides during the soldering process.[14]

  • Possible Cause 2: Insufficient Heat.

    • Explanation: The substrate must be heated to a temperature above the solder's melting point for proper wetting to occur. If only the solder is melted and the substrate is too cool, the solder will not flow and bond correctly.[14]

    • Solution: Ensure the soldering iron or reflow oven provides sufficient heat to both the component lead and the PCB pad. The heat should be applied to the joint, not just the solder itself.[14]

  • Possible Cause 3: Incompatible Solder Alloy or Substrate Finish.

    • Explanation: Some solder alloys may have better wettability on certain substrate finishes.

    • Solution: this compound can enhance wettability.[1] If using a this compound-free solder, consider a this compound-containing alloy. Also, ensure the chosen solder is compatible with the PCB's surface finish (e.g., OSP, ENIG, ImAg).

Issue 3: Solder joints appear brittle and fail under mechanical shock.

  • Possible Cause 1: Inherent Brittleness of High-Bismuth Alloys.

    • Explanation: Eutectic or near-eutectic tin-bismuth solders are inherently more brittle than other lead-free alloys like SAC305.[2]

    • Solution:

      • Add a small amount of silver (Ag), around 1%, to the Sn-Bi alloy to significantly improve its ductility.[8]

      • Consider using a lower this compound content alloy if the application can tolerate the change in melting temperature.[2]

  • Possible Cause 2: Lead (Pb) Contamination.

    • Explanation: If the this compound solder comes into contact with lead, a ternary eutectic alloy can form that melts at a very low temperature (around 96°C) and is extremely brittle.[1][6] This can lead to catastrophic joint failure.

    • Solution:

      • Strictly avoid any contact with lead-containing materials. Ensure all components, PCB finishes, and tools are lead-free.[1]

      • If desoldering a joint that may have lead, thoroughly remove all the old solder before applying the new this compound alloy.[15]

  • Possible Cause 3: Bi Segregation at the Interface.

    • Explanation: During solidification and aging, this compound atoms can migrate and accumulate at the interface between the solder and the copper pad, creating a weak, brittle layer.[4]

    • Solution:

      • Alloying the copper substrate with elements like silver (Ag), aluminum (Al), tin (Sn), or zinc (Zn) can help to eliminate this interfacial segregation of this compound.[4]

      • Applying a nickel (Ni) barrier layer over the copper pad can also prevent this compound segregation.[4]

Experimental Protocols

1. Thermal Cycling Test

  • Objective: To evaluate the thermo-mechanical fatigue resistance of solder joints.

  • Methodology:

    • Assemble test vehicles (PCBs with relevant components soldered).

    • Place the test vehicles in a thermal cycling chamber.

    • Subject the assemblies to a specified temperature profile, for example, -40°C to +125°C.[7]

    • The profile should include a dwell time at the temperature extremes (e.g., 10-15 minutes) and a controlled ramp rate (e.g., <10°C/minute) as per standards like IPC-9701.[7]

    • Continuously or periodically monitor the electrical resistance of the solder joints. An increase in resistance or an open circuit indicates a failure.[16]

    • Periodically remove samples for cross-sectioning and microstructural analysis to observe crack initiation and propagation.[17]

    • Analyze the failure data using a Weibull distribution to determine the characteristic life of the solder joints.[10]

2. Mechanical Shear Test

  • Objective: To measure the mechanical strength of a solder joint under a shear load.

  • Methodology:

    • Use a shear testing instrument with a push-off tool.

    • Position the test board securely in the instrument.

    • Align the push-off tool with the component to be tested at a pre-set height.

    • Apply a lateral force at a defined speed (e.g., 200 µm/s) until the joint fractures.[16]

    • Record the maximum force required to shear the component. This is the shear strength.

    • Test a statistically significant number of components (e.g., at least 10) to get a meaningful average strength.[16]

    • Analyze the fracture surface to determine the failure mode (e.g., ductile fracture in the solder, brittle fracture at the IMC layer).

3. Microstructural Analysis

  • Objective: To examine the microstructure of the solder joint, including grain structure, phase distribution, and the intermetallic compound (IMC) layer.

  • Methodology:

    • Carefully cut out a section of the PCB containing the solder joint of interest.

    • Mount the sample in an epoxy resin.

    • Grind and polish the sample to create a smooth, flat cross-section through the center of the solder joint.

    • Etch the polished surface with an appropriate chemical etchant to reveal the microstructure. For lead-free solders, a solution of 2 ml nitric acid, 2 ml hydrochloric acid, and 96 ml distilled water can be used in a polish-etch technique.[16]

    • Examine the microstructure using a Scanning Electron Microscope (SEM).

    • Use Energy Dispersive X-ray Spectroscopy (EDS) to identify the elemental composition of different phases.

    • Measure the thickness of the IMC layer and observe the size and distribution of this compound precipitates.

Diagrams

Troubleshooting_Brittleness Start Solder Joint is Brittle Check_Alloy Check Solder Alloy Composition Start->Check_Alloy High_Bi High Bi Content? Check_Alloy->High_Bi Check_Pb Check for Lead (Pb) Contamination High_Bi->Check_Pb No Solution_Alloy Solution: Add Ductilizing Elements (e.g., 1% Ag) High_Bi->Solution_Alloy Yes Pb_Present Pb Contamination Found? Check_Pb->Pb_Present Check_Interface Analyze Solder/Substrate Interface Pb_Present->Check_Interface No Solution_Pb Solution: Implement Strict Lead-Free Process Control Pb_Present->Solution_Pb Yes Bi_Seg Bi Segregation at Interface? Check_Interface->Bi_Seg Solution_Interface Solution: Use Ni Barrier or Alloyed Substrate Bi_Seg->Solution_Interface Yes End Improved Ductility Bi_Seg->End No Solution_Alloy->End Solution_Pb->End Solution_Interface->End Alloying_Effects Base_Alloy Sn-Bi Solder Alloy Property1 Brittleness Base_Alloy->Property1 Property2 Low Fatigue Resistance Base_Alloy->Property2 Property3 Poor Wettability Base_Alloy->Property3 Alloying_Element Add Alloying Element Property1->Alloying_Element Property2->Alloying_Element Property3->Alloying_Element Ag Silver (Ag) Alloying_Element->Ag Sb Antimony (Sb) Alloying_Element->Sb Ni_Co Nickel (Ni) / Cobalt (Co) Alloying_Element->Ni_Co Outcome1 Improved Ductility Ag->Outcome1 Outcome3 Refined Microstructure Ag->Outcome3 Outcome2 Enhanced Fatigue Resistance Sb->Outcome2 Sb->Outcome3 Ni_Co->Outcome2

References

Technical Support Center: Enhancing Bismuth-Based Thermoelectric Devices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental enhancement of bismuth-based thermoelectric devices.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to aid in resolving experimental hurdles.

Issue 1: Low Seebeck Coefficient

  • Question: My measured Seebeck coefficient is significantly lower than expected for my this compound telluride (Bi₂Te₃)-based material. What are the potential causes and how can I improve it?

  • Answer: A low Seebeck coefficient can stem from several factors. Firstly, non-optimal carrier concentration is a primary cause. The Seebeck coefficient is highly dependent on the carrier concentration; too high a concentration can lead to a decrease in the Seebeck coefficient.[1][2] Secondly, the presence of mixed conduction (both n-type and p-type carriers) can compensate for the Seebeck effect, thereby reducing the overall measured value.[1] This is particularly prevalent at higher temperatures.

    Troubleshooting Steps:

    • Optimize Carrier Concentration: This can be achieved through controlled doping. For n-type Bi₂Te₃, dopants like selenium (Se) or halides are commonly used, while for p-type, antimony (Sb) is a frequent choice.[3] The goal is to shift the Fermi level to an optimal position within the band structure.

    • Annealing: A post-synthesis annealing process can improve the crystallinity and reduce defects, which can in turn enhance the Seebeck coefficient.[4] For instance, annealing Bi-Te nanowires at 350°C has been shown to triple the Seebeck coefficient.[4]

    • Energy Filtering: Introducing nanostructures or specific dopants can create energy barriers that selectively scatter low-energy carriers, thereby increasing the average energy of charge carriers and enhancing the Seebeck coefficient.[1]

Issue 2: High Thermal Conductivity

  • Question: My device exhibits high thermal conductivity, which limits its overall thermoelectric efficiency (ZT). What strategies can I employ to reduce it?

  • Answer: High thermal conductivity is a major obstacle to achieving a high ZT value. The total thermal conductivity is a sum of the electronic (κₑ) and lattice (κₗ) contributions. To enhance ZT, the focus is primarily on reducing the lattice thermal conductivity without significantly impairing the electrical properties.

    Troubleshooting Steps:

    • Nanostructuring: This is a highly effective method to scatter phonons and thereby reduce κₗ. Techniques like ball milling followed by spark plasma sintering or hydrothermal synthesis can produce nanograined materials.[5][6][7] The high density of grain boundaries effectively scatters mid- to long-wavelength phonons.

    • Point Defect Doping: Introducing dopants creates point defects in the crystal lattice, which scatter short-wavelength phonons. Alloying Bi₂Te₃ with Sb₂Te₃ or Bi₂Se₃ is a common practice.[3]

    • Geometric Confinement: Fabricating the material into nanowires or thin films can also reduce thermal conductivity due to increased boundary scattering of phonons.[8][9] A reduction of nearly 20% in thermal conductivity has been observed in this compound wires with a diameter of less than 1 μm.[8][9]

Issue 3: Poor Electrical Conductivity

  • Question: The electrical conductivity of my this compound-based thermoelectric material is too low, negatively impacting the power factor. How can I improve it?

  • Answer: Low electrical conductivity can be caused by low carrier concentration, low carrier mobility, or high porosity in the synthesized material.

    Troubleshooting Steps:

    • Increase Carrier Concentration: Doping is a direct way to increase the number of charge carriers. For example, doping Bi₂Te₃ with silver (Ag) or copper iodide (CuI) has been shown to increase carrier concentration and, consequently, electrical conductivity.[10]

    • Enhance Carrier Mobility: Improving the crystallinity of the material through optimized synthesis parameters or post-synthesis annealing can reduce carrier scattering at defects and grain boundaries, thus improving mobility.

    • Improve Material Density: For materials synthesized via powder metallurgy, optimizing the sintering process (e.g., spark plasma sintering conditions) is crucial to minimize porosity and ensure good electrical contact between grains.[5]

Frequently Asked Questions (FAQs)

Synthesis & Fabrication

  • Q1: What are the common methods for synthesizing nanostructured this compound telluride?

    • A1: Common methods include hydrothermal synthesis, which allows for the creation of nanoparticles and nanorods[1]; ball milling followed by hot pressing or spark plasma sintering (SPS) to produce bulk nanostructured materials[5][11]; and solvothermal synthesis.[7] Chemical exfoliation is also being explored for producing 2D nanomaterials.[12]

  • Q2: What are the key parameters to control during the thermal co-evaporation of Bi₂Te₃ thin films?

    • A2: The evaporation rate and substrate temperature are critical parameters that influence the film's composition and thermoelectric properties.[13] Careful control of these parameters is necessary to achieve the desired stoichiometry and crystal structure.

Doping & Alloying

  • Q3: How does doping with elements like Silver (Ag) or Copper Iodide (CuI) enhance the thermoelectric properties of Bi₂Te₃?

    • A3: Doping with Ag or CuI can synergistically improve thermoelectric performance. These dopants can increase the carrier concentration, which enhances electrical conductivity.[10] Furthermore, the introduction of these foreign atoms can create point defects that scatter phonons, leading to a reduction in thermal conductivity.[10] CuI doping, in particular, has been shown to be effective in improving both the power factor and reducing thermal conductivity.[10]

  • Q4: Can the conduction type of Bi₂Te₃ be changed by doping?

    • A4: Yes, doping can alter the majority charge carriers. For instance, doping with Titanium (Ti) has been shown to change the conduction type of n-type Bi₂Te₃ to p-type at a 1% Ti concentration.[14]

Characterization

  • Q5: What are the standard techniques for characterizing the thermoelectric properties of this compound-based materials?

    • A5: A comprehensive characterization involves measuring the Seebeck coefficient, electrical conductivity, and thermal conductivity over a range of temperatures.[15][16] Impedance spectroscopy is an emerging technique that allows for the determination of all key thermoelectric quantities in a single measurement.[17] Structural and morphological characterization is typically performed using X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM).[18]

Data Presentation

Table 1: Effect of Doping on the Thermoelectric Properties of this compound Telluride (Bi₂Te₃) at Room Temperature

DopantHost MaterialSeebeck Coefficient (μV/K)Electrical Conductivity (S/m)Thermal Conductivity (W/m·K)Resulting Effect
UndopedBi₂Te₃~ -150 to -170Variable~ 1.5 - 2.0Baseline n-type material
AgBi₂Te₃-1822.36Maintained lowEnhanced electrical conductivity and Seebeck coefficient
CuI (0.01)Bi₂Te₃--1.23 (at 368 K)Increased power factor and reduced thermal conductivity[10]
Ti (1%)Bi₂Te₃---Changed conduction from n-type to p-type[14]
Sb (in Bi₀.₅Sb₁.₅Te₃)Bi₂Te₃> 200HighReducedOptimized for p-type performance

Table 2: Comparison of Thermoelectric Properties for Nanostructured vs. Bulk Bi₂Te₃

Material FormSynthesis MethodGrain SizeSeebeck Coefficient (μV/K)Thermal Conductivity (W/m·K)ZT
BulkZone MeltingLarge Grains~ -170~ 1.5~ 1.0
NanostructuredSolvothermal + SPSNanosized-~ 0.2 (lattice)0.88 at 400 K[7]
NanostructuredBall Milling + SPSBimodalSimilar to fine grainSlightly larger than fine grain1.4 at 340 K (p-type)[11]
3D Nanowire NetworkElectrodeposition-~ -120ReducedOrder of magnitude increase vs. films[19]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Bi₂Te₃ Nanoparticles

  • Precursor Preparation: Dissolve stoichiometric amounts of this compound nitrate (B79036) (Bi(NO₃)₃·5H₂O) and sodium tellurite (B1196480) (Na₂TeO₃) in deionized water.

  • pH Adjustment: Adjust the pH of the solution to a desired value (typically alkaline) using a suitable base like sodium hydroxide (B78521) (NaOH) to facilitate the reaction.

  • Hydrothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a specific temperature (e.g., 180-200°C) for a defined period (e.g., 12-24 hours).

  • Product Recovery: After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Washing and Drying: Collect the precipitate by centrifugation, wash it several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts. Finally, dry the product in a vacuum oven at a low temperature (e.g., 60°C).

  • Characterization: Analyze the synthesized nanoparticles using XRD for phase purity and crystal structure, SEM for morphology, and TEM for detailed nanostructure.

Protocol 2: Fabrication of Bulk Nanostructured Bi₂Te₃ by Ball Milling and Spark Plasma Sintering (SPS)

  • Material Preparation: Start with high-purity elemental chunks of this compound, tellurium, and any desired dopants.

  • Ball Milling: Place the materials in a stainless-steel milling jar with stainless steel balls. Mill the materials in an inert atmosphere (e.g., argon) for a specified duration to create a nanostructured powder. Milling time and speed are critical parameters.

  • Powder Consolidation (SPS): Load the milled powder into a graphite (B72142) die. Place the die in the SPS chamber.

  • Sintering Process: Apply a uniaxial pressure and a pulsed DC current to rapidly heat the sample. Key parameters to control are the sintering temperature, heating rate, holding time, and applied pressure.

  • Sample Extraction and Finishing: After cooling, extract the densified pellet from the die and polish its surfaces for subsequent characterization.

  • Characterization: Measure the density of the pellet. Perform XRD to check for phase integrity after sintering. Analyze the microstructure and grain size using SEM. Finally, cut the pellet into appropriate shapes for measuring the Seebeck coefficient, electrical conductivity, and thermal conductivity.

Visualizations

Experimental_Workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_characterization Characterization start Precursor Selection (Bi, Te, Dopants) synthesis_method Synthesis Method (e.g., Hydrothermal, Ball Milling) start->synthesis_method nanopowder Nanostructured Powder synthesis_method->nanopowder consolidation Powder Consolidation (e.g., Spark Plasma Sintering) nanopowder->consolidation bulk_sample Bulk Nanostructured Sample consolidation->bulk_sample cutting Cutting & Polishing bulk_sample->cutting final_sample Sample for Measurement cutting->final_sample structural Structural Analysis (XRD, SEM, TEM) final_sample->structural thermoelectric Thermoelectric Properties (Seebeck, σ, κ) final_sample->thermoelectric zt_calc ZT Calculation thermoelectric->zt_calc

Caption: Experimental workflow for fabricating and characterizing nanostructured this compound-based thermoelectric materials.

Thermoelectric_Properties_Relationship cluster_strategies Enhancement Strategies ZT Thermoelectric Figure of Merit (ZT) PF Power Factor (S²σ) PF->ZT S Seebeck Coefficient (S) S->PF sigma Electrical Conductivity (σ) sigma->PF kappa Thermal Conductivity (κ) kappa->ZT kappa_e Electronic Thermal Conductivity (κₑ) kappa_e->kappa kappa_l Lattice Thermal Conductivity (κₗ) kappa_l->kappa doping Doping doping->S optimize doping->sigma increase nanostructuring Nanostructuring nanostructuring->kappa_l decrease

Caption: Interrelationship of thermoelectric parameters and common strategies for enhancing the figure of merit (ZT).

Doping_Effects_Pathway cluster_electronic Electronic Effects cluster_thermal Thermal Effects Doping Doping of Bi₂Te₃ (e.g., with Ag, CuI, Sb) Carrier_Conc Change in Carrier Concentration Doping->Carrier_Conc Point_Defects Creation of Point Defects Doping->Point_Defects Elec_Cond ↑ Electrical Conductivity (σ) Carrier_Conc->Elec_Cond Seebeck Optimize Seebeck Coefficient (S) Carrier_Conc->Seebeck Power_Factor ↑ Power Factor (S²σ) Elec_Cond->Power_Factor Seebeck->Power_Factor Phonon_Scattering ↑ Phonon Scattering Point_Defects->Phonon_Scattering Lattice_Thermal ↓ Lattice Thermal Conductivity (κₗ) Phonon_Scattering->Lattice_Thermal ZT Enhanced ZT Lattice_Thermal->ZT Power_Factor->ZT

Caption: Signaling pathway illustrating the effects of doping on the thermoelectric properties of this compound telluride.

References

Technical Support Center: Overcoming Poor Solubility of Bismuth Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the poor solubility of bismuth compounds in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why do many this compound compounds exhibit poor solubility?

A1: The low solubility of many this compound compounds in aqueous solutions, including biological fluids, is a significant factor contributing to their historically considered low toxicity.[1][2][3] This poor solubility is often attributed to their polymeric structures and the formation of strong bonds, such as Bi³⁺–O(phenolate) bonds.[4][5][6] For instance, commercially available this compound compounds like this compound subsalicylate (BSS), colloidal this compound subcitrate (CBS), and ranitidine (B14927) this compound citrate (B86180) (RBC) are not readily soluble in the acidic environment of the stomach (pH 2).[4][5] This insolubility at low pH is even considered a desirable trait to mitigate potential toxicity linked to absorption.[7]

Q2: What are the primary factors influencing the solubility of this compound compounds?

A2: The solubility of this compound compounds is significantly influenced by several factors:

  • pH: The solubility of most this compound compounds is highly pH-dependent.[8][9] For example, colloidal this compound subcitrate is least soluble in the pH range of 1.1 to 3.25 and becomes more soluble at pH values above and below this range.[10] this compound(III) generally shows a solubility minimum between pH 2 and 3.5.[9]

  • Solvent Type: this compound compounds often exhibit better solubility in organic solvents compared to water.[11] For instance, dimethyl sulfoxide (B87167) (DMSO) can be used to dissolve certain this compound complexes.[7][12][13]

  • Presence of Chelating Agents and Organic Matter: Organic compounds and chelating agents can significantly enhance this compound solubility through complex formation.[8] Natural organic matter, such as fulvic acid, has been shown to form exceptionally strong complexes with this compound(III), thereby increasing its solubility.[9]

  • Temperature: Increasing the temperature generally increases the solubility of this compound compounds.[11]

Q3: My this compound compound is not dissolving in common aqueous buffers. What should I try first?

A3: If you are encountering solubility issues with a this compound compound in aqueous buffers, consider the following initial troubleshooting steps:

  • Adjust the pH: Since pH is a critical factor, try adjusting the pH of your solution.[8][9] Depending on the specific compound, increasing or decreasing the pH might significantly improve solubility.[10] For many this compound compounds, moving away from the pH range of 2-4 can be beneficial.[9]

  • Try Organic Solvents: If your experimental protocol allows, attempt to dissolve the compound in a small amount of a polar organic solvent like DMSO, DMF, or NMP before diluting it with your aqueous buffer.[14] Be mindful that the final concentration of the organic solvent should be compatible with your experimental system.

  • Gentle Heating: Cautiously warming the solution may aid in dissolution.[11] However, be aware of the thermal stability of your specific this compound compound.

Troubleshooting Guides

Issue 1: this compound Compound Precipitates Upon Addition to Cell Culture Media

This is a common issue when a stock solution of a this compound compound, often prepared in an organic solvent, is diluted into an aqueous-based cell culture medium.

Troubleshooting Workflow:

A workflow for troubleshooting precipitation in cell culture media.

Detailed Steps:

  • Initial Check:

    • Verify Final Concentration: Ensure the final concentration of the this compound compound in the media is not exceeding its solubility limit under those specific conditions (pH, temperature, protein content).

    • Solvent Percentage: Check the final percentage of the organic solvent (e.g., DMSO) in the media. High concentrations of organic solvents can be toxic to cells and can also cause the compound to precipitate out of solution. Aim for a final solvent concentration of less than 0.5% (v/v) where possible.

  • Reduce Final Concentration: Attempt the experiment with a lower final concentration of the this compound compound.

  • Optimize Stock Solution:

    • Lower Stock Concentration: Prepare a less concentrated stock solution in your organic solvent. This will require adding a larger volume to your media, so ensure the final solvent concentration remains low.

    • Alternative Organic Solvents: If DMSO is not effective, and your compound is not acid-sensitive, you could explore other polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[14]

  • Use a Solubilizing Agent:

    • Chelating Agents: The addition of a chelating agent to your stock solution or directly to the media (at a biocompatible concentration) can help keep the this compound in solution.[8] Ethylenediaminetetraacetic acid (EDTA) and its salts are commonly used chelators that can form stable complexes with this compound.[15][16]

    • Surfactants: Non-ionic surfactants can be used to create micelles that encapsulate the poorly soluble drug, increasing its apparent solubility.[17]

  • Consider Alternative Formulation Strategies: For persistent solubility issues, more advanced formulation techniques may be necessary. These are often employed in drug development and include:

    • Nanoparticle Formulation: Encapsulating the this compound compound in nanoparticles can improve its dispersion and solubility in aqueous environments.[18][19]

    • Lipid-Based Formulations: For lipophilic this compound compounds, lipid-based delivery systems can enhance solubility and absorption.[20][21]

Issue 2: Inconsistent Results in Biological Assays Due to Poor Solubility

Inconsistent results can often be traced back to incomplete or variable solubilization of the test compound.

Logical Relationship for Ensuring Consistent Solubilization:

G cluster_0 Preparation cluster_1 Application Stock_Solution Prepare Fresh Stock Solution Vortexing Vortexing Stock_Solution->Vortexing Sonication Sonication Dilution Dilute Stock into Pre-warmed Solution Sonication->Dilution Immediate Use Vortexing->Sonication Pre-warming Pre-warm Media/Buffer Pre-warming->Dilution Mixing Mix Thoroughly Dilution->Mixing Assay Assay Mixing->Assay Perform Assay Immediately

A logical workflow for consistent compound solubilization.

Detailed Methodologies:

  • Always Prepare Fresh Stock Solutions: Avoid using stock solutions that have been stored for extended periods, especially if they have undergone freeze-thaw cycles, as this can lead to precipitation.

  • Ensure Complete Dissolution of Stock: Before each use, vortex the stock solution vigorously. If particulates are visible, sonicate the solution for 5-10 minutes in a water bath.

  • Optimize the Dilution Step:

    • Pre-warm the aqueous buffer or cell culture media to the experimental temperature (e.g., 37°C) before adding the stock solution.

    • Add the stock solution dropwise while vortexing or stirring the aqueous solution to facilitate rapid dispersion and prevent localized high concentrations that can lead to precipitation.

  • Immediate Use: Use the final diluted solution immediately after preparation to minimize the risk of the compound precipitating over time.

Data Presentation: Solubility Enhancement Techniques

The following table summarizes various techniques that can be employed to improve the solubility of poorly soluble drugs, including this compound compounds.

Technique CategorySpecific MethodMechanism of ActionKey Considerations
Physical Modifications Particle Size Reduction (Micronization, Nanonization)Increases the surface area-to-volume ratio, leading to a faster dissolution rate.[21][22][23]Does not increase equilibrium solubility.[22][23] Not ideal for high-dose drugs.
Solid DispersionsThe drug is dispersed in a highly soluble carrier matrix, increasing the surface area and wettability.[24]The choice of carrier is critical to ensure compatibility and stability.
Crystal Engineering (Polymorphs, Amorphous Forms)Amorphous forms are generally more soluble than their crystalline counterparts due to higher internal energy.[23]Amorphous forms can be less stable and may revert to a more stable, less soluble crystalline form over time.
Chemical Modifications pH AdjustmentFor ionizable drugs, changing the pH of the medium can convert the drug to its more soluble ionized form.[22][23]The chosen pH must be compatible with the experimental system (e.g., physiological pH for in vivo studies).
Salt FormationConverting an acidic or basic drug into a salt form often significantly increases its solubility.[17][23]Not applicable to neutral compounds. The counter-ion can influence the properties of the salt.
Complexation (e.g., with Cyclodextrins)The poorly soluble drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin (B1172386) molecule, whose hydrophilic exterior improves aqueous solubility.[22]The size of the drug molecule must be appropriate to fit within the cyclodextrin cavity.
Use of Excipients Co-solvencyThe addition of a water-miscible organic solvent (co-solvent) reduces the polarity of the aqueous medium, increasing the solubility of nonpolar drugs.[21][22]The co-solvent must be non-toxic and compatible with the experimental system.
SurfactantsSurfactants form micelles in which the hydrophobic drug can be entrapped, increasing its apparent solubility in water.[17][21]The concentration of the surfactant must be above its critical micelle concentration (CMC).
Chelating Agents (e.g., EDTA, Citric Acid)Form water-soluble complexes with metal ions like this compound, preventing their precipitation.[8][15][16]The stability of the complex is crucial. Potential for the chelating agent itself to have biological effects.

Experimental Protocols

Protocol 1: General Method for Solubilizing a Poorly Soluble this compound Compound Using a Chelating Agent

This protocol describes a general method for solubilizing this compound salts, such as this compound nitrate (B79036) or this compound chloride, using an organic chelating agent like EDTA.[15]

Materials:

  • This compound salt (e.g., this compound nitrate)

  • Organic chelating agent (e.g., Ethylenediaminetetraacetic acid - EDTA)

  • Solvent (deionized water, polar organic solvent, or a mixture)

  • Magnetic stirrer with heating capabilities

  • Beaker

Procedure:

  • Weigh 100 parts by weight of the this compound salt into a beaker.

  • Add 15-200 parts by weight of the organic chelating agent to the beaker. The exact amount may need to be optimized depending on the specific this compound salt and desired final concentration.

  • Add 500-600 parts by weight of the chosen solvent (water, a polar organic solvent like ethanol, or a mixture).

  • Place the beaker on a magnetic stirrer with a stir bar and begin stirring.

  • Gently heat the mixture to a temperature between 50-100°C while continuing to stir.

  • Continue heating and stirring until the this compound salt is completely dissolved and the solution is clear.

  • Allow the solution to cool to room temperature before use. If any precipitation occurs upon cooling, gentle reheating may be necessary before use.

Signaling Pathway of Chelation-Induced Solubilization:

G Insoluble_Bi_Salt Insoluble this compound Salt (Solid) Soluble_Bi_Complex Soluble this compound-Chelate Complex (Aqueous) Insoluble_Bi_Salt->Soluble_Bi_Complex Complexation Chelating_Agent Chelating Agent (e.g., EDTA) Chelating_Agent->Soluble_Bi_Complex Complexation

Chelation process for solubilizing this compound salts.

Protocol 2: Preparation of a this compound Compound Stock Solution in DMSO

This protocol is suitable for preparing a concentrated stock solution of a this compound compound for use in in vitro assays.

Materials:

  • This compound compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator

Procedure:

  • Accurately weigh the desired amount of the this compound compound into a sterile microcentrifuge tube or glass vial.

  • Add the required volume of anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM, 50 mM).

  • Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution for any undissolved particles.

  • If particles remain, place the tube/vial in a sonicator water bath and sonicate for 10-15 minutes.

  • After sonication, vortex the solution again and visually inspect for clarity.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.

  • Before use, thaw an aliquot and bring it to room temperature. Vortex and sonicate briefly to ensure the compound is fully redissolved.

References

Technical Support Center: Synthesis of High-Purity Bismuth Crystals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of their synthesized bismuth crystals. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial this compound, and why are they problematic?

A1: Commercial this compound typically contains impurities such as lead (Pb), antimony (Sb), copper (Cu), nickel (Ni), aluminum (Al), gallium (Ga), indium (In), silicon (Si), and iron (Fe).[1] These impurities can adversely affect the properties of this compound crystals, including their electronic and thermoelectric characteristics, and can hinder the growth of large, well-formed crystals. For applications in semiconductors and pharmaceuticals, even trace amounts of these elements can be detrimental.

Q2: What is the highest purity of this compound achievable with common laboratory methods?

A2: With laboratory-scale purification techniques, it is possible to achieve ultra-high purity this compound. For instance, zone refining can enhance the purity of commercial-grade this compound to 5N (99.999%) purity.[1] Electrochemical methods have also been shown to produce high-purity this compound, with purities exceeding 99.99%.

Q3: How does the cooling rate affect the quality of this compound crystals?

A3: The cooling rate is a critical factor in determining the size and quality of this compound crystals. Slower cooling rates generally promote the growth of larger, more well-defined crystals. Rapid cooling can lead to the formation of smaller, less ordered crystals.

Troubleshooting Guides

Zone Refining

Q: My zone-refined this compound ingot still shows significant impurity levels. What could be the issue?

A: Several factors could contribute to insufficient purification during zone refining. Consider the following troubleshooting steps:

  • Number of Passes: A single pass of the molten zone may not be sufficient for significant purification. The process often needs to be repeated multiple times to effectively segregate impurities to one end of the ingot.

  • Zone Travel Speed: The speed at which the molten zone traverses the ingot is crucial. A very fast travel speed may not allow for the efficient partitioning of impurities between the solid and liquid phases. Conversely, a very slow speed can lead to back-diffusion of impurities. The optimal speed depends on the specific impurities and the experimental setup. For purifying metallic tin, reducing the zone refining rate from 1.4 to 0.6 mm/min significantly increased the purity.[2]

  • Zone Length: The length of the molten zone affects the purification efficiency. An optimal zone length exists for a given set of experimental conditions.

  • Initial Impurity Concentration: Zone refining is most effective for materials that already have a relatively low concentration of impurities. If the starting material is heavily contaminated, a preliminary purification step might be necessary.

Electrochemical Refining

Q: The purity of my electrodeposited this compound is lower than expected, and the deposit is not uniform. What are the possible causes?

A: The quality of electrodeposited this compound can be affected by several parameters. Here are some common issues and their solutions:

  • Current Density: An excessively high current density can lead to the co-deposition of impurities and result in a dendritic or powdery deposit. It is often beneficial to start with a lower current density and gradually increase it. For instance, in one process, the current density was initially set at 0.73 A/cm² and then decreased to 0.37 A/cm².

  • Electrolyte Composition and Purity: The electrolyte must be free of contaminants that can co-deposit with this compound. The concentration of this compound and other components in the electrolyte needs to be carefully controlled. For example, in some processes, the electrolyte contains a high concentration of sulfuric acid (at least 50%) and is maintained at an elevated temperature (95°-100° C) to ensure this compound solubility.[3]

  • Temperature: Temperature affects the conductivity of the electrolyte and the deposition kinetics. Maintaining a stable and optimal temperature is crucial for achieving a high-purity and dense deposit. A common operating temperature for this compound electrowinning is between 95°-100° C.[3]

  • Anode and Cathode Materials: The choice of electrode materials is important. The anode should be insoluble in the electrolyte to prevent contamination of the deposit. Platinized metals like platinized niobium or titanium are often used as anodes.[3] The cathode material should also be stable in the corrosive environment.

Solvent Extraction

Q: The extraction efficiency of this compound in my solvent extraction process is low. How can I improve it?

A: Low extraction efficiency in solvent extraction can be due to several factors. Here are some troubleshooting tips:

  • Choice of Extractant and Diluent: The type of extractant and diluent used significantly impacts the extraction efficiency. Tributyl phosphate (B84403) (TBP) is a commonly used extractant for this compound from nitric acid solutions.[4][5] The concentration of the extractant is also a key parameter; for example, a 20% v/v concentration of TBP in n-heptane has been shown to be effective.[5]

  • pH of the Aqueous Phase: The pH of the aqueous solution plays a critical role in the extraction of this compound. The optimal pH needs to be determined for the specific solvent system being used. For TBP extraction from a 2 Molar HNO₃ solution, a pH of 1 was found to be optimal.[5]

  • Contact Time and Mixing: Sufficient contact time and vigorous mixing are necessary to ensure that the equilibrium between the aqueous and organic phases is reached. A contact time of 25 minutes has been used in some studies.[5]

  • Temperature: Temperature can influence the extraction equilibrium. For the TBP-n-heptane system, an optimal temperature of 28°C has been reported.[5]

  • Stripping Solution: The choice of stripping solution is crucial for recovering the purified this compound from the organic phase. The effectiveness of the stripping process will impact the overall yield and purity of the final product.

Data Presentation

Table 1: Comparison of this compound Purification Methods

Purification MethodStarting Material PurityFinal PurityKey ParametersAdvantagesDisadvantages
Zone Refining Commercial Grade (with ~0.01% impurities)[1]5N (99.999%)[1]Number of passes, zone travel speed, zone lengthCan achieve very high puritySlow process, less effective for high initial impurity concentrations
Electrochemical Refining Crude this compound>99.99%Current density, electrolyte composition, temperature (95-100°C)[3]High purity product, can handle higher impurity levelsRequires careful control of electrochemical parameters, potential for electrolyte contamination
Solvent Extraction (TBP) Crude this compound (dissolved in acid)99.95% (as α-Bi₂O₃)[4]Extractant concentration (e.g., 20% TBP), pH (e.g., 1), temperature (e.g., 28°C), contact time (e.g., 25 min)[5]High selectivity for this compound, can remove a wide range of impuritiesInvolves the use of organic solvents, requires multiple extraction and stripping steps
Continuous Crystallization Pb-Bi alloy (90.24% Bi)[6]98.98% Bi[6]Temperature gradient (195°C to 295°C), rotational speed (1 r/min)[6]Continuous process, low cost, clean and efficient[6]Purity may be lower than other methods, requires specialized equipment

Table 2: Impurity Removal Efficiency using Solvent Extraction with TBP

ImpurityRemoval Rate (%)
Tellurium (Te)96.5[4]
Arsenic (As)93.3[4]
Copper (Cu)99.1[4]
Antimony (Sb)100[4]

Experimental Protocols

Zone Refining of this compound

Objective: To purify a this compound ingot by moving a narrow molten zone along its length, causing impurities to segregate at one end.

Materials and Equipment:

  • Impure this compound ingot

  • Quartz or graphite (B72142) boat

  • Tube furnace with a movable heater

  • Inert gas supply (e.g., Argon)

  • Vacuum pump

Procedure:

  • Place the impure this compound ingot into the quartz or graphite boat.

  • Position the boat inside the tube furnace.

  • Evacuate the furnace tube and then backfill with an inert gas like Argon. Maintain a slight positive pressure of the inert gas throughout the process.

  • Position the movable heater at one end of the ingot.

  • Turn on the heater and create a narrow molten zone in the ingot. The temperature should be maintained just above the melting point of this compound (271.4 °C).

  • Slowly move the heater along the length of the ingot at a controlled speed (e.g., 1-5 mm/hour).

  • As the heater moves, the molten zone travels along the ingot, carrying the more soluble impurities with it.

  • Once the heater reaches the other end of the ingot, allow the entire ingot to cool and solidify.

  • Repeat the process for multiple passes to achieve higher purity. The impurities will concentrate at the end of the ingot that was last to solidify.

  • After the final pass, the impure end of the ingot can be cut off, leaving behind the purified this compound.

Electrochemical Refining of this compound

Objective: To purify this compound by electrochemically dissolving an impure this compound anode and depositing high-purity this compound onto a cathode.

Materials and Equipment:

  • Impure this compound anode

  • High-purity this compound or stainless steel cathode

  • Electrolytic cell

  • DC power supply

  • Electrolyte solution (e.g., a mixture of this compound chloride, hydrochloric acid, and sodium chloride)

  • Heating and stirring apparatus

Procedure:

  • Prepare the electrolyte solution with the desired concentrations of this compound ions and supporting electrolyte.

  • Assemble the electrolytic cell with the impure this compound anode and the high-purity cathode.

  • Heat the electrolyte to the desired operating temperature (e.g., 55°C) and maintain it with constant stirring.[7]

  • Connect the electrodes to the DC power supply, with the impure this compound as the anode (+) and the pure this compound/stainless steel as the cathode (-).

  • Apply a constant current density (e.g., 200 A/m²) to the cell.[7]

  • During electrolysis, this compound from the anode will dissolve into the electrolyte, and pure this compound will deposit onto the cathode. Less noble impurities will remain in the electrolyte, while more noble impurities will fall to the bottom of the cell as anode sludge.

  • Continue the electrolysis until a sufficient amount of purified this compound has been deposited on the cathode.

  • Turn off the power supply, remove the cathode from the cell, and carefully wash it with deionized water to remove any adhering electrolyte.

  • The high-purity this compound deposit can then be stripped from the cathode.

Visualizations

experimental_workflow_zone_refining start Start place_ingot Place this compound Ingot in Boat start->place_ingot setup_furnace Position Boat in Tube Furnace place_ingot->setup_furnace evacuate_backfill Evacuate and Backfill with Inert Gas setup_furnace->evacuate_backfill create_zone Create Molten Zone with Movable Heater evacuate_backfill->create_zone move_heater Slowly Move Heater along Ingot create_zone->move_heater cool_solidify Cool and Solidify Ingot move_heater->cool_solidify repeat_passes Repeat for Multiple Passes? cool_solidify->repeat_passes repeat_passes->move_heater Yes cut_ingot Cut Off Impure End repeat_passes->cut_ingot No end End cut_ingot->end

Caption: Experimental workflow for the zone refining of this compound.

troubleshooting_electrochemical_refining issue Low Purity or Non-Uniform Deposit check_current Check Current Density issue->check_current check_electrolyte Check Electrolyte Composition & Purity issue->check_electrolyte check_temp Check Operating Temperature issue->check_temp solution_current Reduce Current Density check_current->solution_current Too High solution_electrolyte Purify or Adjust Electrolyte check_electrolyte->solution_electrolyte Contaminated or Incorrect Composition solution_temp Stabilize and Optimize Temperature check_temp->solution_temp Unstable or Not Optimal

Caption: Troubleshooting logic for electrochemical refining of this compound.

References

Technical Support Center: Optimization of Annealing Parameters for Bismuth Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the annealing parameters for bismuth thin films.

Troubleshooting Guide

This guide addresses common issues encountered during the annealing of this compound thin films and provides potential solutions in a question-and-answer format.

Q1: Why does my this compound thin film remain amorphous or show poor crystallinity after annealing?

A1: Insufficient thermal energy is a primary reason for poor crystallinity. The as-deposited this compound thin films are often amorphous or have very small crystallites.[1][2][3][4] Annealing provides the necessary energy for atoms to rearrange into a more ordered crystalline structure.[5]

  • Troubleshooting Steps:

    • Increase Annealing Temperature: The annealing temperature should be high enough to promote crystallization but below the melting point of this compound (271.4 °C).[6] Studies have shown that annealing at temperatures close to the melting point, for instance at 270 °C, can significantly improve crystallinity and promote a preferred[6] orientation.[7] For this compound oxide thin films, annealing at temperatures between 200-500 °C has been shown to improve the crystal structure.[1][2][4]

    • Increase Annealing Time: The duration of the annealing process is also critical. A short annealing time may not be sufficient for the complete crystallization of the film. For example, a 1 µm thick Bi film was annealed for 80 hours at 240 °C to achieve a significant increase in magnetoresistance.[6]

    • Optimize Heating and Cooling Rates: While rapid thermal annealing involves quick heating, furnace annealing uses a slower process for a more uniform temperature distribution.[5] The cooling rate can also affect the final grain size and electrical resistivity.[8]

Q2: The electrical resistivity of my annealed this compound thin film is too high. What could be the cause?

A2: High electrical resistivity in annealed this compound thin films can be attributed to several factors, including grain boundary scattering, film discontinuity, and oxidation.

  • Troubleshooting Steps:

    • Optimize Grain Size: Annealing generally leads to grain growth, which can reduce grain boundary scattering and decrease resistivity.[6][7] However, an incomplete annealing process might result in small grains and consequently high resistivity. SEM or EBSD analysis can be used to evaluate the grain size and morphology.[7]

    • Check for Film Continuity: For very thin films, annealing can sometimes lead to the formation of islands or discontinuous structures, which will dramatically increase resistivity.[9] Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM) can be used to assess the film's surface morphology and continuity.

    • Control the Annealing Atmosphere: Annealing in an oxygen-containing atmosphere can lead to the formation of this compound oxide, which has a higher resistivity than pure this compound.[10][11] Performing the annealing in a vacuum or an inert atmosphere (e.g., N2 or Ar) can prevent oxidation.[12][13][14]

Q3: My this compound thin film shows cracking or poor adhesion after annealing. How can I prevent this?

A3: Cracking and poor adhesion are often related to stress induced by the differential thermal expansion between the this compound thin film and the substrate, or by phase transformations during annealing.

  • Troubleshooting Steps:

    • Optimize Ramp Rates: A slow heating and cooling rate can help to minimize thermal shock and reduce stress in the film.

    • Substrate Choice: The choice of substrate is crucial. A substrate with a thermal expansion coefficient similar to that of this compound can help to reduce stress.

    • Film Thickness: Thicker films may be more prone to cracking due to higher accumulated stress. Optimizing the film thickness can sometimes alleviate this issue.

Frequently Asked Questions (FAQs)

Q1: What is the typical range for annealing temperatures for this compound thin films?

A1: For pure this compound thin films, annealing is often performed at temperatures close to its melting point of 271.4 °C.[6] For instance, annealing at 270 °C has been shown to promote significant grain growth and a preferred crystal orientation.[7] For this compound compound thin films, the temperature range can be much wider. For example, this compound oxide films have been annealed at temperatures ranging from 200 °C to 500 °C.[1][2][4]

Q2: How does annealing time affect the properties of this compound thin films?

A2: Annealing time plays a crucial role in the extent of microstructural changes. Longer annealing times generally lead to larger grain sizes and can improve properties like electrical conductivity by reducing grain boundary scattering.[6] However, for some material systems, an oscillatory behavior in properties with increasing annealing time has been observed, which is attributed to quantum size effects.[12]

Q3: What is the effect of the annealing atmosphere on this compound thin films?

A3: The annealing atmosphere is critical to prevent unwanted chemical reactions. Annealing in air or an oxygen-rich environment can lead to the oxidation of the this compound film, forming this compound oxide.[10] To maintain the purity of the this compound film, it is recommended to perform annealing in a vacuum or an inert atmosphere such as nitrogen (N2) or argon (Ar).[12][13][14]

Data Presentation

Table 1: Effect of Annealing Temperature on this compound and this compound Compound Thin Film Properties

Film MaterialDeposition MethodAnnealing Temperature (°C)Effect on PropertiesReference
BiThermal Evaporation240300% increase in magnetoresistance.[6][6]
BiSputtering270Grain growth up to 1.1 µm and[6]-preferred orientation.[7][7]
Bi-doped GeTePhysical Vapor Deposition100Crystalline structure with an average grain size of 110.64 nm.[15][15]
Bi-doped GeTePhysical Vapor Deposition150 - 250Amorphous structure, but increased grain size with temperature.[15][15]
Bi2O3Reactive Plasma Sputtering200 - 500Improved crystal structure and hardness.[1][2][4][1][2][4]
Bi2S3Sol-Gel Spin Coating350Optimum crystallinity.[16][17][16][17]
Bi2S3Sol-Gel Spin Coating400Best optoelectronic properties.[16][17][16][17]
BiFeO3Sol-Gel< 650Pure phase BiFeO3 obtained.[18][18]
BiVO4Not Specified400 - 540Larger grain size and improved crystallinity at higher temperatures.[19][19]
BiSbTePulse Electrodeposition350Optimized Seebeck coefficient of 90.5 µV/K.[13][14][13][14]

Table 2: Effect of Annealing Time on this compound and this compound Compound Thin Film Properties

Film MaterialDeposition MethodAnnealing Temperature (°C)Annealing TimeEffect on PropertiesReference
BiThermal Evaporation24080 hours300% increase in magnetoresistance.[6][6]
Bi/Te MultilayerMagnetron Sputtering150Short timeImproved thermoelectric properties.[12][12]
Bi/Te MultilayerMagnetron Sputtering150Increasing timeOscillatory behavior in carrier concentration, mobility, conductivity, and Seebeck coefficient.[12][12]
BiSbTePulse Electrodeposition3501 hourOptimized Seebeck coefficient and power factor.[13][14][13][14]

Experimental Protocols

1. This compound Thin Film Deposition by Thermal Evaporation

  • Materials: High purity (99.999%) this compound.[6]

  • Substrate: Polyimide foil (Kapton) or other suitable substrates.[6]

  • Apparatus: High vacuum thermal evaporation system.

  • Methodology:

    • Clean the substrate ultrasonically in acetone (B3395972) and de-ionized water, followed by drying with nitrogen flow.

    • Mount the substrate in the vacuum chamber.

    • Place the this compound source material in a suitable evaporation boat (e.g., tungsten).

    • Evacuate the chamber to a high vacuum, typically 10⁻⁶ mbar.[6]

    • Heat the evaporation boat to sublimate the this compound, which then deposits onto the substrate.

    • Control the film thickness during deposition using a quartz crystal monitor.[6]

2. Annealing of this compound Thin Films

  • Apparatus: Tube furnace with temperature and atmosphere control.

  • Methodology:

    • Place the substrate with the deposited this compound thin film into the tube furnace.

    • Purge the furnace with an inert gas (e.g., N2 or Ar) to remove oxygen.

    • Ramp up the temperature to the desired annealing temperature at a controlled rate.

    • Hold the temperature for the specified annealing time.

    • Cool down the furnace to room temperature at a controlled rate.

    • Remove the annealed sample for characterization.

3. Characterization Techniques

  • X-Ray Diffraction (XRD): To analyze the crystal structure and phase purity of the films.[3][15][18]

  • Scanning Electron Microscopy (SEM): To observe the surface morphology and grain size.[3][6]

  • Atomic Force Microscopy (AFM): To characterize the surface topography and roughness.[20]

  • Four-Point Probe: To measure the electrical resistivity of the films.[6]

Mandatory Visualization

Experimental_Workflow cluster_deposition Thin Film Deposition cluster_annealing Annealing Process cluster_characterization Characterization cluster_analysis Data Analysis & Optimization start Substrate Preparation deposition This compound Deposition start->deposition annealing Annealing deposition->annealing xrd XRD annealing->xrd sem SEM/AFM annealing->sem electrical Electrical Measurements annealing->electrical analysis Analyze Data xrd->analysis sem->analysis electrical->analysis optimization Optimize Parameters analysis->optimization optimization->start

Caption: Experimental workflow for this compound thin film fabrication and optimization.

Troubleshooting_Flowchart start Poor Film Quality (e.g., Amorphous, High Resistivity) q1 Is Crystallinity Low? start->q1 a1_1 Increase Annealing Temperature q1->a1_1 Yes a1_2 Increase Annealing Time q1->a1_2 Yes q2 Is Resistivity High? q1->q2 No a1_1->q2 a1_2->q2 a2_1 Optimize Grain Size (Temp/Time) q2->a2_1 Yes a2_2 Check Film Continuity (AFM/SEM) q2->a2_2 Yes a2_3 Use Inert Atmosphere q2->a2_3 Yes q3 Cracking or Poor Adhesion? q2->q3 No a2_1->q3 a2_2->q3 a2_3->q3 a3_1 Optimize Ramp Rates q3->a3_1 Yes a3_2 Check Substrate Compatibility q3->a3_2 Yes end Improved Film Quality q3->end No a3_1->end a3_2->end

Caption: Troubleshooting flowchart for common this compound thin film annealing issues.

References

Technical Support Center: Uniform Coating with Bismuth-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bismuth-based materials. The following sections address common issues encountered during the experimental process of creating uniform coatings.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your coating experiments.

Issue 1: Non-Uniform Coating Thickness

Q: My this compound coating is not uniform across the substrate. What are the possible causes and how can I fix it?

A: Non-uniform coating is a common issue that can arise from several factors depending on the deposition technique.

Troubleshooting Workflow for Non-Uniform Coating

G cluster_electrodeposition Electrodeposition cluster_sputtering Sputtering cluster_spincoating Spin Coating (Nanoparticles) q1_ed Inconsistent Current Density? s1_ed Optimize current distribution with auxiliary electrodes or shielding. q1_ed->s1_ed q2_ed Inadequate Electrolyte Agitation? s2_ed Ensure uniform and vigorous stirring. q2_ed->s2_ed q3_ed Substrate Contamination? s3_ed Thoroughly clean the substrate before deposition. q3_ed->s3_ed q1_sp Incorrect Substrate-Target Distance? s1_sp Adjust distance for uniform particle flux. q1_sp->s1_sp q2_sp Substrate Not Rotating or Rotating Unevenly? s2_sp Ensure consistent substrate rotation. q2_sp->s2_sp q3_sp Non-uniform Plasma Distribution? s3_sp Check and optimize gas pressure and power. q3_sp->s3_sp q1_sc Incorrect Spin Speed or Acceleration? s1_sc Optimize spin coater recipe (speed, acceleration, and time). q1_sc->s1_sc q2_sc Inconsistent Solution Dispensing? s2_sc Dispense solution at the center of the substrate consistently. q2_sc->s2_sc q3_sc Poor Solution Wetting? s3_sc Pre-treat substrate to improve surface energy. q3_sc->s3_sc start Start: Non-Uniform Coating start->q1_ed Electrodeposition start->q1_sp Sputtering start->q1_sc Spin Coating

Caption: Troubleshooting steps for non-uniform this compound coatings.

For Electrodeposition:

  • Inadequate electrolyte agitation: Insufficient or uneven agitation can lead to localized depletion of this compound ions near the substrate surface, resulting in a non-uniform deposition rate. Ensure vigorous and consistent stirring of the electrolyte.

  • Non-uniform current distribution: The electric field lines may concentrate at the edges of the substrate, leading to thicker deposits there (a phenomenon known as the "edge effect"). Using auxiliary electrodes or shields can help create a more uniform current density.

  • Substrate contamination: Any contaminants on the substrate surface can inhibit uniform nucleation and growth of the this compound film.[1] Ensure the substrate is thoroughly cleaned prior to deposition.

For Sputtering:

  • Incorrect substrate-to-target distance: The distance between the substrate and the sputtering target affects the uniformity of the deposited material flux. This distance may need to be optimized for your specific system.

  • Substrate not rotating or rotating unevenly: For uniform coating over a larger area, the substrate should be rotated at a constant speed during deposition.[2]

  • Non-uniform plasma distribution: An uneven plasma density across the target surface will lead to a non-uniform sputtering rate and, consequently, a non-uniform film. This can be influenced by the argon pressure and sputtering power.

For Spin Coating of this compound Nanoparticles:

  • Incorrect spin speed and acceleration: The final film thickness and uniformity are highly dependent on the spin coater's parameters. A multi-step recipe with optimized spin speeds and acceleration rates is often necessary.

  • Inconsistent solution dispensing: The amount of nanoparticle solution and the position where it is dispensed on the substrate are critical. Always dispense the same volume at the center of the substrate.

  • Poor wetting of the substrate: If the nanoparticle solution does not wet the substrate surface evenly, it will result in a non-uniform film. The surface energy of the substrate may need to be modified through plasma treatment or by applying a wetting layer.

Issue 2: Poor Adhesion of the this compound Coating

Q: My this compound film is peeling or flaking off the substrate. How can I improve adhesion?

A: Poor adhesion is often due to issues at the substrate-film interface.[1][2]

Logical Relationship for Adhesion Troubleshooting

start Poor Adhesion substrate_prep Inadequate Substrate Preparation start->substrate_prep stress High Internal Film Stress start->stress adhesion_layer Absence of Adhesion Layer start->adhesion_layer contamination Surface Contamination substrate_prep->contamination roughness Insufficient Surface Roughness substrate_prep->roughness oxide_layer Native Oxide Layer on Substrate substrate_prep->oxide_layer solution Solution: Improve Adhesion contamination->solution Implement rigorous cleaning protocol roughness->solution Increase roughness (e.g., grit blasting) oxide_layer->solution Remove oxide layer (e.g., etching) deposition_params Suboptimal Deposition Parameters stress->deposition_params thermal_mismatch Coefficient of Thermal Expansion Mismatch stress->thermal_mismatch deposition_params->solution Optimize deposition rate, temperature, etc. thermal_mismatch->solution Select substrate with closer CTE or use graded layer adhesion_layer->solution Deposit a thin adhesion layer (e.g., Ti, Cr)

Caption: Factors and solutions for poor this compound coating adhesion.

  • Substrate Contamination: Organic residues or particles on the substrate can act as a barrier, preventing strong bonding. A rigorous cleaning procedure is crucial.[1]

  • Native Oxide Layer: Many substrates, such as silicon and aluminum, have a native oxide layer that can hinder adhesion. This layer may need to be removed via etching immediately before deposition.

  • High Internal Stress: Stress in the growing film can build up and cause it to detach from the substrate. This can be influenced by deposition parameters such as temperature and deposition rate. For sputtered films, adjusting the argon pressure can modify film stress.

  • Lack of an Adhesion Layer: For some substrates, a thin adhesion layer (e.g., titanium or chromium) is necessary to promote bonding between the substrate and the this compound coating.

Issue 3: Oxidation of the this compound Coating

Q: My this compound film appears dull or has a yellowish tint, suggesting oxidation. How can I prevent this?

A: this compound readily oxidizes in ambient air.[3][4] The iridescent colors often seen on this compound crystals are due to a thin oxide layer.[5] However, for many applications, a pure, unoxidized film is required.

  • In-situ Capping: If your deposition system allows, depositing a thin, inert capping layer (e.g., SiO₂, Al₂O₃) on top of the this compound film before breaking vacuum can protect it from oxidation.

  • Controlled Environment: Handle the coated substrates in an inert atmosphere (e.g., a glovebox filled with nitrogen or argon) to prevent exposure to oxygen and moisture.

  • Chemical Passivation: Treating the this compound surface with certain chemicals, such as alkanethiols, can form a self-assembled monolayer that passivates the surface and provides resistance to re-oxidation.[3][4][6]

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for creating uniform this compound-based coatings?

A: The primary methods for depositing uniform this compound-based coatings are electrodeposition, physical vapor deposition (PVD) such as sputtering, and spin coating of nanoparticle solutions. The choice of technique depends on the desired film thickness, morphology, substrate material, and cost considerations.

Q2: How do I choose the right substrate for my this compound coating?

A: The choice of substrate depends on the intended application. For electronic applications, silicon wafers are common. For flexible devices, polymers like Kapton may be used.[7] For electrochemical applications, conductive substrates like gold, copper, or glassy carbon are often employed.[8] Adhesion should be a key consideration, and some substrate-bismuth combinations may require an adhesion layer.[1]

Q3: Can I control the grain size and morphology of my this compound film?

A: Yes, the microstructure of the this compound film is highly dependent on the deposition parameters.

  • Electrodeposition: Current density, electrolyte composition, temperature, and additives all influence the grain size and shape.[9] Lower current densities generally lead to larger grains.

  • Sputtering: Substrate temperature, deposition rate, and argon pressure are key parameters.[10][11][12] Increasing the substrate temperature can promote the growth of larger, more crystalline grains up to a certain point, after which film continuity may be lost.[10][11][12][13]

Q4: What is "target poisoning" in this compound sputtering and how can I avoid it?

A: Target poisoning can occur during reactive sputtering if a compound layer (e.g., an oxide) forms on the sputtering target. This can lead to an unstable deposition process and arcing. To avoid this, ensure a good vacuum, use a high-purity sputtering target, and carefully control the partial pressure of any reactive gases.

Experimental Protocols & Data

Protocol 1: Electrodeposition of a Uniform this compound Film

This protocol is a general guideline and may require optimization for your specific setup and application.

  • Substrate Preparation:

    • Clean the substrate sequentially in an ultrasonic bath with acetone, isopropanol, and deionized water (10 minutes each).

    • Dry the substrate with a stream of nitrogen.

    • For substrates with a native oxide layer (e.g., silicon), perform a brief etch (e.g., with dilute hydrofluoric acid) immediately before loading into the electrodeposition cell.

  • Electrolyte Preparation:

    • A common electrolyte consists of this compound(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) dissolved in a nitric acid solution. A typical concentration is 0.1 M Bi(NO₃)₃ in 1 M HNO₃.

    • Ensure all chemicals are of high purity.

  • Electrodeposition:

    • Use a three-electrode setup with the substrate as the working electrode, a platinum mesh as the counter electrode, and a reference electrode (e.g., Ag/AgCl).

    • Maintain constant and vigorous stirring of the electrolyte.

    • Apply a constant current density (galvanostatic deposition). The optimal current density will depend on your specific setup but typically ranges from 1 to 15 mA/cm².[14]

    • The deposition time will determine the film thickness.

  • Post-Deposition:

    • Immediately after deposition, rinse the coated substrate with deionized water to remove residual electrolyte.

    • Dry the sample with nitrogen.

    • Store in a desiccator or inert environment to minimize oxidation.

Table 1: Influence of Electrodeposition Parameters on this compound Film Properties

ParameterTypical RangeEffect on Coating
Current Density 1 - 70 mA/cm²Higher current density can lead to smaller grain sizes and potentially more porous films.
Electrolyte pH < 1 (acidic)Affects this compound ion speciation and hydrogen evolution. A low pH is common for nitrate-based baths.
Temperature 30 - 60 °CCan influence deposition rate and grain size.[14]
Agitation 500 - 1000 rpmCrucial for maintaining a uniform concentration of this compound ions at the substrate surface.

Protocol 2: DC Magnetron Sputtering of a this compound Thin Film

  • Substrate Preparation:

    • Clean the substrate as described in the electrodeposition protocol.

    • Mount the substrate onto the substrate holder in the sputtering chamber.

  • Sputtering Process:

    • Evacuate the chamber to a base pressure of < 5 x 10⁻⁶ Torr.

    • Introduce high-purity argon gas and maintain a constant working pressure (e.g., 3-10 mTorr).

    • If desired, heat the substrate to the target temperature.

    • Apply DC power to the this compound target to strike a plasma.

    • Open the shutter to begin deposition onto the substrate. Ensure the substrate is rotating.

  • Post-Deposition:

    • After the desired thickness is achieved, turn off the power to the target and close the shutter.

    • Allow the substrate to cool down in vacuum before venting the chamber.

Table 2: Influence of Sputtering Parameters on this compound Film Properties

ParameterTypical RangeEffect on Coating
DC Power 50 - 200 WAffects deposition rate and film density.
Argon Pressure 1 - 20 mTorrInfluences plasma density and can affect internal stress of the film.
Substrate Temperature Room Temp. - 160 °CHigher temperatures generally result in larger grain sizes and improved crystallinity.[10][11] Homogenous films may not be obtainable above certain temperatures (~175 °C).[11]
Substrate Rotation 5 - 20 rpmEssential for achieving uniform film thickness across the substrate.

Protocol 3: Synthesis and Spin Coating of this compound Nanoparticles

This protocol describes a chemical reduction method for synthesizing PVP-coated this compound nanoparticles.[15]

Experimental Workflow for Nanoparticle Synthesis and Coating

G cluster_synthesis Nanoparticle Synthesis cluster_coating Spin Coating start Start: Prepare Glycine (B1666218) Solution add_bi Add this compound Nitrate start->add_bi adjust_ph Adjust pH to 9 add_bi->adjust_ph add_pvp Add BAL and PVP Solutions adjust_ph->add_pvp add_nabh4 Add NaBH4 Solution add_pvp->add_nabh4 stir Vigorous Stirring (10 min) add_nabh4->stir end_synth PVP-Coated Bi Nanoparticles stir->end_synth disperse Disperse Nanoparticles in Solvent end_synth->disperse dispense Dispense Solution onto Substrate disperse->dispense spin Spin Coat (Optimized Recipe) dispense->spin anneal Anneal to Remove Solvent spin->anneal end_coat Uniform Nanoparticle Coating anneal->end_coat

Caption: Workflow for this compound nanoparticle synthesis and spin coating.

  • Synthesis of PVP-Coated this compound Nanoparticles:

    • In a pre-warmed glycine solution, add this compound nitrate salts.

    • Raise the pH of the solution to 9.

    • Sequentially add solutions of 2,3-Dimercapto-1-propanol (BAL) and Polyvinylpyrrolidone (PVP).

    • Add a sodium borohydride (B1222165) (NaBH₄) solution dropwise.

    • Maintain vigorous stirring for approximately 10 minutes. The formation of nanoparticles is indicated by a color change in the solution.[15]

  • Purification:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Remove the supernatant and re-disperse the nanoparticles in a suitable solvent (e.g., ethanol (B145695) or deionized water). Repeat this washing step several times.

  • Spin Coating:

    • Prepare a stable dispersion of the purified this compound nanoparticles in a suitable solvent at the desired concentration.

    • Dispense a controlled volume of the nanoparticle solution onto the center of a clean substrate.

    • Spin the substrate using a pre-determined recipe of spin speeds and times to achieve a uniform film.

    • The coated substrate may require a low-temperature annealing step to evaporate the solvent and improve film cohesion.

References

addressing the brittleness of bismuth in alloy development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the inherent brittleness of bismuth during alloy development.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound-tin (Bi-Sn) alloys so brittle?

A1: Elemental this compound possesses a crystalline structure that is inherently brittle.[1] When alloyed with tin, especially in near-eutectic compositions like Sn42/Bi58, this brittleness can persist, making the resulting solder or alloy susceptible to cracking under mechanical stress.[2] This characteristic is a known challenge in the application of high-bismuth-content alloys.[3]

Q2: How can I improve the ductility of my Bi-Sn alloys?

A2: The addition of a small percentage of other elements is a common and effective strategy. Silver (Ag) and Indium (In) are particularly beneficial:

  • Silver (Ag): Adding as little as 1% silver to a Bi-Sn alloy can significantly reduce its brittle nature.[2] Silver enhances tensile strength and hardness through the formation of intermetallic compounds like Ag3Sn.[4]

  • Indium (In): Indium additions can effectively improve the ductility of Bi-Sn alloys.[5] It contributes to a more refined and uniform microstructure, which makes the alloy less prone to cracking.[4]

Q3: I'm observing cracking in my alloy after casting. What could be the cause?

A3: Post-casting cracking can be due to several factors related to this compound's unique properties. This compound expands upon solidification, which can induce internal stresses.[6] If the cooling rate is not controlled, these stresses can lead to cracking. Additionally, the inherent brittleness of the alloy, if not properly addressed with alloying elements, will make it more susceptible to cracking as it cools.

Q4: Can I use a small amount of this compound in my alloy without making it brittle?

A4: Yes, small additions of this compound (typically 1-6%) to high-reliability solder alloys, such as those based on the Sn-Ag-Cu (SAC) system, can actually be beneficial.[4] In these low concentrations, this compound can refine the alloy's microstructure, leading to improved strength, hardness, and thermal stability without introducing the brittleness associated with high-bismuth alloys.[4]

Q5: Are there any elements I should avoid when trying to create a ductile this compound alloy?

A5: Yes, it is critical to avoid lead (Pb) contamination in this compound-containing alloys. This compound and lead form a low-melting eutectic phase that is brittle and can lead to joint failure under stress.[4] This is a significant concern, especially in applications where lead-containing components might still be present.

Troubleshooting Guides

Issue 1: Cracking or Poor Surface Finish During Machining

Symptoms:

  • The surface of the machined this compound alloy appears rough and chipped.[7][8]

  • Visible cracks form during the machining process.

Root Causes & Solutions:

Root CauseSolution
Inherent Brittleness: The crystalline structure of this compound makes it prone to chipping rather than clean cutting.[7][8]Alloy Modification: Add ductility-enhancing elements like silver or indium to your alloy composition. A small percentage can significantly improve machinability.
Large Grain Size: A coarse grain structure can exacerbate brittleness.Grain Refinement: Control the cooling rate during casting to promote a finer grain structure. Faster cooling rates generally lead to smaller grains. You can also consider adding grain refining agents.
Incorrect Machining Parameters: Using inappropriate cutting tools, speeds, or feeds can lead to chipping.Optimize Machining Process: Experiment with different cutting tools and machining parameters. It has been noted that a variety of speeds and cutting tools may be attempted without significant improvement if the material itself is too brittle.[7]
Issue 2: Porosity in Cast this compound Alloys

Symptoms:

  • Visible small holes or voids on the surface or within the cross-section of the cast alloy.

Root Causes & Solutions:

Root CauseSolution
Gas Entrapment: Turbulence during the pouring of the molten metal can trap air, leading to gas porosity.[9][10]Optimize Pouring Technique: Pour the molten metal smoothly and at a controlled rate to minimize turbulence.[9] Ensure the gating and riser system in your mold is designed to allow for the escape of gases.[10]
Dissolved Gases: Gases dissolved in the molten metal can come out of solution during solidification, forming pores.Degassing: Before casting, hold the molten alloy at temperature to allow dissolved gases to escape. In some industrial processes, vacuum degassing is used.[10]
High Pouring Temperature: An excessively high pouring temperature can increase gas absorption and the likelihood of porosity.[9][11]Control Temperature: Use a thermocouple to monitor and control the temperature of the molten alloy, keeping it just above its liquidus temperature.
Issue 3: Brittleness and Cracking in this compound-Containing Solder Joints

Symptoms:

  • Solder joints appear dull or cracked (cold solder joint).[5]

  • Solder joints fail under minimal mechanical stress.

Root Causes & Solutions:

Root CauseSolution
High this compound Content without Ductility Enhancers: Eutectic or near-eutectic Bi-Sn solders are inherently brittle.Alloy Modification: Use a Bi-Sn-Ag or Bi-Sn-In alloy. The addition of silver or indium significantly improves ductility and resistance to cracking.[4]
Lead Contamination: The presence of lead forms a brittle, low-melting point eutectic with this compound.[4]Use Lead-Free Components: Ensure all components and surfaces to be soldered are lead-free to prevent the formation of this brittle phase.
Insufficient Heat During Soldering: If the solder does not fully melt and flow, it can result in a cold solder joint with poor mechanical properties.[5]Optimize Soldering Process: Ensure the soldering iron is at the correct temperature and that sufficient heat is applied to both the component lead and the PCB pad to allow the solder to melt completely and form a strong intermetallic bond.[5]

Quantitative Data on Alloy Properties

The following tables summarize the mechanical properties of various this compound-containing alloys. These values can be used as a reference for alloy selection and development.

Table 1: Effect of Alloying Elements on the Mechanical Properties of Sn-Bi Based Solders

Alloy Composition (wt.%)Tensile Strength (MPa)Elongation (%)Hardness (Vickers)Reference
Sn-58Bi--14.6[12]
Sn-58Bi-1In---[5]
Sn-Bi-0.5In-Increased from base alloy-[5]
Sn-Bi-1In-Significantly increased-[5]
Sn-42Bi65 (Compressive)--[13]
Sn-Bi-3Sb---[13]
Sn-Bi-6Sb100 (Compressive)--[13]
Bi60Sn35Sb5--16.4[12]
Bi60Sn35Ag5--Higher than Bi-Sn-Sb[12]

Table 2: Mechanical Properties of this compound-Alloyed Steel

This compound Content (wt.%)Yield Strength (MPa)Tensile Strength (MPa)Elongation (%)Impact Toughness (J)Reference
051275020.348[14]
0.0852576219.545[14]
0.1253877818.842[14]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the mechanical properties of this compound alloys, based on ASTM standards.

Tensile Testing (Based on ASTM E8/E8M)

Objective: To determine the tensile strength, yield strength, and ductility (elongation) of a this compound alloy.

Methodology:

  • Specimen Preparation:

    • Prepare a standard "dog-bone" shaped specimen with dimensions as specified in ASTM E8/E8M. For round specimens, a common gauge length is 5 times the diameter (5D).[8]

    • Cast the alloy into a mold of the approximate specimen shape, then machine it to the final, precise dimensions. Ensure a smooth surface finish to avoid stress concentrations.

  • Test Procedure:

    • Secure the specimen in the grips of a universal testing machine.

    • Attach a calibrated extensometer to the gauge section of the specimen to accurately measure strain.

    • Apply a uniaxial tensile load at a constant strain rate. For metallic materials, a typical strain rate in the plastic region is 0.005 to 0.05 min⁻¹.[9]

    • Continue the test until the specimen fractures.

  • Data Analysis:

    • Record the load and displacement data throughout the test.

    • Plot the resulting stress-strain curve.

    • Determine the ultimate tensile strength (UTS), yield strength (often using the 0.2% offset method), and percent elongation at fracture.

Hardness Testing (Based on ASTM E10 - Brinell Hardness)

Objective: To measure the resistance of the this compound alloy to indentation.

Methodology:

  • Specimen Preparation:

    • Prepare a specimen with a flat, smooth surface, free of oxides and contaminants.[15] The thickness of the specimen should be at least ten times the expected depth of the indentation.[16]

  • Test Procedure:

    • Place the specimen on the anvil of the Brinell hardness tester.

    • Apply a specified load (F) through a hardened steel or tungsten carbide ball indenter of a specific diameter (D). For soft alloys like many this compound-based ones, a lower load of 500 kgf is often used.[15]

    • Maintain the load for a set duration, typically 10-15 seconds.[12]

    • Remove the load and measure the diameter of the resulting indentation in at least two perpendicular directions using a microscope.[6]

  • Data Analysis:

    • Calculate the average diameter of the indentation.

    • Use the Brinell hardness formula or a standard conversion table to determine the Brinell Hardness Number (HBW).

Impact Toughness Testing (Based on ASTM E23 - Charpy Test)

Objective: To determine the energy absorbed by a notched specimen during fracture, providing an indication of the material's toughness and susceptibility to brittle fracture.

Methodology:

  • Specimen Preparation:

    • Machine a standard Charpy specimen, typically 55 mm x 10 mm x 10 mm.[6][17][18][19]

    • Create a V-notch in the center of the specimen. The standard V-notch is 2 mm deep with a 45° angle and a 0.25 mm root radius.[13][19]

  • Test Procedure:

    • Place the specimen on the supports of the Charpy impact tester, with the notch facing away from the pendulum striker.[17]

    • Raise the pendulum to a specified height (and thus a known potential energy) and release it.

    • The pendulum swings down, strikes, and fractures the specimen.

    • Record the height to which the pendulum swings after fracturing the specimen.

  • Data Analysis:

    • The energy absorbed by the specimen is calculated from the difference between the initial and final potential energy of the pendulum. This value is read directly from the machine's scale or digital display and is reported in Joules.[16]

Visualizations

Troubleshooting_Brittleness Start Start: Alloy Exhibits Brittleness Check_Composition Is the alloy a high-purity Bi or Bi-Sn eutectic? Start->Check_Composition Check_Additives Does the alloy contain ductility-enhancing additives (e.g., Ag, In)? Check_Composition->Check_Additives Yes Add_Ductilizers Action: Add 1-2% Ag or In to the melt. Check_Composition->Add_Ductilizers No Check_Pb Is there a possibility of Lead (Pb) contamination? Check_Additives->Check_Pb No Analyze_Microstructure Analyze Microstructure: Examine grain size and phase distribution. Check_Additives->Analyze_Microstructure Yes Remove_Pb_Source Action: Identify and remove the source of Pb contamination. Check_Pb->Remove_Pb_Source Yes Check_Pb->Analyze_Microstructure No Add_Ductilizers->Analyze_Microstructure Remove_Pb_Source->Analyze_Microstructure Coarse_Grains Are the grains coarse? Analyze_Microstructure->Coarse_Grains Optimize_Cooling Action: Increase cooling rate during casting to refine grain size. Coarse_Grains->Optimize_Cooling Yes End_Brittle End: Brittleness Persists (Further investigation needed) Coarse_Grains->End_Brittle No End_Ductile End: Ductility Improved Optimize_Cooling->End_Ductile Experimental_Workflow cluster_prep Alloy Preparation & Casting cluster_testing Mechanical Testing cluster_analysis Analysis Alloy_Prep Melt this compound with Alloying Elements (Ag, In, etc.) Casting Cast into Molds for Test Specimens Alloy_Prep->Casting Machining Machine Specimens to ASTM Specifications Casting->Machining Tensile Tensile Test (ASTM E8/E8M) Machining->Tensile Hardness Hardness Test (ASTM E10) Machining->Hardness Impact Impact Test (ASTM E23) Machining->Impact Microscopy Microstructural Analysis (SEM, ASTM E112) Machining->Microscopy Data_Analysis Analyze Stress-Strain, Hardness & Impact Energy Tensile->Data_Analysis Hardness->Data_Analysis Impact->Data_Analysis Conclusion Correlate Properties with Microstructure Data_Analysis->Conclusion Microscopy->Conclusion

References

Technical Support Center: Improving the Long-Term Stability of Bismuth-Based Sensors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the long-term stability of bismuth-based sensors. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that limit the long-term stability of this compound-based sensors?

A1: The long-term stability of this compound-based sensors is primarily compromised by two main degradation mechanisms:

  • Oxidation: this compound is susceptible to oxidation in the presence of air and moisture, forming this compound oxide (e.g., Bi₂O₃) or oxyhalides (e.g., BiOCl) on the sensor surface. This oxide layer can be less conductive or catalytically active than metallic this compound, leading to a decrease in sensor signal and performance over time.[1] The pH of the operating solution can also significantly influence the oxidation state and surface chemistry of this compound.[1]

  • Morphological Changes: this compound nanoparticles and films can undergo morphological changes, such as agglomeration or restructuring, during repeated use.[1] This can lead to a decrease in the active surface area of the electrode, resulting in reduced sensitivity and reproducibility.[1]

Q2: How does the fabrication method of a this compound-based sensor affect its stability?

A2: The fabrication method plays a crucial role in the initial properties and subsequent stability of the sensor.

  • Electrodeposition: This is a common method for creating this compound film electrodes. The stability and quality of the film depend on parameters such as the composition of the plating solution, current density, and deposition time. Improperly controlled electrodeposition can result in films with poor adhesion and morphology, which are more prone to degradation.

  • Sputtering and Evaporation: Physical vapor deposition techniques can produce uniform and well-adhered this compound films. However, these films are still susceptible to surface oxidation upon exposure to the atmosphere.

  • Nanoparticle Synthesis: The method used to synthesize this compound nanoparticles (BiNPs) and their subsequent immobilization on the electrode surface is critical. The choice of capping and stabilizing agents during synthesis can significantly impact the nanoparticles' resistance to agglomeration and oxidation.

Q3: What are some common strategies to improve the long-term stability of this compound-based sensors?

A3: Several strategies can be employed to enhance the long-term stability of this compound-based sensors:

  • Surface Passivation: This involves creating a protective layer on the this compound surface to prevent oxidation. Techniques include the formation of a self-assembled monolayer (SAM) of alkanethiols, nitride passivation, or halide passivation.

  • Use of Capping Agents: When using this compound nanoparticles, employing capping agents such as polyvinylpyrrolidone (B124986) (PVP) or 2,3-dimercapto-1-propanol (BAL) can prevent agglomeration and improve their stability in solution and on the electrode surface.

  • Formation of Heterostructures: Creating composite materials, such as Bi₂S₃/Bi₂O₃ heterostructures, can lead to enhanced stability and improved sensing performance due to synergistic effects between the components.[2]

  • Doping: Introducing other elements into the this compound material can improve its intrinsic stability and electronic properties.

Troubleshooting Guide

Observed Issue Potential Cause(s) Suggested Solution(s)
Gradual decrease in sensor signal over time (Signal Drift) 1. Surface Oxidation: A layer of this compound oxide is forming on the electrode surface, reducing its conductivity and active sites.[1] 2. Fouling: Adsorption of interfering species from the sample matrix onto the sensor surface.1. Implement a surface passivation technique (e.g., thiol treatment). 2. Optimize the operating pH to minimize oxidation.[1] 3. Incorporate a cleaning step in your experimental protocol (e.g., electrochemical cleaning). 4. For nanoparticle-based sensors, ensure adequate capping agent coverage.
Poor reproducibility between measurements 1. Electrode Surface Instability: The this compound film or nanoparticle layer is not stable and is changing with each measurement cycle. 2. Agglomeration of Nanoparticles: this compound nanoparticles are clumping together, reducing the active surface area.[1]1. Optimize the electrodeposition parameters to create a more stable and adherent film. 2. Use a suitable capping agent during nanoparticle synthesis to prevent agglomeration. 3. Consider surface passivation to maintain a consistent surface chemistry.
Sudden and significant drop in sensor signal 1. Delamination of this compound Film: The this compound film has detached from the underlying electrode substrate. 2. Leaching of this compound: this compound ions are dissolving into the electrolyte solution.1. Improve the adhesion of the this compound film by pretreating the substrate or using an adhesion-promoting layer. 2. Ensure the chosen electrolyte and pH are compatible with this compound and do not cause significant dissolution.
Increased background noise 1. Surface Roughening/Pitting: The sensor surface is becoming rougher over time, leading to a higher capacitive current. 2. Interference from Oxidation Products: The formation of various this compound oxide species could introduce redox peaks that interfere with the analyte signal.1. Employ a fabrication method that produces a smoother and more uniform this compound surface. 2. Use a passivation layer to prevent surface corrosion. 3. Apply appropriate baseline correction algorithms in your data analysis.

Quantitative Data on Stability Improvement

The following tables summarize quantitative data demonstrating the impact of stabilization strategies on the performance of this compound-based sensors.

Table 1: Performance Comparison of Stabilized vs. Unstabilized this compound-Based Sensors

Sensor TypeAnalyteStabilization MethodKey Performance Metrics (Unstabilized)Key Performance Metrics (Stabilized)Reference
Nano-bismuth fixed electrodeZn, Cd, PbNoneOxidation peak currents dropped by 81% (Zn), 68% (Cd), and 59% (Pb) after 100 measurements.-[1]
This compound thin film-Alkanethiol PassivationSurface re-oxidized within 2 minutes.Surface remained stable for up to 10 days.[3]
Bi₂S₃ sensorNO₂Formation of Bi₂S₃/Bi₂O₃ heterostructureResponse: ~2.25 (to 8 ppm NO₂)Response: ~7.85 (to 8 ppm NO₂), Response Time: Reduced by 32.4%, Recovery Time: Reduced by 24.2%[2]

Experimental Protocols

Protocol 1: Electrodeposition of a Stable this compound Film

This protocol describes a general procedure for the electrodeposition of a this compound film onto a working electrode (e.g., glassy carbon electrode - GCE).

Materials:

  • Working Electrode (e.g., GCE)

  • Reference Electrode (e.g., Ag/AgCl)

  • Counter Electrode (e.g., Platinum wire)

  • Potentiostat/Galvanostat

  • Electrochemical cell

  • This compound(III) nitrate (B79036) pentahydrate

  • Nitric acid

  • Acetate (B1210297) buffer solution (pH 4.5)

  • Deionized water

Procedure:

  • Electrode Preparation:

    • Polish the GCE with alumina (B75360) slurry on a polishing pad, followed by rinsing with deionized water and sonicating in deionized water and ethanol.

    • Dry the electrode under a stream of nitrogen.

  • Plating Solution Preparation:

    • Prepare a stock solution of 1000 ppm Bi(III) by dissolving this compound(III) nitrate pentahydrate in 0.1 M nitric acid.

    • Prepare the plating solution by adding the Bi(III) stock solution to an acetate buffer (pH 4.5) to a final concentration of 10-100 ppm Bi(III).

  • Electrodeposition:

    • Assemble the three-electrode system in the electrochemical cell containing the plating solution.

    • Apply a constant potential of -0.8 V to -1.2 V (vs. Ag/AgCl) for a duration of 120 to 300 seconds while stirring the solution.

    • After deposition, rinse the this compound-modified electrode with deionized water.

Diagram of Experimental Workflow:

G Workflow for this compound Film Electrodeposition cluster_prep Preparation cluster_dep Deposition cluster_post Post-Processing A Polish and Clean Working Electrode B Prepare Bi(III) Plating Solution A->B C Assemble Electrochemical Cell B->C D Apply Deposition Potential C->D E Rinse Electrode D->E

Fig. 1: Workflow for this compound Film Electrodeposition
Protocol 2: Surface Passivation of this compound Films with Alkanethiols

This protocol provides a method for passivating a pre-fabricated this compound film to enhance its stability against oxidation.[3]

Materials:

  • This compound-modified electrode

  • 1-Dodecanethiol (B93513) (or other suitable alkanethiol)

  • Isopropyl alcohol (IPA)

  • Nitrogen gas

  • Beaker

Procedure:

  • Solution Preparation:

    • Prepare a solution of 1-dodecanethiol in IPA (e.g., 10 mM).

  • Passivation Process:

    • Immerse the this compound-modified electrode into the alkanethiol solution.

    • Leave the electrode in the solution for 1-2 hours at room temperature. This allows the thiol molecules to displace the native oxide layer and form a self-assembled monolayer on the this compound surface.

  • Post-Treatment:

    • Remove the electrode from the solution and rinse it thoroughly with IPA to remove any unbound thiols.

    • Dry the passivated electrode under a gentle stream of nitrogen.

    • Store the electrode in a dry, inert atmosphere when not in use.

Diagram of Logical Relationships:

G Logical Steps in Thiol Passivation start Start with This compound Film process1 Immerse in Alkanethiol Solution start->process1 process2 Thiol molecules displace native oxide layer process1->process2 process3 Formation of a self-assembled monolayer (SAM) process2->process3 process4 Rinse and Dry process3->process4 end Passivated and Stable this compound Film process4->end

Fig. 2: Logical Steps in Thiol Passivation
Protocol 3: Synthesis of Bi₂S₃/Bi₂O₃ Heterostructures

This protocol is adapted from a method for creating Bi₂S₃/Bi₂O₃ hybrid materials for gas sensing applications.[2]

Materials:

  • Bi₂S₃ precursor material (e.g., synthesized nanorods)

  • Tube furnace

  • Ceramic boat

Procedure:

  • Precursor Preparation:

    • Synthesize Bi₂S₃ nanostructures using a suitable method (e.g., hydrothermal synthesis).

  • Thermal Oxidation:

    • Place a known amount of the Bi₂S₃ precursor in a ceramic boat.

    • Insert the ceramic boat into a tube furnace.

    • Heat the furnace to a specific temperature (e.g., 400°C) in an air atmosphere.

    • Maintain the temperature for a set duration (e.g., 1 hour) to achieve partial oxidation of Bi₂S₃ to Bi₂O₃, forming the heterostructure.

  • Cooling and Collection:

    • After the specified time, turn off the furnace and allow it to cool down to room temperature naturally.

    • Collect the resulting Bi₂S₃/Bi₂O₃ hybrid material from the ceramic boat.

Diagram of Signaling Pathway (Conceptual Electron Transfer):

G Conceptual Electron Transfer in Bi2S3/Bi2O3 Heterostructure cluster_gas Target Gas Bi2S3 Bi2S3 Bi2O3 Bi2O3 Bi2S3->Bi2O3 Internal e- transfer NO2 NO2 NO2->Bi2S3 e- transfer

Fig. 3: Conceptual Electron Transfer in Bi2S3/Bi2O3 Heterostructure

References

Technical Support Center: Process Optimization for Scalable Production of Bismuth Nanomaterials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable production of bismuth nanomaterials.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound nanomaterials?

A1: Common synthesis methods include hydrothermal, sol-gel, and green synthesis.[1][2][3] The hydrothermal method involves aqueous solutions heated in a sealed vessel, allowing for control over particle size and shape by adjusting temperature and pressure.[4] The sol-gel method is a wet-chemical technique that involves the evolution of inorganic networks through the formation of a colloidal suspension (sol) and gelation of the sol to form a network in a continuous liquid phase (gel).[5][6][7] Green synthesis is an eco-friendly approach that utilizes natural reducing and capping agents from plant extracts or microorganisms.[1][3][8][9][10][11]

Q2: How can I control the size and morphology of this compound nanoparticles?

A2: The size and morphology of this compound nanoparticles are influenced by several factors, including the synthesis method, temperature, pH, precursor concentration, and the type of reducing and stabilizing agents used.[12][13][14] For instance, in hydrothermal synthesis, increasing the reaction temperature generally leads to larger nanoparticles.[4] The pH of the reaction medium can also significantly affect the final morphology of the nanoparticles.[15][16][17]

Q3: What are the main challenges in the scalable production of this compound nanomaterials?

A3: Key challenges in scaling up the production of this compound nanomaterials include maintaining batch-to-batch consistency, preventing agglomeration, and avoiding oxidation of the nanoparticles.[14][18][19] As production volume increases, ensuring uniform reaction conditions becomes more difficult, which can lead to variations in particle size and properties. Agglomeration, the clumping of nanoparticles, can be mitigated by using appropriate stabilizing agents.[20][21][22] this compound nanoparticles are also prone to oxidation when exposed to air, which can be addressed by using capping agents or handling the materials in an inert atmosphere.[14][23]

Q4: What are suitable stabilizing agents to prevent the agglomeration of this compound nanoparticles?

A4: Polyvinylpyrrolidone (PVP) and soluble starch are commonly used stabilizing agents that can effectively prevent the aggregation of this compound nanoparticles in aqueous solutions.[20][24] Thiol-containing molecules can also act as effective capping agents, binding to the nanoparticle surface and providing stability.[23] In green synthesis, phytochemicals present in plant extracts can serve as natural capping and stabilizing agents.[11]

Troubleshooting Guides

Problem 1: Poor control over nanoparticle size and wide size distribution.

Possible Causes:

  • Inconsistent reaction temperature.

  • Non-uniform mixing of reagents.

  • Inappropriate concentration of precursors or reducing agents.

  • Ineffective stabilizing agent.

Solutions:

  • Temperature Control: Ensure precise and stable temperature control throughout the synthesis process. Use an oil bath or a temperature-controlled reactor.

  • Mixing: Employ vigorous and consistent stirring to ensure homogeneous mixing of reactants.

  • Concentration Optimization: Systematically vary the concentrations of the this compound precursor, reducing agent, and stabilizing agent to find the optimal ratio for the desired particle size.

  • Stabilizer Selection: Experiment with different stabilizing agents (e.g., PVP, citrate, soluble starch) and concentrations to effectively cap the nanoparticles and prevent uncontrolled growth.[20][22]

Problem 2: Agglomeration and precipitation of nanoparticles.

Possible Causes:

  • Insufficient amount or inadequate type of stabilizing agent.

  • Inappropriate pH of the solution.

  • High ionic strength of the medium.

  • Prolonged reaction time leading to Ostwald ripening.

Solutions:

  • Stabilizing Agent: Increase the concentration of the stabilizing agent or select a more effective one. For example, soluble starch has been shown to be more effective than PVP in some cases for stabilizing this compound nanoparticles.[20]

  • pH Adjustment: Optimize the pH of the reaction medium. The surface charge of the nanoparticles is pH-dependent, and adjusting the pH can enhance electrostatic repulsion between particles, thus preventing agglomeration.[15]

  • Ionic Strength: If possible, reduce the concentration of salts in the reaction mixture.

  • Reaction Time: Monitor the reaction progress and stop it once the desired nanoparticle size is achieved to prevent further growth and aggregation.

Problem 3: Oxidation of this compound nanoparticles.

Possible Causes:

  • Exposure to air during synthesis or storage.

  • Use of an inadequate capping agent that does not provide a sufficient protective layer.

Solutions:

  • Inert Atmosphere: Conduct the synthesis and subsequent handling of the nanoparticles under an inert atmosphere (e.g., nitrogen or argon).

  • Effective Capping: Utilize capping agents that form a dense, protective layer on the nanoparticle surface. Thiol-containing ligands are known to bind strongly to the this compound surface and can prevent oxidation.[23]

  • Storage: Store the synthesized nanoparticles in an oxygen-free environment, for example, in a deoxygenated solvent or under vacuum.

Data Presentation: Influence of Synthesis Parameters

Table 1: Effect of Temperature on this compound Oxide Nanoparticle Size (Hydrothermal Method)

Reaction Temperature (°C)Average Crystallite Size (nm)
7023.4
8028.0
9032.4
12039.5

Data extracted from a study on the hydrothermal synthesis of Bi2O3 nanoparticles.[4]

Table 2: Influence of Initial this compound Nitrate (B79036) Concentration on Nanoparticle Diameter (Solvothermal Method)

Initial Bi(NO3)3 Concentration (mol/L)Average Nanoparticle Diameter (nm)
0.05103
0.195
0.282
0.375

Data from a solvothermal reduction synthesis at 200°C.[12][13]

Experimental Protocols

Hydrothermal Synthesis of this compound Oxide Nanoparticles

Materials:

  • This compound nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

Procedure:

  • Prepare a precursor solution by dissolving a specific concentration of Bi(NO₃)₃·5H₂O in deionized water.

  • Adjust the pH of the solution to the desired level (e.g., 10-13) by adding a NaOH solution.[15]

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to the desired reaction temperature (e.g., 70-120°C) for a specific duration (e.g., 12-36 hours).[4][25]

  • After the reaction, allow the autoclave to cool down to room temperature.

  • Collect the precipitate by centrifugation.

  • Wash the product several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Dry the final product in an oven at a moderate temperature (e.g., 60-80°C).[26]

Sol-Gel Synthesis of this compound Oxide Nanoparticles

Materials:

  • This compound nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Citric acid

  • Nitric acid (for dissolving the precursor)

  • Polyethylene glycol (PEG) as a surfactant (optional)

Procedure:

  • Dissolve a known amount of Bi(NO₃)₃·5H₂O in a nitric acid solution.

  • Add citric acid in a 1:1 molar ratio to the this compound nitrate solution.[5][7]

  • Optionally, add a small amount of PEG to prevent agglomeration.[7]

  • Adjust the pH of the solution, for example, to 3.[7]

  • Stir the solution for a few hours until a sol is formed.

  • Heat the sol at a moderate temperature (e.g., 80°C) for several hours to form a gel.[5][7]

  • Dry the gel in an oven (e.g., at 120°C) to obtain a precursor powder.[5][7]

  • Calcine the powder at a higher temperature (e.g., 500°C) to obtain the final this compound oxide nanoparticles.[5][6]

Green Synthesis of this compound Oxide Nanoparticles using Plant Extract

Materials:

  • This compound nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Plant material (e.g., Mentha pulegium leaves)[1][10]

  • Deionized water

Procedure:

  • Prepare the Plant Extract:

    • Wash the plant material thoroughly with deionized water.

    • Boil a known weight of the plant material in deionized water for a specific time (e.g., 30 minutes).[8]

    • Cool and filter the extract to remove solid residues.

  • Synthesis:

    • Dissolve Bi(NO₃)₃·5H₂O in deionized water to prepare the precursor solution.

    • Add the plant extract to the precursor solution while stirring. The extract acts as both a reducing and capping agent.[1][3]

    • Adjust the pH if necessary using a base like NaOH.[9]

    • Continue stirring the mixture at a specific temperature (e.g., 90°C) for a set duration (e.g., 24 hours).[1][10]

  • Purification:

    • Collect the synthesized nanoparticles by centrifugation.

    • Wash the nanoparticles repeatedly with deionized water.

    • Dry the product in an oven.

    • Optionally, calcine the powder at a high temperature (e.g., 550°C) to remove organic residues and obtain the crystalline this compound oxide phase.[10]

Visualizations

Experimental_Workflow_Hydrothermal cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Characterization start Start prep_sol Prepare Bi(NO₃)₃ Solution start->prep_sol adj_ph Adjust pH with NaOH prep_sol->adj_ph autoclave Transfer to Autoclave adj_ph->autoclave heating Heat at Controlled Temperature & Time autoclave->heating cooling Cool to Room Temp. heating->cooling centrifuge Centrifuge & Collect cooling->centrifuge wash Wash with Water & Ethanol centrifuge->wash dry Dry Nanoparticles wash->dry end End Product: Bi₂O₃ Nanoparticles dry->end

Caption: Workflow for Hydrothermal Synthesis of this compound Nanoparticles.

Troubleshooting_Size_Control cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Poor Size Control / Wide Distribution cause1 Inconsistent Temperature problem->cause1 cause2 Non-uniform Mixing problem->cause2 cause3 Incorrect Concentrations problem->cause3 cause4 Ineffective Stabilizer problem->cause4 sol1 Use Precise Temp. Control cause1->sol1 sol2 Ensure Vigorous Stirring cause2->sol2 sol3 Optimize Reagent Ratios cause3->sol3 sol4 Select/Optimize Stabilizer cause4->sol4

Caption: Troubleshooting Logic for Nanoparticle Size Control.

References

Validation & Comparative

A Comparative Performance Analysis of Bismuth and Tin in Low-Temperature Solders

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to understand the nuanced performance of low-temperature solders, this guide provides an objective comparison between bismuth-containing and tin-containing alloys. Supported by experimental data, this document delves into the mechanical properties, thermal fatigue resistance, and wetting behavior of these critical materials in electronic assembly.

The demand for low-temperature soldering solutions is driven by the increasing use of thermally sensitive components and substrates in modern electronics. Among the various lead-free options, this compound (Bi) and tin (Sn) based alloys are prominent contenders. This guide offers a detailed performance comparison to aid in material selection for specific research and development applications.

Executive Summary of Performance

This compound-containing solders, particularly the eutectic Sn58Bi alloy, are characterized by their very low melting point (138°C), which is significantly lower than traditional tin-lead (Sn-Pb) and many tin-based lead-free solders. This allows for reduced thermal stress on components during assembly. In terms of mechanical strength, Sn58Bi generally exhibits higher tensile and shear strength at room temperature compared to Sn63Pb37. However, this increased strength is often accompanied by lower ductility, a critical consideration in applications subjected to mechanical shock or vibration.

Tin-based low-temperature solders, often alloys of tin with elements like zinc (Zn) and this compound, offer a range of melting points and mechanical properties. While they may have higher melting points than Sn58Bi, they can provide improved ductility. The performance of any solder is not intrinsic to its composition alone but is also heavily influenced by factors such as the substrate finish, flux used, and the reflow profile.

Data Presentation: A Quantitative Comparison

The following tables summarize key performance indicators for representative this compound- and tin-based low-temperature solders, with the traditional Sn63Pb37 solder included as a baseline for comparison.

Table 1: Mechanical Properties of Selected Solder Alloys

Solder AlloyCompositionMelting Point (°C)Tensile Strength (MPa)Shear Strength (MPa)Elongation (%)
This compound-Based
Sn58Bi58% Bi, 42% Sn138~55 - 76[1]~43~30 - 45
Sn42Bi57.6Ag0.442% Sn, 57.6% Bi, 0.4% Ag139~62-~25
Tin-Based (Low-Temp)
Sn-8Zn-3Bi89% Sn, 8% Zn, 3% Bi~191-199~60[2]-<20[2]
Baseline
Sn63Pb3763% Sn, 37% Pb183~31 - 54[3][4]~37[3]~37 - 48[4]

Table 2: Wetting and Thermal Fatigue Performance

| Solder Alloy | Substrate | Wetting Force (mN) | Wetting Time (s) | Thermal Fatigue Life (Cycles to Failure) | | :--- | :--- | :--- | :--- | :--- | :--- | | This compound-Based | | | | | | Sn58Bi | Cu | Lower than Sn63Pb37 | Generally longer than Sn63Pb37 | Comparable or superior to SAC305 in some studies[5][6] | | Tin-Based (Low-Temp) | | | | | | Sn-8Zn-3Bi | Cu | - | - | - | | Baseline | | | | | | Sn63Pb37 | Cu | Higher than Sn-Bi | Generally shorter than Sn-Bi | - |

Note: The data presented is a synthesis from multiple sources and can vary based on specific experimental conditions.

Experimental Protocols

To ensure the validity and reproducibility of solder performance data, standardized experimental protocols are crucial. Below are detailed methodologies for the key experiments cited in this guide.

Shear Strength Test (Based on JIS Z3198-7:2003)

The shear strength of solder joints on chip components is a critical measure of their mechanical integrity.

  • Test Specimen Preparation:

    • A chip component is soldered to a designated test substrate using the solder paste under evaluation.

    • The soldering process (reflow profile) is controlled and recorded.

    • The test board is securely fixed in a holder.

  • Test Procedure:

    • A shear tool (jig) is positioned perpendicular to the substrate and at the center of the chip component's side.[7]

    • The gap between the shear tool and the substrate is set to a maximum of 1/4 of the specimen's thickness.[8]

    • A compressive load is applied to the side of the component at a constant speed, typically between 5 mm/min and 30 mm/min.[7][8]

    • The force is applied until the component is sheared off the substrate.

  • Data Collection and Analysis:

    • The maximum force recorded during the test is taken as the shear strength.[7]

    • The failure mode (e.g., fracture within the solder, at the intermetallic layer, or pad lifting) is observed and recorded, often using a stereoscopic microscope.[7]

Thermal Cycling Test (Based on IPC-9701)

Thermal cycling tests are performed to evaluate the fatigue life of solder joints under temperature fluctuations.

  • Test Vehicle Preparation:

    • Test boards are assembled with relevant surface mount components (e.g., BGAs, chip resistors) using the solder alloys being compared.

    • Daisy-chained components are often used to allow for continuous monitoring of electrical resistance.

  • Test Procedure:

    • The assembled test vehicles are placed in a thermal cycling chamber.

    • The chamber cycles between specified high and low temperatures. A common profile is -40°C to +125°C.[9]

    • The temperature ramp rate is controlled, typically not exceeding 20°C/minute to avoid thermal shock.[10]

    • Dwell times at the temperature extremes are set, often between 10 to 15 minutes, to allow for stress relaxation.[11][12]

    • The test is run for a predetermined number of cycles or until a specified failure criterion is met.

  • Data Collection and Analysis:

    • The electrical resistance of the daisy chains is monitored continuously or at set intervals.

    • A failure is typically defined as a significant increase in resistance (e.g., a 20% increase) or an electrical open.[12]

    • The number of cycles to failure for each joint is recorded, and the data is often analyzed using Weibull statistics to determine the characteristic life (η) and failure distribution.

Wetting Balance Test (Based on IEC 60068-2-69)

The wetting balance test provides a quantitative measure of the solderability of a component lead or substrate.

  • Specimen and Solder Preparation:

    • The test specimen (e.g., a component lead or a coupon of the substrate material) is cleaned and a standard flux is applied.[13]

    • A solder bath of the alloy being tested is maintained at a specified temperature, typically 30-50°C above the solder's liquidus temperature.

  • Test Procedure:

    • The fluxed specimen is suspended from a sensitive force transducer.

    • The solder bath is raised to immerse the specimen to a predetermined depth at a controlled speed.

    • The vertical forces acting on the specimen are continuously measured over a set period.

  • Data Collection and Analysis:

    • A wetting curve (force vs. time) is generated.

    • Key parameters are extracted from the curve:

      • t₀ (Time to zero force): The time taken for the wetting force to overcome the buoyancy force. A shorter t₀ indicates faster wetting.

      • F_max (Maximum wetting force): The peak force achieved, indicating the extent of wetting. A higher F_max is generally better.

    • These parameters are used to compare the wetting performance of different solder alloys.

Visualizing the Process: Diagrams

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Solder_Performance_Evaluation_Workflow cluster_prep 1. Material & Test Vehicle Preparation cluster_testing 2. Performance Testing cluster_analysis 3. Data Analysis & Comparison Solder_Selection Select Solder Alloys (e.g., Sn58Bi, Sn-8Zn-3Bi) Component_Substrate Define Components & Substrate (e.g., BGA on Cu) Solder_Selection->Component_Substrate Test_Vehicle_Assembly Assemble Test Vehicles Component_Substrate->Test_Vehicle_Assembly Mechanical_Tests Mechanical Tests (Shear, Tensile) Test_Vehicle_Assembly->Mechanical_Tests Thermal_Fatigue_Test Thermal Fatigue Test (Thermal Cycling) Test_Vehicle_Assembly->Thermal_Fatigue_Test Wetting_Test Solderability Test (Wetting Balance) Test_Vehicle_Assembly->Wetting_Test Mechanical_Data Strength & Ductility Data (MPa, %) Mechanical_Tests->Mechanical_Data Fatigue_Data Cycles to Failure (Weibull Analysis) Thermal_Fatigue_Test->Fatigue_Data Wetting_Data Wetting Force & Time (mN, s) Wetting_Test->Wetting_Data Final_Comparison Comparative Analysis & Material Selection Mechanical_Data->Final_Comparison Final_comparison Final_comparison Fatigue_Data->Final_comparison Wetting_Data->Final_Comparison

Caption: Experimental workflow for solder performance evaluation.

Solder_Joint_Reliability_Factors cluster_material Material Properties cluster_process Process Parameters cluster_environment Service Environment Solder_Joint_Reliability Solder Joint Reliability Solder_Composition Solder Alloy Composition (e.g., Sn-Bi, Sn-Ag-Cu) Solder_Composition->Solder_Joint_Reliability Substrate_Finish Substrate & Component Surface Finish (e.g., OSP, ENIG) Substrate_Finish->Solder_Joint_Reliability IMC_Formation Intermetallic Compound (IMC) Growth & Morphology IMC_Formation->Solder_Joint_Reliability Reflow_Profile Reflow Profile (Peak Temp, Time Above Liquidus) Reflow_Profile->Solder_Joint_Reliability Voiding Solder Joint Voiding Voiding->Solder_Joint_Reliability Assembly_Quality Assembly & Manufacturing Quality Assembly_Quality->Solder_Joint_Reliability Thermal_Cycling Thermal Cycling (ΔT, Dwell Time) Thermal_Cycling->Solder_Joint_Reliability Mechanical_Stress Mechanical Shock & Vibration Mechanical_Stress->Solder_Joint_Reliability Operating_Temp Operating Temperature Operating_Temp->Solder_Joint_Reliability

References

bismuth versus antimony: a comparative study for thermoelectric applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and scientists on the thermoelectric properties of bismuth and antimony, presenting a comparative analysis of their performance, experimental data, and underlying physical principles.

In the quest for efficient and environmentally friendly energy conversion technologies, thermoelectric materials, which can directly convert heat into electrical energy and vice versa, have garnered significant attention. Among the various candidates, the semimetals this compound (Bi) and antimony (Sb), along with their alloys, have emerged as prominent materials, particularly for near-room-temperature applications. This guide provides a comprehensive comparison of this compound and antimony for thermoelectric applications, summarizing their key performance metrics, detailing experimental methodologies for their characterization, and illustrating the fundamental principles governing their thermoelectric behavior.

Performance Comparison: A Quantitative Analysis

The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT, defined as ZT = (S²σT)/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, T is the absolute temperature, and κ is the thermal conductivity. A higher ZT value indicates a more efficient thermoelectric material. The following tables summarize the key thermoelectric properties of elemental this compound and antimony, as well as their important alloys.

Table 1: Thermoelectric Properties of Elemental this compound and Antimony at Room Temperature

PropertyThis compound (Bi)Antimony (Sb)
Seebeck Coefficient (S) (μV/K)~ -70~ +47[1]
Electrical Conductivity (σ) (S/m)~ 7.7 x 10⁵[2]~ 2.5 x 10⁶[3][4]
Thermal Conductivity (κ) (W/m·K)~ 8[2][5]~ 24[3][6][7]
Figure of Merit (ZT)LowLow

Note: The thermoelectric properties of elemental this compound and antimony are modest. Their primary use in thermoelectrics is as alloying elements.

Table 2: Thermoelectric Properties of Key this compound and Antimony Alloys

MaterialTypeSeebeck Coefficient (S) (μV/K)Electrical Conductivity (σ) (S/cm)Thermal Conductivity (κ) (W/m·K)Peak ZTTemperature for Peak ZT
Bi₂Te₃n-type-170 to -287[8][9]~1000[10]~1.2[8]~1.0Room Temperature
Bi₂Te₃p-type+160[9]~1000[10]~1.2~1.0Room Temperature
Bi₀.₅Sb₁.₅Te₃p-type---~1.4[11]100 °C
Bi₈₈Sb₁₂n-type~ -110 (at 300K)[12]--~0.52 (zT)[12]100-300 K

This compound telluride (Bi₂Te₃) and its alloys with antimony are the most widely used thermoelectric materials for near-room-temperature applications.[9] N-type Bi₂Te₃ is typically doped with elements like selenium, while p-type is doped with antimony.[8] Nanostructuring techniques, such as ball milling followed by hot pressing, have been shown to significantly enhance the ZT of these alloys by reducing the lattice thermal conductivity.[11]

The Physics Behind the Performance: Crystal and Electronic Structure

The favorable thermoelectric properties of this compound and antimony chalcogenides stem from their unique crystal and electronic band structures. Both Bi₂Te₃ and Sb₂Te₃ possess a rhombohedral crystal structure with a layered arrangement of atoms. This layered structure leads to anisotropic thermoelectric properties and contributes to a low lattice thermal conductivity, which is beneficial for a high ZT.

The electronic band structure of these materials is characterized by multiple valleys in the conduction and valence bands. This multi-valley feature leads to a high density of states near the band edges, which in turn results in a large Seebeck coefficient for a given carrier concentration. The presence of heavy elements like this compound and antimony also contributes to a strong spin-orbit coupling, which influences the band structure and transport properties.[13]

Crystal_Thermoelectric_Properties Influence of Crystal and Electronic Structure on Thermoelectric Properties cluster_crystal Crystal Structure cluster_electronic Electronic Band Structure cluster_properties Thermoelectric Properties Crystal Rhombohedral Layered Structure Anisotropy Anisotropic Properties Crystal->Anisotropy Phonon Phonon Scattering at Grain Boundaries Crystal->Phonon ThermCond Low Thermal Conductivity (κ) Phonon->ThermCond reduces Band Multi-Valley Band Structure DOS High Density of States Band->DOS Seebeck High Seebeck Coefficient (S) DOS->Seebeck enhances SOC Strong Spin-Orbit Coupling SOC->Band ZT High Figure of Merit (ZT) Seebeck->ZT ElecCond High Electrical Conductivity (σ) ElecCond->ZT ThermCond->ZT

Fig. 1: Relationship between structure and thermoelectric properties.

Experimental Protocols for Thermoelectric Characterization

Accurate and reliable measurement of thermoelectric properties is crucial for material development and comparison. The following section outlines the standard experimental protocols for characterizing the key thermoelectric parameters.

Measurement of Seebeck Coefficient and Electrical Conductivity

A common method for simultaneously measuring the Seebeck coefficient and electrical conductivity is the four-point probe technique.

  • Sample Preparation: The material is typically cut into a rectangular bar or a cylindrical shape. Four electrical contacts are made to the sample at specific distances.

  • Seebeck Coefficient Measurement: A temperature gradient (ΔT) is established across the length of the sample by heating one end and cooling the other. The resulting thermoelectric voltage (ΔV) is measured between the two inner probes. The Seebeck coefficient is then calculated as S = -ΔV/ΔT.

  • Electrical Conductivity Measurement: A known DC current (I) is passed through the two outer probes, and the voltage drop (V) across the two inner probes is measured. The electrical resistance (R) is calculated using Ohm's law (R = V/I). The electrical conductivity is then determined from the resistance, the cross-sectional area (A) of the sample, and the distance (L) between the inner probes using the formula σ = L/(R·A).

Measurement of Thermal Conductivity

The thermal conductivity (κ) is often the most challenging property to measure accurately. The laser flash method is a widely used technique for determining the thermal diffusivity (α), from which the thermal conductivity can be calculated.

  • Principle: A short pulse of high-intensity light (from a laser or xenon flash lamp) irradiates the front surface of a small, disc-shaped sample.[14][15][16] An infrared detector monitors the temperature rise on the rear surface of the sample as a function of time.

  • Calculation: The thermal diffusivity (α) is determined from the time it takes for the rear surface temperature to reach half of its maximum rise. The thermal conductivity is then calculated using the equation κ = α · ρ · Cₚ, where ρ is the density of the material and Cₚ is its specific heat capacity. Both density and specific heat capacity must be measured independently.

Measurement of Carrier Concentration and Mobility

The Hall effect measurement is a standard technique to determine the carrier concentration and mobility of charge carriers in a material.

  • Principle: A current is passed through a thin, rectangular sample, and a magnetic field is applied perpendicular to the direction of the current. The Lorentz force acting on the charge carriers creates a transverse voltage, known as the Hall voltage (V_H), across the sample.

  • Calculation: The Hall coefficient (R_H) is calculated from the Hall voltage, the current, the magnetic field strength, and the sample thickness. The carrier concentration (n) is then determined from the Hall coefficient (n = 1 / (e · R_H)), where e is the elementary charge. The carrier mobility (μ) can be calculated from the electrical conductivity and the carrier concentration (μ = σ / (n · e)).

Experimental_Workflow Experimental Workflow for Thermoelectric Material Characterization cluster_synthesis Material Synthesis cluster_characterization Property Measurement cluster_analysis Performance Evaluation Synthesis Synthesis of this compound/Antimony (e.g., Ball Milling, Hot Pressing) Seebeck_Sigma Seebeck Coefficient (S) & Electrical Conductivity (σ) (Four-Point Probe) Synthesis->Seebeck_Sigma Thermal_Cond Thermal Conductivity (κ) (Laser Flash Method) Synthesis->Thermal_Cond Hall_Effect Carrier Concentration (n) & Mobility (μ) (Hall Effect Measurement) Synthesis->Hall_Effect ZT_Calc Calculate Figure of Merit ZT = (S²σT)/κ Seebeck_Sigma->ZT_Calc Thermal_Cond->ZT_Calc Analysis Comparative Analysis ZT_Calc->Analysis

Fig. 2: Workflow for thermoelectric material characterization.

Conclusion

Both this compound and antimony are crucial elements in the field of thermoelectrics, primarily through their alloys. This compound telluride-based materials, often alloyed with antimony, remain the state-of-the-art for near-room-temperature applications due to their favorable combination of a high Seebeck coefficient, good electrical conductivity, and low thermal conductivity. The unique crystal and electronic structures of these materials are fundamental to their high thermoelectric performance. Continued research, particularly in nanostructuring and band structure engineering, holds the promise of further enhancing the figure of merit of this compound and antimony-based thermoelectric materials, paving the way for more efficient and widespread applications in waste heat recovery and solid-state cooling.

References

A Comparative Guide to the Efficacy of Bismuth Compounds in Peptic Ulcer Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of bismuth compounds against other leading treatments for peptic ulcer disease (PUD), primarily focusing on proton pump inhibitors (PPIs) and histamine (B1213489) H2-receptor antagonists (H2RAs). The analysis is supported by quantitative data from clinical trials and meta-analyses, detailed experimental methodologies, and visualizations of key biological pathways and workflows.

Peptic ulcer disease, a condition characterized by defects in the gastric or duodenal mucosa extending through the muscularis mucosa, results from an imbalance between aggressive factors (gastric acid, pepsin, Helicobacter pylori) and mucosal defense mechanisms.[1][2] Treatment strategies have evolved from pure acid suppression to targeted eradication of H. pylori, the primary causative agent in a majority of cases.[3]

Mechanisms of Action: A Comparative Overview

The therapeutic efficacy of anti-ulcer agents is rooted in their distinct mechanisms of action, which range from potent acid suppression to direct antimicrobial activity and mucosal protection.

This compound Compounds: this compound salts employ a multi-faceted approach. In the acidic environment of the stomach, they precipitate to form a protective glycoprotein-bismuth complex that adheres to the ulcer crater, creating a physical barrier against acid and pepsin.[4] Beyond this barrier function, this compound compounds stimulate the secretion of protective prostaglandins, mucus, and bicarbonate.[5] Crucially, they possess direct antimicrobial properties against H. pylori, disrupting the bacterial cell wall and inhibiting its enzymatic activities, which is a key reason for their inclusion in eradication therapies.[4][6]

cluster_lumen Gastric Lumen (Acidic pH) cluster_mucosa Gastric Mucosa This compound This compound Compounds Protection Protective Barrier (Bi-Glycoprotein complex) This compound->Protection Precipitates & binds Stimulation Stimulation of Mucosal Defenses (Prostaglandins, Mucus) This compound->Stimulation Antimicrobial Antimicrobial Action This compound->Antimicrobial Ulcer Ulcer Crater Protection->Ulcer Covers Hpylori H. pylori Antimicrobial->Hpylori Inhibits

Mechanism of Action of this compound Compounds.

Proton Pump Inhibitors (PPIs): PPIs are the most potent inhibitors of gastric acid secretion.[7] As prodrugs, they are absorbed systemically and accumulate in the acidic secretory canaliculi of gastric parietal cells.[8][9] Here, they are converted to their active form, a sulfenamide (B3320178) cation, which forms an irreversible covalent disulfide bond with cysteine residues on the H+/K+ ATPase enzyme (the "proton pump").[7][8] This action blocks the final step in the acid secretion pathway, profoundly reducing gastric acid output.[10]

Histamine H2-Receptor Antagonists (H2RAs): H2RAs function as competitive antagonists at the histamine H2 receptors on the basolateral membrane of parietal cells.[11][12] By blocking histamine binding, they inhibit the histamine-stimulated pathway of acid secretion, which is primarily mediated by cyclic AMP (cAMP).[13] While effective, especially for nocturnal acid control, they are less potent than PPIs because they do not block other acid secretion stimuli, such as gastrin and acetylcholine, with the same efficacy.[12][14]

cluster_cell Gastric Parietal Cell cluster_membrane Basolateral Membrane cluster_apical Apical (Luminal) Membrane H2R H2 Receptor cAMP cAMP Pathway H2R->cAMP Activates GastrinR Gastrin Receptor Ca Ca2+ Pathway GastrinR->Ca AChR Muscarinic Receptor AChR->Ca ProtonPump H+/K+ ATPase (Proton Pump) H+ Secretion H+ Secretion ProtonPump->H+ Secretion cAMP->ProtonPump Stimulates Ca->ProtonPump Stimulates Histamine Histamine Histamine->H2R Gastrin Gastrin Gastrin->GastrinR ACh Acetylcholine ACh->AChR H2RA H2RAs H2RA->H2R Blocks PPI PPIs (active) PPI->ProtonPump Irreversibly Inhibits

Signaling Pathways for Gastric Acid Secretion and Drug Intervention Points.

Comparative Efficacy: Quantitative Data

The primary goals of PUD treatment are H. pylori eradication (if present) and ulcer healing. The choice of therapy often depends on local antibiotic resistance patterns and prior patient exposure.

Table 1: Helicobacter pylori Eradication Rates

This compound-based quadruple therapy (BQT) is increasingly recommended as a first-line treatment, especially in areas with high clarithromycin (B1669154) resistance, as it consistently demonstrates superior eradication rates compared to standard triple therapy (a PPI plus two antibiotics, typically clarithromycin and amoxicillin).

Therapy TypeDurationPatient PopulationEradication Rate (ITT)Eradication Rate (PP**)Source(s)
This compound Quadruple Therapy (BQT) 10-14 daysAsian Adults (Meta-analysis)~82-93% ~88-97% [15]
Standard Triple Therapy (STT)7-14 daysAsian Adults (Meta-analysis)~48-88%~65-88%[15]
Modified BQT (mBQT) 14 daysGlobal (Meta-analysis)84.8% 96.9%[16]
Standard Triple Therapy (TT)14 daysGlobal (Meta-analysis)74.1%-[16]
This compound Quadruple Therapy 7-14 daysGlobal (Meta-analysis)78.3% -[17]
Clarithromycin Triple Therapy7-14 daysGlobal (Meta-analysis)77.0%-[17]

**Intention-to-Treat analysis. **Per-Protocol analysis. **Modified BQT typically involves a PPI, this compound, and two antibiotics like amoxicillin (B794) and clarithromycin/metronidazole. Ranges are derived from individual studies within the meta-analysis.

A meta-analysis focusing on Asian populations found that quadruple therapy resulted in a 21% greater likelihood of treatment success compared to triple therapy.[15] Another large meta-analysis showed that modified this compound quadruple therapy had a significantly higher pooled eradication rate than triple therapy (84.8% vs. 74.1%).[16]

Table 2: Duodenal Ulcer Healing Rates (Non-Eradication Therapy)

For ulcers not caused by H. pylori or when focusing solely on healing, acid suppression is paramount. PPIs demonstrate the highest efficacy. This compound has been shown to be as effective as H2RAs in historical studies.[6]

TreatmentDosageDurationHealing RateSource(s)
PPI (Pantoprazole) 40 mg once daily4 weeks~95% [18]
PPI (Rabeprazole) 10 mg once daily4 weeks88.0% [19]
PPI (Omeprazole) 20 mg once daily4 weeks~93% [18]
H2RA (Ranitidine) 300 mg once daily4 weeks~82%[18]
H2RA (Famotidine) 40 mg once daily4 weeks~82%[18]
This compound Subcitrate (Various)4-8 weeksComparable to H2RAs[6]

Table 3: Comparative Safety and Tolerability

Treatment RegimenCommon Adverse EventsCompliance/AdherenceSource(s)
This compound Quadruple Therapy Dark stools (common, benign), nausea, taste disturbance. Overall rate similar to or slightly higher than triple therapy.High. Patient adherence to modified BQT was significantly higher than to classic BQT (96.4% vs. 93.3%).[15][16][20]
Standard Triple Therapy Diarrhea, nausea, taste disturbance.Generally high, but can be affected by side effects.[15][21]
PPIs (Monotherapy) Generally well-tolerated. Headache, diarrhea, abdominal pain. Long-term use concerns include risk of infections and micronutrient deficiencies.Very high.[8][10]
H2RAs (Monotherapy) Well-tolerated. Headache, dizziness, fatigue. Cimetidine has antiandrogenic effects and inhibits cytochrome P450.Very high.[12]

Experimental Protocols: A Standardized Approach

Clinical trials evaluating PUD treatments follow a rigorous, standardized methodology to ensure data validity and comparability.

Key Methodologies in a Typical Phase III Randomized Controlled Trial (RCT):

  • Patient Selection (Inclusion/Exclusion Criteria):

    • Inclusion: Adults with active duodenal or gastric ulcers confirmed by upper GI endoscopy. For eradication studies, a positive H. pylori test (e.g., rapid urease test on biopsy, histology, or 13C-Urea Breath Test) is mandatory.[22][23]

    • Exclusion: Recent use of NSAIDs, PPIs, H2RAs, or antibiotics; history of gastric surgery; severe concomitant diseases; pregnancy.[22]

  • Randomization and Blinding:

    • Patients are randomly assigned to treatment arms (e.g., BQT vs. STT).

    • Double-blinding is the gold standard, where both the patient and the investigator are unaware of the treatment allocation, often achieved using placebo and over-encapsulation to make drug regimens appear identical.[24]

  • Treatment Administration:

    • Regimens are clearly defined with specific drugs, doses, and duration (e.g., 10 or 14 days for eradication therapy).[16][23]

    • Compliance is often assessed through methods like pill counts.[23]

  • Efficacy Assessment:

    • Primary Endpoint (Eradication): Confirmation of H. pylori eradication is performed at least 4 weeks after the completion of therapy to avoid false-negative results. The 13C-Urea Breath Test (UBT) is the non-invasive gold standard.[23]

    • Secondary Endpoint (Healing): A follow-up endoscopy is performed 4-8 weeks after treatment initiation to confirm ulcer healing.[19][22]

    • Symptom Resolution: Patient-reported outcomes on symptoms like epigastric pain are collected using validated scales at baseline and follow-up visits.[22]

  • Safety and Tolerability Assessment:

    • All adverse events (AEs) are systematically recorded at each study visit, regardless of their perceived relation to the study medication.

    • Laboratory tests (hematology, biochemistry) are conducted at baseline and at the end of the study.

Screening Screening & Enrollment - Endoscopy confirms PUD - H. pylori test (+) - Informed Consent Baseline Baseline Assessment - Symptom Scores - Demographics Screening->Baseline Randomization Randomization Baseline->Randomization ArmA Treatment Arm A (e.g., this compound Quadruple Therapy) 14 Days Randomization->ArmA ArmB Treatment Arm B (e.g., Standard Triple Therapy) 14 Days Randomization->ArmB FollowUp1 End of Treatment (Day 14) - Adverse Event Check - Compliance Check ArmA->FollowUp1 ArmB->FollowUp1 FollowUp2 Follow-up Visit (Week 6) - H. pylori Test (UBT) - Symptom Assessment FollowUp1->FollowUp2 FollowUp3 Final Visit (Week 8) - Repeat Endoscopy - Confirm Ulcer Healing FollowUp2->FollowUp3 Analysis Data Analysis - Intention-to-Treat (ITT) - Per-Protocol (PP) FollowUp3->Analysis caption *Follow-up timing may vary. H. pylori test must be ≥4 weeks post-treatment.

References

Bismuth vs. Noble Metals: A Comparative Analysis of Catalytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for more sustainable and cost-effective catalytic systems, bismuth is emerging as a compelling alternative to traditional noble metal catalysts such as platinum, palladium, and gold. This guide provides an objective comparison of the catalytic performance of this compound-based catalysts against their noble metal counterparts, supported by experimental data, detailed protocols, and mechanistic insights. While noble metals have long been the benchmark in catalysis, this compound, a less expensive and more abundant element, demonstrates remarkable activity in a range of organic transformations, in some cases rivaling or even exceeding the performance of noble metals, particularly when used as a promoter.

Quantitative Performance Comparison

The catalytic efficacy of this compound, both as a standalone catalyst and as a promoter for noble metals, has been evaluated in several key chemical reactions. The following tables summarize the quantitative data from comparative studies.

Table 1: Catalytic Reduction of 4-Nitrophenol (B140041)

This reaction is a widely used model to assess the catalytic activity of nanoparticles. The data below compares the activity factor of this compound nanoparticles with that of gold and silver-based catalysts.

CatalystSupportActivity Factor (s⁻¹ g⁻¹)Reference
Bi Nanoparticles Soluble Starch27.51 [1]
Au NanoparticlesGraphene Oxide (GO)2.26[1]
Ag NanoparticlesTiO₂6.49[1]

Note: A higher activity factor indicates a more efficient catalyst.

Table 2: CO Oxidation

In the oxidation of carbon monoxide, a critical reaction for pollution control, this compound has been shown to significantly promote the activity of platinum catalysts.

CatalystSupportT₅₀ (°C) for CO ConversionTOF at 110°C (μmol_CO₂ g_Pt⁻¹ s⁻¹)Reference
Pt-Bi SiO₂~75 487 [2]
PtSiO₂~150Not Reported[2]
BiSiO₂>160 (No activity below 160°C)Not Applicable[2]

T₅₀ is the temperature at which 50% conversion is achieved. A lower T₅₀ indicates higher activity.

Table 3: Ethanol (B145695) Electrooxidation

This compound's promotional effect is also evident in the electrooxidation of ethanol, a key reaction in direct ethanol fuel cells.

CatalystSupportPeak Mass Activity (A mg_Pd⁻¹)Reference
Bi/PdH Networks Carbon8.51 [3]
Commercial Pd/CCarbon0.76[3]

A higher peak mass activity indicates a more active catalyst for ethanol electrooxidation.

Table 4: Selective Hydrogenation of Cinnamaldehyde

In the selective hydrogenation of cinnamaldehyde, the addition of a second metal to palladium can significantly influence activity and selectivity. While a direct comparison with a this compound-only catalyst is not available in the cited literature, the data shows the impact of other metals.

CatalystSupportCinnamaldehyde Conversion (%)Selectivity to Hydrocinnamaldehyde (%)Reference
Pd-CuTiO₂99.9>90[4]
Pd-AgTiO₂99.9>90[4]
PdMCM-4161.2>90[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of catalytic performance. The following are protocols for the key experiments cited in this guide.

Catalytic Reduction of 4-Nitrophenol

Catalyst Synthesis (this compound Nanoparticles):

  • Dissolve 0.2 mmol of ammonium (B1175870) this compound citrate (B86180) (ABC) in 20 mL of distilled water.

  • Add 1.0 mL of a 10 g/L soluble starch solution to the ABC solution with magnetic stirring at 25 °C.

  • Rapidly add 0.5 mL of a freshly prepared 33.4 g/L sodium borohydride (B1222165) (NaBH₄) solution.

  • Continue stirring for 30 minutes. The formation of a brown-black suspension indicates the generation of this compound nanoparticles.[1]

Catalytic Reaction:

  • In a quartz cuvette, mix 2.5 mL of a 0.21 g/L aqueous solution of 4-nitrophenol with 0.5 mL of a freshly prepared 33.4 g/L NaBH₄ solution.

  • Add 0.5 mL of the prepared this compound nanoparticle suspension (2 g/L) to the mixture to initiate the reaction.

  • Monitor the reaction progress by recording the UV-vis absorption spectra of the solution at regular intervals. The absorbance of the 4-nitrophenolate (B89219) ion is measured at 400 nm.[1]

CO Oxidation

Catalyst Preparation (Pt-Bi/SiO₂):

  • A co-incipient wetness impregnation method is used.

  • An aqueous solution containing appropriate amounts of H₂PtCl₆ and Bi(NO₃)₃ is prepared.

  • This solution is added dropwise to the SiO₂ support.

  • The impregnated support is dried and then calcined in air.[2]

Catalytic Activity Measurement:

  • The catalyst is placed in a fixed-bed reactor.

  • A feed gas mixture of 1 vol% CO, 20 vol% O₂, and 79 vol% N₂ is introduced into the reactor at a specific gas hourly space velocity (e.g., 134,000 mL g_cat⁻¹ h⁻¹).

  • The temperature of the reactor is ramped up (e.g., at 2 °C min⁻¹) and the composition of the outlet gas is analyzed by a gas chromatograph to determine the CO conversion.[2]

Ethanol Electrooxidation

Electrocatalyst Preparation (Bi/PdH Networks):

  • A one-step method is employed where a palladium precursor is reduced in the presence of a this compound salt and a hydrogen source.

  • The resulting Bi/PdH networks are then deposited onto a carbon support.[3]

Electrochemical Measurements:

  • A three-electrode electrochemical cell is used, with the prepared catalyst as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl).

  • Cyclic voltammetry (CV) is performed in an electrolyte solution (e.g., 1 M KOH) containing ethanol (e.g., 1 M).

  • The potential is swept within a defined range, and the resulting current is measured to determine the mass activity of the catalyst.[3]

Mechanistic Insights and Signaling Pathways

Understanding the reaction mechanisms is key to designing more efficient catalysts. The following diagrams, generated using Graphviz, illustrate the proposed pathways for the discussed reactions.

G cluster_0 Reduction of 4-Nitrophenol on this compound Nanoparticle Surface 4-Nitrophenol 4-Nitrophenol Adsorption_on_Bi Adsorption_on_Bi 4-Nitrophenol->Adsorption_on_Bi Adsorption Reduction Reduction Adsorption_on_Bi->Reduction Electron Transfer via Bi NP BH4- BH4- e-_transfer e-_transfer BH4-->e-_transfer Electron Donor e-_transfer->Reduction 4-Aminophenol 4-Aminophenol Reduction->4-Aminophenol Product Desorption Desorption 4-Aminophenol->Desorption Desorption

Caption: Proposed mechanism for the catalytic reduction of 4-nitrophenol by this compound nanoparticles.

CO_Oxidation cluster_1 CO Oxidation on Pt-Bi Catalyst CO CO(g) CO_ads CO_ads on Pt CO->CO_ads Adsorption on Pt O2 O2(g) O_ads O_ads on Bi O2->O_ads Dissociative Adsorption on Bi PtBi Pt-Bi Active Site CO2 CO2 CO_ads->CO2 Reaction with O_ads O_ads->CO2 CO2_des CO2(g) CO2->CO2_des Desorption

Caption: Mars-van Krevelen like mechanism for CO oxidation on a Pt-Bi catalyst.

Ethanol_Electrooxidation cluster_2 Ethanol Electrooxidation on Bi-promoted Pd Catalyst Ethanol CH3CH2OH Adsorbed_Ethanol Adsorbed_Ethanol Ethanol->Adsorbed_Ethanol Adsorption on Pd Pd_surface Pd Surface Bi_sites Bi Sites (Oxophilic) OH_ads OH_ads Bi_sites->OH_ads H2O adsorption Acetaldehyde Acetaldehyde Adsorbed_Ethanol->Acetaldehyde Dehydrogenation CO_ads CO_ads Acetaldehyde->CO_ads C-C bond cleavage CO2 CO2 CO_ads->CO2 Oxidation by OH_ads OH_ads->CO2

Caption: Bifunctional mechanism of ethanol electrooxidation on a Bi-promoted Pd catalyst.

Conclusion

The presented data underscores the significant potential of this compound in catalysis. In the reduction of 4-nitrophenol, this compound nanoparticles demonstrate superior activity compared to gold and silver catalysts. In CO oxidation and ethanol electrooxidation, this compound acts as a powerful promoter, dramatically enhancing the performance of noble metals like platinum and palladium. This promotional effect is often attributed to this compound's oxophilic nature, which facilitates the removal of poisoning intermediates from the noble metal surface.

While this compound may not be a universal substitute for noble metals in all catalytic applications, it offers a cost-effective and environmentally benign route to either enhance the performance of existing noble metal catalysts or, in some cases, replace them entirely. Further research into this compound-only catalytic systems is warranted to fully explore its capabilities and expand its application in industrial and pharmaceutical synthesis. This guide provides a foundational understanding for researchers looking to leverage the unique catalytic properties of this remarkable element.

References

Bismuth as a Lead-Free Solder Alternative: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for reliable and environmentally friendly lead-free solder alternatives, bismuth (Bi) has emerged as a promising alloying element. Its unique properties, such as a low melting point and the ability to enhance mechanical strength, have garnered significant attention from researchers and electronics manufacturers. This guide provides an objective comparison of the performance of this compound-containing solders with traditional lead-free solders, primarily Tin-Silver-Copper (SAC) alloys, supported by experimental data.

Comparative Performance Data

The addition of this compound to lead-free solder alloys has a notable impact on their mechanical and thermal properties. The following tables summarize key performance metrics from various studies, offering a quantitative comparison between this compound-containing solders and SAC alloys.

Table 1: Mechanical Properties of this compound-Containing Solders vs. SAC305

Solder AlloyTensile Strength (MPa)Hardness (HV)Elongation (%)Reference
SAC30535.712.6 - 1424.6[1][2][3]
SAC-3Bi---[4]
SAC-6Bi---[4]
Sn-0.6Ag-0.7Cu-3Bi-~18-[2]
Sn-0.6Ag-0.7Cu-6Bi-~22-[2]
REL61 (Bi-containing)-26-[1]
REL22 (Bi-containing)-29-[1]
SAC305 + 2 wt.% Bi55.320.816.1[3]

Note: "-" indicates data not available in the cited sources. The mechanical properties can vary based on testing conditions and sample preparation.

Table 2: Thermal Fatigue Reliability of this compound-Containing Solders

Solder AlloyTest VehicleThermal Cycling Profile (°C)Characteristic Lifetime (Cycles)Reference
Sn-3.0Ag-0.5Cu (SAC305)84CTBGA0/100~3,000[5]
Sn-3.0Ag-0.8Cu-3.0Bi84CTBGA0/100~18,000[5]
Sn-2.3Ag-0.5Cu-6.0Bi84CTBGA0/100~20,447[5]
Sn-2.3Ag-0.5Cu-6.0Bi84CTBGA-55/1253,584[5]
BiSnAg--25 to 75>7,000[6]

Note: BGA stands for Ball Grid Array. Characteristic lifetime (Eta, η) is a parameter from Weibull analysis representing the time at which 63.2% of the samples have failed.

Table 3: Wetting Properties of this compound-Containing Solders

Solder AlloySubstrateWetting Angle (°)Wetting Time (s)Reference
Sn-BiAmorphous Co-P~20-[7]
SAC305Amorphous Co-P<10-[7]
Sn-2Ag-0.5Cu-1BiCu35.34 (at 310°C)-[8]
SAC0607-3Bi--Decreased with Bi addition[2]

Note: A lower wetting angle and shorter wetting time generally indicate better wettability.

Experimental Protocols

The data presented above is derived from rigorous experimental testing. Below are detailed methodologies for key experiments used to validate the performance of this compound-containing solders.

1. Thermal Cycling Test

  • Objective: To evaluate the thermo-mechanical fatigue resistance of solder joints under repeated temperature fluctuations.

  • Methodology:

    • Test Vehicle Preparation: Solder alloys are used to mount components, such as Chip Array Ball Grid Arrays (CABGA) or Thin Core BGAs (CTBGA), onto printed circuit boards (PCBs).[9][10] These test vehicles often feature daisy-chained connections to allow for in-situ monitoring of electrical continuity.

    • Thermal Cycling: The assembled test vehicles are placed in a thermal cycling chamber. The temperature is ramped up and down between specified extremes (e.g., 0°C and 100°C, or -40°C and 125°C) for a set number of cycles.[5][9]

    • Failure Monitoring: Solder joint failure is typically detected by monitoring the electrical resistance of the daisy chain. A significant increase in resistance or an open circuit indicates a failed joint.[11][12]

    • Data Analysis: The number of cycles to failure for each joint is recorded. The data is often analyzed using Weibull statistics to determine the characteristic lifetime (η) and failure distribution.[5][9]

    • Microstructural Analysis: After cycling, failed joints are often cross-sectioned and examined using Scanning Electron Microscopy (SEM) to investigate crack propagation and microstructural changes.[5]

2. Mechanical Strength Testing (Shear Test)

  • Objective: To determine the mechanical strength of the solder joint.

  • Methodology:

    • Sample Preparation: Solder joints are created on a test board.[4] For some tests, the boards are aged at elevated temperatures (e.g., 150°C) to simulate long-term service conditions.[4]

    • Shear Testing: A shear tool is used to apply a lateral force to the solder ball or component at a controlled strain rate.[4][12] The force required to shear the joint is recorded.

    • Data Analysis: The ultimate shear strength (USS) is calculated from the peak force measured during the test.[4] The fracture surfaces are often analyzed to determine the failure mode (ductile or brittle).[3]

3. Wetting Performance Evaluation (Sessile Drop Test)

  • Objective: To quantify the wettability of a molten solder alloy on a specific substrate.

  • Methodology:

    • Substrate Preparation: A clean, flat substrate material (e.g., copper, Co-P film) is prepared.[7][8]

    • Solder Deposition: A small, known volume of solder paste or a solder sphere is placed on the substrate.[7]

    • Heating: The assembly is heated in a controlled atmosphere (e.g., argon) to a temperature above the solder's melting point.[8]

    • Image Capture: A high-resolution camera captures the profile of the molten solder droplet on the substrate.

    • Contact Angle Measurement: The angle formed at the interface between the molten solder and the substrate is measured from the captured image. This is the wetting angle.[7][8] A smaller angle indicates better wetting.

Visualizing Experimental Workflows and Performance Relationships

To better understand the processes and relationships discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow_for_Solder_Validation cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Characterization Solder_Alloy_Selection Solder Alloy Selection (e.g., SAC305, Bi-Sn-Ag) PCB_Fabrication PCB Fabrication (Substrate & Pad Finish) Solder_Alloy_Selection->PCB_Fabrication Wetting_Test Wetting Test (Sessile Drop) Solder_Alloy_Selection->Wetting_Test Component_Mounting Component Mounting (Reflow Soldering) PCB_Fabrication->Component_Mounting PCB_Fabrication->Wetting_Test Thermal_Cycling Thermal Cycling Test Component_Mounting->Thermal_Cycling Mechanical_Test Mechanical Test (Shear/Tensile) Component_Mounting->Mechanical_Test Reliability_Analysis Reliability Analysis (Weibull Statistics) Thermal_Cycling->Reliability_Analysis Strength_Analysis Strength & Ductility Analysis Mechanical_Test->Strength_Analysis Wettability_Analysis Wetting Angle Measurement Wetting_Test->Wettability_Analysis Microscopy Microstructural Analysis (SEM, Cross-section) Reliability_Analysis->Microscopy Strength_Analysis->Microscopy

Experimental Workflow for Solder Performance Validation

Bismuth_Performance_Comparison cluster_input Alloying Element cluster_properties Material Properties cluster_outcome Performance Outcome This compound This compound (Bi) Addition to Lead-Free Solder Melting_Point Melting Point This compound->Melting_Point Mechanical_Strength Mechanical Strength (Tensile, Shear) This compound->Mechanical_Strength Hardness Hardness This compound->Hardness Wettability Wettability This compound->Wettability Thermal_Fatigue Thermal Fatigue Resistance This compound->Thermal_Fatigue Ductility Ductility This compound->Ductility Negative Decreased Melting_Point->Negative Generally Lowered Positive Improved Mechanical_Strength->Positive Often Increased Hardness->Positive Often Increased Wettability->Positive Can be Improved Variable Variable Thermal_Fatigue->Variable Depends on Composition & Conditions Ductility->Negative Can be Reduced (Brittleness)

Impact of this compound Addition on Solder Performance

Conclusion

The addition of this compound to lead-free solders presents a compelling option for enhancing certain performance characteristics. Experimental evidence consistently shows that this compound can increase the mechanical strength and hardness of solder joints.[1][2][3][4] Furthermore, it can lower the melting temperature, which is advantageous for reducing thermal stress on electronic components during assembly.[2][6][13][14] The effect of this compound on thermal fatigue reliability is more complex and appears to be highly dependent on the specific alloy composition and the severity of the thermal cycling profile.[5] While some Bi-containing alloys show significantly improved thermal fatigue life compared to SAC305, high concentrations of this compound can sometimes lead to reduced performance under harsh conditions.[5] A potential trade-off with the addition of this compound is a decrease in ductility, which can lead to increased brittleness.[3] The wetting properties of this compound-containing solders can also be improved, although this is dependent on the substrate material.[2][7][8]

For researchers and drug development professionals utilizing sensitive electronic equipment, understanding the reliability of solder joints is crucial. This compound-containing solders offer a viable lead-free alternative with the potential for superior performance in specific applications. However, careful consideration of the trade-offs, particularly the potential for reduced ductility and variable thermal fatigue performance, is essential for selecting the optimal solder alloy for a given application.

References

A Comparative Analysis of Bismuth Oxide and Titanium Dioxide in Photocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of efficient and sustainable methods for environmental remediation and chemical synthesis has propelled photocatalysis to the forefront of scientific research. Among the myriad of semiconductor photocatalysts, titanium dioxide (TiO₂) has long been considered the gold standard due to its high stability, low cost, and excellent photocatalytic activity under UV irradiation. However, its wide band gap limits its efficiency under visible light, which constitutes the largest portion of the solar spectrum. This has spurred the investigation of alternative materials, with bismuth oxide (Bi₂O₃) emerging as a promising candidate. This guide provides a comprehensive comparative analysis of the photocatalytic performance of this compound oxide and titanium dioxide, supported by experimental data, detailed methodologies, and mechanistic visualizations.

Performance Comparison: this compound Oxide vs. Titanium Dioxide

The photocatalytic efficacy of a material is benchmarked by its ability to degrade pollutants, the rate of reaction, and its quantum yield. Below is a summary of comparative data gleaned from various studies. It is crucial to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Comparative Photocatalytic Degradation of Organic Pollutants

PhotocatalystPollutantCatalyst Loading (g/L)Light SourceIrradiation Time (min)Degradation Efficiency (%)Reference
TiO₂ Methylene (B1212753) Blue1.0UV9098.1[1]
α-Bi₂O₃ Methylene Blue1.0Visible15071[2]
TiO₂ (P25) 17ɑ-ethynylestradiol0.5Simulated Solar120~71[3]
β-Bi₂O₃ 17ɑ-ethynylestradiol0.5Simulated Solar120~40[3]
TiO₂ Methyl Orange0.4UV6042[4]
Bi₂O₃@TiO₂ Methyl Orange0.4UV6098.21[4]
TiO₂ Malachite GreenNot specifiedVisibleNot specified~54[5]
TiO₂-doped Bi₂O₃ Malachite GreenNot specifiedVisibleNot specified~81.7[5]
TiO₂ Eriochrome Black T1.0Visible3080
10%Bi₂O₃@TiO₂ Eriochrome Black T1.0Visible30100
TiO₂ (P25) Perfluorooctanoic acidNot specifiedUV (254 nm)4566.05[6]
This compound-based catalysts Perfluorooctanoic acidNot specifiedUV (254 nm)4599.99[6]

Table 2: Comparison of Physicochemical Properties

PropertyTitanium Dioxide (Anatase)This compound Oxide (α-Bi₂O₃)This compound Oxide (β-Bi₂O₃)
Band Gap (eV) ~3.2~2.8~2.4-2.8
Crystal Structure TetragonalMonoclinicTetragonal
Primary Light Absorption UVVisibleVisible

Fundamental Mechanisms of Photocatalysis

The photocatalytic activity of both TiO₂ and Bi₂O₃ is predicated on the generation of electron-hole pairs upon light irradiation. However, the difference in their band structures dictates their spectral response and charge separation efficiency.

Titanium Dioxide (TiO₂) Photocatalysis

Titanium dioxide, particularly in its anatase crystalline form, is a wide-bandgap semiconductor.[7] When irradiated with UV light (energy greater than its band gap), an electron is excited from the valence band (VB) to the conduction band (CB), leaving a hole behind. These charge carriers migrate to the semiconductor surface and initiate redox reactions. The holes oxidize water or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH), while the electrons reduce adsorbed oxygen to form superoxide (B77818) radicals (•O₂⁻). These radicals are potent oxidizing agents that can mineralize a wide range of organic pollutants into harmless substances like CO₂ and H₂O.[5][8]

TiO2_Mechanism cluster_semiconductor TiO₂ Particle VB Valence Band (VB) h⁺ CB Conduction Band (CB) e⁻ H2O H₂O VB->H2O Oxidation OH_ions OH⁻ VB->OH_ions Oxidation O2 O₂ CB->O2 Reduction Light UV Light (hν) Light->VB Excitation OH_rad •OH (Hydroxyl Radical) H2O->OH_rad OH_ions->OH_rad O2_rad •O₂⁻ (Superoxide Radical) O2->O2_rad Pollutant Organic Pollutant Degradation Degradation Products (CO₂, H₂O) Pollutant->Degradation OH_rad->Pollutant Oxidizes O2_rad->Pollutant Oxidizes

Photocatalytic mechanism of Titanium Dioxide (TiO₂).
This compound Oxide (Bi₂O₃) Photocatalysis

This compound oxide exists in several polymorphic forms, with the monoclinic α-phase and the metastable tetragonal β-phase being the most studied for photocatalysis. A key advantage of Bi₂O₃ is its narrower band gap compared to TiO₂, allowing it to absorb a significant portion of the visible light spectrum.[5][9] Similar to TiO₂, upon light absorption, electron-hole pairs are generated. The photogenerated holes and the resulting reactive oxygen species, such as hydroxyl and superoxide radicals, are responsible for the degradation of organic pollutants.[10] The visible light activity of Bi₂O₃ makes it a compelling material for solar-driven photocatalytic applications.

Bi2O3_Mechanism cluster_semiconductor Bi₂O₃ Particle VB Valence Band (VB) h⁺ CB Conduction Band (CB) e⁻ H2O H₂O VB->H2O Oxidation OH_ions OH⁻ VB->OH_ions Oxidation O2 O₂ CB->O2 Reduction Light Visible Light (hν) Light->VB Excitation OH_rad •OH (Hydroxyl Radical) H2O->OH_rad OH_ions->OH_rad O2_rad •O₂⁻ (Superoxide Radical) O2->O2_rad Pollutant Organic Pollutant Degradation Degradation Products (CO₂, H₂O) Pollutant->Degradation OH_rad->Pollutant Oxidizes O2_rad->Pollutant Oxidizes

Photocatalytic mechanism of this compound Oxide (Bi₂O₃).

Experimental Protocols

A standardized approach to synthesizing and evaluating photocatalytic materials is crucial for reproducible and comparable results.

Synthesis of Photocatalysts

1. Sol-Gel Method for TiO₂ Nanoparticles:

  • Precursors: Titanium isopropoxide (TTIP) is a commonly used precursor.

  • Procedure:

    • Prepare a solution of ethanol (B145695), deionized water, and an acid catalyst (e.g., nitric acid or acetic acid).

    • Add TTIP dropwise to the solution under vigorous stirring to control the hydrolysis and condensation reactions.

    • Continue stirring to form a sol, which is then aged to form a gel.

    • Dry the gel in an oven to remove solvents.

    • Calcine the dried powder at a specific temperature (e.g., 450-550 °C) to obtain the desired crystalline phase (anatase).[1]

2. Hydrothermal Method for Bi₂O₃ Nanoparticles:

  • Precursors: this compound nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) and a precipitating agent like sodium hydroxide (NaOH).

  • Procedure:

    • Dissolve this compound nitrate in an acidic solution (e.g., dilute nitric acid) to prevent premature hydrolysis.

    • Add a solution of NaOH dropwise to the this compound nitrate solution to precipitate this compound hydroxide.

    • Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave at a controlled temperature (e.g., 140-180 °C) for a specific duration.

    • After cooling, wash the precipitate with deionized water and ethanol to remove impurities.

    • Dry the product and then calcine it at a specific temperature (e.g., 350 °C for β-Bi₂O₃ or 500 °C for α-Bi₂O₃) to obtain the desired crystalline phase.[11]

Characterization of Photocatalysts

A suite of analytical techniques is employed to characterize the structural, morphological, and optical properties of the synthesized photocatalysts.

  • X-ray Diffraction (XRD): To identify the crystal phase and estimate the crystallite size.[12][13]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology, particle size, and microstructure.[12][13]

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore size distribution.[14]

  • UV-Vis Diffuse Reflectance Spectroscopy (DRS): To determine the light absorption properties and estimate the band gap energy.[12][14]

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical states of the elements on the surface.[12]

  • Photoluminescence (PL) Spectroscopy: To study the recombination rate of photogenerated electron-hole pairs.[12]

Evaluation of Photocatalytic Activity

The performance of the photocatalysts is typically evaluated by monitoring the degradation of a model organic pollutant in an aqueous solution.

  • Procedure:

    • Disperse a specific amount of the photocatalyst in a known concentration of the pollutant solution (e.g., methylene blue, rhodamine B, or a pharmaceutical compound).

    • Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium.

    • Irradiate the suspension with a suitable light source (UV lamp, visible lamp, or a solar simulator).

    • At regular intervals, withdraw aliquots of the suspension and centrifuge or filter to remove the photocatalyst particles.

    • Analyze the concentration of the pollutant in the supernatant using a UV-Vis spectrophotometer.

    • The degradation efficiency is calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.[11][15]

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Photocatalytic Activity Evaluation Synthesis Photocatalyst Synthesis (e.g., Sol-Gel, Hydrothermal) Calcination Calcination Synthesis->Calcination XRD XRD Calcination->XRD SEM_TEM SEM/TEM Calcination->SEM_TEM BET BET Calcination->BET DRS UV-Vis DRS Calcination->DRS XPS XPS Calcination->XPS PL PL Calcination->PL Dispersion Disperse catalyst in pollutant solution Calcination->Dispersion Adsorption Dark Adsorption Dispersion->Adsorption Irradiation Light Irradiation Adsorption->Irradiation Sampling Sampling & Analysis (UV-Vis Spec) Irradiation->Sampling

General experimental workflow for photocatalyst synthesis and evaluation.

Conclusion

Both titanium dioxide and this compound oxide are effective photocatalysts, each with distinct advantages. TiO₂ remains a benchmark material, particularly for UV-driven applications, owing to its high stability and well-established performance. This compound oxide, with its narrower band gap and strong visible light absorption, presents a compelling alternative, especially for harnessing solar energy. The development of Bi₂O₃/TiO₂ heterostructures has shown synergistic effects, leading to enhanced charge separation and improved photocatalytic efficiency under both UV and visible light. The choice between these materials, or their combination, will ultimately depend on the specific application, the target pollutants, and the desired light source. Further research focusing on optimizing the synthesis of these materials to control their morphology, crystal structure, and surface properties will undoubtedly lead to the development of even more efficient photocatalytic systems for a wide range of environmental and energy applications.

References

evaluating the shielding effectiveness of bismuth against lead for radiation protection

Author: BenchChem Technical Support Team. Date: December 2025

A detailed evaluation of the shielding effectiveness of bismuth and lead, providing researchers, scientists, and drug development professionals with a data-driven comparison of these two critical radiation protection materials.

In the realm of radiation shielding, lead has long been the material of choice due to its high density and atomic number, which are critical factors in attenuating gamma and X-rays. However, the inherent toxicity of lead has prompted a search for viable, safer alternatives. This compound, a heavy metal with an atomic number even higher than lead and with low toxicity, has emerged as a promising candidate. This guide provides a comprehensive comparison of the radiation shielding effectiveness of this compound and lead, supported by experimental data and detailed methodologies.

Key Performance Metrics: A Tabular Comparison

The shielding effectiveness of a material is quantified by several key parameters, including the mass attenuation coefficient, linear attenuation coefficient, and half-value layer (HVL). The mass attenuation coefficient describes how easily a material is penetrated by radiation per unit mass, while the linear attenuation coefficient accounts for the material's density. The HVL is the thickness of the material required to reduce the intensity of the incident radiation by half.

Below are tables summarizing these critical parameters for both this compound and lead across a range of photon energies. The data for mass attenuation coefficients are sourced from the National Institute of Standards and Technology (NIST).[1][2][3] The linear attenuation coefficients and half-value layers have been calculated based on these values and the densities of the materials (this compound: 9.75 g/cm³, Lead: 11.34 g/cm³).

Photon Energy (MeV) This compound (Bi) Mass Attenuation Coefficient (cm²/g) Lead (Pb) Mass Attenuation Coefficient (cm²/g)
0.15.255E+005.293E+00
0.21.493E+001.549E+00
0.51.638E-011.636E-01
1.07.078E-027.099E-02
2.04.634E-024.643E-02
5.03.864E-023.968E-02
10.04.234E-024.432E-02
Table 1: Mass Attenuation Coefficients of this compound and Lead at Various Photon Energies.
Photon Energy (MeV) This compound (Bi) Linear Attenuation Coefficient (cm⁻¹) Lead (Pb) Linear Attenuation Coefficient (cm⁻¹)
0.151.23660.022
0.214.55717.566
0.51.5971.855
1.00.6900.805
2.00.4520.526
5.00.3770.450
10.00.4130.502
Table 2: Linear Attenuation Coefficients of this compound and Lead at Various Photon Energies.
Photon Energy (MeV) This compound (Bi) Half-Value Layer (cm) Lead (Pb) Half-Value Layer (cm)
0.10.1350.115
0.20.4760.395
0.54.3403.737
1.010.0428.608
2.015.33413.170
5.018.38215.399
10.016.78113.801
Table 3: Half-Value Layer of this compound and Lead at Various Photon Energies.

In a practical application, a study on pediatric pelvic X-ray shielding demonstrated the effectiveness of both materials in reducing radiation dose. Conventional lead gonadal shielding (0.5 mm equivalent) reduced radiation doses by 67.45%.[4] In comparison, a single layer of this compound shielding (0.06 mm equivalent) achieved a dose reduction of 76.38%, and two layers (0.12 mm equivalent) reduced the dose by 84.01%.[4]

Experimental Protocol for Evaluating Shielding Effectiveness

A standardized experimental setup is crucial for accurately determining and comparing the radiation shielding properties of materials like this compound and lead. The following protocol outlines a typical methodology for measuring gamma-ray attenuation and calculating the half-value layer.

Objective: To determine the linear attenuation coefficient and half-value layer of this compound and lead for a specific gamma-ray energy.

Materials and Equipment:

  • Gamma-ray source (e.g., Cs-137, Co-60)

  • Scintillation detector (e.g., NaI(Tl)) or Geiger-Müller counter

  • Multi-channel analyzer (MCA) or scalar counter

  • Lead collimator

  • Shielding materials: Thin, uniform sheets of this compound and lead of varying, precisely measured thicknesses

  • Calipers for thickness measurement

  • Data acquisition software

Procedure:

  • Background Measurement: With the gamma-ray source shielded, record the background radiation count for a set period. This accounts for ambient radiation.

  • Initial Intensity (I₀) Measurement: Place the gamma-ray source in line with the detector, using the collimator to create a narrow beam. Measure the initial radiation intensity (I₀) without any shielding material for a set period.

  • Attenuated Intensity (I) Measurement:

    • Place a single sheet of the shielding material (this compound or lead) between the source and the detector.

    • Measure the attenuated radiation intensity (I) for the same period as the initial measurement.

    • Repeat this measurement for increasing thicknesses of the shielding material.

  • Data Analysis:

    • Subtract the background count from all measured intensities (I₀ and I).

    • Plot a graph of the natural logarithm of the corrected intensity (ln(I)) versus the thickness of the shielding material (x).

    • The data should fall on a straight line, confirming the exponential attenuation of the radiation.

    • The slope of this line is equal to the negative of the linear attenuation coefficient (μ).

    • Calculate the half-value layer (HVL) using the formula: HVL = 0.693 / μ.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for evaluating radiation shielding effectiveness.

G cluster_setup Experimental Setup cluster_procedure Measurement Procedure cluster_analysis Data Analysis Source Gamma-ray Source Collimator Collimator Source->Collimator Shielding Shielding Material (Bi or Pb) Collimator->Shielding Detector Detector (e.g., NaI(Tl)) Shielding->Detector MCA Multi-Channel Analyzer Detector->MCA Plot Plot ln(I) vs. Thickness MCA->Plot Transfer Data Start Start Measure_Bkg Measure Background Radiation Start->Measure_Bkg Measure_I0 Measure Initial Intensity (I₀) (without shielding) Measure_Bkg->Measure_I0 Place_Shield Place Shielding Material Measure_I0->Place_Shield Measure_I Measure Attenuated Intensity (I) Place_Shield->Measure_I More_Thickness More Thicknesses? Measure_I->More_Thickness Increase_Thickness Increase Shielding Thickness Increase_Thickness->Place_Shield More_Thickness->Increase_Thickness Yes Analyze Data Analysis More_Thickness->Analyze No Analyze->Plot Proceed to Analysis Calculate_mu Calculate Linear Attenuation Coefficient (μ) from slope Plot->Calculate_mu Calculate_HVL Calculate Half-Value Layer (HVL = 0.693/μ) Calculate_mu->Calculate_HVL

References

A Comparative Guide to Bismuth and Gold Nanoparticles for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of nanotechnology has opened new frontiers in medicine, with nanoparticles offering unprecedented opportunities for targeted drug delivery, enhanced imaging, and improved therapeutic efficacy. Among the plethora of nanomaterials, bismuth nanoparticles (BiNPs) and gold nanoparticles (AuNPs) have emerged as leading candidates for a range of biomedical applications. This guide provides an objective, data-driven comparison of their performance, supported by experimental evidence, to aid researchers in selecting the optimal nanomaterial for their specific needs.

At a Glance: Key Performance Indicators

FeatureThis compound Nanoparticles (BiNPs)Gold Nanoparticles (AuNPs)Key Considerations
Primary Function Radiosensitizer, CT Contrast AgentDrug Delivery, Bioimaging, RadiosensitizerBoth are versatile, but strengths differ.
Atomic Number (Z) 83[1]79Higher Z in BiNPs offers superior X-ray attenuation.
Cost Significantly lower than gold[1]HighCost is a major factor for scalability and clinical translation.
Biocompatibility Generally considered low toxicity[2]Good, but can be size and coating dependentSurface functionalization is key for both to ensure biocompatibility.
Synthesis Facile, various methods availableWell-established, highly controllableControl over size and shape is crucial for function.

In-Depth Comparison: Performance in Biomedical Applications

Radiotherapy Enhancement

Both BiNPs and AuNPs have demonstrated significant potential as radiosensitizers, amplifying the effects of radiation therapy to more effectively target and destroy cancer cells. The primary mechanism involves the high atomic number of these elements, which increases the probability of photoelectric interactions with incident X-rays. This interaction results in the emission of secondary electrons (photoelectrons and Auger electrons) that enhance the localized radiation dose and generate an abundance of reactive oxygen species (ROS), leading to increased DNA damage and cell death[3].

Comparative Experimental Data: Radiosensitization

NanoparticleRadiation EnergyNanoparticle ConcentrationCell LineDose Enhancement Factor (DEF)Reference
Bi₂O₃ NPs (50 nm)100 kVp0.5 mM-1.90Alqathami et al.
AuNPs (50 nm)100 kVp0.5 mM-1.77Alqathami et al.
Bi₂S₃ NPs (5 nm)150 kVp0.25 mM-1.38Alqathami et al.
AuNPs (5 nm)150 kVp0.25 mM-1.51Alqathami et al.
BiNPs380 keV (Iridium-192)0.2 mMPolymer Gel Dosimeter1.16Farahani et al. (2020)
AuNPs380 keV (Iridium-192)0.2 mMPolymer Gel Dosimeter1.15Farahani et al. (2020)
AuNPs (5 nm)250 kVp0.1% w/w2-Methyl-Alanine1.62 ± 0.04[4]
AuNPs (5 nm)6 MV0.1% w/w2-Methyl-Alanine1.27 ± 0.03[4]

Dose Enhancement Factor (DEF) is the ratio of the radiation dose with nanoparticles to the dose without nanoparticles required to achieve the same biological effect.

Studies suggest that BiNPs can offer a higher dose enhancement than AuNPs, particularly at lower X-ray energies, due to this compound's higher atomic number[1]. However, factors such as nanoparticle size, concentration, and the energy of the radiation beam play a crucial role in the overall radiosensitization effect.

Bioimaging

The high electron density of both this compound and gold makes them excellent contrast agents for X-ray-based imaging modalities like computed tomography (CT).

Comparative Experimental Data: CT Contrast Enhancement

NanoparticleConcentrationTube VoltageCT Number (Hounsfield Units - HU)Reference
BiNPs (50 nm)8 mg/mL120 kVp~250Sadeghian et al. (2020)
AuNPs (50 nm)8 mg/mL120 kVp~300Sadeghian et al. (2020)
Iodinated Contrast Agent8 mg/mL120 kVp~150Sadeghian et al. (2020)
AuNPs (13 nm)5000 µM80 kVp~3 times higher than iodinated agent[5]
AuNPs1 M120 kVp1.9 times higher than iodinated agentGalper et al. (2012)[6]

While some studies indicate that gold nanoparticles may provide a slightly higher CT number at equivalent concentrations[7], this compound nanoparticles are a highly effective and more cost-effective alternative to traditional iodinated contrast agents[1][8]. This compound's higher X-ray attenuation coefficient per unit mass compared to gold at certain energies also makes it a very promising candidate for CT imaging[1].

Beyond CT, gold nanoparticles have been extensively explored for a wider range of imaging modalities due to their unique optical properties, including:

  • Photoacoustic Imaging (PAI): AuNPs, particularly nanorods and nanoshells, can be tuned to absorb near-infrared (NIR) light, generating a photoacoustic signal for high-resolution imaging.

  • Surface-Enhanced Raman Scattering (SERS): AuNPs can dramatically amplify the Raman signal of adsorbed molecules, enabling highly sensitive detection of biomarkers.

  • Fluorescence Imaging: While bulk gold is not fluorescent, gold nanoclusters (AuNCs) composed of a few atoms exhibit fluorescence, making them suitable for optical imaging.

This compound nanoparticles are also being investigated for multimodal imaging, including photoacoustic imaging, but their application in optical imaging is less established compared to gold.

Drug Delivery

Gold nanoparticles are a well-established platform for drug delivery, offering a large surface area for drug conjugation and the ability to be functionalized with targeting ligands for specific cell and tissue delivery[9][10]. While research into this compound nanoparticles as drug delivery vehicles is emerging, there is a lack of direct head-to-head comparative studies with gold nanoparticles providing quantitative data on drug loading and release.

Quantitative Data: Doxorubicin (B1662922) Delivery

Gold Nanoparticles (AuNPs)

AuNP FormulationDrug Loading Capacity/EfficiencyRelease ProfileReference
Doxorubicin-loaded AuNPsHigh drug loading capacity reportedpH-sensitive release, faster at acidic pH[6]
Hyaluronic Acid-Modified AuNPsIC₅₀ of 34.8 ± 1.8 µg/mL on MDA-MB-231 cells-[11]
Au-Dox conjugatesMore effective than InP-Dox against B16 melanomaFaster release under endosomal conditions[12]

This compound Nanoparticles (BiNPs)

BiNP FormulationDrug Loading Capacity/EfficiencyRelease ProfileReference
Doxorubicin co-loaded in hydrogel with BiNPs-Slow initial release, sustained over one week[13]

Note: The available literature does not provide sufficient data for a direct quantitative comparison of drug loading and release kinetics between BiNPs and AuNPs under identical experimental conditions.

Experimental Protocols

Synthesis of Nanoparticles

Protocol 1: Synthesis of Citrate-Capped Gold Nanoparticles (Turkevich Method)

This method is a widely used aqueous synthesis for producing spherical gold nanoparticles.

  • Preparation: To a 50 mL beaker, add 20 mL of 1.0 mM hydrogen tetrachloroaurate (B171879) (HAuCl₄).

  • Heating: Place the beaker on a stirring hot plate, add a magnetic stir bar, and bring the solution to a rolling boil.

  • Reduction: To the rapidly stirring, boiling solution, quickly add 2 mL of a 1% solution of trisodium (B8492382) citrate (B86180) dihydrate (Na₃C₆H₅O₇·2H₂O).

  • Formation: The solution will undergo a series of color changes, culminating in a deep red color, indicating the formation of gold nanoparticles.

  • Completion: Continue stirring for 10 minutes, then remove from heat and allow to cool to room temperature.

Protocol 2: Synthesis of PEGylated this compound Nanoparticles

This protocol describes a one-pot synthesis method for producing biocompatible this compound nanoparticles.

  • Reactant Mixture: In a reaction vessel, mix this compound(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) as the this compound precursor and polyethylene (B3416737) glycol (PEG) as both the reducing and stabilizing agent.

  • Solvent: Use a suitable solvent such as ethylene (B1197577) glycol.

  • Heating: Heat the mixture to a specific temperature (e.g., 160-200 °C) under vigorous stirring.

  • Reaction: Maintain the temperature for a set period (e.g., 1-2 hours) to allow for the reduction of this compound ions and the formation of nanoparticles.

  • Purification: After cooling, the PEGylated this compound nanoparticles can be purified by centrifugation and washing with ethanol (B145695) and water to remove any unreacted precursors.

Evaluation of Radiosensitization

Protocol 3: Clonogenic Survival Assay for Dose Enhancement Factor (DEF) Determination

This assay is the gold standard for assessing the cytotoxic effects of ionizing radiation in cultured cells.

  • Cell Seeding: Plate cells of a chosen cancer cell line at a low density in 6-well plates and allow them to attach overnight.

  • Nanoparticle Incubation: Treat the cells with a specific concentration of either BiNPs or AuNPs for a predetermined time (e.g., 24 hours) to allow for cellular uptake. A control group without nanoparticles should be included.

  • Irradiation: Irradiate the plates with a range of X-ray doses (e.g., 0, 2, 4, 6, 8 Gy) using a clinical linear accelerator or an X-ray irradiator.

  • Colony Formation: After irradiation, replace the medium and incubate the cells for 7-14 days to allow for colony formation.

  • Staining and Counting: Fix the colonies with methanol (B129727) and stain with crystal violet. Count the colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction at each dose for both the nanoparticle-treated and control groups. The Dose Enhancement Factor (DEF) can be calculated as the ratio of the radiation dose required to achieve a certain survival fraction (e.g., 50%) in the control group to the dose required for the same survival fraction in the nanoparticle-treated group.

Evaluation of CT Contrast Enhancement

Protocol 4: Phantom Study for CT Number Measurement

This protocol describes a method for quantifying the contrast enhancement of nanoparticles using a phantom.

  • Phantom Preparation: Prepare a phantom, typically made of agarose (B213101) or water, containing cylindrical inserts.

  • Sample Preparation: Fill the inserts with suspensions of BiNPs and AuNPs at various concentrations. Include an insert with a standard iodinated contrast agent at a comparable concentration and a control insert with only the phantom material.

  • CT Scanning: Scan the phantom using a clinical or preclinical CT scanner. It is important to scan at different tube voltages (e.g., 80, 100, 120, 140 kVp) to assess the energy-dependent attenuation.

  • Image Analysis: Using the scanner's software, draw regions of interest (ROIs) within each insert on the reconstructed CT images.

  • CT Number Measurement: Measure the mean CT number in Hounsfield Units (HU) within each ROI.

  • Data Analysis: Plot the CT number as a function of nanoparticle concentration for each material and at each tube voltage to compare their contrast-enhancing capabilities.

Mechanisms and Signaling Pathways

Nanoparticle-Mediated Radiosensitization and Apoptosis

The enhancement of radiotherapy by BiNPs and AuNPs is primarily driven by the increased generation of ROS, which induces oxidative stress and triggers programmed cell death (apoptosis). The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism involved.

Radiosensitization_Apoptosis XRay X-Ray Irradiation NP High-Z Nanoparticle (BiNP or AuNP) XRay->NP Photoelectric Effect SecondaryE Secondary Electrons (Photoelectrons, Auger electrons) NP->SecondaryE ROS Reactive Oxygen Species (ROS) (e.g., •OH) SecondaryE->ROS Radiolysis of Water Mitochondrion Mitochondrion ROS->Mitochondrion Induces Oxidative Stress Bax Bax (Pro-apoptotic) ROS->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 Downregulation DNA_damage DNA Double-Strand Breaks ROS->DNA_damage CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Increased Permeability Bax->Mitochondrion Bcl2->Mitochondrion Apoptosome Apoptosome Formation CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis DNA_damage->Apoptosis

ROS-induced intrinsic apoptosis pathway in nanoparticle-enhanced radiotherapy.
Experimental Workflow for Comparative Evaluation

The following workflow outlines the key steps for a comprehensive comparison of BiNPs and AuNPs for a specific biomedical application.

Experimental_Workflow Synthesis Nanoparticle Synthesis (BiNPs and AuNPs) Characterization Physicochemical Characterization (Size, Shape, Surface Charge, Stability) Synthesis->Characterization InVitro In Vitro Evaluation Characterization->InVitro Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) InVitro->Cytotoxicity CellularUptake Cellular Uptake Study (ICP-MS, TEM) InVitro->CellularUptake Efficacy Application-Specific Efficacy (e.g., Radiosensitization, Drug Release, Imaging Contrast) InVitro->Efficacy DataAnalysis Comparative Data Analysis and Conclusion Cytotoxicity->DataAnalysis CellularUptake->DataAnalysis InVivo In Vivo Evaluation (Animal Model) Efficacy->InVivo Efficacy->DataAnalysis Biodistribution Biodistribution and Pharmacokinetics InVivo->Biodistribution Toxicity In Vivo Toxicity (Histology, Blood Analysis) InVivo->Toxicity TherapeuticEfficacy Therapeutic/Diagnostic Efficacy InVivo->TherapeuticEfficacy Biodistribution->DataAnalysis Toxicity->DataAnalysis TherapeuticEfficacy->DataAnalysis

Workflow for the comparative evaluation of nanoparticles in biomedical applications.

Conclusion

Both this compound and gold nanoparticles offer significant advantages for biomedical applications, each with a distinct profile of strengths.

This compound nanoparticles stand out as a highly promising and cost-effective alternative to gold, particularly for applications in radiotherapy enhancement and CT imaging . Their higher atomic number can translate to superior X-ray attenuation and dose enhancement, making them an attractive option for improving cancer treatment outcomes.

Gold nanoparticles , on the other hand, remain the more established and versatile platform, especially in the realm of drug delivery and multimodal bioimaging . Their well-defined synthesis, ease of functionalization, and unique optical properties provide a robust foundation for developing sophisticated theranostic agents.

The choice between BiNPs and AuNPs will ultimately depend on the specific requirements of the biomedical application, including the desired functionality, imaging modality, and economic considerations for clinical translation. This guide provides a foundation of comparative data to inform that decision-making process, highlighting the exciting potential of both nanomaterials to advance the future of medicine.

References

A Comparative Guide to Bismuth and Tellurium in Topological Insulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between materials used in the fabrication of topological insulators is critical for advancing next-generation electronic and spintronic devices. This guide provides a detailed comparison of bismuth (Bi) and tellurium (Te), two key elements in the field of topological materials, with a focus on their performance in well-studied compounds like this compound telluride (Bi₂Te₃) and the potential of elemental tellurium.

Topological insulators are a unique class of materials that are electrically insulating in their bulk but possess conducting states on their surface.[1] These surface states are topologically protected, meaning they are robust against scattering from non-magnetic impurities. This property arises from strong spin-orbit coupling, a characteristic feature of heavy elements like this compound and tellurium.[2]

Comparative Analysis of this compound- and Tellurium-Based Topological Insulators

This compound-based compounds, particularly this compound selenide (B1212193) (Bi₂Se₃) and this compound telluride (Bi₂Te₃), are among the most extensively studied topological insulators.[1] First-principles calculations have confirmed that Bi₂Te₃ and Bi₂Se₃ are topological insulators, each featuring a single Dirac cone at the Γ point in their surface state electronic structure.[1] In contrast, elemental tellurium in its trigonal form is typically a semiconductor but can be driven into a topological insulator phase under strain.[3][4][5] This unique characteristic makes tellurium a promising candidate for tunable topological devices.

Quantitative Data Summary

The following table summarizes key quantitative properties of prominent this compound-based topological insulators and elemental tellurium.

PropertyBi₂Te₃Bi₂Se₃Elemental Te (Trigonal)
Crystal Structure Rhombohedral, R-3m[6][7][8]Rhombohedral, R-3m[9]Trigonal, P3₁21 or P3₂21[10]
Lattice Parameters (Hexagonal Setting) a = 4.3896 Å, c = 30.5090 Å[6]a = 4.134 Å, c = 28.68 Å[9]a = 4.457 Å, c = 5.929 Å
Bulk Band Gap ~0.15 eV~0.3 eV[1]~0.33 eV (Trivial Insulator at ambient pressure)[10]
Topological State Strong Topological Insulator[1]Strong Topological Insulator[1]Trivial Insulator (can become a Topological Insulator under strain)[3][4][5]
Surface State Single Dirac Cone[1]Single Dirac Cone[1]Weyl nodes predicted under pressure[10]
Thermoelectric Figure of Merit (ZT) at Room Temp. HighLower than Bi₂Te₃Promising thermoelectric properties[10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols for the synthesis and characterization of these topological materials.

Hydrothermal Synthesis of Bi₂Te₃ Nanowires

This method offers a facile and low-cost route to produce high-quality Bi₂Te₃ nanostructures.[11][12][13]

Materials:

Procedure:

  • Dissolve appropriate stoichiometric amounts of BiCl₃ and TeO₂ in ethylene glycol.[11][12]

  • Add NaOH solution to the mixture to create a highly alkaline environment.[11][12]

  • Add PVP to the solution, which acts as a capping agent to control the morphology.[11][12]

  • Transfer the final solution to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave to 180°C and maintain this temperature for 24-48 hours.[11]

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting black precipitate by centrifugation, wash it several times with deionized water and ethanol, and dry it in a vacuum oven.

Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful technique to directly probe the electronic band structure of materials, including the characteristic surface states of topological insulators.[14][15][16]

Instrumentation:

  • An ultra-high vacuum (UHV) chamber.

  • A hemispherical electron energy analyzer.

  • A photon source (e.g., synchrotron radiation or a UV laser).[16]

  • A sample manipulator with multiple degrees of freedom (x, y, z, polar, tilt, and azimuthal rotation).

Procedure:

  • Sample Preparation: Cleave the single crystal sample in situ under UHV conditions to expose a clean, atomically flat surface.[17] For thin films, in-situ growth connected to the ARPES chamber is ideal.[17]

  • Photoemission: Irradiate the sample surface with a monochromatic beam of photons. The energy of the incident photons must be sufficient to overcome the work function of the material and eject electrons.

  • Electron Detection: The hemispherical analyzer measures the kinetic energy and the emission angle of the photoemitted electrons.

  • Data Analysis: By conserving energy and momentum, the binding energy and momentum of the electrons within the solid can be determined. This allows for the direct mapping of the electronic band structure, including the visualization of the Dirac cone in topological insulators.[14][15]

Visualizations

The following diagrams, generated using Graphviz, illustrate key structural and procedural aspects of studying these topological insulators.

CrystalStructure_Bi2Te3 Te1_1 Te Bi1_1 Bi Te2_1 Te Bi2_1 Bi Te1_2 Te Te1_3 Te Te1_2->Te1_3 van der Waals Bonding Bi1_2 Bi Te2_2 Te Bi2_2 Bi Te1_4 Te ExperimentalWorkflow cluster_synthesis Material Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation hydrothermal Hydrothermal Synthesis xrd X-Ray Diffraction (XRD) hydrothermal->xrd mbe Molecular Beam Epitaxy mbe->xrd vap_dep Vapor-Phase Deposition vap_dep->xrd sem Scanning Electron Microscopy (SEM) xrd->sem arpes Angle-Resolved Photoemission Spectroscopy (ARPES) sem->arpes stm Scanning Tunneling Microscopy (STM) arpes->stm band_structure Band Structure Determination stm->band_structure surface_states Surface State Identification band_structure->surface_states transport Transport Property Measurement surface_states->transport PropertiesRelationship Heavy_Element Heavy Element (Bi or Te) SOC Strong Spin-Orbit Coupling Heavy_Element->SOC Band_Inversion Band Inversion SOC->Band_Inversion TI_State Topological Insulator State Band_Inversion->TI_State Protected_SS Protected Surface States TI_State->Protected_SS Thermoelectrics Thermoelectric Applications TI_State->Thermoelectrics Spintronics Spintronics Applications Protected_SS->Spintronics

References

Bismuth's Biocompatibility for Medical Implants: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of bismuth-containing biomaterials reveals a promising future for their application in medical implants, showcasing competitive biocompatibility, notable antibacterial properties, and potential for enhanced osseointegration when compared to traditional materials such as titanium, stainless steel, and PEEK.

This compound, a heavy metal with a long history of safe use in medicinal compounds, is emerging as a viable candidate for surface coatings and alloying in medical implants. In vitro and in vivo studies have begun to quantify its performance against established materials, offering valuable insights for researchers and drug development professionals. This guide provides a detailed comparison of this compound's biocompatibility, supported by experimental data and methodologies.

In Vitro Biocompatibility Assessment

The initial evaluation of a biomaterial's suitability for medical implantation relies on a series of in vitro tests to assess its interaction with relevant cell types and microorganisms. Key parameters include cytotoxicity, the material's effect on cell proliferation and differentiation (osteogenic potential), and its ability to resist bacterial colonization.

Cytotoxicity and Cell Proliferation

The viability and proliferation of cells in contact with an implant surface are critical indicators of its biocompatibility. Studies have shown that this compound-based coatings can support and even enhance the growth of osteoblast-like cells, which are responsible for bone formation.

In a comparative study, this compound silicate (B1173343) coatings on 316L stainless steel substrates demonstrated a significant increase in the proliferation of osteoblast cells over a 168-hour incubation period compared to uncoated stainless steel.[1] While specific percentage increases were not detailed, the results indicated a superior environment for cell growth.[1] Another study investigating this compound nanoparticles found that at a concentration of 0.5 nM, they were non-toxic to both HeLa and MG-63 cells.[2] However, at a higher concentration of 50 nM, a reduction in cell viability was observed, with HeLa cells showing a 45% to 52% decrease and MG-63 cells exhibiting greater resistance to toxicity.[2]

In comparison, commercially pure titanium (cpTi) and its alloys, such as Ti-6Al-4V, are well-established for their excellent cytocompatibility, often exhibiting cell viability rates above 90%.[3][4][5] For instance, one study reported that cpTi (Grade 12) showed higher cell viability than Ti-6Al-4V (Grade 31), with approximately 13%-17% cell death observed at the highest concentration of Ti-6Al-4V extract.[3] Polyetheretherketone (PEEK) is also known for its excellent biocompatibility, with studies on plasma-treated and tropoelastin-coated PEEK showing favorable osteoblast-like cell responses.[6]

Table 1: Comparative In Vitro Cytotoxicity and Cell Proliferation of this compound and Other Implant Materials

MaterialCell TypeTime PointKey FindingCitation
This compound Silicate on 316L Stainless SteelOsteoblasts168 hoursHomogeneous and increased cell growth compared to stainless steel.[1]
This compound Nanoparticles (0.5 nM)HeLa, MG-63-Non-toxic.[2]
This compound Nanoparticles (50 nM)HeLa-45-52% cell death.[2]
Commercially Pure Titanium (cpTi)Fibroblasts48 & 72 hoursHigher cell viability compared to Ti-6Al-4V.[3]
Ti-6Al-4VFibroblasts72 hours~13-17% cell death at high concentrations.[3]
Plasma-treated PEEK with TropoelastinSAOS-27 daysFavorable osteoblast-like responses.[6]
Osteogenic Differentiation

A key requirement for orthopedic and dental implants is the ability to promote osseointegration, the direct structural and functional connection between living bone and the implant surface. In vitro assays for alkaline phosphatase (ALP) activity and mineralization are crucial for predicting this in vivo behavior.

A study on this compound-doped micro-arc oxidized titanium coatings demonstrated good biological affinities with MG63 osteoblast-like cells, with evaluations of ALP activity and mineralization levels performed at 1, 7, and 14 days.[7] While specific quantitative data was not provided in the abstract, the study indicated positive outcomes.[7] In contrast, extensive research on titanium surfaces has shown that surface modifications can significantly influence ALP activity. For example, modified sand-blasted, large-grit, acid-etched (MSLA) and laser- and acid-treated (LAT) titanium surfaces exhibited significantly higher ALP expression levels in MC3T3-E1 cells at 7, 14, and 21 days compared to laser-treated (LT) surfaces.[8] Similarly, studies on PEEK have shown that surface modifications can influence osteogenic markers, though one study found that plasma ion implantation and tropoelastin coating did not alter ALP gene expression or activity.[6]

Table 2: Comparative In Vitro Osteogenic Potential of this compound and Other Implant Materials

MaterialCell TypeTime PointKey FindingCitation
This compound-doped MAO TitaniumMG631, 7, 14 daysGood biological affinities, positive ALP and mineralization.[7]
MSLA and LAT TitaniumMC3T3-E17, 14, 21 daysSignificantly higher ALP expression than LT surfaces.[8]
Anodized/Annealed TitaniumMC3T3-E15, 9, 12, 21 daysALP activity comparable to pure titanium after 9 days.[9]
Plasma-treated PEEK with TropoelastinSAOS-214 daysNo significant alteration in ALP activity.[6]
Antibacterial Efficacy

Implant-associated infections are a major concern in modern medicine. The incorporation of antibacterial agents into implant materials is a promising strategy to mitigate this risk. This compound has demonstrated significant antibacterial properties against a range of pathogens.

This compound-doped micro-arc oxidized titanium coatings showed a higher antibacterial efficacy against Actinobacillus actinomycetemcomitans and methicillin-resistant Staphylococcus aureus (MRSA), with colony number reduction rates 1.5 and 1.9 times higher than the control group, respectively.[7] Another study found that this compound nitrate (B79036) possessed superior antibacterial activity compared to this compound acetate, this compound subgallate, and silver nitrate, with a zone of inhibition of 46 cm against S. mutans and MRSA, more than twice that of the other compounds.[10] In a comparison with silver nanoparticles, this compound nanoparticles showed antimicrobial effects on various bacterial species with minimum inhibitory concentrations (MICs) between 37 to 329 µg/mL, although silver nanoparticles were more potent with MICs from 16 to 65 µg/mL.[10] this compound-silver nanoparticles have also been shown to have antibacterial effects on E. coli and S. aureus with MICs of 3.44 µg/mL and 1.72 µg/mL, respectively.[11][12]

Table 3: Comparative In Vitro Antibacterial Efficacy of this compound and Silver

MaterialBacteriaMethodKey FindingCitation
This compound-doped MAO TitaniumA. actinomycetemcomitans, MRSAColony Count1.5 and 1.9 times higher reduction in colonies than control.[7]
This compound NitrateS. mutans, MRSAAgar DiffusionZone of inhibition of 46 cm.[10]
This compound NanoparticlesVariousMICMICs between 37 to 329 µg/mL.[10]
Silver NanoparticlesVariousMICMICs between 16 to 65 µg/mL.[10]
This compound-Silver NanoparticlesE. coliMIC3.44 µg/mL.[11][12]
This compound-Silver NanoparticlesS. aureusMIC1.72 µg/mL.[11][12]
Silver CoatingS. mutansAdhesion AssaySignificantly decreased adhesion.[13][14]
This compound CoatingS. mutansAdhesion AssayWeaker reduction in adhesion compared to silver.[13][14]

In Vivo Biocompatibility Assessment

While in vitro studies provide valuable initial data, in vivo animal models are essential for evaluating the complex biological response to an implant in a living system. This includes assessing the inflammatory response and the extent of osseointegration.

Inflammatory Response

The implantation of any foreign material will elicit an inflammatory response. A biocompatible material should provoke a minimal and transient inflammatory reaction that resolves over time, leading to proper tissue healing and integration.

An in vivo study in Wistar rats investigating the release of this compound from endodontic materials observed the presence of macrophages and multinucleated giant cells at the implantation site after 30 days, which transitioned to a chronic infiltrate by 180 days.[2][15] Importantly, no major differences were identified in red and white blood cell analyses or biochemical tests, suggesting a localized and manageable inflammatory response.[2][15] The study also noted that this compound was detected locally and accumulated in the kidneys, highlighting the need for long-term studies on systemic effects.[2][15] In vivo studies on other biomaterials have utilized cytokine analysis to quantify the inflammatory response, measuring levels of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, and anti-inflammatory cytokines such as IL-10.[1][15] Future in vivo studies on this compound implants should incorporate such quantitative measures for a more detailed comparison with other materials.

Osseointegration

The ultimate success of many load-bearing implants depends on their ability to achieve stable osseointegration. This is often quantified in animal models by measuring the bone-implant contact (BIC) percentage and the bone area fraction occupancy (BAFO).

While direct quantitative data on the osseointegration of this compound-coated implants from animal studies is still emerging, research on other materials provides a benchmark. For instance, studies in rabbits have shown that different titanium surface treatments can achieve BIC values ranging from approximately 50% to over 80% after several weeks of healing.[11][12][16][17][18] One study found that biomimetic calcium phosphate (B84403) coating on titanium gave similar osseointegration to a sand-blasted, large-grit, acid-etched (SLA) surface.[11] Another study reported that nanostructured hydroxyapatite (B223615) coatings on titanium implants in sheep showed a BIC of over 80% after 28 days.[19] Clinically successful implants in humans typically exhibit a bone-implant contact of 50-80%.[20]

Signaling Pathways in Osteoblast Differentiation

The interaction of biomaterials with cells at the molecular level involves complex signaling pathways that govern cell fate. Understanding how a material influences these pathways is crucial for designing implants that actively promote desired biological responses like bone formation. Key pathways in osteoblast differentiation include the Wnt/β-catenin and Bone Morphogenetic Protein (BMP) signaling pathways.

While specific studies on how this compound directly modulates these pathways in the context of medical implants are still limited, the general mechanisms are well-understood. The Wnt/β-catenin pathway plays a critical role in promoting osteoblast differentiation.[21][22][23][24][25] Activation of this pathway leads to the accumulation of β-catenin, which then translocates to the nucleus and activates the transcription of osteogenic genes. The BMP signaling pathway is also a potent inducer of bone formation, and there is evidence of crosstalk between the Wnt and BMP pathways.[21][24] Future research should focus on elucidating the specific interactions of this compound ions or this compound-containing surfaces with key components of these signaling cascades.

References

Bismuth vs. Lead: A Comparative Life Cycle Analysis in Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the environmental and performance profiles of bismuth and lead.

In the realm of manufacturing, material selection is a critical determinant of a product's performance, cost, and environmental footprint. For decades, lead has been a cornerstone material in numerous applications due to its malleability, density, and low cost. However, growing concerns over its toxicity have paved the way for alternatives, with this compound emerging as a prominent contender. This guide provides a detailed comparative life cycle analysis of this compound and lead, offering experimental data and insights to inform material selection in research, development, and manufacturing processes.

Executive Summary

This compound is often touted as a "green" or non-toxic replacement for lead, and in many end-use applications, this holds true.[1][2][3][4][5][6] However, a comprehensive life cycle assessment (LCA) reveals a more nuanced picture. While lead poses significant toxicity risks, its primary production is a well-established and relatively energy-efficient process. In contrast, this compound, primarily a byproduct of lead and copper smelting, exhibits a more energy and resource-intensive extraction and refining phase.[7][8] This guide delves into the quantitative and qualitative data available to provide a holistic comparison of these two metals across their life cycles.

Life Cycle Assessment: A Quantitative Comparison

A life cycle assessment provides a framework for evaluating the environmental impacts of a product or material throughout its life, from raw material extraction to disposal or recycling. The following table summarizes the available quantitative LCA data for this compound and lead. It is important to note that comprehensive, directly comparable LCA data for this compound is limited, as it is often not the primary product of mining and refining operations.[7]

Life Cycle Impact CategoryThis compoundLeadUnitSource(s)
Embodied Energy (Primary Production) 139 - 15425 - 29MJ/kg[8]
Global Warming Potential (GWP) Data not available2.06E+03kg CO2 eq / ton
Electricity Consumption (Refining) Data not available1111.93kWh / ton
NOx and SOx Emissions (Extraction) 3-4 times higher than leadBaselineRelative[8]
Water Usage (Extraction) 10 times higher than leadBaselineRelative[8]
Energetic Cost of Recycling ~4 times higher than leadBaselineRelative[8]
Recycling Rate 9 - 10%68 - 76%%[8]

Key Properties and Applications

The distinct physical and chemical properties of this compound and lead dictate their suitability for various manufacturing applications.

PropertyThis compoundLead
Toxicity Low to non-toxic[1][2][3][4][5][6]Highly toxic[5]
Density 9.78 g/cm³[5]11.34 g/cm³[5]
Melting Point 271.4 °C327.5 °C[5]
Primary Production Byproduct of lead and copper smelting[2][7]Primary mining and smelting
Common Applications Pharmaceuticals, cosmetics, low-melt alloys, lead-free solders, pigments[1][2]Batteries, radiation shielding, ammunition, pigments, cable sheathing

Experimental Protocols: Life Cycle Assessment Methodology

The data presented in this guide is derived from Life Cycle Assessment (LCA) studies. LCA is a standardized methodology for assessing the environmental impacts associated with all the stages of a product's life from cradle to grave (i.e., from raw material extraction through materials processing, manufacture, distribution, use, repair and maintenance, and disposal or recycling). The key methodological components include:

  • Goal and Scope Definition: This initial step defines the purpose of the study, the functional unit (e.g., 1 kg of refined metal), and the system boundaries (e.g., cradle-to-gate, which includes processes from raw material extraction to the finished product leaving the factory).[9]

  • Life Cycle Inventory (LCI): This phase involves the collection of data on all the inputs (e.g., energy, water, raw materials) and outputs (e.g., emissions to air, water, and soil; waste) for each process within the system boundary.[10] LCI data can be sourced from databases like Ecoinvent or collected directly from manufacturers.[11][12][13]

  • Life Cycle Impact Assessment (LCIA): The LCI data is then translated into potential environmental impacts. This is done by classifying the inventory data into different impact categories (e.g., global warming potential, acidification potential, human toxicity potential) and then characterizing the magnitude of the impact for each category.

A critical aspect of LCA for byproduct metals like this compound is allocation . Since the environmental burdens of mining and smelting are shared between the primary product (e.g., lead) and the byproduct (this compound), a method must be used to partition these burdens. Common allocation methods include mass allocation (based on the mass of the co-products) and economic allocation (based on the market value of the co-products).[9] The choice of allocation method can significantly influence the calculated environmental impact of the byproduct.

Visualizing the Life Cycles of this compound and Lead

The following diagram illustrates the contrasting life cycle pathways of this compound and lead, highlighting key differences in their production, use, and end-of-life stages.

Bismuth_vs_Lead_LCA cluster_this compound This compound Life Cycle cluster_lead Lead Life Cycle Bi_Mine Lead/Copper Mining (Primary Source) Bi_Smelt Smelting & Refining (Byproduct Extraction) Bi_Mine->Bi_Smelt High Energy & Resource Input Bi_Manu Manufacturing (Alloys, Chemicals, etc.) Bi_Smelt->Bi_Manu Bi_Use End-Use Applications (Pharmaceuticals, Solders) Bi_Manu->Bi_Use Bi_EOL End-of-Life Bi_Use->Bi_EOL Bi_Recycle Recycling (Low Rate) Bi_EOL->Bi_Recycle Energetically Costly Bi_Disposal Disposal Bi_EOL->Bi_Disposal Bi_Recycle->Bi_Manu Pb_Mine Lead Mining (Primary Ore) Pb_Smelt Primary Smelting & Refining Pb_Mine->Pb_Smelt Pb_Manu Manufacturing (Batteries, Shielding, etc.) Pb_Smelt->Pb_Manu Pb_Use End-Use Applications (High Toxicity Concern) Pb_Manu->Pb_Use Pb_EOL End-of-Life Pb_Use->Pb_EOL Pb_Recycle Recycling (High Rate) Pb_EOL->Pb_Recycle Well-Established Process Pb_Disposal Disposal (Hazardous) Pb_EOL->Pb_Disposal Pb_Recycle->Pb_Manu

A comparative diagram of the life cycle stages of this compound and lead.

Conclusion and Future Outlook

The comparative life cycle analysis of this compound and lead reveals a trade-off between toxicity and production-related environmental impacts. While this compound offers a significant advantage in terms of its low toxicity, making it a safer alternative in many applications, its primary production as a byproduct of lead and copper smelting is associated with higher energy consumption and emissions.[8] Furthermore, the recycling infrastructure for this compound is less developed, and the process is more energy-intensive compared to the well-established and efficient lead recycling loop.[8]

For researchers, scientists, and drug development professionals, the choice between this compound and lead should be guided by a holistic assessment of the entire life cycle. In applications where biocompatibility and low toxicity are paramount, such as in pharmaceuticals and medical devices, this compound is the clear choice. However, for industrial applications where the material is contained and can be effectively recycled, the lower production footprint of lead may be a consideration, provided that stringent safety and environmental controls are in place.

Future research should focus on developing a more comprehensive life cycle inventory for this compound, particularly for its primary extraction and refining processes. This would enable a more direct and detailed comparison with lead and other alternative materials. Additionally, advancements in this compound recycling technologies could significantly improve its overall environmental profile, making it an even more attractive and sustainable alternative to lead in a wider range of applications.

References

A Comparative Guide to Bismuth-Based and Traditional Superconductors: Performance Benchmarks and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance benchmarks of bismuth-based high-temperature superconductors against traditional low-temperature superconducting materials. The information is curated to assist researchers and professionals in making informed decisions for applications requiring high magnetic fields and robust current-carrying capabilities. All quantitative data is supported by experimental findings from peer-reviewed literature and reputable research institutions.

Performance Benchmarks: A Quantitative Comparison

The selection of a superconducting material is often dictated by its critical parameters: the critical temperature (Tc), the critical current density (Jc), and the upper critical magnetic field (Hc2). Below is a summary of these key performance indicators for prominent this compound-based superconductors (Bi-2212 and Bi-2223) and their traditional counterparts (NbTi and Nb3Sn).

Superconducting MaterialTypeCritical Temperature (Tc) (K)Upper Critical Field (Bc2) at 4.2 K (T)Engineering Critical Current Density (Je) at 4.2 K
This compound-Based Superconductors
Bi-2223 (BSCCO)High-Temperature (HTS)~108-110[1][2]> 100~150 A/mm² at 20 T (B
Bi-2212 (BSCCO)High-Temperature (HTS)~85-92[2]> 80~400 A/mm² at 20 T (50 bar OP)
Traditional Superconductors
NbTiLow-Temperature (LTS)~9.2-9.6[3]~14 at 2K, ~11 at 4.2K[3]~300 A/mm² at 10 T
Nb3SnLow-Temperature (LTS)~18.3[4]~25-30[2][3]~1500 A/mm² at 12 T

Note: The engineering critical current density (Je) is a practical measure that considers the entire cross-section of the superconducting wire, including the superconductor, matrix, and any reinforcement. The performance of HTS materials, particularly their Jc, is highly anisotropic and depends on the direction of the applied magnetic field relative to the conductor's geometry.

Experimental Protocols for Superconductor Characterization

The accurate determination of a superconductor's critical parameters is paramount for its application. The following are detailed methodologies for the key experiments cited.

Measuring Critical Temperature (Tc)

The critical temperature is the threshold below which a material transitions into a superconducting state, exhibiting zero electrical resistance.

Four-Point Probe Method:

  • Sample Preparation: A four-point probe is attached to the superconducting sample. Two outer probes serve as the current leads, and two inner probes measure the voltage drop across a defined length of the sample.

  • Circuit Setup: The sample is placed in a cryostat, and the probes are connected to a precision current source and a sensitive voltmeter. A temperature sensor (e.g., a thermocouple or a platinum resistance thermometer) is placed in close thermal contact with the sample.

  • Cooling and Data Acquisition: The sample is slowly cooled using a cryogen (e.g., liquid nitrogen for HTS or liquid helium for LTS). A constant, small current is passed through the outer probes. The voltage across the inner probes and the temperature are continuously recorded.

  • Tc Determination: The resistance is calculated from the measured voltage and current (R = V/I). A sharp drop in resistance to a value indistinguishable from zero indicates the onset of the superconducting transition. The critical temperature is typically defined as the midpoint of this transition.[5][6]

Determining Critical Current Density (Jc)

Critical current density is the maximum electrical current density a superconductor can carry without losing its superconducting properties.

Voltage-Current (V-I) Characteristic Measurement:

  • Experimental Setup: The superconductor, in the form of a wire or tape, is subjected to a controlled magnetic field, often generated by a superconducting magnet. The setup is maintained at a constant temperature below Tc.

  • Current Ramping: The current through the superconductor is gradually increased while the voltage drop across a specified length is monitored using a sensitive voltmeter.

  • Jc Criterion: The critical current (Ic) is determined based on an electric field criterion, typically 1 µV/cm.[7] This means the current at which the voltage drop across a 1 cm length of the conductor reaches 1 microvolt is taken as the critical current.

  • Jc Calculation: The critical current density (Jc) is then calculated by dividing the critical current (Ic) by the cross-sectional area of the superconductor.

Measuring Upper Critical Magnetic Field (Hc2)

The upper critical magnetic field is the maximum magnetic field strength a superconductor can withstand before its superconducting state is suppressed.

Pulsed Magnetic Field Method:

  • Sample Placement: The superconducting sample is placed within a pulsed magnet coil and cooled to a specific temperature below its Tc.

  • Field Application: A high-power capacitor bank is discharged through the magnet coil, generating a rapidly changing magnetic field.

  • Transition Detection: The transition from the superconducting to the normal state is detected by a pickup coil that measures the change in magnetization of the sample as the magnetic field sweeps through the critical value. Alternatively, a four-probe measurement can be used to detect the reappearance of resistance.

  • Hc2 Determination: The magnetic field value at which the superconducting-to-normal transition occurs is identified as the upper critical magnetic field at that temperature. This measurement is repeated at various temperatures to map out the Hc2(T) curve.

Conceptual Frameworks of Superconductivity

To understand the performance differences between these materials, it is crucial to grasp the underlying physics. The following diagrams illustrate key concepts in superconductivity.

SuperconductingMechanism cluster_BCS BCS Theory: Cooper Pair Formation cluster_TypeII Type II Superconductors in a Magnetic Field e1 Electron 1 lattice Positive Ion Lattice e1->lattice attracts cooper_pair Cooper Pair (Boson-like) phonon Lattice Distortion (Phonon) lattice->phonon creates e2 Electron 2 phonon->e2 attracts B_applied Applied Magnetic Field (B > Hc1) vortex Magnetic Flux Vortices Penetrate B_applied->vortex pinning Flux Pinning at Defects vortex->pinning Jc High Critical Current Density (Jc) pinning->Jc enables

Caption: BCS theory explains the formation of Cooper pairs, while flux pinning is crucial for high Jc in Type II superconductors.

The above diagram illustrates two fundamental concepts. The Bardeen-Cooper-Schrieffer (BCS) theory explains how electrons in conventional superconductors can overcome their mutual repulsion and form "Cooper pairs" through an interaction mediated by lattice vibrations (phonons). These Cooper pairs can then condense into a macroscopic quantum state with zero electrical resistance.[8][9]

For Type II superconductors, which include both the this compound-based and traditional materials discussed here, their behavior in a magnetic field is characterized by the penetration of magnetic flux in the form of quantized vortices above a lower critical field (Hc1). The ability of material defects to "pin" these vortices and prevent their movement is crucial for achieving high critical current densities.[3][10]

ExperimentalWorkflow start Sample Preparation tc_measurement Tc Measurement (Four-Point Probe) start->tc_measurement jc_measurement Jc Measurement (V-I Curve) start->jc_measurement hc_measurement Hc Measurement (Pulsed Field) start->hc_measurement data_analysis Data Analysis tc_measurement->data_analysis jc_measurement->data_analysis hc_measurement->data_analysis end Material Characterization data_analysis->end

Caption: A generalized workflow for the experimental characterization of superconducting materials.

This diagram outlines the typical experimental workflow for characterizing superconducting materials. It begins with the preparation of the sample, followed by the measurement of its critical temperature, critical current density, and critical magnetic field. The collected data is then analyzed to determine the material's performance benchmarks.

References

Safety Operating Guide

Proper Disposal of Bismuth: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential procedural information for the safe and compliant disposal of bismuth and its compounds.

Immediate Safety and Handling

Before initiating any disposal process, it is critical to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local regulations. While metallic this compound is generally considered non-hazardous, certain this compound compounds may carry specific risks.[1][2][3]

Personal Protective Equipment (PPE):

When handling any form of this compound, especially powders or compounds that can become airborne, wearing appropriate PPE is mandatory to minimize exposure.[1][4]

PPE CategorySpecification
Eye Protection Chemical safety goggles or glasses
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Body Protection Laboratory coat
Respiratory Use in a well-ventilated area. For fine powders or aerosols, a respirator may be necessary.

Step-by-Step Disposal Protocol

The appropriate disposal method for this compound is contingent on its form (metallic, powder, or compound) and whether it is contaminated with other hazardous materials.

Step 1: Characterization of Waste

  • Metallic this compound (pieces, ingots): Pure, uncontaminated this compound metal is not typically classified as hazardous waste.[2] Recycling or reclamation is the preferred method of disposal.[2][5]

  • This compound Powder: Fine this compound powder can be flammable and should be handled with care.[6] It should be treated as chemical waste.

  • This compound Compounds (e.g., this compound Nitrate, this compound Stearate): Many this compound compounds are classified as hazardous materials and must be disposed of as hazardous waste.[5][7] Do not dispose of these compounds down the drain.[5][7][8]

  • Contaminated Materials: Any materials (e.g., gloves, wipes, containers) contaminated with this compound or its compounds should be disposed of as hazardous waste.[9]

Step 2: Waste Segregation and Storage

  • Collect this compound waste in designated, properly labeled, sealed containers.[2][10]

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.

  • Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizers.[11][12]

Step 3: Disposal

  • Licensed Waste Disposal Contractor: The most common and recommended method for disposing of this compound chemical waste is through a licensed waste disposal contractor.[2][8][10] This ensures compliance with all federal, state, and local regulations.

  • Recycling: For uncontaminated metallic this compound, explore options for recycling through a metals recycler.[2][5]

Experimental Protocols Cited

The provided information is based on established safety data sheets and laboratory safety guidelines. Specific experimental protocols for the chemical neutralization or alteration of this compound waste for disposal are not broadly recommended due to the potential for hazardous reactions and are subject to strict regulatory oversight. The standard and safest protocol is collection and disposal by a certified hazardous waste management company.

This compound Disposal Decision Workflow

The following diagram outlines the general decision-making process for the proper disposal of this compound waste in a laboratory setting.

BismuthDisposalWorkflow start Start: this compound Waste Generated characterize Characterize Waste (Metal, Powder, Compound, Contaminated) start->characterize is_metal Is it pure, uncontaminated metallic this compound? characterize->is_metal recycle Recycle or Reclaim is_metal->recycle Yes treat_as_haz Treat as Hazardous Waste is_metal->treat_as_haz No end End: Proper Disposal recycle->end segregate Segregate and Store in Labeled, Sealed Container treat_as_haz->segregate contact_ehs Contact Environmental Health & Safety (EHS) for Pickup by Licensed Contractor segregate->contact_ehs contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.